molecular formula C4H8OS B3196246 Tetrahydrofuran-3-thiol CAS No. 98071-96-6

Tetrahydrofuran-3-thiol

Cat. No.: B3196246
CAS No.: 98071-96-6
M. Wt: 104.17 g/mol
InChI Key: YBOQHGVVMRFVDJ-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-thiol is a useful research compound. Its molecular formula is C4H8OS and its molecular weight is 104.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolane-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c6-4-1-2-5-3-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOQHGVVMRFVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98071-96-6
Record name oxolane-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydrofuran-3-thiol and Its 2-Methyl Analogue

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Tetrahydrofuran-3-thiol and its closely related, commercially significant analogue, 2-Methylthis compound. It is intended for researchers, chemists, and professionals in the drug development and flavor and fragrance industries who require a deep understanding of these compounds' chemical properties, structure, synthesis, and applications.

Introduction

This compound and its derivatives are heterocyclic organosulfur compounds. The core structure consists of a saturated five-membered ring containing an oxygen atom (a tetrahydrofuran ring) with a thiol (-SH) group attached.[1] While this compound itself is a valuable research chemical, its methylated form, 2-Methylthis compound , is particularly renowned in the flavor industry.[2][3] First identified in beef broth, it is a potent aroma compound prized for its strong meaty, roasted, and savory flavor profile, making it a key component in various food flavorings.[3][4] This guide will focus primarily on the properties of the commercially available 2-Methylthis compound, while drawing parallels to the parent compound.

Molecular Structure and Stereochemistry

The molecular structure of 2-Methylthis compound features a five-membered oxolane ring.[5] The presence of both a methyl group at the C2 position and a thiol group at the C3 position creates two adjacent stereocenters. This results in the existence of four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

Commercial products are typically sold as a mixture of these cis and trans isomers.[6] The specific ratio of these isomers can influence the overall organoleptic profile and reactivity of the compound. The interplay between the ether and thiol functional groups within this compact structure imparts a unique set of chemical properties, including its potent aroma and nucleophilic character.[1]

Caption: 2D structure of 2-Methylthis compound.

Physicochemical and Spectroscopic Properties

2-Methylthis compound is a flammable, colorless to pale yellow liquid characterized by a potent, sulfurous odor often described as meaty or roasted.[5][6][7] This powerful aroma makes it detectable at very low concentrations.

Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₅H₁₀OS[5]
Molecular Weight 118.20 g/mol [5]
CAS Number 57124-87-5[5]
Appearance Colorless to pale yellow liquid[6][8]
Boiling Point 163-168 °C at 760 mmHg[5][7][8]
Specific Gravity 1.042-1.049 @ 25 °C[5][6][7]
Refractive Index 1.475-1.491 @ 20 °C[5][6][7]
Solubility Insoluble in water; soluble in fats and alcohol[5][9]
Flash Point ~51 °C (124 °F)[7]
Odor Profile Roasted meat, sulfurous, beefy, chicken[5][6][7]
Spectroscopic Characterization

While detailed public spectra for 2-Methylthis compound are scarce, its structure suggests key features for spectroscopic analysis:

  • ¹H NMR: Protons on the tetrahydrofuran ring would appear in the aliphatic region. The proton attached to the carbon bearing the thiol group (C3) would likely be shifted downfield. The methyl group protons (C2) would present a distinct signal, and the thiol proton (-SH) would appear as a broad singlet, its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: Five distinct carbon signals are expected, corresponding to the four carbons of the ring and the methyl group carbon. The carbons attached to the heteroatoms (oxygen and sulfur) would show characteristic chemical shifts.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 118. Fragmentation would likely involve the loss of the thiol group, the methyl group, or cleavage of the tetrahydrofuran ring.[10]

  • IR Spectroscopy: Key vibrational bands would include C-H stretching for the aliphatic ring and methyl group, C-O-C stretching for the ether linkage, and a weak S-H stretching band typically observed around 2550 cm⁻¹.

Synthesis and Reactivity

The synthesis of 2-Methylthis compound can be achieved through several routes, often involving multi-step processes.

Common Synthetic Pathway

One patented method involves a three-step reaction starting from 5-hydroxy-2-pentanone.[2]

  • Cyclization: 5-hydroxy-2-pentanone is cyclized to form 4,5-dihydro-2-methylfuran.

  • Thioacetylation: The resulting dihydrofuran undergoes addition of thioacetic acid to yield 2-methylthis compound acetate.[2]

  • Hydrolysis: The thiol acetate intermediate is then hydrolyzed to produce the final product, 2-Methylthis compound.[2]

Other approaches include the vulcanization and subsequent reduction of "bread ketone" (2-hydroxy-3-methyl-2-cyclopenten-1-one).[3]

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Product A 5-Hydroxy-2-pentanone B Step 1: Cyclization (Acid Catalyst) A->B I1 4,5-Dihydro-2-methylfuran B->I1 C Step 2: Thioacetylation (+ Thioacetic Acid) I2 2-Methyltetrahydrofuran- 3-thiol Acetate C->I2 D Step 3: Hydrolysis P 2-Methyltetrahydrofuran- 3-thiol D->P I1->C I2->D

Caption: A generalized workflow for the synthesis of 2-Methylthis compound.

Chemical Reactivity

The thiol group is the primary site of reactivity. Like other thiols, it is more acidic than its alcohol analogue and is a potent nucleophile, especially in its deprotonated thiolate form. It is also readily oxidized.

  • Nucleophilic Reactions: The thiol can participate in S-alkylation and S-acylation reactions.

  • Oxidation: The thiol can be oxidized to form disulfides (dimers) or further to sulfonic acids. This susceptibility to oxidation is a key consideration for its storage and handling, as dimerization can lead to a change in its aromatic properties.

Applications

Flavor and Fragrance Industry

The predominant application of 2-Methylthis compound is as a high-impact flavoring agent.[2][6] Its powerful savory and meaty notes are used to create or enhance flavors in a wide range of products:

  • Meat Products: It imparts a boiled or roasted beef character and is used extensively in beef, chicken, and other savory flavors.[11]

  • Savory Snacks: Used in soups, sauces, gravies, and snack seasonings.

  • Other Foods: In trace amounts, it can add complexity to coffee, chocolate, nut, and even some fruit flavors like peach and raspberry.[11]

Use levels are typically very low, often in the parts-per-million (ppm) range, due to its high odor intensity.[11]

Pharmaceutical and Chemical Synthesis

The unique structure of tetrahydrofuran thiols makes them valuable intermediates in organic synthesis.[1][12] The reactive thiol group serves as a handle for introducing sulfur-containing moieties into more complex molecules, which is a common strategy in the development of new pharmaceutical agents.[12][13]

Safety and Handling

2-Methylthis compound is classified as a flammable liquid and vapor.[14][15][16] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[14][15][16] A notable characteristic is its powerful stench.[14]

  • Handling: Use in a well-ventilated area or with local exhaust ventilation is mandatory.[15][16] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate respiratory protection, should be worn at all times.[15][17] All ignition sources must be eliminated from the handling area, and explosion-proof equipment should be used.[14][16]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[14][15][16] Containers should be kept tightly closed to prevent both the escape of vapors and potential oxidation.[14][15] It should be stored separately from oxidizing agents.[16]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[14][17] If inhaled, move the person to fresh air.[17] Seek medical attention if irritation persists or if ingested.[14]

Conclusion

2-Methylthis compound is a specialty chemical of significant importance, particularly in the flavor industry. Its unique molecular structure, characterized by a tetrahydrofuran ring with methyl and thiol substituents, gives rise to its potent meaty aroma and useful chemical reactivity. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and commercial applications.

References

  • Wright, J. (2009, May). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Perfumer & Flavorist, 34, 16. Available at: [Link]

  • Axxence Aromatic GmbH. (2025, December 5). Safety Data Sheet: NATURAL 2-METHYL this compound. Available at: [Link]

  • The Good Scents Company. 2-methyl-3-tetrahydrofuran thiol. TGSC Information System. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62128, Tetrahydro-2-methyl-3-furanthiol. PubChem. Available at: [Link]

  • FlavScents. 2-methyl-3-tetrahydrofuran thiol. Available at: [Link]

  • Axxence Aromatic GmbH. (2025, December 5). Safety Data Sheet: NATURAL 2-METHYL this compound (EU). Available at: [Link]

  • Perflavory. 2-methyl-3-tetrahydrofuran thiol. Available at: [Link]

  • Google Patents. (2020). CN108440457B - Preparation method and application of 2-methylthis compound.
  • Google Patents. (2020). CN111943916A - Preparation method of 2-methylthis compound.
  • Perfumer & Flavorist. (2009, April 10). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Available at: [Link]

  • NIST. 2-methyl-3-tetrahydrofurylthiol. NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. Available at: [Link]

  • The Good Scents Company. (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol. TGSC Information System. Available at: [Link]

Sources

What is 2-methyloxolane-3-thiol?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyloxolane-3-thiol for Researchers and Drug Development Professionals

Introduction

2-Methyloxolane-3-thiol, also known as 2-methyl-3-tetrahydrofuranthiol, is a pivotal sulfur-containing heterocyclic compound that commands significant attention in the fields of flavor chemistry and food science.[1][2] Its profound impact stems from an exceptionally low aroma threshold and a potent, characteristic meaty and savory aroma profile.[1][3] This volatile compound is a key contributor to the desirable roasted and cooked notes in a variety of food products, particularly in meat.[3][4] Its presence, even in trace amounts, can significantly enhance the overall flavor profile, making it an indispensable tool for flavorists and food technologists.[1] This guide provides a comprehensive technical overview of its chemical properties, formation pathways, synthesis, analytical methodologies, and applications, tailored for a scientific audience.

Chemical and Physical Properties

2-Methyloxolane-3-thiol is a structurally specific molecule with a tetrahydrofuran ring substituted with a methyl group at the 2-position and a thiol (sulfhydryl) group at the 3-position.[5] This structure gives rise to stereoisomerism, with four possible stereoisomers (cis and trans pairs of enantiomers) that exhibit perceptible differences in odor features and intensities.[6][7][8] Commercially, it is often supplied as a mixture of cis and trans isomers.

Table 1: Core Chemical and Physical Properties of 2-Methyloxolane-3-thiol

PropertyValueSource(s)
IUPAC Name 2-methyloxolane-3-thiol[5][9]
Synonyms 2-Methyl-3-tetrahydrofuranthiol, Tetrahydro-2-methyl-3-furanthiol[5]
CAS Number 57124-87-5 (for the mixture of isomers)[9]
FEMA Number 3787[5]
Molecular Formula C₅H₁₀OS[9]
Molecular Weight 118.20 g/mol [5]
Appearance Colorless to pale yellow clear liquid[10]
Boiling Point 160-168 °C at 760 mmHg[4]
Density ~1.04 g/mL at 25 °C[2]
Refractive Index ~1.488 at 20 °C
Vapor Pressure ~3.0 mm/Hg at 25 °C[4][10]
Solubility Insoluble in water; soluble in fat and ethanol[5]

Natural Occurrence and Formation Pathways

2-Methyloxolane-3-thiol has been identified as a naturally occurring volatile in heated meat products, such as pork.[2] Its formation is primarily attributed to thermal degradation and reaction pathways that occur during cooking.

Key Formation Mechanisms:
  • Maillard Reaction: This is the most common pathway for its generation.[3] It involves the reaction between a sulfur-containing amino acid, typically cysteine, and a reducing sugar. The reaction cascade produces key intermediates that ultimately cyclize and form the thiol.

  • Thiamine Degradation: The thermal degradation of thiamine (Vitamin B1) is another significant source of this potent aroma compound.[3] Thiamine's structure contains a thiazole ring and a pyrimidine ring, which upon heating, can break down to yield sulfur-containing fragments that contribute to the formation of 2-methyloxolane-3-thiol.[3]

G cluster_reactants Reactants cluster_process Process cluster_products Products Cysteine Cysteine (Sulfur Source) Maillard Maillard Reaction (Thermal Processing) Cysteine->Maillard Sugar Reducing Sugar (e.g., Ribose) Sugar->Maillard Intermediates Key Intermediates (e.g., Furanones) Maillard->Intermediates Forms Melanoidins Melanoidins (Color & Other Flavors) Maillard->Melanoidins MFT 2-Methyloxolane-3-thiol Intermediates->MFT Cyclization & Sulfur Addition

Caption: Maillard reaction pathway for 2-methyloxolane-3-thiol formation.

Synthesis and Manufacturing

The commercial production of 2-methyloxolane-3-thiol is achieved through multi-step organic synthesis. A common method involves starting with 5-hydroxy-2-pentanone.[1][11] Enantioselective syntheses have also been developed to isolate specific stereoisomers, utilizing techniques like Sharpless asymmetric dihydroxylation and the Mitsunobu reaction to investigate the distinct sensory properties of each isomer.[7]

Exemplary Synthesis Protocol

A patented method outlines a three-step process to produce 2-methyloxolane-3-thiol:[1][11]

  • Step 1: Cyclization to form 4,5-Dihydro-2-methylfuran.

    • 5-hydroxy-2-pentanone is heated in the presence of an acid catalyst (e.g., phosphoric acid).

    • An intramolecular dehydration reaction occurs, leading to the formation of the cyclic intermediate, 4,5-dihydro-2-methylfuran. The product is collected via distillation.

  • Step 2: Thioacetylation.

    • The 4,5-dihydro-2-methylfuran is reacted with thioacetic acid, often with a base catalyst like piperidine.

    • This step adds the thioacetate group to the furan ring, yielding 2-methyltetrahydrofuran-3-thiol acetate.

  • Step 3: Hydrolysis to the Thiol.

    • The thioacetate intermediate is hydrolyzed, typically under acidic conditions (e.g., in glacial acetic acid).

    • This final step removes the acetyl group, yielding the target compound, 2-methyloxolane-3-thiol, which is then purified by vacuum distillation.[1]

G P1 5-Hydroxy-2-pentanone P2 4,5-Dihydro-2-methylfuran P1->P2 Acid-Catalyzed Cyclization P3 2-Methyltetrahydrofuran- 3-thiol Acetate P2->P3 Thioacetylation P4 2-Methyloxolane-3-thiol P3->P4 Hydrolysis

Caption: General three-step synthesis workflow for 2-methyloxolane-3-thiol.

Analytical Methodologies

The analysis of this potent, volatile thiol requires sensitive and specific analytical techniques. Gas chromatography is the most common method for its separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying 2-methyloxolane-3-thiol in complex food matrices.

  • Principle: The sample is volatilized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

  • Sample Preparation: Due to its high volatility and trace concentrations, sample preparation often involves solvent extraction or solid-phase microextraction (SPME) to isolate and concentrate the analytes.[12] Dilution in a suitable solvent is necessary for analyzing standards or concentrated samples.[12]

Table 2: Typical GC-MS Parameters for Analysis

ParameterTypical SettingRationale
Column Non-polar or semi-polar (e.g., DB-5ms)Provides good separation for a wide range of volatile and semi-volatile compounds.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas HeliumInert gas that provides good chromatographic efficiency.
Oven Program Start at a low temp (~40 °C), ramp to a high temp (~300 °C)Allows for the separation of highly volatile compounds first, followed by less volatile ones.
Detector Mass SpectrometerProvides definitive identification through mass spectra and selective quantification.
Gas Chromatography-Olfactometry (GC-O)

To understand the sensory contribution of individual stereoisomers, GC-O is employed. In this technique, the effluent from the GC column is split, with one portion going to a detector (like an FID or MS) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.[7] This allows for the direct correlation of a specific chromatographic peak with its perceived aroma.

Applications in Flavor and Fragrance

The primary application of 2-methyloxolane-3-thiol is as a flavor ingredient.[2] Its powerful and authentic meaty character makes it invaluable for creating savory flavor systems.

  • Flavor Profile: At very low concentrations (ppb range), it imparts notes described as roasted beef, chicken, brothy, and savory, with subtle alliaceous (onion/garlic) nuances.[4]

  • Usage Levels:

    • Soups and Broths: ~1 ppm

    • Meat Products: ~2 ppm

    • Snack Foods: ~15 ppm

  • Synergy: It is often used in combination with other flavor compounds, such as pyrazines and other sulfur compounds, to build a complete and complex savory flavor profile. For instance, it has been included in formulations for chicken oily flavors.[1]

Safety and Handling

As a reactive sulfur compound, proper handling of 2-methyloxolane-3-thiol is essential. The information is derived from available Safety Data Sheets (SDS).[13][14]

Table 3: Summary of GHS Hazard Information

Hazard ClassGHS StatementPictogram
Physical Hazard H226: Flammable liquid and vapor🔥
Health Hazard H315: Causes skin irritation
Health Hazard H319: Causes serious eye irritation
Health Hazard H335: May cause respiratory irritation
  • Handling: Use in a well-ventilated area or fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14] Keep away from heat, sparks, and open flames.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] It should be stored in an area designated for flammable liquids.[13]

  • Stability: The compound is stable under normal storage conditions but is incompatible with strong oxidizing agents, strong bases, and strong acids.[13]

Conclusion

2-Methyloxolane-3-thiol is a high-impact aroma chemical of significant importance to the flavor industry. Its potent meaty and savory characteristics, derived from complex formation pathways during thermal processing, make it a critical component in modern flavor creation. A thorough understanding of its chemical properties, stereoisomeric nuances, synthesis routes, and analytical methods is crucial for its effective and safe application. As consumer demand for authentic and robust savory flavors continues to grow, the role of well-characterized molecules like 2-methyloxolane-3-thiol will remain central to innovation in food science and technology.

References

  • The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHYLOXOLANE-3-THIOL | CAS 57124-87-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62128, Tetrahydro-2-methyl-3-furanthiol. Retrieved from [Link]

  • Advanced Biotech. (2025). Safety Data Sheet: 2-Methyl-3-Furanthiol 5% ETOH Natural. Retrieved from [Link]

  • KL-Chem. (n.d.). FEMA 3787;2-Methyloxolane-3-thiol. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Methylthis compound, mixed isomers. Retrieved from [Link]

  • Sicaire, A. G., Vian, M., Filly, A., & Chemat, F. (2015). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 20(10), 18456-18471.
  • Rakotomanomana, N., Filly, A., & Fabiano-Tixier, A. S. (2017). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). Molecules, 22(4), 573.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34742, 2-Methyloxolan-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of 2-methyloxolane from hemicellulose-rich biomass (summarized). Retrieved from [Link]

  • Perflavory. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

  • Pioneer Biotech. (n.d.). 2-Methylthis compound Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF. Retrieved from [Link]

  • Dai, Y., Shao, J., Yang, S., Sun, B., Liu, Y., Ning, T., & Tian, H. (2015). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Journal of Agricultural and Food Chemistry, 63(2), 464-468.
  • Titov, V. Y., Ivanov, A. V., & Tsentalovich, Y. P. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(18), 6667.
  • Rakotomanomana, N., Filly, A., & Fabiano-Tixier, A. S. (2020). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). Molecules, 25(8), 1801.
  • Google Patents. (n.d.). CN108440457B - Preparation method and application of 2-methylthis compound.
  • ResearchGate. (n.d.). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates | Request PDF. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Methylthis compound, 97%, mixed isomers, Thermo Scientific. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Methyltetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrofuran-3-thiol, a heterocyclic thiol, is a significant compound in the fields of flavor chemistry and organic synthesis.[1] Its potent, meaty, and sulfurous aroma makes it a key component in the formulation of savory flavors, particularly for meat and chicken profiles.[2][3] Beyond its sensory characteristics, its structural features, comprising a tetrahydrofuran ring and a thiol group, impart a unique reactivity profile that is of interest to synthetic chemists. This guide provides a comprehensive overview of the physical and chemical properties of 2-Methylthis compound, offering valuable insights for its application in research and development.

Molecular Structure

The molecular structure of 2-Methylthis compound consists of a five-membered saturated ether ring (tetrahydrofuran) substituted with a methyl group at the 2-position and a thiol group at the 3-position. The presence of two stereocenters at the C2 and C3 positions means that the molecule can exist as four different stereoisomers (two pairs of enantiomers: (2R,3R) and (2S,3S), and (2R,3S) and (2S,3R)). The commercial product is typically a mixture of cis and trans isomers.

Caption: Molecular Structure of 2-Methylthis compound

Physical Properties

The physical properties of 2-Methylthis compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
Molecular Formula C5H10OS[4]
Molecular Weight 118.20 g/mol [4]
Appearance Colorless to light yellow liquid
Odor Meaty, roasted, chicken, brothy, potent[3]
Boiling Point 160-168 °C[4]
Melting Point Not available
Density 1.04 - 1.064 g/mL at 25 °C[3][5]
Refractive Index 1.4750 - 1.4910 at 20 °C[2]
Flash Point 51 °C (124 °F)[2]
Solubility Slightly soluble in water; soluble in alcohol[2][3]

Spectral Properties

Detailed spectral data for 2-Methylthis compound is not extensively available in public databases. The following provides an overview of the expected spectral characteristics based on its structure and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Signals corresponding to the methyl protons, the methine protons at C2 and C3, and the methylene protons at C4 and C5. The thiol proton (SH) would also be present, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: Five distinct carbon signals corresponding to the methyl carbon, the two methine carbons (C2 and C3), and the two methylene carbons (C4 and C5).

Infrared (IR) Spectroscopy

An ATR-IR spectrum is available on SpectraBase, but detailed peak assignments are not provided.[6] Based on the functional groups present, the IR spectrum of 2-Methylthis compound would be expected to show characteristic absorption bands for:

  • S-H stretch: A weak absorption band typically in the region of 2550-2600 cm⁻¹.

  • C-S stretch: A weak absorption band in the region of 600-800 cm⁻¹.

  • C-O-C stretch (ether): A strong absorption band in the region of 1050-1150 cm⁻¹.

  • C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

GC-MS data from the NIST database indicates the top three mass-to-charge ratio (m/z) peaks are at 41, 74, and 45.[4] A more detailed fragmentation analysis is not publicly available. The molecular ion peak [M]⁺ would be expected at m/z 118.

Chemical Properties and Reactivity

The chemical reactivity of 2-Methylthis compound is dictated by the presence of the thiol and the tetrahydrofuran ether linkage.

  • Thiol Group Reactivity: The thiol group is weakly acidic and can be deprotonated by a strong base to form a thiolate anion. This thiolate is a potent nucleophile and can participate in various nucleophilic substitution and addition reactions. Thiols can also be oxidized to form disulfides.

  • Ether Group Stability: The tetrahydrofuran ring is a cyclic ether, which is generally stable under neutral and basic conditions. However, it can be cleaved by strong acids.

  • Stability: The compound is considered stable under normal conditions.[7] However, like many thiols, it may be susceptible to oxidation upon prolonged exposure to air.

Synthesis

A peer-reviewed method for the enantioselective synthesis of 2-methyl-tetrahydrofuran-3-thiol acetate has been reported, which can be adapted for the synthesis of the thiol itself.[8] The key steps involve the Sharpless asymmetric dihydroxylation of an alkene precursor to introduce the desired stereochemistry at the hydroxyl group, followed by conversion of the alcohol to the thiol. A general synthetic approach is outlined below.

General Synthetic Workflow Start Starting Alkene Step1 Sharpless Asymmetric Dihydroxylation Start->Step1 Intermediate1 Chiral Diol Step1->Intermediate1 Step2 Mesylation Intermediate1->Step2 Intermediate2 Mesylate Step2->Intermediate2 Step3 Nucleophilic Substitution with Thiolating Agent Intermediate2->Step3 Product 2-Methylthis compound Step3->Product

Caption: A generalized workflow for the synthesis of 2-Methylthis compound.

A detailed experimental protocol based on a Chinese patent involves the reaction of 4,5-dihydro-2-methylfuran with thioacetic acid, followed by hydrolysis to yield 2-Methylthis compound.[1]

Step 1: Synthesis of 2-Methylthis compound acetate In a reaction vessel, 4,5-dihydro-2-methylfuran is reacted with thioacetic acid in the presence of a catalytic amount of hexahydropyridine at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is neutralized with acetic acid and extracted with isopropyl ether. The organic layer is washed with saturated brine, and the solvent is removed under reduced pressure to yield 2-Methylthis compound acetate.[1]

Step 2: Hydrolysis to 2-Methylthis compound The crude 2-Methylthis compound acetate is then hydrolyzed. 10g of the acetate is added dropwise to 50 ml of glacial acetic acid and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the water phase is separated, and the crude product is purified by distillation under reduced pressure to give 2-Methylthis compound.[1]

Safety and Handling

2-Methylthis compound is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is recommended to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Conclusion

2-Methylthis compound is a valuable compound with distinct physical and chemical properties that make it useful in both academic research and industrial applications. Its characteristic aroma has cemented its place in the flavor and fragrance industry, while its reactive thiol and stable ether functionalities offer opportunities for synthetic chemists. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use. Further research to fully characterize its spectral properties and explore its reactivity in greater detail would be a valuable contribution to the scientific literature.

References

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An In-Depth Technical Guide to Tetrahydrofuran-3-thiol (CAS 57124-87-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Heterocycle

Tetrahydrofuran-3-thiol and its derivatives, such as 2-methylthis compound, represent a fascinating class of organosulfur compounds. While firmly established in the flavor and fragrance industry for their potent, meaty, and savory aroma profiles, their potential in medicinal chemistry and drug development remains a largely unexplored frontier.[1][2][3] This guide, intended for the discerning researcher and drug development professional, moves beyond the surface-level applications to provide a comprehensive technical overview of this molecule. We will delve into its synthesis, analytical characterization, and crucially, explore its latent potential as a scaffold in pharmaceutical research, grounded in the known biological activities of related furan and thiol-containing compounds.[4][5][6][7][8][9] Our objective is to equip you with the foundational knowledge and detailed methodologies necessary to unlock the full scientific value of this intriguing heterocycle.

Section 1: Physicochemical Properties and Safety

Core Chemical Identity

This compound is a saturated five-membered ring containing an oxygen atom and a thiol (-SH) group attached to the third carbon.[1] The presence of both an ether and a thiol functionality within this compact structure imparts a unique reactivity profile.[1]

Table 1: Key Physicochemical Data for 2-Methylthis compound (CAS 57124-87-5)

PropertyValueSource(s)
Molecular Formula C₅H₁₀OS[10][11]
Molecular Weight 118.20 g/mol [10][11]
Appearance Colorless to pale yellow liquid[12][13]
Odor Profile Meaty, roasted, chicken, brothy, sulfurous[11][12]
Boiling Point 160-168 °C (lit.)[11]
Density 1.04 g/mL at 25 °C (lit.)[11][13]
Refractive Index n20/D 1.488 (lit.)[11]
Solubility Slightly soluble in water[12]
InChI Key DBPHPBLAKVZXOY-UHFFFAOYSA-N[11]
Safety and Handling: A Self-Validating Protocol

As with all thiol-containing compounds, meticulous adherence to safety protocols is paramount. The primary hazards associated with 2-methylthis compound are its flammability and potential for irritation.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[11]

  • Ventilation: All handling of this volatile compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[14]

  • Fire Safety: This compound is a flammable liquid.[11] Keep away from open flames, sparks, and hot surfaces. Use explosion-proof equipment for storage and transfer.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Section 2: Synthesis of this compound and its Derivatives

The synthesis of 2-methylthis compound can be approached through several routes. Below are two distinct, detailed protocols derived from patented methodologies, offering researchers flexibility based on available starting materials and desired scale.

Synthesis Route 1: From 5-Hydroxy-2-pentanone

This three-step synthesis offers a controlled approach to the target molecule, minimizing isomer formation.[15]

Step 1: Cyclization to 4,5-Dihydro-2-methylfuran

  • To a reaction vessel equipped with a stirrer and condenser, add 5-hydroxy-2-pentanone and a catalytic amount of phosphoric acid (molar ratio of approximately 326:1).[15]

  • Heat the mixture to induce cyclization via dehydration. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, carefully distill the product, 4,5-dihydro-2-methylfuran, from the reaction mixture.

Step 2: Thioacetate Addition

  • In a separate vessel, charge the synthesized 4,5-dihydro-2-methylfuran.

  • Add thioacetic acid (in a slight molar excess) and a catalytic amount of piperidine.[15]

  • Stir the reaction at room temperature. The reaction is typically complete within 2 hours. Monitor progress via Thin Layer Chromatography (TLC).[15]

  • Neutralize the reaction mixture with an acid (e.g., acetic acid) and perform a liquid-liquid extraction with a suitable organic solvent like isopropyl ether.[15]

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methylthis compound acetate.[15]

Step 3: Hydrolysis to 2-Methylthis compound

  • Dissolve the 2-methylthis compound acetate in an acetic acid solution.[15]

  • Stir at room temperature and monitor by TLC until the hydrolysis is complete.[15]

  • Separate the aqueous phase. The remaining crude product is purified by vacuum distillation to yield the final 2-methylthis compound.[15]

Synthesis_Route_1 A 5-Hydroxy-2-pentanone B 4,5-Dihydro-2-methylfuran A->B H₃PO₄, Heat (Cyclization) C 2-Methylthis compound Acetate B->C Thioacetic Acid, Piperidine (cat.) (Thioacetate Addition) D 2-Methylthis compound C->D Acetic Acid (Hydrolysis)

Caption: Synthesis of 2-methylthis compound from 5-hydroxy-2-pentanone.

Synthesis Route 2: From "Bread Ketone" (2-Acetyl-2,5-dihydrofuran)

This two-step process offers a more direct route, though it may require careful purification.[16]

Step 1: Vulcanization

  • Dissolve "bread ketone" in a suitable solvent such as acetonitrile.

  • Add a vulcanizing agent, for example, phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[16]

  • Heat the reaction mixture, typically between 40-70°C, and monitor its progress by TLC.[16]

  • Upon completion, adjust the pH to 7-8 with an aqueous solution of sodium carbonate.[16]

  • Extract the product with an organic solvent, and remove the solvent under reduced pressure to obtain the intermediate.[16]

Step 2: Reduction

  • Dissolve the intermediate from Step 1 in a C₁-C₆ alcohol solvent.[16]

  • Cool the solution to 10-20°C.[16]

  • Add a reducing agent, such as sodium borohydride or potassium borohydride, portion-wise while maintaining the temperature.[16]

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the final product by vacuum distillation.

Caption: Synthesis of 2-methylthis compound from "Bread Ketone".

Section 3: Analytical Methodologies

Accurate characterization of this compound is critical for both quality control in synthesis and for understanding its behavior in various applications.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will prominently feature a weak S-H stretching band around 2550 cm⁻¹, a C-S stretching band, and characteristic C-O-C stretching bands of the tetrahydrofuran ring.[10][18]

  • Mass Spectrometry (MS): GC-MS is the preferred method for both identification and quantification. The mass spectrum will show the molecular ion peak (m/z = 118 for the 2-methyl derivative) and characteristic fragmentation patterns resulting from the loss of the thiol group and ring cleavage.[10][19]

Table 2: Representative Spectroscopic Data

TechniqueKey FeaturesReference
FTIR S-H stretch (~2550 cm⁻¹), C-O-C stretch[10][18]
GC-MS Molecular Ion (m/z 118 for C₅H₁₀OS), fragmentation patterns[10]
Chromatographic Analysis: A Protocol for Purity and Odor Profiling

Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Olfactometry (GC-O) are powerful tools for analyzing this compound.

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a high-purity solvent (e.g., dichloromethane or diethyl ether). For complex matrices, a headspace solid-phase microextraction (HS-SPME) with a DVB/CAR/PDMS fiber can be employed for selective extraction of volatile sulfur compounds.[20]

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A column suitable for sulfur compounds, such as an Agilent J&W DB-Sulfur SCD column, is recommended for optimal peak shape and resolution.[21]

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System:

    • Detector: Mass Spectrometer (e.g., Agilent 5977B MSD).

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the obtained spectrum with a reference library (e.g., NIST).[10]

  • Instrumentation: Utilize a GC-MS system equipped with an effluent splitter that directs a portion of the column effluent to an olfactory port.[22]

  • Panelist Training: Use trained sensory panelists who can reliably identify and describe various aroma characteristics.

  • Analysis: As the sample elutes from the GC column, a panelist sniffs the effluent at the olfactory port and records the time, intensity, and description of any perceived odors.

  • Data Correlation: Correlate the sensory data with the peaks detected by the MS to identify the specific compounds responsible for the characteristic aromas. This is particularly insightful for chiral compounds, as stereoisomers can have distinct odors.[20][23]

Analytical_Workflow cluster_Sample Sample cluster_Techniques Analytical Techniques cluster_Outputs Outputs Sample This compound (Pure or in Matrix) GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS GCO Gas Chromatography- Olfactometry (GC-O) Sample->GCO NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Elucidation GCMS->Structure Purity Purity Assessment GCMS->Purity Quant Quantification GCMS->Quant Odor Odor Profile GCO->Odor NMR->Structure FTIR->Structure Drug_Discovery_Workflow cluster_Scaffold Core Scaffold cluster_Strategy Derivatization Strategy cluster_Screening Screening Cascade Scaffold This compound Derivatization Chemical Modification (e.g., at thiol group) Scaffold->Derivatization HTS High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) Derivatization->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A potential drug discovery workflow utilizing the this compound scaffold.

Conclusion

This compound is a molecule at the intersection of established industrial application and nascent scientific potential. This guide has provided a comprehensive overview of its synthesis, characterization, and safe handling, while also postulating a logical, evidence-based rationale for its exploration in drug discovery. For the researcher, this compound offers a rich field for investigation, from refining synthetic routes and exploring its chemical reactivity to designing and screening novel derivatives for biological activity. It is our hope that this technical guide will serve as a valuable resource, inspiring further research into the full potential of this versatile sulfur-containing heterocycle.

References

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  • PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of solvent tetrahydrofuran (THF). a Variation of solvent (only.... Retrieved from [Link]

  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-Methylthis compound. Retrieved from [Link]

  • PubMed. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates | Request PDF. Retrieved from [Link]

  • PubMed Central. (2021). Medicinal Thiols: Current Status and New Perspectives. Retrieved from [Link]

  • Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
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  • Longdom Publishing. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Retrieved from [Link]

  • PubMed Central. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Retrieved from [Link]

  • ResearchGate. (2025). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]

  • Ventos. (n.d.). 2-METHYLthis compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

  • ACS Publications. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Retrieved from [Link]

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  • Agilent. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Data of Tetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for Tetrahydrofuran-3-thiol (also known as oxolane-3-thiol), a heterocyclic compound of interest in various chemical research and development sectors. Due to a notable absence of publicly available experimental spectra, this guide leverages high-quality predicted spectroscopic data to facilitate the identification and characterization of this molecule. The following sections detail the predicted ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section includes an interpretation of the predicted spectra, a summary of key data points in tabular format, and a discussion of the underlying structural features that give rise to the observed (predicted) signals. This guide is intended to serve as a valuable resource for researchers working with or synthesizing this compound, enabling them to anticipate and interpret their own analytical data.

Introduction

This compound (CAS No. 98071-96-6) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈OS.[1] Its structure consists of a five-membered tetrahydrofuran ring with a thiol group substituted at the 3-position. The presence of both a thioether and a thiol functional group within a constrained cyclic system imparts unique chemical properties that are of interest in fields such as flavor and fragrance chemistry, as well as in the synthesis of novel pharmaceutical and agrochemical compounds.

Accurate spectroscopic data is paramount for the unambiguous identification and characterization of molecules like this compound. This guide aims to fill the current void in the literature by providing a detailed analysis of its predicted spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates its spectroscopic characteristics. The molecule is chiral, with the stereocenter at the carbon bearing the thiol group. The following guide will not assume a specific stereoisomer.

G cluster_mol This compound cluster_frags Key Predicted Fragments mol C₄H₈OS m/z = 104 frag1 [M-SH]⁺ m/z = 71 mol->frag1 -SH frag2 [C₂H₄OS]⁺ m/z = 60 mol->frag2 Ring Cleavage frag3 [C₃H₇]⁺ m/z = 43 mol->frag3 Fragmentation

Sources

An In-Depth Technical Guide to the Natural Occurrence of 2-Methyltetrahydrofuran-3-thiol in Food

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyltetrahydrofuran-3-thiol (MFT) is a potent, sulfur-containing volatile compound that imparts desirable meaty and roasted aromas to a wide variety of food products. Its extremely low odor threshold makes it a significant contributor to the overall flavor profile, even at trace concentrations. This technical guide provides a comprehensive overview of the natural occurrence of MFT in foods, delving into its formation pathways, sensory properties, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are interested in understanding and harnessing the properties of this impactful aroma compound.

Introduction: The Significance of 2-Methylthis compound in Food Aroma

Sulfur-containing compounds are renowned for their profound impact on the aroma of foods, often acting as character-impact odorants due to their exceptionally low detection thresholds. Among these, 2-methylthis compound (MFT), also known by its FEMA number 3787, stands out for its characteristic savory, roasted meat, and slightly coffee-like aroma.[1][2][3] Initially discovered in beef broth, its presence has since been confirmed in a range of thermally processed foods, where it contributes significantly to the desirable sensory experience.[4] Understanding the natural origins and formation mechanisms of MFT is paramount for the food industry in optimizing processing conditions to enhance desirable flavors and for ensuring product consistency. This guide will explore the multifaceted nature of MFT in food systems, from its chemical genesis to its analytical determination.

Natural Occurrence and Concentration in Foodstuffs

The presence of 2-methylthis compound is predominantly associated with foods that have undergone thermal processing, such as cooking, roasting, or fermentation. Its formation is a complex interplay of precursor availability and processing conditions.

Documented Food Sources

MFT has been identified as a key aroma component in a variety of food products, including:

  • Cooked Meats: It is a well-established contributor to the characteristic aroma of boiled and roasted beef.[1][5] The Maillard reaction and the degradation of thiamine (Vitamin B1), both abundant in meat, are the primary sources of MFT in these products.[6][7]

  • Coffee: Roasted coffee beans are another significant source of MFT, where it contributes to the complex and desirable roasted aroma profile.[8][9] Its formation during the roasting process is a key aspect of coffee flavor development.

  • Fermented Products: MFT has been quantified in fermented grains used in the production of Chinese baijiu, with concentrations increasing with the number of fermentation rounds.[10]

Quantitative Data on MFT Concentration

The quantification of MFT in food is challenging due to its high volatility and low concentrations. However, advancements in analytical techniques have enabled its measurement in various matrices.

Food ProductConcentration RangeReference(s)
Fermented Grains (Baijiu)1.70–12.74 μg/kg[10]
Roasted CoffeeDetected and Quantified (specific levels vary)[8]
Flavored Meat Products (as an additive)Recommended usage at 2 ppm[3]
Flavored Snack Foods (as an additive)Recommended usage at 15 ppm[3]
Flavored Soups (as an additive)Recommended usage at 1 ppm[3]

Note: The data for flavored products indicates typical addition levels for achieving a desired flavor profile and not necessarily its natural concentration.

Formation Pathways of 2-Methylthis compound

The generation of MFT in food is primarily attributed to two key chemical pathways that occur during thermal processing: the Maillard reaction and the degradation of thiamine.

The Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods.[11][12] The formation of MFT through this pathway involves the interaction of a sulfur-containing amino acid, typically cysteine, with a reducing sugar. The reaction proceeds through a series of complex steps, including the formation of key intermediates.

cluster_maillard Maillard Reaction Pathway Reducing Sugar Reducing Sugar Amadori Product Amadori Product Reducing Sugar->Amadori Product + Amino Acid Cysteine Cysteine Strecker Aldehyde Strecker Aldehyde Cysteine->Strecker Aldehyde Strecker Degradation Dicarbonyl Intermediates Dicarbonyl Intermediates Amadori Product->Dicarbonyl Intermediates Intermediate A Intermediate A Dicarbonyl Intermediates->Intermediate A Strecker Aldehyde->Intermediate A 2-Methylthis compound 2-Methylthis compound Intermediate A->2-Methylthis compound Cyclization & Reduction

Caption: Maillard reaction pathway leading to MFT formation.

Thiamine (Vitamin B1) Degradation

Thiamine is thermally labile and its degradation is a significant source of many sulfur-containing flavor compounds in food.[4][7] During heating, the thiamine molecule breaks down, yielding key intermediates that can subsequently react to form MFT.

cluster_thiamine Thiamine Degradation Pathway Thiamine Thiamine Thiazole Moiety Thiazole Moiety Thiamine->Thiazole Moiety Thermal Cleavage Pyrimidine Moiety Pyrimidine Moiety Thiamine->Pyrimidine Moiety Thermal Cleavage 5-hydroxy-3-mercapto-2-pentanone 5-hydroxy-3-mercapto-2-pentanone Thiazole Moiety->5-hydroxy-3-mercapto-2-pentanone 2-Methylthis compound 2-Methylthis compound 5-hydroxy-3-mercapto-2-pentanone->2-Methylthis compound Cyclization & Dehydration

Caption: Thiamine degradation pathway to MFT.

Analytical Methodologies for Quantification

The accurate quantification of MFT in complex food matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted method for this purpose.

Experimental Protocol: HS-SPME-GC-MS Analysis of MFT

This protocol provides a self-validating system for the determination of MFT in a solid food matrix.

4.1.1. Materials and Reagents

  • 2-Methylthis compound analytical standard

  • Internal Standard (e.g., 2-methyl-d3-tetrahydrofuran-3-thiol)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

4.1.2. Sample Preparation

  • Homogenize the solid food sample to a fine powder or paste.

  • Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of the internal standard solution to the vial.

  • Add 5 mL of a saturated sodium chloride solution to the vial.

  • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

4.1.3. HS-SPME Procedure

  • Place the sealed vial in a heating block or water bath equipped with an agitator.

  • Equilibrate the sample at a defined temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with continuous agitation.

  • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) at the same temperature and agitation speed.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

4.1.4. GC-MS Conditions

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A suitable capillary column for volatile sulfur compounds (e.g., DB-WAX or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 180°C at 5°C/min.

    • Ramp to 240°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Selected Ion Monitoring (SIM) for target ions of MFT and the internal standard for enhanced sensitivity and selectivity.

cluster_workflow Analytical Workflow Sample Homogenization Sample Homogenization Vial Preparation Vial Preparation Sample Homogenization->Vial Preparation Weighing & Spiking HS-SPME Extraction HS-SPME Extraction Vial Preparation->HS-SPME Extraction Equilibration & Adsorption GC Separation GC Separation HS-SPME Extraction->GC Separation Thermal Desorption MS Detection MS Detection GC Separation->MS Detection Ionization & Fragmentation Data Analysis Data Analysis MS Detection->Data Analysis Quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Sensory Properties and Flavor Impact

2-Methylthis compound is characterized by a potent and complex aroma profile. Its sensory attributes are highly dependent on its concentration and the food matrix in which it is present.

  • Odor Profile: At low concentrations, it is described as having a pleasant roasted meat, beef broth, and savory aroma.[2][3] At higher concentrations, more intense sulfurous and slightly alliaceous (onion/garlic) notes may become apparent.

  • Flavor Contribution: MFT is a key contributor to the "meaty" character of many cooked foods. Its presence enhances the overall savory perception and provides a more authentic and complex flavor profile.

  • Odor Threshold: The odor threshold of MFT is extremely low, reported to be in the parts-per-trillion range, highlighting its significant impact on food aroma even at minute concentrations.

Conclusion

2-Methylthis compound is a pivotal aroma compound that plays a crucial role in shaping the desirable sensory characteristics of a wide array of cooked and processed foods. Its natural formation through the Maillard reaction and thiamine degradation underscores the importance of understanding and controlling processing parameters to modulate its concentration and, consequently, the final flavor profile of food products. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of MFT, enabling researchers and industry professionals to further explore its occurrence and significance. Future research should focus on expanding the quantitative database of MFT in a broader range of food matrices and further elucidating the intricate mechanisms of its formation to allow for more precise control over flavor development in foods.

References

  • Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Retrieved from [Link]

  • Bari, M. A., & Vichi, S. (2014). Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis. Food Research International, 64, 610–617. [Link]

  • ResearchGate. (n.d.). Thiamine degradation to the formation of 2-methyl-3-furanthiol via 5-hydroxy-3-mercapto-2-pentanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the major known thiamine degradation processes. Retrieved from [Link]

  • FlavScents. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-2-methyl-3-furanthiol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

  • Blank, I., & Grosch, W. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(12), 4647–4653. [Link]

  • Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Mechanism of the Maillard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from [Link]

  • MDPI. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Retrieved from [Link]

  • National Institutes of Health. (2024). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Retrieved from [Link]

  • San Diego State University. (2021). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Retrieved from [Link]

  • San Diego State University. (2019). The Maillard Reaction. Retrieved from [Link]

  • Pioneer Biotech. (n.d.). 2-Methylthis compound Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • Leffingwell & Associates. (2015). The 2-Methyltetrahydrofuranthiol acetates. Retrieved from [Link]

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  • Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings". Retrieved from [Link]

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The Pungent Trail: A Technical Guide to the Discovery and History of Sulfur-Containing Flavor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Volatile sulfur compounds (VSCs) represent a class of molecules that wield a disproportionately large influence on the aroma profiles of a vast array of foods and beverages. Characterized by their exceedingly low odor thresholds, these compounds can define the desirable character of everything from fresh garlic and ripe tropical fruits to roasted coffee and savory cooked meats.[1][2][3] Conversely, they can also be the source of undesirable off-flavors. This technical guide provides an in-depth exploration of the historical journey of discovery of these potent flavor molecules, from their early, often serendipitous, encounters to the sophisticated analytical methodologies that have unraveled their complex chemistry. We will delve into the key biosynthetic and chemical formation pathways, the evolution of analytical techniques, and provide detailed protocols for their study, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of flavor chemistry.

Introduction: The Double-Edged Sword of Sulfur in Flavor

The element sulfur, known since antiquity and often referred to as "brimstone," has a long and storied history, having been used in ancient religious ceremonies, traditional medicine, and early chemical experiments.[4][5] Its incorporation into organic molecules gives rise to a class of compounds with remarkable sensory properties. Organosulfur compounds are responsible for the characteristic smells of skunk spray, odorized natural gas, and garlic, illustrating their potent and often pungent nature.[4]

In the realm of food science, volatile sulfur compounds were traditionally associated with negative attributes, such as the "rotten egg" smell of hydrogen sulfide or the sulfury off-flavors in some beverages.[1][2] However, a paradigm shift has occurred in recent decades, with research increasingly revealing the crucial role of trace amounts of VSCs in creating the desirable and characteristic aromas of many cherished foods.[1][6][7] These compounds are often present at concentrations in the parts-per-billion or even parts-per-trillion range, yet they can be the "character-impact" compounds that define a food's flavor profile.[2] This guide will trace the scientific journey that led to this nuanced understanding, a journey driven by advancements in analytical chemistry and a growing appreciation for the chemical intricacies of flavor.

The Dawn of Discovery: Early Encounters and Foundational Work

The scientific investigation into the chemical basis of food flavors began in earnest in the 19th and early 20th centuries. Early studies of Allium species, such as garlic and onions, were pivotal in establishing the role of sulfur compounds in potent food aromas.

The Case of Garlic: Unraveling Allicin

The pungent aroma of freshly crushed garlic has been recognized for millennia. However, it wasn't until 1944 that the chemical compound responsible for this characteristic scent was isolated and identified. Chester J. Cavallito and John Hays Bailey, working at Winthrop Chemical Company, isolated a compound they named "allicin."[8][9][10] Their work revealed a fascinating enzymatic process: when garlic cloves are crushed, an enzyme called alliinase comes into contact with a stable, odorless precursor, alliin (S-allyl-L-cysteine sulfoxide).[8][10][11][12] The enzyme rapidly cleaves alliin, leading to the formation of the highly reactive and odorous allicin (diallyl thiosulfinate).[12][13] This discovery was a landmark in flavor chemistry, demonstrating that potent flavor compounds could be generated instantaneously through enzymatic action upon tissue damage.[12][13]

The biosynthetic pathway of alliin and other related S-alk(en)yl cysteine sulfoxides (CSOs) in Allium and Brassica vegetables has since been extensively studied, revealing complex metabolic routes originating from amino acids like cysteine.[14][15][16][17][18]

Diagram: Biosynthesis and Enzymatic Release of Allicin

cluster_0 Garlic Clove (Intact Cells) cluster_1 Crushed Garlic (Cell Disruption) Alliin (Odorless Precursor) Alliin (Odorless Precursor) Allyl Sulfenic Acid (Intermediate) Allyl Sulfenic Acid (Intermediate) Alliin (Odorless Precursor)->Allyl Sulfenic Acid (Intermediate) Alliinase Alliinase (Enzyme) Alliinase (Enzyme) Allicin (Pungent Aroma) Allicin (Pungent Aroma) Allyl Sulfenic Acid (Intermediate)->Allicin (Pungent Aroma) Condensation

Caption: Enzymatic formation of allicin upon crushing of garlic.

The Thermal Revolution: Sulfur Compounds from Cooking

While enzymatic reactions explain the flavors of many fresh foods, the aromas generated during cooking are a different chemical story. The application of heat triggers a cascade of complex reactions, with the Maillard reaction and thermal degradation of sulfur-containing precursors being central to the formation of a vast array of potent sulfurous aroma compounds.[19][20]

The Maillard Reaction and Strecker Degradation

First described by Louis Camille Maillard in 1912, the Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[21] This reaction is responsible for the desirable color and flavor of a wide range of cooked foods, including baked bread, roasted coffee, and seared meat.[21][22]

When sulfur-containing amino acids like cysteine and methionine participate in the Maillard reaction, a plethora of volatile sulfur compounds are generated.[11][23] These include thiophenes, thiazoles, and other heterocyclic compounds that contribute roasted, meaty, and savory notes.[24][25] A key related process is the Strecker degradation of amino acids, which produces aldehydes and other important flavor molecules, including sulfur-containing ones like methional from methionine, which is known for its boiled potato-like aroma.[19]

Thiamine's Contribution to Meaty Flavors

Another critical precursor for cooked flavors is thiamine (Vitamin B1). Its thermal degradation, particularly in meat, generates highly potent, meaty-smelling sulfur compounds.[26][27] Key examples include 2-methyl-3-furanthiol, which has a distinct cooked meat aroma, and bis(2-methyl-3-furyl) disulfide, also a key aroma compound in cooked meat.[26][27] The discovery of these compounds was crucial in understanding the chemical basis of "meaty" flavors and has been instrumental in the development of savory flavorings.[20][25][26]

Diagram: Key Pathways to Thermal Generation of Sulfur Flavor Compounds

Sulfur Amino Acids (Cysteine, Methionine) Sulfur Amino Acids (Cysteine, Methionine) Maillard Reaction & Strecker Degradation Maillard Reaction & Strecker Degradation Sulfur Amino Acids (Cysteine, Methionine)->Maillard Reaction & Strecker Degradation Reducing Sugars Reducing Sugars Reducing Sugars->Maillard Reaction & Strecker Degradation Thiamine (Vitamin B1) Thiamine (Vitamin B1) Thermal Degradation Thermal Degradation Thiamine (Vitamin B1)->Thermal Degradation Volatile Sulfur Compounds Volatile Sulfur Compounds Maillard Reaction & Strecker Degradation->Volatile Sulfur Compounds Thermal Degradation->Volatile Sulfur Compounds Thiophenes, Thiazoles, etc. Thiophenes, Thiazoles, etc. Volatile Sulfur Compounds->Thiophenes, Thiazoles, etc. e.g. 2-Methyl-3-furanthiol, etc. 2-Methyl-3-furanthiol, etc. Volatile Sulfur Compounds->2-Methyl-3-furanthiol, etc. e.g.

Caption: Formation of sulfur flavors via cooking processes.

The Analytical Revolution: From Distillation to GC-MS/O

The discovery and identification of trace-level volatile sulfur compounds would have been impossible without the parallel development of sophisticated analytical techniques. The inherent challenges of studying VSCs—their low concentrations, high volatility, and chemical lability—necessitated the creation of highly sensitive and selective methods.[1][2][28]

Early Techniques and Their Limitations

Early methods for flavor analysis relied on techniques like distillation and solvent extraction.[28] While useful for concentrating volatiles, these methods were often harsh, leading to the formation of artifacts—compounds not originally present in the food but created by the analytical process itself.[1][28] For instance, early reports of certain polysulfides in onions were later shown to be thermal artifacts from gas chromatography analysis.[1]

The Advent of Gas Chromatography (GC)

The development of gas chromatography (GC) in the 1950s was a watershed moment for flavor chemistry.[29][30] GC allowed for the separation of complex mixtures of volatile compounds with high resolution.[31] The coupling of GC with sulfur-specific detectors, such as the Flame Photometric Detector (FPD) and the more sensitive Pulsed Flame Photometric Detector (PFPD) and Sulfur Chemiluminescence Detector (SCD), provided the selectivity needed to detect trace sulfur compounds in complex food matrices.[1][32][33]

The Power of Hyphenation: GC-Mass Spectrometry and GC-Olfactometry

The true revolution in flavor analysis came with the hyphenation of GC with other techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): First demonstrated in the mid-1950s, the coupling of GC with MS provided a powerful tool for both separating and identifying volatile compounds.[30][34] The mass spectrometer acts as a "molecular fingerprint" detector, allowing for the positive identification of the compounds eluting from the GC column.[31] This technique has become the gold standard for the identification of flavor compounds.[6][34]

  • Gas Chromatography-Olfactometry (GC-O): While GC-MS can identify the chemical composition of an aroma, it cannot tell us which compounds are actually important to the human sense of smell. GC-Olfactometry (GC-O) addresses this by splitting the effluent from the GC column, sending part to a detector (like an MS) and part to a "sniffing port" where a trained analyst can assess the odor of each eluting compound.[1][6][29][35] This sensory-focused approach has been instrumental in identifying "character-impact" odorants, including many potent sulfur compounds that might otherwise be overlooked due to their low concentration.[1]

Modern analytical strategies often employ advanced sample preparation techniques like Solid Phase Microextraction (SPME) and Solvent Assisted Flavour Evaporation (SAFE) to gently extract and concentrate volatiles prior to GC-MS/O analysis, minimizing artifact formation.[1][28][36]

Key Discoveries in the Modern Era

The application of these advanced analytical techniques has led to an explosion in the discovery of new and important sulfur-containing flavor compounds in a wide variety of foods.

Food/BeverageKey Sulfur Compound(s)Associated AromaReference(s)
Coffee 2-FurfurylthiolRoasted, Coffee-like[6]
3-Mercapto-2-butanoneRoasted, Meaty[37]
Tropical Fruits (e.g., Passion Fruit) 3-Mercaptohexan-1-olTropical, Grapefruit-like[1]
2-Methyl-4-propyl-1,3-oxathianeTropical, Fruity[1]
Grapefruit 1-p-Menthene-8-thiolFresh Grapefruit[2]
Cooked Meat 2-Methyl-3-furanthiolMeaty, Roasted[26][27]
Bis(2-methyl-3-furyl) disulfideMeaty[26][27]
Wine Polyfunctional Thiols (e.g., 3-mercaptohexanol)Boxwood, Passion Fruit[1]

Experimental Protocols: A Guide to Modern VSC Analysis

The following provides a generalized, step-by-step methodology for the analysis of volatile sulfur compounds in a food matrix, integrating modern best practices.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS/O

This protocol is designed for the screening and identification of potent, volatile sulfur compounds.

1. Sample Preparation:

  • Homogenize the food sample (e.g., fruit puree, ground meat).
  • Weigh a precise amount (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).
  • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.
  • Add an internal standard for semi-quantification if required.
  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 min) with agitation.
  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace above the sample for a defined extraction time (e.g., 30-60 min). The choice of fiber coating is critical and depends on the target analytes.

3. GC-MS/O Analysis:

  • Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) to thermally desorb the trapped volatiles onto the analytical column.
  • GC Separation: Use a capillary column appropriate for volatile compound separation (e.g., a non-polar or medium-polarity column). Program the oven temperature to ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to separate compounds based on their boiling points and polarity.
  • Effluent Splitting: At the end of the column, use a splitter to direct the effluent to both the MS detector and the olfactometry sniffing port (typically a 1:1 split).
  • MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 35-350).
  • Olfactometry: A trained panelist sniffs the effluent from the heated transfer line and records the time, duration, and description of any detected odors.

4. Data Analysis:

  • Identify compounds by comparing their mass spectra to a library (e.g., NIST, Wiley) and by matching their retention indices with known standards.
  • Correlate the odor events from the GC-O analysis with the peaks identified by the GC-MS to pinpoint the aroma-active sulfur compounds.

Diagram: Experimental Workflow for VSC Analysis

Caption: Workflow for identifying aroma-active sulfur compounds.

Conclusion and Future Perspectives

The journey of discovery for sulfur-containing flavor compounds has been a remarkable story of scientific advancement, moving from the identification of single, potent molecules in fresh foods to the characterization of hundreds of thermally generated compounds that create complex flavor profiles. This progress has been inextricably linked to the evolution of analytical technology, which has provided ever-increasing sensitivity and specificity.

Looking ahead, the field will continue to evolve. The use of two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry will offer even greater resolving power for incredibly complex food matrices.[1] Furthermore, a deeper understanding of the interactions between sulfur compounds and other food components, and how these interactions modulate flavor perception, will be a key area of future research. The continued exploration of the pungent trail of sulfur will undoubtedly uncover new flavor molecules and provide deeper insights into the chemistry that delights our senses.

References

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A Comprehensive Guide to the Nomenclature and Synonyms of Tetrahydrofuran-3-thiol (Oxolane-3-thiol)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Executive Summary

Tetrahydrofuran-3-thiol and its derivatives are pivotal organosulfur compounds, serving as essential building blocks in pharmaceutical synthesis and as potent aroma contributors in the flavor industry.[1][2] However, the diversity of names used to describe this molecule—ranging from IUPAC-preferred nomenclature to common and trade names—can create significant ambiguity. This ambiguity poses a challenge for researchers in literature reviews, patent searches, and regulatory documentation. This guide provides a definitive clarification of the nomenclature for this compound, deconstructing its IUPAC name, cataloging its synonyms, and offering practical insights for scientists to navigate chemical databases and technical literature with precision and confidence.

Introduction to this compound: A Molecule of Dual Identity

At its core, this compound is a heterocyclic compound featuring a saturated five-membered ether ring (the tetrahydrofuran moiety) with a thiol group (-SH) attached to the third carbon.[3] Its significance stems from two primary areas:

  • Flavor and Fragrance Chemistry: Organosulfur compounds are renowned for their low odor thresholds and potent aroma profiles. The methylated analogue of this compound, 2-methylthis compound, is particularly valued for its strong roasted meat and savory characteristics, making it a key component in sophisticated flavor formulations.[1][4]

  • Pharmaceutical and Chemical Synthesis: The thiol and ether functional groups provide two reactive centers, making the molecule a versatile intermediate for constructing more complex chemical entities.[2] The tetrahydrofuran ring is a structural motif present in numerous natural products and biologically active molecules, further elevating its importance as a synthetic precursor.[5]

The primary challenge for researchers is navigating the inconsistent terminology used to identify this compound. A single chemical entity can be listed under multiple names across different databases, patents, and publications, potentially leading to incomplete literature searches and misidentification. This guide aims to resolve this by establishing a clear and authoritative understanding of its nomenclature.

Deconstructing the IUPAC Nomenclature: From Parent Ring to Final Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds to ensure each structure has a unique and unambiguous name. The process for naming this compound is a clear illustration of these rules.

Step 1: Identify the Parent Heterocycle The molecule is based on a furan ring where all double bonds have been saturated. While "Tetrahydrofuran" is a widely accepted and used name, the preferred IUPAC name for this saturated five-membered cyclic ether is Oxolane .[3][6][7] This is a critical distinction, as searches using the preferred name may yield more precise results in IUPAC-compliant databases.

Step 2: Identify the Principal Functional Group The thiol (-SH) group is the principal functional group in this molecule. According to IUPAC rules, when a thiol is the highest-priority group, the suffix "-thiol" is appended to the name of the parent compound.

Step 3: Numbering the Ring and Assigning the Locant For a heterocyclic compound, the heteroatom (in this case, Oxygen) is assigned position '1'. The ring is then numbered to give the principal functional group the lowest possible number (a locant). In this structure, the thiol group is located on the third carbon atom, hence the locant is '3-' .

Step 4: Assembling the Final Name Combining the components yields the definitive IUPAC name: Oxolane-3-thiol .[3]

Below is a workflow diagram illustrating this systematic naming process.

IUPAC_Naming_Process cluster_0 Component Identification cluster_1 Rule Application A {Parent Heterocycle | Tetrahydrofuran} B {Preferred IUPAC Name | Oxolane} A->B IUPAC Preference G Final IUPAC Name | Oxolane-3-thiol B->G C {Principal Functional Group | -SH (Thiol)} D {Suffix | '-thiol'} C->D Determines Suffix D->G E {Numbering Convention | Oxygen (O) = 1} F {Locant Assignment | '3-'} E->F Determines Position F->G

Caption: IUPAC nomenclature workflow for this compound.

A Compendium of Synonyms and Identifiers

In practice, a variety of names and identifiers are used for Oxolane-3-thiol and its derivatives. Understanding these is crucial for comprehensive research. The CAS Registry Number® is particularly vital as it provides a unique identifier for a specific chemical substance, regardless of the naming convention used.[8]

Identifier Type Name/Value Rationale and Context of Use
Preferred IUPAC Name Oxolane-3-thiolThe most systematic and unambiguous name according to modern IUPAC rules.[3]
Common Systematic Name This compoundWidely used due to the common name of the parent ring; easily understood but not the preferred IUPAC term.[3]
Functional Class Name 3-MercaptotetrahydrofuranAn older naming style where the thiol group is treated as a substituent ("mercapto") on the parent ring.[9]
CAS Registry Number® 98071-96-6A unique numerical identifier assigned by the Chemical Abstracts Service, essential for unambiguous database searching.[3][10]

The Commercially Significant Analogue: 2-Methylthis compound

Researchers will frequently encounter a closely related derivative, 2-methylthis compound (CAS No. 57124-87-5).[1][11] This compound, which exists as a mixture of cis and trans isomers, is a widely used flavoring agent.[9][12] Its presence in databases is far more common than its non-methylated parent.

  • IUPAC Name: 2-methyloxolane-3-thiol[1][11]

  • Common Synonyms: 2-Methyl-3-tetrahydrofuranthiol, Tetrahydro-2-methyl-3-furanthiol, 3-Mercapto-2-methyltetrahydrofuran.[9][11][13]

  • FEMA Number: 3787 (A number assigned by the Flavor and Extract Manufacturers Association for substances generally recognized as safe for use in food).[1][11]

The synthetic pathways for this analogue often start from materials like "bread ketone" or 5-hydroxy-2-pentanone, highlighting its importance in industrial organic synthesis.[14][15]

Practical Implications for Researchers and Drug Developers

A command of chemical nomenclature is not merely an academic exercise; it is a fundamental tool for effective research and development.

  • Comprehensive Database Searching: To ensure a thorough literature or patent search, researchers must use a combination of identifiers. Searching by CAS number is the most reliable method to retrieve all relevant entries for a specific compound in databases like PubChem, Scopus, and CAS SciFinder.[16][17] Searching by name should include the preferred IUPAC name, common synonyms, and even the functional class name to capture older or less systematically indexed publications.

  • Clarity in Scientific Communication: Using the correct IUPAC name in publications, reports, and presentations ensures clarity and prevents ambiguity. When referencing a compound for the first time in a document, it is best practice to state the common name followed by the IUPAC name and CAS number in parentheses.

  • Regulatory Compliance and Safety: For safety data sheets (SDS), regulatory submissions, and manufacturing protocols, using the precise CAS number and IUPAC name is mandatory. This ensures that safety, handling, and toxicity information is correctly associated with the substance .

Conclusion

While commonly known as this compound, the definitive IUPAC name for this compound is Oxolane-3-thiol . For scientists and drug development professionals, recognizing this and its various synonyms is essential for accurate and comprehensive research. The most effective strategy for unambiguous identification and exhaustive information retrieval is to utilize the CAS Registry Number® (98071-96-6 for the parent compound and 57124-87-5 for its 2-methyl analogue) in conjunction with its systematic names. This disciplined approach to nomenclature is a cornerstone of scientific integrity and research efficiency.

References

  • PubChem. (n.d.). Tetrahydro-2-methyl-3-furanthiol. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (n.d.). CN111943916A - Preparation method of 2-methylthis compound.
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  • PubChem. (n.d.). Oxolane-3-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108440457B - Preparation method and application of 2-methylthis compound.
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  • The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

  • FlavScents. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

  • Augustus Oils Ltd. (n.d.). 2 Methyl 3 Mercapto Tetrahydrofuran Aroma & Flavour Chemical CAS 57124-87-5. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetrahydrofuran (CAS 109-99-9). Retrieved from [Link]

  • Guangzhou Kangyang Chemical Co., Ltd. (2025). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Retrieved from [Link]

  • CAS. (n.d.). 2-Hydroxy-3-methylpyridine. CAS Common Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Weight and Analysis of C5H10OS Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular weight, elemental analysis, and structural elucidation of isomers with the chemical formula C5H10OS. It is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of novel or unknown organic compounds. This document moves beyond a simple recitation of methods to provide insights into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of C5H10OS in Scientific Research

The molecular formula C5H10OS represents a diverse array of structural isomers, each with potentially unique chemical and biological properties. These isomers can belong to various classes of organosulfur compounds, including but not limited to sulfoxides, thioesters, cyclic sulfides, and thiols with additional oxygen-containing functional groups. In the realm of drug discovery and materials science, the precise identification and characterization of a specific isomer are paramount, as subtle differences in structure can lead to profound changes in function, efficacy, and safety. This guide provides a systematic approach to the comprehensive analysis of any given C5H10OS isomer.

Molecular Weight and Elemental Composition: The Foundational Data

A fundamental starting point in the characterization of any chemical entity is the determination of its molecular weight and elemental composition. This not only confirms the molecular formula but also provides the first piece of the puzzle in structural elucidation.

Calculation of Molecular Weight

The molecular weight of C5H10OS is calculated by summing the atomic weights of its constituent atoms. Using the most common isotopes of each element:

ElementSymbolNumber of AtomsAtomic Weight (amu)Total Weight (amu)
CarbonC512.01160.055
HydrogenH101.00810.080
OxygenO115.99915.999
SulfurS132.0632.06
Total 118.194

Therefore, the nominal molecular weight of C5H10OS is approximately 118.19 g/mol . High-resolution mass spectrometry can provide a more precise monoisotopic mass, which is invaluable for confirming the elemental composition.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of each element in a compound, which is used to determine its empirical formula. For C5H10OS, the theoretical elemental composition is:

ElementMass Percent
Carbon50.81%
Hydrogen8.53%
Oxygen13.54%
Sulfur27.13%

Experimental Protocol: CHNS Elemental Analysis

Combustion analysis, based on the Pregl-Dumas method, is the standard for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound.[1]

Principle: The sample is combusted in a high-temperature furnace in the presence of excess oxygen, converting the elements into their respective gaseous oxides (CO2, H2O, SO2) and N2. These gases are then separated and quantified.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the purified C5H10OS sample into a tin or silver capsule.

  • Instrument Setup: Calibrate the CHNS analyzer using a certified standard, such as sulfanilamide or acetanilide.[2] Ensure the combustion and reduction furnaces are at their operational temperatures (typically ~1000°C).

  • Combustion: The encapsulated sample is dropped into the combustion furnace. The tin capsule promotes a rapid, complete combustion (flash combustion).

  • Gas Separation and Detection: The resulting gases are swept by a helium carrier gas through a reduction tube (to convert nitrogen oxides to N2) and then onto a gas chromatography column for separation. A thermal conductivity detector (TCD) is used for quantification.[3]

  • Data Analysis: The instrument software calculates the percentage of C, H, N, and S based on the detector response and the initial sample weight. The oxygen percentage is typically determined by pyrolysis in a separate analysis or calculated by difference.

Causality Behind Experimental Choices:

  • Flash Combustion: This ensures the complete and instantaneous oxidation of the sample, which is crucial for accurate quantification.[3]

  • Certified Standards: Calibration with known standards is essential for converting the detector signal into accurate elemental percentages.

  • Helium Carrier Gas: Helium is used due to its high thermal conductivity and inertness, which provides a stable baseline and does not interfere with the detection of the analyte gases.

Structural Elucidation: Unraveling the Isomeric Identity

Once the molecular formula is confirmed, a suite of spectroscopic techniques is employed to determine the specific connectivity and stereochemistry of the C5H10OS isomer.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering vital clues about the molecular structure.

Workflow for Mass Spectrometry Analysis of C5H10OS

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation Sample Dissolve C5H10OS isomer in a suitable solvent (e.g., methanol, acetonitrile) ESI Electrospray Ionization (ESI) Sample->ESI Soft Ionization EI Electron Impact (EI) Sample->EI Hard Ionization TOF Time-of-Flight (TOF) ESI->TOF Quad Quadrupole EI->Quad Detector Detector TOF->Detector Quad->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_acquisition Data Acquisition cluster_data_nmr Spectral Interpretation Sample_NMR Dissolve C5H10OS isomer in a deuterated solvent (e.g., CDCl3, DMSO-d6) H1_NMR 1H NMR Sample_NMR->H1_NMR C13_NMR 13C NMR Sample_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Sample_NMR->TwoD_NMR Chem_Shift Chemical Shift (δ) H1_NMR->Chem_Shift Integration Integration H1_NMR->Integration Coupling Coupling (J) H1_NMR->Coupling C13_NMR->Chem_Shift Correlation Correlation Peaks TwoD_NMR->Correlation

Sources

The Pivotal Role of Tetrahydrofuran-3-thiol as a Key Chemical Intermediate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Tetrahydrofuran-3-thiol and its derivatives, compounds that serve as critical building blocks in the synthesis of complex molecules. For researchers, synthetic chemists, and professionals in drug development, understanding the nuances of this intermediate—from its synthesis to its application—is paramount for innovation. This document moves beyond a simple recitation of facts, offering insights into the causality of experimental choices and providing a framework for its effective utilization in the laboratory and beyond.

Foundational Chemistry and Unique Characteristics

This compound, and its commonly utilized derivative 2-methylthis compound, are heterocyclic organosulfur compounds. Their molecular architecture, featuring a saturated five-membered ether ring (tetrahydrofuran) and a thiol (-SH) group, bestows a unique combination of chemical properties. The ether moiety imparts polarity and influences solubility, while the thiol group serves as a highly reactive handle for a multitude of chemical transformations.[1]

The thiol group is more acidic and a stronger nucleophile than its alcohol counterpart, making it a versatile functional group in organic synthesis.[1] This reactivity is central to its role as an intermediate, allowing for the facile introduction of sulfur-containing fragments into larger, more complex molecules. Such moieties are prevalent in numerous biologically active compounds, contributing to their therapeutic efficacy.[2]

Table 1: Physicochemical Properties of 2-Methylthis compound

PropertyValue
Molecular Formula C₅H₁₀OS
Molecular Weight 118.20 g/mol [3]
CAS Number 57124-87-5[3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 160-168 °C[5]
Density 1.04 g/mL at 25 °C[5]
Refractive Index 1.488 (at 20 °C)[5]
Odor Profile Meaty, roasted, savory, with chicken and brothy notes[6][7]

Strategic Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several strategic routes, each with its own merits regarding stereocontrol, efficiency, and scalability. Two prominent methods are highlighted here: a sophisticated enantioselective route and a more direct approach from a commercially available starting material.

Enantioselective Synthesis: A Pathway to Chiral Purity

For applications in drug development, where stereochemistry is often critical for pharmacological activity, an enantioselective synthesis is indispensable. A well-established route to chiral 2-methyl-tetrahydrofuran-3-thiol involves a sequence of highly specific and reliable reactions.[8][9]

This synthesis begins with (3E)-pent-3-en-1-yl mesylate, which undergoes a Sharpless Asymmetric Dihydroxylation (AD) . This powerful reaction utilizes a chiral quinine ligand in the presence of osmium tetroxide to introduce two hydroxyl groups across the double bond with a high degree of stereocontrol. The choice of the AD-mix (AD-mix-α or AD-mix-β) dictates which enantiomer of the diol is formed.[10][11] This is followed by an in-situ intramolecular SN2 reaction to form the cis-2-methyl-3-hydroxy-tetrahydrofuran intermediate.[8]

To access the trans-isomer, a Mitsunobu reaction is employed. This reaction allows for the inversion of the stereocenter at the hydroxyl-bearing carbon.[12] The alcohol is activated by triphenylphosphine and an azodicarboxylate (like DEAD or DIAD), allowing for nucleophilic attack by a carboxylate with inversion of configuration.[13] Subsequent hydrolysis yields the trans-hydroxy intermediate.

Finally, the hydroxyl group of either the cis or trans intermediate is converted to a good leaving group (e.g., via mesylation) and displaced by a thiol-containing nucleophile, such as thioacetate, in an SN2 reaction to yield the desired stereoisomer of 2-methyl-tetrahydrofuran-3-thiol acetate.[8]

enantioselective_synthesis start (3E)-pent-3-en-1-yl mesylate sharpless Sharpless Asymmetric Dihydroxylation (AD-mix-α/β) start->sharpless cis_hydroxy cis-2-methyl-3-hydroxy -tetrahydrofuran sharpless->cis_hydroxy mitsunobu Mitsunobu Reaction (Inversion) cis_hydroxy->mitsunobu mesylation_cis Mesylation & Nucleophilic Substitution (SN2) cis_hydroxy->mesylation_cis trans_hydroxy trans-2-methyl-3-hydroxy -tetrahydrofuran mitsunobu->trans_hydroxy mesylation_trans Mesylation & Nucleophilic Substitution (SN2) trans_hydroxy->mesylation_trans cis_thiol cis-2-methyl-tetrahydrofuran -3-thiol derivative mesylation_cis->cis_thiol trans_thiol trans-2-methyl-tetrahydrofuran -3-thiol derivative mesylation_trans->trans_thiol

Enantioselective synthesis of 2-methyl-tetrahydrofuran-3-thiol stereoisomers.

The Sharpless AD reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, with the alkene. This forms a cyclic osmate ester intermediate, which is then hydrolyzed to release the vicinal diol. The chiral ligand creates a binding pocket that directs the osmium tetroxide to one face of the alkene, thereby establishing the stereochemistry of the newly formed chiral centers.[10][14]

In the Mitsunobu reaction, the triphenylphosphine attacks the azodicarboxylate to form a betaine. This intermediate deprotonates the nucleophile (in this case, a carboxylic acid for the inversion step). The alcohol then attacks the activated phosphorus, forming an alkoxyphosphonium salt, which is a superb leaving group. The conjugate base of the nucleophile then displaces this leaving group in a classic SN2 fashion, resulting in a complete inversion of stereochemistry.[12][13]

Synthesis from 5-Hydroxy-2-pentanone: A Scalable Approach

A more direct and scalable synthesis of 2-methylthis compound has been developed, starting from the readily available 5-hydroxy-2-pentanone.[15] This three-step process is particularly well-suited for producing larger quantities of the intermediate where enantiopurity is not the primary concern.

  • Cyclization: 5-hydroxy-2-pentanone is heated in the presence of a catalytic amount of phosphoric acid. This acid-catalyzed dehydration and cyclization yields 4,5-dihydro-2-methylfuran.[9]

  • Thioacetylation: The resulting dihydrofuran undergoes a reaction with thioacetic acid, often catalyzed by a base such as hexahydropyridine (piperidine), to form 2-methylthis compound acetate.[9][15]

  • Hydrolysis: The thiol acetate is then hydrolyzed, for instance by stirring in glacial acetic acid, to yield the final product, 2-methylthis compound.[9]

scalable_synthesis start 5-Hydroxy-2-pentanone cyclization Acid-Catalyzed Cyclization (H₃PO₄) start->cyclization dihydrofuran 4,5-Dihydro-2-methylfuran cyclization->dihydrofuran thioacetylation Thioacetylation (Thioacetic Acid) dihydrofuran->thioacetylation thiol_acetate 2-Methyltetrahydrofuran -3-thiol Acetate thioacetylation->thiol_acetate hydrolysis Hydrolysis thiol_acetate->hydrolysis final_product 2-Methyltetrahydrofuran -3-thiol hydrolysis->final_product

Scalable synthesis of 2-methylthis compound.

Table 2: Comparison of Synthetic Routes

FeatureEnantioselective SynthesisSynthesis from 5-Hydroxy-2-pentanone
Stereocontrol High (produces specific enantiomers)[8]Produces a racemic mixture
Starting Materials (3E)-pent-3-en-1-ol, Sharpless reagents, Mitsunobu reagents[8]5-hydroxy-2-pentanone, phosphoric acid, thioacetic acid[15]
Number of Steps Multiple stepsThree main steps[9]
Scalability More complex for large scaleMore amenable to large-scale production[15]
Key Applications Pharmaceutical synthesis requiring chiral building blocksFlavor and fragrance industry, applications where racemate is acceptable
Reported Yields Enantiomeric excesses of 62-80% have been reported for the acetate precursor[16]High yields reported for each step (e.g., 95% for cyclization, 86% for thioacetylation, 87% for hydrolysis)[9]

Purification and Characterization: Ensuring Quality and Identity

The purity and identity of this compound are critical for its successful application. A combination of purification and analytical techniques is employed to ensure the final product meets the required specifications.

Purification Protocols

Given the volatility of many thiols, distillation is a primary method of purification. For compounds like 2-methylthis compound with a boiling point above 150°C, vacuum distillation is preferred to prevent thermal decomposition.[17] It is crucial to perform distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol to the corresponding disulfide, a common side reaction.[18]

For smaller scale purification or for the separation of stereoisomers, chromatographic techniques are employed. Flash column chromatography on silica gel can be effective, though care must be taken as silica can sometimes promote oxidation.[18] For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[19]

  • Cyclization: In a flask equipped for distillation, combine 100g of 5-hydroxy-2-pentanone and 10ml of 0.3 M phosphoric acid. Heat the mixture in an oil bath at 200°C and collect the distillate that comes over between 70-90°C. This will be 4,5-dihydro-2-methylfuran.[9]

  • Thioacetylation: To a three-necked flask under a nitrogen atmosphere, add 30g of the obtained 4,5-dihydro-2-methylfuran and 29.86g of thioacetic acid. Add 3g of hexahydropyridine dropwise while stirring at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, neutralize the mixture with acetic acid, add isopropyl ether, and wash with saturated brine. Remove the solvent under reduced pressure to obtain 2-methylthis compound acetate.[9]

  • Hydrolysis: Add 10g of the thiol acetate dropwise to 50ml of glacial acetic acid in a flask and stir at room temperature. Monitor the reaction by TLC. After the reaction is complete, separate the aqueous phase to obtain the crude product.[9]

  • Purification: Purify the crude 2-methylthis compound by vacuum distillation (e.g., at 1.4 kPa, collecting the fraction at 88-115°C) to yield the final, pure product.[9]

Spectroscopic Characterization

The structural elucidation of this compound relies on a suite of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group (a doublet), the protons on the tetrahydrofuran ring, and a signal for the thiol proton. The coupling patterns and chemical shifts of the ring protons provide information about the relative stereochemistry (cis or trans).

    • ¹³C NMR: The carbon NMR will show distinct signals for each of the five carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (e.g., attached to oxygen, sulfur, or as part of an alkyl chain).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic, though often weak, absorption band for the S-H stretch, typically in the region of 2550-2600 cm⁻¹. Other key absorptions will include C-H stretches and C-O stretches from the ether linkage.[2]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The molecular ion peak (M⁺) for C₅H₁₀OS would be observed at m/z = 118.[3]

Applications as a Chemical Intermediate

The unique structural and reactive properties of this compound make it a valuable intermediate in several high-value chemical industries.

Drug Development and Pharmaceutical Synthesis

The tetrahydrofuran motif is a common structural feature in a number of biologically active molecules, including several approved drugs.[20] For example, the HIV-1 protease inhibitor Darunavir contains a bis-tetrahydrofuran ligand that is crucial for its binding to the enzyme's active site.[20][21] The introduction of a thiol group onto the tetrahydrofuran ring, as in this compound, provides a reactive center for further elaboration and the construction of novel pharmaceutical candidates.

The thiol group can be readily alkylated, oxidized, or used in Michael additions, allowing for its incorporation into a wide array of molecular scaffolds. Thiol-containing compounds have shown promise in various therapeutic areas, including as antiviral and anti-inflammatory agents.[22][23] The ability to synthesize specific stereoisomers of this compound derivatives is particularly important, as the biological activity of chiral drugs is often dependent on a single enantiomer.

While direct examples of marketed drugs explicitly using this compound as a starting intermediate are not widespread in readily available literature, its potential as a building block for novel sulfur-containing heterocyclic drugs is clear to those in the field of medicinal chemistry. Its structural similarity to key fragments of existing drugs makes it a compelling starting point for new drug discovery programs.

Flavor and Fragrance Industry

2-Methylthis compound is a highly potent aroma compound with a low odor threshold.[6] It is prized for its ability to impart savory, meaty, and roasted notes to food products. It is a key component in the formulation of flavors for soups, sauces, processed meats, and snacks.[7][13] Its complex aroma profile can mimic the flavors developed during cooking, making it an indispensable tool for flavorists seeking to create authentic and appealing taste experiences.[6]

Safety and Handling

2-Methylthis compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. As with all thiols, it has a strong, penetrating odor. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[3] It is important to store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[3] As it is air-sensitive, storage under an inert atmosphere is recommended to prevent oxidation to the disulfide.[5]

Conclusion

This compound and its derivatives are more than just another chemical in the catalog. They are versatile and potent intermediates that bridge the gap between simple starting materials and complex, high-value molecules. For the synthetic chemist, they offer a reliable and reactive handle for introducing the crucial tetrahydrofuran and thiol moieties. For the drug development professional, they represent a key building block for the next generation of therapeutics. A thorough understanding of the synthesis, purification, and reactivity of this class of compounds, as outlined in this guide, is essential for unlocking their full potential in scientific research and development.

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An In-depth Technical Guide to the Olfactory Properties of 2-Methyltetrahydrofuran-3-thiol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyltetrahydrofuran-3-thiol (MFT) is a potent, sulfur-containing heterocyclic volatile compound that plays a pivotal role in the aroma of a wide variety of cooked and processed foods.[1] With an exceptionally low odor threshold, its presence, even at trace concentrations, can significantly influence the overall flavor profile, often imparting desirable "meaty" or "roasted" characteristics.[1][2] MFT is a key aroma constituent in foods such as meat, coffee, and various fermented products.[1] The molecule possesses two chiral centers, leading to the existence of four distinct stereoisomers. It is well-established in flavor chemistry that stereoisomerism can have a profound impact on olfactory perception, with different isomers of a chiral compound often exhibiting unique odor characteristics and potencies.[3] This guide provides a comprehensive technical overview of the olfactory properties of the isomers of 2-methylthis compound, including their synthesis, stereospecific analysis, and sensory evaluation, tailored for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development. While detailed sensory data for the individual thiol stereoisomers is limited in publicly available literature, this guide will leverage the comprehensive analysis of their immediate precursors, the 2-methylthis compound acetates, to provide a scientifically grounded understanding of their likely olfactory profiles.[3]

The Stereochemistry of 2-Methylthis compound

The structure of 2-methylthis compound features two stereocenters at the C2 and C3 positions of the tetrahydrofuran ring. This gives rise to two pairs of enantiomers, which are also diastereomers of each other: the cis isomers ((2R,3R) and (2S,3S)) and the trans isomers ((2R,3S) and (2S,3R)).

G cluster_cis cis-isomers cluster_trans trans-isomers cis1 (2R,3R)-2-methylthis compound cis2 (2S,3S)-2-methylthis compound cis1->cis2 enantiomers trans1 (2R,3S)-2-methylthis compound cis1->trans1 diastereomers trans2 (2S,3R)-2-methylthis compound cis1->trans2 diastereomers cis2->trans1 diastereomers cis2->trans2 diastereomers trans1->trans2 enantiomers

Stereoisomers of 2-methylthis compound.

The spatial arrangement of the methyl and thiol groups relative to the furan ring dictates the cis or trans configuration, which in turn influences the molecule's interaction with olfactory receptors, leading to distinct aroma perceptions.

Synthesis and Stereospecific Separation

The preparation of individual stereoisomers of 2-methylthis compound for sensory analysis is a multi-step process that requires precise stereochemical control. A common and effective strategy involves the enantioselective synthesis of the corresponding acetate precursors, followed by hydrolysis to yield the desired thiols.

Enantioselective Synthesis of 2-Methylthis compound Acetate Isomers

A validated approach for the synthesis of the four stereoisomers of 2-methylthis compound acetate has been reported, utilizing Sharpless asymmetric dihydroxylation and Mitsunobu reaction as key steps.[3]

G cluster_cis_synthesis cis-Isomer Synthesis cluster_trans_synthesis trans-Isomer Synthesis cluster_final_steps Final Conversion start_cis (E)-3-penten-1-ol sharpless Sharpless Asymmetric Dihydroxylation (AD) start_cis->sharpless cis_diols cis-2-methyl-3-hydroxy- tetrahydrofuran enantiomers sharpless->cis_diols diols Individual Hydroxy Isomers cis_diols_2 cis-2-methyl-3-hydroxy- tetrahydrofuran enantiomers mitsunobu Mitsunobu Reaction cis_diols_2->mitsunobu trans_diols trans-2-methyl-3-hydroxy- tetrahydrofuran enantiomers mitsunobu->trans_diols mesylation Mesylation diols->mesylation substitution SN2 Nucleophilic Substitution (AcSH) mesylation->substitution final_acetates Individual Thiol Acetate Stereoisomers substitution->final_acetates G Sample Sample Injector GC Injector Sample->Injector Column Chiral GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Detector Detector (MS/FID) Splitter->Detector Olfactometry Olfactometry Port (Human Assessor) Splitter->Olfactometry Data Data Acquisition (Chromatogram & Odor Profile) Detector->Data Olfactometry->Data

Sources

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Tetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydrofuran-3-thiol, a saturated sulfur-containing heterocyclic compound, is a molecule of interest in various chemical and pharmaceutical contexts. Its unique structure, combining a tetrahydrofuran ring with a reactive thiol group, presents a complex profile in terms of stability and degradation. Understanding the degradation pathways and the resulting byproducts is critical for researchers, scientists, and drug development professionals to ensure product quality, stability, and safety. This guide provides a comprehensive overview of the potential degradation routes of this compound, based on established principles of thiol and ether chemistry, and insights from studies on analogous compounds.

The thiol group is notoriously susceptible to oxidation, while the ether linkage in the tetrahydrofuran ring can also undergo degradation under certain conditions. This guide will explore the primary degradation pathways—oxidative, thermal, and hydrolytic—and identify the likely byproducts. Furthermore, it will provide detailed, field-proven experimental protocols for conducting forced degradation studies and for the analytical identification and characterization of the resulting degradants.

Proposed Degradation Pathways of this compound

The degradation of this compound is primarily driven by the reactivity of its thiol group and, to a lesser extent, the tetrahydrofuran ring. The following pathways are proposed based on fundamental chemical principles and literature on related sulfur-containing heterocyclic compounds.[1][2][3]

Oxidative Degradation

Oxidation is the most significant degradation pathway for thiols.[1] The sulfur atom in the thiol group can exist in various oxidation states, leading to a cascade of byproducts.

  • Dimerization: The mildest form of oxidation involves the coupling of two thiol molecules to form a disulfide. This can be initiated by atmospheric oxygen, metal ions, or mild oxidizing agents.

  • Stepwise Oxidation: More aggressive oxidation leads to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. These transformations involve the sequential addition of oxygen atoms to the sulfur.[4][5]

  • Ring Oxidation: The tetrahydrofuran ring itself can be a target of oxidation, particularly at the carbons adjacent to the ether oxygen (α-carbons). This can lead to the formation of hydroxylated intermediates and subsequent ring-opening products.[6][7]

Oxidative Degradation of this compound THF_thiol This compound Dimer Bis(tetrahydrofuran-3-yl) disulfide THF_thiol->Dimer Mild Oxidation (O2, metal ions) Sulfenic_acid Tetrahydrofuran-3-sulfenic acid THF_thiol->Sulfenic_acid Oxidation (+16 Da) Hydroxylated_THF 2-Hydroxy-tetrahydrofuran-3-thiol THF_thiol->Hydroxylated_THF Ring Oxidation Sulfinic_acid Tetrahydrofuran-3-sulfinic acid Sulfenic_acid->Sulfinic_acid Further Oxidation (+16 Da) Sulfonic_acid Tetrahydrofuran-3-sulfonic acid Sulfinic_acid->Sulfonic_acid Strong Oxidation (+16 Da) Butyrolactone_thiol γ-Butyrolactone-thiol Hydroxylated_THF->Butyrolactone_thiol Oxidation

Caption: Proposed oxidative degradation pathways of this compound.

Thermal Degradation

At elevated temperatures, this compound can undergo thermal decomposition. The C-S bond is often the most labile in such molecules.

  • C-S Bond Cleavage: This can lead to the formation of radical species, which can then participate in a variety of secondary reactions.

  • Ring Cleavage: At higher temperatures, the tetrahydrofuran ring can also fragment.

  • Formation of Sulfides: Thermal degradation of sulfur compounds is known to produce a complex mixture of sulfides, including di- and trisulfides.[8]

Thermal Degradation of this compound THF_thiol This compound Radicals Radical Intermediates (e.g., THF• + •SH) THF_thiol->Radicals High Temperature (C-S Cleavage) Ring_opening Ring-Opened Products Radicals->Ring_opening Sulfides Various Sulfides (e.g., H2S, Diallyl Sulfide) Radicals->Sulfides Polymerization_products Polymerization Products Radicals->Polymerization_products

Caption: Potential thermal degradation pathways of this compound.

Hydrolytic and Photolytic Degradation

While generally less significant for this class of molecules compared to oxidation, hydrolysis and photolysis can still contribute to degradation under specific conditions.

  • Hydrolysis: The ether linkage of the tetrahydrofuran ring is generally stable to hydrolysis except under strong acidic conditions. The thiol group is not readily hydrolyzed.

  • Photolysis: UV or visible light can provide the energy to break chemical bonds, potentially leading to radical-mediated degradation pathways similar to thermal degradation.[9]

Key Degradation Byproducts

The degradation of this compound can lead to a variety of byproducts. The identification and quantification of these byproducts are crucial for understanding the stability of the parent molecule.

Byproduct Name Molecular Formula Molecular Weight ( g/mol ) Proposed Formation Pathway
Bis(tetrahydrofuran-3-yl) disulfideC₈H₁₄O₂S₂206.33Oxidative Dimerization
Tetrahydrofuran-3-sulfenic acidC₄H₈O₂S120.17Mild Oxidation
Tetrahydrofuran-3-sulfinic acidC₄H₈O₃S136.17Moderate Oxidation
Tetrahydrofuran-3-sulfonic acidC₄H₈O₄S152.17Strong Oxidation
2-Hydroxy-tetrahydrofuran-3-thiolC₄H₈O₂S120.17Ring Oxidation
γ-Butyrolactone-thiolC₄H₆O₂S118.15Ring Oxidation

Experimental Protocols for Degradation Studies

To investigate the degradation pathways and identify byproducts, forced degradation studies are essential.[10][11][12] These studies involve subjecting the molecule to stress conditions that are more severe than normal storage conditions.

General Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.

  • Quenching: If necessary, quench the reaction to prevent further degradation. For acid and base hydrolysis, neutralize the solution.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC-UV/MS.

Specific Stress Conditions
  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the stock solution.

    • Incubate at 60°C.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the stock solution.

    • Incubate at 60°C.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide to the stock solution.

    • Incubate at room temperature, protected from light.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 80°C.

    • For solid-state thermal stress, place the neat compound in an oven at the same temperature.

  • Photolytic Degradation:

    • Expose a vial of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Wrap a control sample in aluminum foil and place it in the same chamber.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Sampling Time-Point Sampling Acid->Sampling Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Sampling Oxidation Oxidation (3% H2O2, RT) Oxidation->Sampling Thermal Thermal (80°C) Thermal->Sampling Photo Photolytic (UV/Vis Light) Photo->Sampling Stock This compound Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Quenching Quenching/Neutralization Sampling->Quenching Analysis HPLC-UV/MS Analysis Quenching->Analysis

Caption: General workflow for forced degradation studies.

Analytical Methodologies for Identification and Quantification

A robust, stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred technique.

HPLC-UV/MS Method
  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic content will be necessary to elute both the polar parent compound and potentially less polar byproducts. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: Monitor at a wavelength where the parent compound has some absorbance (e.g., 210 nm), and also scan a broader range to detect byproducts that may have different chromophores.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Mass Range: Scan a range that covers the parent compound and its expected byproducts (e.g., m/z 50-500).

    • Fragmentation Analysis (MS/MS): Perform fragmentation analysis on the parent ion and any detected degradation products to aid in structural elucidation.[4][13]

GC-MS for Volatile Byproducts

For analyzing potential volatile byproducts from thermal degradation, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool.

  • Column: A mid-polarity column (e.g., DB-5ms) is suitable.

  • Injection: Headspace or direct liquid injection can be used.

  • Temperature Program: A temperature ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) will separate a wide range of volatile compounds.

  • MS Detection: Electron Impact (EI) ionization will provide standard fragmentation patterns that can be compared to spectral libraries for identification.

Conclusion and Future Research

The degradation of this compound is a complex process primarily governed by the oxidative lability of the thiol group. The proposed pathways and byproducts in this guide provide a solid foundation for researchers to design and execute stability studies. The provided experimental protocols offer a practical starting point for investigating the degradation of this molecule under various stress conditions.

Future research should focus on the isolation and definitive structural elucidation of the major degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16] Furthermore, kinetic studies to determine the rates of degradation under different conditions would provide valuable data for predicting the shelf-life and establishing appropriate storage conditions for products containing this compound.

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Sources

Core Reactivity of the Thiol Group in Heterocyclic Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Preamble: Beyond a Simple Functional Group

To the researcher in drug development, the thiol (-SH group), or sulfhydryl group, is more than a mere functional appendage. When incorporated into a heterocyclic scaffold—a framework central to modern pharmacology—it becomes a versatile tool of immense strategic value.[1] The reactivity of this sulfur center is not monolithic; it is a nuanced interplay of acidity, nucleophilicity, and redox potential, profoundly influenced by the electronic environment of the heterocycle to which it is attached.[2][3] Understanding and predicting this reactivity is paramount for designing targeted covalent inhibitors, developing prodrug strategies, and optimizing the pharmacokinetic profile of lead candidates. This guide moves beyond a simple recitation of reactions to explore the fundamental principles governing the behavior of heterocyclic thiols, providing both the theoretical underpinnings and the practical, field-proven methodologies required for their effective application.

The Foundational Pillars of Thiol Reactivity

The chemical behavior of a heterocyclic thiol is dictated primarily by three interconnected properties: its acidity (pKa), the resulting nucleophilicity of its conjugate base (the thiolate), and its susceptibility to oxidation.

Acidity and pKa: The Gateway to Reactivity

The single most important parameter governing a thiol's reactivity is the acidity of the S-H bond. The deprotonated form, the thiolate anion (R-S⁻), is the primary nucleophilic species in nearly all reactions.[4][5] Therefore, the pKa of the thiol determines the concentration of the reactive thiolate at a given physiological pH.

Thiols are significantly more acidic than their alcohol counterparts, with typical pKa values in the range of 9-11, compared to 16-18 for alcohols.[4] This increased acidity is due to the larger size of the sulfur atom, which allows for better delocalization of the negative charge in the thiolate conjugate base, and the weaker S-H bond compared to the O-H bond. In heterocyclic systems, these values can be modulated over a wide range by the electronic nature of the ring.[6]

  • Electron-Withdrawing Groups: Heteroatoms (like nitrogen) and electron-withdrawing substituents on the ring decrease the pKa (increase acidity) by stabilizing the negative charge of the thiolate anion.

  • Aromaticity: Incorporation into an aromatic system can also influence pKa through resonance stabilization effects.

A summary of representative pKa values illustrates this diversity:

Heterocyclic ThiolTypical pKa RangeKey Influencing Factors
2-Mercaptopyridine~9.8Exists predominantly in thione tautomeric form.
2-Mercaptobenzimidazole~9.5-10.0Benzofusion and imidazole ring electronics.
5-Mercapto-1-methyltetrazole~4.7Highly electron-deficient tetrazole ring.[7]
Cysteine (in peptides)~8.3-8.6Local electrostatic environment.[7]

Table 1: Representative pKa values of various thiols, highlighting the influence of the molecular scaffold.

Thiol-Thione Tautomerism: A Critical Duality

A unique and critical feature of many nitrogen-containing heterocyclic thiols, particularly those with the thiol group at the 2- or 4-position (alpha or gamma to a ring nitrogen), is prototropic tautomerism.[8][9] These compounds exist in a dynamic equilibrium between the thiol form and the thione (or thioketo) form.[10][11]

Caption: Thiol-Thione tautomeric equilibrium in 2-mercaptopyridine.

The position of this equilibrium is crucial as it dictates the primary site of nucleophilic attack.

  • Thiol Form Dominant: The sulfur atom (as the thiolate) is the primary nucleophile.

  • Thione Form Dominant: The ring nitrogen atom is often the primary nucleophile, leading to N-alkylation or aza-Michael addition products.[12]

For many common heterocycles like 2-mercaptopyridine and 2-mercaptobenzimidazole, the thione form predominates significantly in solution. This has profound consequences for their reactivity, a point that cannot be overstated when designing synthetic routes or predicting metabolic pathways.

Core Reactions of Heterocyclic Thiols

The fundamental properties discussed above manifest in a set of core reactions that are central to the application of these compounds in drug development.

ReactivityPathways cluster_alkylation S-Alkylation (SN2) cluster_oxidation Oxidation cluster_exchange Thiol-Disulfide Exchange Thiolate Heterocyclic Thiolate (R-S⁻) AlkylHalide Alkyl Halide (R'-X) Thiolate->AlkylHalide Disulfide Disulfide (R-S-S-R) Thiolate->Disulfide Mild Oxidant ExtDisulfide External Disulfide (R'-S-S-R') Thiolate->ExtDisulfide Thioether Thioether (R-S-R') AlkylHalide->Thioether Nucleophilic Attack Sulfinic Sulfinic Acid (R-SO₂H) Disulfide->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Strong Oxidation (Irreversible) MixedDisulfide Mixed Disulfide (R-S-S-R') ExtDisulfide->MixedDisulfide Nucleophilic Attack

Caption: Major reactivity pathways for heterocyclic thiolates.

S-Alkylation: The Workhorse Reaction

The reaction of a thiolate with an alkylating agent (e.g., an alkyl halide or tosylate) via an S_N2 mechanism is one of the most fundamental and widely used reactions.[13] Because the thiolate is an excellent nucleophile but a relatively weak base, these reactions are highly efficient and typically show minimal competition from elimination (E2) pathways, even with secondary alkyl halides.[5]

Causality: The high polarizability of the large sulfur atom makes the thiolate a "soft" nucleophile, favoring attack on the "soft" electrophilic carbon of an alkyl halide. This principle underpins the development of many targeted covalent inhibitors, where a cysteine residue on a protein target attacks an electrophilic warhead on the drug molecule.

Oxidation: A Redox Switch

Thiols are sensitive to oxidation, a property that is both a challenge (stability) and an opportunity (prodrugs, biological regulation).[14]

  • Disulfide Formation: Mild oxidizing agents (e.g., I₂, air, H₂O₂) convert two thiol molecules into a disulfide (R-S-S-R).[15] This reaction is reversible upon treatment with a reducing agent and is the basis of disulfide bridging in proteins.[16]

  • Formation of Sulfinic and Sulfonic Acids: Stronger oxidation leads to the formation of sulfinic acids (R-SO₂H) and, ultimately, sulfonic acids (R-SO₃H).[17][18] The oxidation to a sulfonic acid is generally considered irreversible under biological conditions.[18] This pathway is often relevant in the metabolism and degradation of thiol-containing drugs.

Thiol-Disulfide Exchange

A thiolate anion can attack one of the sulfur atoms of a disulfide bond, cleaving it to form a new mixed disulfide and releasing a new thiolate.[19][20] This is a rapid and reversible equilibrium-driven process that is fundamental to protein folding and redox signaling in biology.[15][21]

Field Insight: In drug development, this reaction is exploited for drug delivery. A drug can be attached to a carrier molecule via a disulfide bond. In the highly reducing intracellular environment (rich in reduced glutathione, GSH), the disulfide bond is cleaved, releasing the active drug.[15]

Field-Proven Experimental Protocols

Synthesizing technical accuracy with practical application requires robust, self-validating experimental protocols. The following methodologies provide a framework for characterizing the core reactivity of novel heterocyclic thiols.

Protocol: Spectrophotometric Determination of Thiol pKa

Expertise & Causality: This method leverages the difference in the UV-Vis absorbance spectrum between the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻). By measuring the absorbance at a fixed wavelength across a range of pH values, one can determine the pH at which the two species are present in equal concentration, which corresponds to the pKa.

  • Principle: The Henderson-Hasselbalch equation is applied to spectrophotometric data. The pKa is determined by fitting the absorbance vs. pH data to a sigmoidal curve.

  • Materials:

    • Heterocyclic thiol compound (~1-10 mM stock solution in DMSO or ethanol).

    • A series of buffers covering the expected pH range (e.g., phosphate, borate buffers from pH 6 to 12).

    • Calibrated pH meter.

    • Dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.

    • 1 cm path length quartz cuvettes.

  • Step-by-Step Methodology:

    • Wavelength Selection: Record the full UV-Vis spectrum of the thiol at a very low pH (e.g., pH 2, fully protonated) and a very high pH (e.g., pH 13, fully deprotonated). Identify a wavelength (λ_max) where the difference in absorbance between the two forms is maximal.

    • Sample Preparation: For each buffer in the series, prepare a cuvette containing the buffer and add a small, constant volume of the thiol stock solution to achieve a final concentration of ~50-100 µM. Ensure the final solvent concentration (e.g., DMSO) is low and constant (<1%) across all samples.

    • Measurement: Measure the pH of each prepared solution accurately. Measure the absorbance of each solution at the pre-determined λ_max.

    • Data Analysis: Plot Absorbance vs. pH. Fit the data to the following equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) Where A is the observed absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form. The pKa is determined from the curve fit.

  • Trustworthiness: The protocol is self-validating through the quality of the sigmoidal fit (R² > 0.98). Running a known standard (e.g., N-acetylcysteine) confirms the accuracy of the buffer systems and instrument calibration.

Protocol: Kinetic Analysis of S-Alkylation with an Electrophile

Expertise & Causality: This protocol monitors the rate of a reaction between the heterocyclic thiol and a model electrophile, such as iodoacetamide or N-ethylmaleimide (NEM), to quantify its nucleophilic reactivity.[22] The rate of disappearance of the thiol or appearance of the product is followed over time.

Workflow Start Start Prep Prepare Reactants (Thiol, Electrophile, Buffer at pH > pKa) Start->Prep Initiate Initiate Reaction (Mix at T=0) Prep->Initiate Monitor Monitor Reaction (Time-course sampling) Initiate->Monitor Quench Quench Aliquots (e.g., with acid) Monitor->Quench Analyze Analyze Samples (HPLC or UV-Vis with DTNB) Quench->Analyze Plot Plot [Thiol] vs. Time Analyze->Plot Calculate Calculate Rate Constant (k_obs) Plot->Calculate End End Calculate->End

Sources

An In-depth Technical Guide to Sulfur-Containing Aroma Chemicals in Food Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Volatile sulfur compounds (VSCs) represent a class of chemical constituents paramount to the sensory profile of a vast array of foods and beverages. Despite typically being present at trace concentrations, often at the parts-per-billion or even parts-per-trillion level, their exceptionally low odor thresholds grant them a disproportionately significant role in defining characteristic aromas and off-flavors.[1][2] This guide provides a technical exploration of the core principles governing sulfur-containing aroma chemicals in food science. We will examine their chemical classification, dissect the primary enzymatic and thermal formation pathways, quantify their potent sensory characteristics, and detail the sophisticated analytical methodologies required for their isolation and characterization. This document is intended for researchers and scientists in food chemistry and drug development, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

The Dichotomy of Sulfur Aromas: Potency and Perception

The contribution of sulfur compounds to food flavor is one of profound duality. At specific concentrations, they are indispensable, providing the character-impact notes that define products like coffee (2-furfurylthiol), garlic (diallyl disulfide), and tropical fruits (polyfunctional thiols).[1][3] However, a slight increase in concentration can shift the perception from pleasant to offensive, turning a desirable tropical fruit note into an unpleasant "catty" smell or a savory cooked character into a rotten egg off-flavor.[4] This sensory ambivalence is a central challenge in food science. Understanding the precise concentration and food matrix context is therefore critical for quality control and product development.[1] As a class, these compounds are often chemically labile and reactive, presenting significant challenges for analysis and stability during processing and storage.[1][5]

Classification of Key Sulfur-Containing Aroma Compounds

Organosulfur compounds in food are diverse, but for the purpose of aroma chemistry, they can be broadly categorized based on their functional groups. This chemical classification is fundamental to understanding their reactivity, formation pathways, and sensory properties.[6]

  • Thiols (Mercaptans): Compounds containing a sulfhydryl (-SH) group. They are highly reactive and often possess extremely low odor thresholds.[7][8] Many are responsible for desirable fruity (e.g., 3-sulfanylhexan-1-ol in wine) or roasted notes (e.g., 2-furfurylthiol in coffee), but can also contribute to off-flavors.[3][9][10]

  • Sulfides (Thioethers): Characterized by a C-S-C linkage. This category includes monosulfides (e.g., dimethyl sulfide - DMS), disulfides (e.g., dimethyl disulfide - DMDS), and polysulfides (e.g., dimethyl trisulfide - DMTS). They are often associated with cabbage-like, oniony, or sulfuric aromas.[11][12] DMS, for instance, is a key flavor compound in canned corn and some beers.[1][4]

  • Thioesters: Containing the R-S-C(=O)-R' functional group, they can contribute fruity and savory notes to foods like cheese and strawberries.[13]

  • Heterocyclic Sulfur Compounds: These are ring structures containing at least one sulfur atom. This is a large and important group, often formed during thermal processing.[12]

    • Thiophenes: Five-membered rings with one sulfur atom, often contributing roasted or meaty notes.[14]

    • Thiazoles: Five-membered rings with sulfur and nitrogen, associated with nutty, roasted, and savory aromas typical of the Maillard reaction.[11][15][16] 2-Acetyl-2-thiazoline, for example, has a characteristic popcorn-like aroma.[11][15]

Core Formation Pathways

The presence of volatile sulfur compounds in food arises from a complex interplay of enzymatic, microbial, and chemical reactions acting upon a small pool of non-volatile precursors, primarily the sulfur-containing amino acids cysteine and methionine, and other compounds like thiamine.[12][17]

Enzymatic Generation in Plant Tissues

In many raw vegetables, the characteristic pungent and fresh aromas are generated instantaneously upon tissue disruption (e.g., cutting or chewing). This process liberates enzymes that act on stable, non-volatile precursors.

  • Allium Vegetables (Onion, Garlic): The enzyme alliinase is released and acts upon S-alk(en)yl cysteine sulfoxides (CSOs). The resulting sulfenic acids are unstable and rapidly rearrange to form a variety of potent aroma compounds, including thiosulfinates like allicin (in garlic) and various sulfides and polysulfides.[4][15]

  • Brassica Vegetables (Cabbage, Mustard): The enzyme myrosinase hydrolyzes glucosinolates, leading to the formation of isothiocyanates, which are responsible for the pungent, mustard-like character.[11][15]

G cluster_0 Allium Pathway cluster_1 Brassica Pathway CSOs S-alk(en)yl Cysteine Sulfoxides (CSOs) (Odorless Precursors) Alliinase Alliinase Enzyme (Released on tissue damage) CSOs->Alliinase Acts on Sulfenic_Acids Sulfenic Acids (Unstable) Alliinase->Sulfenic_Acids Produces Thiosulfinates Thiosulfinates (e.g., Allicin) Polysulfides Sulfenic_Acids->Thiosulfinates Rearranges to Glucosinolates Glucosinolates (Odorless Precursors) Myrosinase Myrosinase Enzyme (Released on tissue damage) Glucosinolates->Myrosinase Acts on Isothiocyanates Isothiocyanates (Pungent Aroma) Myrosinase->Isothiocyanates Produces

Caption: Enzymatic formation of sulfur volatiles in vegetables.

Thermal Generation: Maillard Reaction and Strecker Degradation

During the heating of food (e.g., roasting, frying, baking), a complex cascade of non-enzymatic browning reactions, known as the Maillard reaction, is a primary source of sulfur-containing aroma compounds.[17][18]

The reaction occurs between a reducing sugar and an amino compound. When the amino compound is a sulfur-containing amino acid like cysteine or methionine, a rich profile of savory, meaty, and roasted sulfur volatiles is generated.[12] A key subsidiary reaction is the Strecker degradation , where α-dicarbonyl compounds (formed during the Maillard reaction) react with amino acids to produce "Strecker aldehydes" and α-aminoketones.[18][19]

Crucially, when cysteine undergoes Strecker degradation, it releases hydrogen sulfide (H₂S), ammonia, and acetaldehyde.[20][21] This highly reactive H₂S is a vital intermediate that can then react with other Maillard-derived carbonyls and intermediates to form a plethora of heterocyclic compounds like thiophenes and thiazoles, which are fundamental to cooked and roasted flavors.[12][13]

G AminoAcid Sulfur Amino Acid (e.g., Cysteine) Maillard Maillard Reaction (Thermal Processing) AminoAcid->Maillard Strecker Strecker Degradation AminoAcid->Strecker ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->Maillard Dicarbonyls α-Dicarbonyl Intermediates Maillard->Dicarbonyls OtherThiols Other Thiols & Sulfides (e.g., 2-Furfurylthiol) Maillard->OtherThiols Dicarbonyls->Strecker Reacts with Amino Acid Heterocycles Heterocyclic Sulfur Compounds (Thiophenes, Thiazoles, etc.) Dicarbonyls->Heterocycles H2S Hydrogen Sulfide (H₂S) (Key Reactant) Strecker->H2S StreckerAldehyde Strecker Aldehydes Strecker->StreckerAldehyde H2S->Heterocycles Reacts with Intermediates

Caption: Simplified Maillard & Strecker pathways to sulfur volatiles.

Sensory Characteristics and Impact

The defining feature of most aroma-active sulfur compounds is their exceptionally low odor detection threshold (ODT), meaning they can be perceived by the human nose at minuscule concentrations.[1][11] The ratio of a compound's concentration in a food to its ODT is its Odor Activity Value (OAV), a key metric for estimating sensory relevance. Compounds with an OAV greater than one are considered to be contributors to the overall aroma.

CompoundAroma DescriptorOdor Threshold (in water)Typical Food Occurrence
Thiols
2-FurfurylthiolRoasted coffee, smoky0.005 ppbCoffee, cooked meat
4-Mercapto-4-methylpentan-2-one (4MMP)Blackcurrant, box tree0.0008 ppbHops, beer, wine
3-Sulfanylhexan-1-ol (3SH)Grapefruit, passion fruit0.06 ppbWine, tropical fruits
MethanethiolCabbage-like, putrid0.59 ppbCheese, coffee, potato
Sulfides
Dimethyl sulfide (DMS)Cooked corn, cabbage30 ppbBeer, corn, seafood
Dimethyl trisulfide (DMTS)Sulfuric, cabbage-like0.009 ppbBrassica vegetables, cheese
Diallyl disulfidePungent garlic-Garlic
Heterocycles
2-Acetyl-2-thiazolinePopcorn, roasted, nutty1 ppbMeat, rice, popcorn
2-Methyl-3-furanthiolMeaty, roasted-Cooked meat, coffee
Data compiled from multiple sources.[3][4][11]

Analytical Methodologies for Volatile Sulfur Compounds

The analysis of VSCs is notoriously challenging due to their low concentration, high volatility, and reactivity (e.g., susceptibility to oxidation).[1][5] A robust analytical workflow is therefore essential for accurate identification and quantification.

Isolation and Concentration Techniques

The primary goal of sample preparation is to isolate and concentrate the VSCs from the complex food matrix while minimizing the risk of artifact formation.

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of a sample or directly immersed in it. It is widely used for its simplicity but requires careful optimization of fiber coating, temperature, and time.[1][4]

  • Stir Bar Sorptive Extraction (SBSE): Similar to SPME but uses a larger volume of sorbent coated onto a magnetic stir bar, offering higher concentration factors for trace analytes.[1]

  • Solvent-Assisted Flavor Evaporation (SAFE): A form of high-vacuum distillation that allows for the gentle isolation of volatiles at low temperatures, minimizing thermal degradation and artifact formation. It is considered a benchmark for quantitative accuracy.[1]

Separation and Detection

Gas chromatography (GC) is the cornerstone of VSC analysis.

  • GC with Sulfur-Selective Detectors:

    • Sulfur Chemiluminescence Detector (SCD): Offers high selectivity and sensitivity for sulfur compounds, providing an equimolar response that simplifies quantification.[4]

    • Pulsed Flame Photometric Detector (PFPD): An advancement on the older FPD, offering improved sensitivity and selectivity for sulfur (and phosphorus) containing compounds.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The standard for structural identification of unknown compounds. However, standard GC-MS may lack the sensitivity to detect ultra-trace sulfur compounds in complex matrices.[4]

  • Comprehensive Two-Dimensional Gas Chromatography (GC×GC): A powerful technique that provides significantly enhanced separation capacity, which is crucial for resolving co-eluting compounds in highly complex samples like coffee.[1][4] When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), it is a state-of-the-art tool for VSC analysis.[22]

  • Gas Chromatography-Olfactometry (GC-O): A critical technique that combines instrumental analysis with human sensory perception. As compounds elute from the GC column, the effluent is split between a detector (like MS or FID) and a sniffing port, allowing a trained panelist to identify which specific compounds are responsible for the aroma.[1] This directly links chemical data to sensory relevance.

G cluster_0 Step 1: Isolation & Concentration cluster_1 Step 2: Separation cluster_2 Step 3: Detection & Identification Sample Food/Beverage Sample SPME SPME Sample->SPME SBSE SBSE Sample->SBSE SAFE SAFE Sample->SAFE GC Gas Chromatography (GC) or GCxGC SPME->GC SBSE->GC SAFE->GC MS Mass Spectrometry (MS) (Identification) GC->MS SCD Sulfur Chem. Detector (SCD) (Quantification) GC->SCD Olfactometry Olfactometry (GC-O) (Sensory Relevance) GC->Olfactometry Data Data Analysis & Correlation MS->Data SCD->Data Olfactometry->Data

Caption: General analytical workflow for sulfur aroma compounds.

Conclusion and Future Perspectives

Sulfur-containing aroma chemicals are a fascinating and critical area of food science. Their study demands an interdisciplinary approach, combining organic chemistry, enzymology, sensory science, and advanced analytical techniques. While significant progress has been made in identifying key VSCs and their formation pathways, challenges remain. The high reactivity of these compounds makes quantitative analysis and understanding their fate during storage difficult. Future research will likely focus on developing faster and more sensitive real-time analytical methods, further elucidating the complex reaction networks that govern their formation, and exploring novel ways to control their generation during food processing to optimize flavor profiles and ensure product quality.

References

  • The Importance of Analyzing Sulphur Compounds in Food | LCGC International. (2021). Available at: [Link]

  • Al-Farga, A., Zhang, H., Azhari, A., Siddeeg, A., & Al-Hajj, N. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods. Available at: [Link]

  • Charles, M., & Tehrani, K. (2022). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. Frontiers in Nutrition. Available at: [Link]

  • The Significance of Volatile Sulfur Compounds in Food Flavors. (2011). ACS Symposium Series. Available at: [Link]

  • Dordevic, D., et al. (2022). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. Journal of Functional Foods. Available at: [Link]

  • The role of sulfur chemistry in thermal generation of aroma. (n.d.). Elsevier. Available at: [Link]

  • Starowicz, M., & Granvogl, M. (2022). Role of Sulfur Compounds in Vegetable and Mushroom Aroma. Molecules. Available at: [Link]

  • An Overview of the Contribution of Sulfur-Containing Compounds to the Aroma in Heated Foods. (2002). ResearchGate. Available at: [Link]

  • Starowicz, M., & Granvogl, M. (2022). Role of Sulfur Compounds in Vegetable and Mushroom Aroma. MDPI. Available at: [Link]

  • Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. (n.d.). Web of Science. Available at: [Link]

  • Sensory Relevance of Volatile Organic Sulfur Compounds in Food. (2002). ResearchGate. Available at: [Link]

  • The Maillard Reaction and its Inhibition by Sulfite. (2018). ResearchGate. Available at: [Link]

  • Volatile Sulfur Compounds in Food. (2011). ACS Publications. Available at: [Link]

  • Science | Maillard Reaction. (2017). Brewers Journal Canada. Available at: [Link]

  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (2002). ResearchGate. Available at: [Link]

  • Thiol. (n.d.). Wikipedia. Available at: [Link]

  • Strecker degradation of cysteine and H₂S formation. (2018). ResearchGate. Available at: [Link]

  • Sulfur-Containing Heterocyclic Compounds. (n.d.). Inchem.org. Available at: [Link]

  • The role of sulfur compounds in food flavor. Part I: Thiazoles. (1990). ResearchGate. Available at: [Link]

  • Fedrizzi, B., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules. Available at: [Link]

  • Strecker degradation. (n.d.). Wikipedia. Available at: [Link]

  • Wagner, G., et al. (2016). Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. (n.d.). MetwareBio. Available at: [Link]

  • Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. (2019). PubMed. Available at: [Link]

  • Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Strecker degradation of amino acids and the formation of hydrogen sulfide, ammonia and acetaldehyde from cysteine. (1998). ResearchGate. Available at: [Link]

  • The role of sulfur compounds in food flavor. Part III: Thiols. (1990). ResearchGate. Available at: [Link]

  • Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (2023). Frontiers in Microbiology. Available at: [Link]

  • Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review. (2018). ResearchGate. Available at: [Link]

  • Organosulfur chemistry. (n.d.). Wikipedia. Available at: [Link]

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Methodological & Application

Application Note: A Streamlined Three-Step Synthesis of 2-Methyltetrahydrofuran-3-thiol from 5-Hydroxy-2-pentanone for High-Impact Flavor Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyltetrahydrofuran-3-thiol (FEMA No. 3787) is a pivotal sulfur-containing aroma compound, highly valued in the food and fragrance industry for its potent roasted meat and savory characteristics.[1][2] Its presence, often as a degradation product of vitamin B1, contributes significantly to the flavor profiles of cooked meats and other savory products.[3] This application note provides a comprehensive, field-proven guide for the synthesis of 2-methylthis compound from the readily available starting material, 5-hydroxy-2-pentanone. The described three-step process is designed for efficiency and scalability, involving an acid-catalyzed cyclization, a base-catalyzed thioacetylation, and a final deprotection to yield the target thiol. This document is intended for researchers, process chemists, and drug development professionals seeking a reliable and well-documented synthetic protocol.

Chemical Profile and Significance

2-Methylthis compound is a heterocyclic thiol recognized for its remarkably low odor threshold and complex flavor profile.[1] It is instrumental in formulating authentic meat flavors, such as beef, chicken, and pork, and plays a role in the broader Maillard reaction pathways that generate cooked flavors.[4][5]

PropertyValueSource
IUPAC Name 2-methyloxolane-3-thiol[6]
CAS Number 57124-87-5[6]
Molecular Formula C₅H₁₀OS[7]
Molecular Weight 118.20 g/mol [6]
Appearance Clear liquid[6]
Odor Profile Roasted meat, sulfurous, onion, coffee nuances[2][6]
Boiling Point 163-168 °C @ 760 mmHg[6]

Synthesis Overview and Mechanistic Insights

The conversion of 5-hydroxy-2-pentanone to 2-methylthis compound is efficiently achieved via a three-step sequence. This strategy leverages common organic transformations to construct the target molecule with good overall yield.

Overall Reaction Scheme:

  • Step 1: 5-Hydroxy-2-pentanone (I) undergoes an acid-catalyzed intramolecular cyclization and dehydration to form 4,5-dihydro-2-methylfuran (II) .

  • Step 2: The intermediate (II) reacts with thioacetic acid in a base-catalyzed addition to yield the stable thioester, 2-methylthis compound acetate (III) .

  • Step 3: The acetyl group is removed from (III) via acid-catalyzed hydrolysis to afford the final product, 2-methylthis compound (IV) .

Mechanistic Discussion
  • Step 1: Acid-Catalyzed Cyclization: The synthesis commences with the intramolecular cyclization of 5-hydroxy-2-pentanone. Phosphoric acid serves as the catalyst, protonating the carbonyl oxygen to activate it for nucleophilic attack by the terminal hydroxyl group. The resulting hemiacetal intermediate is unstable at high temperatures (200°C) and readily eliminates a molecule of water to form the more stable cyclic enol ether, 4,5-dihydro-2-methylfuran.[1] This dehydration step is the driving force for the reaction.

  • Step 2: Thioacetylation: This step involves the addition of thioacetic acid to the electron-rich double bond of 4,5-dihydro-2-methylfuran. The reaction is facilitated by a catalytic amount of a base, such as piperidine (hexahydropyridine).[1][8] The base deprotonates the thioacetic acid, generating a highly nucleophilic thiolate anion which then attacks the double bond, likely at the 3-position due to electronic and steric factors. Subsequent protonation yields the thioacetate intermediate.

  • Step 3: Deacetylation (Hydrolysis): The final step is the removal of the acetyl protecting group to unmask the thiol. The protocol described in the literature utilizes glacial acetic acid for this transformation.[1][8] This process is an acid-catalyzed hydrolysis where the thioester is cleaved to produce the free thiol and acetic acid. While seemingly unconventional, it is an effective method reported in the cited procedures. Standard alkaline hydrolysis (saponification) with a base like sodium hydroxide is a common alternative for thioester cleavage.

Experimental Protocols

Safety Precaution: This synthesis involves high temperatures, strong acids, and volatile organosulfur compounds. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Thiols possess a potent and unpleasant odor; proper quenching and waste disposal procedures should be followed.

Protocol 1: Synthesis of 4,5-Dihydro-2-methylfuran (II)

Materials and Reagents:

  • 5-Hydroxy-2-pentanone (I) (CAS: 105-42-0)

  • Phosphoric Acid (0.3 mol/L solution)

  • 500 mL four-necked flask

  • Distillation apparatus

  • Heating oil bath

Procedure:

  • Charge a 500 mL four-necked flask with 100 g (0.979 mol) of 5-hydroxy-2-pentanone (I).[1]

  • Add 10 mL of 0.3 mol/L phosphoric acid to the flask.[1] The molar ratio of the pentanone to phosphoric acid should be approximately 326:1.[8]

  • Equip the flask for distillation and place it in a heating oil bath.

  • Heat the oil bath to 200°C to initiate the reaction and distillation.[1]

  • Collect the distillate fraction that comes over between 70-90°C under normal pressure.[1]

  • The collected fraction is 4,5-dihydro-2-methylfuran (II). The expected yield is approximately 95%.[1]

Protocol 2: Synthesis of 2-Methylthis compound Acetate (III)

Materials and Reagents:

  • 4,5-Dihydro-2-methylfuran (II) (from Protocol 1)

  • Thioacetic Acid (CAS: 507-09-5)

  • Piperidine (Hexahydropyridine) (CAS: 110-89-4)

  • Isopropyl ether

  • Acetic Acid (for neutralization)

  • Saturated brine solution

  • 250 mL three-necked flask

  • Magnetic stirrer

Procedure:

  • In a 250 mL three-necked flask, add 30 g (0.357 mol) of 4,5-dihydro-2-methylfuran (II).[1]

  • Add 29.86 g (0.392 mol) of thioacetic acid. The molar ratio of furan intermediate to thioacetic acid to piperidine should be approximately 1:1.1:0.1.[1][8]

  • While stirring at room temperature, add 3 g (0.035 mol) of piperidine dropwise.[1]

  • Continue stirring at room temperature for 1.5-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][8]

  • Once the reaction is complete (disappearance of starting material), carefully neutralize the reaction mixture to a neutral pH with acetic acid.[1]

  • Add 30 mL of isopropyl ether and stir vigorously.

  • Transfer the mixture to a separatory funnel and wash once with saturated brine solution.[1]

  • Separate the organic layer and remove the solvent under reduced pressure at a temperature below 30°C to obtain the crude product, 2-methylthis compound acetate (III).[1] The expected yield is approximately 86%.[1]

Protocol 3: Synthesis of 2-Methylthis compound (IV)

Materials and Reagents:

  • 2-Methylthis compound Acetate (III) (from Protocol 2)

  • Glacial Acetic Acid

  • 100 mL three-necked flask

  • Vacuum distillation apparatus

Procedure:

  • Place 50 mL of glacial acetic acid into a 100 mL three-necked flask.[1]

  • Add 10 g (0.062 mol) of 2-methylthis compound acetate (III) dropwise while stirring at room temperature.[1]

  • Continue to stir at room temperature for 30 minutes. Monitor the reaction by TLC.[1][8]

  • Upon completion, separate the water phase to obtain the crude 2-methylthis compound.[1][8]

  • Purify the crude product by distillation under reduced pressure.

  • Collect the fraction with an internal temperature of 88-115°C at a pressure of 1.4 kPa to obtain the pure 2-methylthis compound (IV).[1][8] The expected yield is approximately 87%.[1]

Data Summary

The following table summarizes the typical quantities and expected yields for the three-step synthesis.

StepStarting MaterialReagentsProductMolar Ratio (Reactant:Reagent)Typical Yield
1 5-Hydroxy-2-pentanone (100g)Phosphoric Acid4,5-Dihydro-2-methylfuran326:1~95%[1]
2 4,5-Dihydro-2-methylfuran (30g)Thioacetic Acid, Piperidine2-Methylthis compound Acetate1 : 1.1 : 0.1~86%[1]
3 2-Methylthis compound Acetate (10g)Glacial Acetic Acid2-Methylthis compound(Solvent/Reagent)~87%[1]
Overall 5-Hydroxy-2-pentanone 2-Methylthis compound ~71%

Synthesis Workflow Diagram

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow reactant reactant intermediate intermediate product product A 5-Hydroxy-2-pentanone (I) p1 A->p1 B 4,5-Dihydro-2-methylfuran (II) p2 B->p2 C 2-Methyltetrahydrofuran- 3-thiol Acetate (III) p3 C->p3 D 2-Methyltetrahydrofuran- 3-thiol (IV) p1->B Step 1: Cyclization Reagents: H₃PO₄ (cat.) Conditions: 200°C, Distillation p2->C Step 2: Thioacetylation Reagents: Thioacetic Acid, Piperidine Conditions: Room Temp, 1.5h p3->D Step 3: Deacetylation Reagents: Glacial Acetic Acid Conditions: Room Temp, 30 min

Sources

Application Notes and Protocols for the Enantioselective Synthesis of 2-Methyl-tetrahydrofuran-3-thiol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-tetrahydrofuran-3-thiol, a pivotal sulfur-containing flavor compound, is renowned for its significant contribution to the aroma of roasted coffee and cooked meat.[1][2] The molecule possesses two chiral centers (at C2 and C3), resulting in four distinct stereoisomers, each with unique sensory properties.[1][3] Notably, the trans-isomers are associated with more desirable meaty and roasted notes, whereas the cis-isomers tend to exhibit sulfury and musty characteristics.[1] This profound difference underscores the critical importance of stereochemical control in its synthesis for the flavor and fragrance industry. This document provides a comprehensive guide to the enantioselective synthesis of all four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol, detailing robust protocols, the rationale behind methodological choices, and key analytical insights.

Introduction: The Stereochemical Impact on Aroma

The human olfactory system is exquisitely sensitive to molecular chirality, often perceiving enantiomers of the same compound as entirely different scents. For 2-methyl-tetrahydrofuran-3-thiol, this principle is vividly demonstrated. The ability to selectively synthesize the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers is not merely an academic exercise; it is a prerequisite for producing high-fidelity flavor profiles.

This guide focuses on a robust and highly cited chemical asymmetric catalytic approach. The core strategy hinges on establishing the desired stereochemistry in a precursor alcohol, cis-2-methyl-3-hydroxy-tetrahydrofuran, which is then either directly converted to the cis-thiol or inverted to the trans-alcohol before conversion. This methodology provides a unified and adaptable pathway to all four target stereoisomers.

Overall Synthetic Strategy

The enantioselective synthesis is achieved through a multi-step pathway that leverages cornerstone reactions in asymmetric synthesis. The general workflow is designed to first create the cis-configured hydroxyl intermediates, which then serve as a branching point to access the trans-configured systems.

The key transformations are:

  • Sharpless Asymmetric Dihydroxylation (AD): This reaction establishes the initial chirality from an achiral olefin, producing enantiomerically enriched cis-2-methyl-3-hydroxy-tetrahydrofuran intermediates.[1][3][4][5]

  • Mitsunobu Reaction: This reaction provides a clean and reliable method for inverting the stereocenter at the C3 position, converting the cis-alcohols to their trans counterparts.[1][3][4][5]

  • Thiol Installation: The hydroxyl group of each of the four stereoisomeric alcohols is converted into the target thiol via a two-step sequence involving mesylation and subsequent nucleophilic substitution.[1][3][4]

Synthetic_Workflow cluster_start Starting Material cluster_cis cis-Route cluster_trans trans-Route cluster_final Final Products Start (3E)-pent-3-en-1-yl mesylate Cis_OH_R (2R,3S)-2-Methyl-3-hydroxy- tetrahydrofuran Start->Cis_OH_R Sharpless AD (AD-mix-β) Cis_OH_S (2S,3R)-2-Methyl-3-hydroxy- tetrahydrofuran Start->Cis_OH_S Sharpless AD (AD-mix-α) Trans_OH_R (2R,3R)-2-Methyl-3-hydroxy- tetrahydrofuran Cis_OH_R->Trans_OH_R Mitsunobu Inversion Cis_Thiol_R (2R,3S)-2-Methyl- tetrahydrofuran-3-thiol Cis_OH_R->Cis_Thiol_R 1. MsCl 2. KSAc Trans_OH_S (2S,3S)-2-Methyl-3-hydroxy- tetrahydrofuran Cis_OH_S->Trans_OH_S Mitsunobu Inversion Cis_Thiol_S (2S,3R)-2-Methyl- This compound Cis_OH_S->Cis_Thiol_S 1. MsCl 2. KSAc Trans_Thiol_R (2R,3R)-2-Methyl- This compound Trans_OH_R->Trans_Thiol_R 1. MsCl 2. KSAc Trans_Thiol_S (2S,3S)-2-Methyl- This compound Trans_OH_S->Trans_Thiol_S 1. MsCl 2. KSAc

Caption: Overall workflow for the enantioselective synthesis of all four stereoisomers.

Protocol I: Synthesis of cis-Hydroxy Intermediates via Sharpless Dihydroxylation

Scientific Principle

The Sharpless Asymmetric Dihydroxylation (AD) is a Nobel Prize-winning reaction that allows for the highly enantioselective conversion of a prochiral alkene to a chiral diol. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand. The choice of ligand—(DHQD)₂PHAL in AD-mix-α or (DHQ)₂PHAL in AD-mix-β—dictates the facial selectivity of the dihydroxylation. In this synthesis, the dihydroxylation of (3E)-pent-3-en-1-yl mesylate is followed by an in situ intramolecular Sₙ2 reaction, where the terminal oxygen attacks the adjacent carbon bearing the newly installed hydroxyl group, directly forming the desired cis-2-methyl-3-hydroxy-tetrahydrofuran.[1][3]

Experimental Protocol

Step 1: Preparation of (2S,3R)-2-Methyl-3-hydroxy-tetrahydrofuran

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add AD-mix-α (10.0 g) and 50 mL of a t-BuOH/H₂O (1:1) mixture. Stir at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add (3E)-pent-3-en-1-yl mesylate (1.0 g, 6.1 mmol) to the stirred mixture.

  • Reaction Monitoring: Maintain the reaction at 0 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, add solid sodium sulfite (Na₂SO₃) (5.0 g) and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

  • Extraction: Add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Work-up: Combine the organic layers, wash with 2 M NaOH, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, petroleum ether/ethyl acetate gradient) to yield (2S,3R)-2-methyl-3-hydroxy-tetrahydrofuran.

Step 2: Preparation of (2R,3S)-2-Methyl-3-hydroxy-tetrahydrofuran

  • Follow the exact procedure as in Step 1, but substitute AD-mix-β for AD-mix-α.

Protocol II: Synthesis of trans-Hydroxy Intermediates via Mitsunobu Reaction

Scientific Principle

The Mitsunobu reaction facilitates the stereochemical inversion of a secondary alcohol. It involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which then undergoes an Sₙ2 reaction with a nucleophile. In this protocol, a carboxylate (from p-nitrobenzoic acid) acts as the nucleophile, leading to an ester with inverted stereochemistry. Subsequent hydrolysis of the ester reveals the inverted trans-alcohol. This inversion is a critical step to access the trans stereoisomers from the readily available cis precursors.[1][3][4]

Experimental Protocol

Step 1: Inversion of (2S,3R)-2-Methyl-3-hydroxy-tetrahydrofuran to the (2S,3S)-isomer

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (2S,3R)-2-methyl-3-hydroxy-tetrahydrofuran (500 mg, 4.3 mmol), triphenylphosphine (1.35 g, 5.16 mmol), and p-nitrobenzoic acid (862 mg, 5.16 mmol) in 20 mL of anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.0 mL, 5.16 mmol) dropwise over 10 minutes. The solution will typically turn from colorless to a yellow/orange hue.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the consumption of the starting alcohol.

  • Hydrolysis: Upon completion, add 10 mL of a 2 M aqueous solution of sodium hydroxide (NaOH) directly to the flask. Stir vigorously at room temperature for 8-12 hours to hydrolyze the intermediate ester.

  • Extraction & Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield (2S,3S)-2-methyl-3-hydroxy-tetrahydrofuran.

Step 2: Preparation of (2R,3R)-2-Methyl-3-hydroxy-tetrahydrofuran

  • Follow the exact procedure as in Step 1, but use (2R,3S)-2-methyl-3-hydroxy-tetrahydrofuran as the starting material.

Protocol III: Conversion of Alcohols to Target Thiols

This final conversion is a two-step process applicable to all four stereoisomeric alcohols. The hydroxyl group is first transformed into a better leaving group (mesylate), which is then displaced by a sulfur nucleophile.

Thiol_Installation cluster_steps General Conversion Pathway Alcohol Stereoisomeric Alcohol (R-OH) Mesylate Intermediate Mesylate (R-OMs) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Thioacetate Thioacetate Ester (R-SAc) Mesylate->Thioacetate KSAc DMF Thiol Final Thiol Product (R-SH) Thioacetate->Thiol HCl/MeOH

Caption: General two-step conversion of precursor alcohols to the final thiols.

Experimental Protocol (General Procedure)
  • Mesylation: In a round-bottom flask, dissolve the respective hydroxy-tetrahydrofuran isomer (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere. Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is often used directly in the next step.

  • Nucleophilic Substitution: Dissolve the crude mesylate in dimethylformamide (DMF). Add potassium thioacetate (KSAc) (2.0 eq) and stir the mixture at 60 °C for 4-6 hours.

  • Final Hydrolysis & Purification: Cool the reaction mixture and pour it into water. Extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over Na₂SO₄. Concentrate the solvent. Dissolve the crude thioacetate in methanol, add a catalytic amount of concentrated HCl, and stir overnight. Neutralize with sodium bicarbonate, remove methanol, and extract with diethyl ether. Purify by careful column chromatography or distillation to yield the final 2-methyl-tetrahydrofuran-3-thiol stereoisomer.

Data Summary and Characterization

The success of the synthesis is determined by the stereochemical purity and sensory properties of the final products.

StereoisomerSynthetic Route HighlightsReported Enantiomeric Excess (ee)Odor Profile
(2R,3S) Sharpless AD (AD-mix-β)~80%[3][4]Weaker, sulfury, musty notes
(2S,3R) Sharpless AD (AD-mix-α)~62%[3][4]Weaker, sulfury, musty notes
(2R,3R) AD-mix-β followed by Mitsunobu~80%[3][4]Stronger, meaty, roasted notes
(2S,3S) AD-mix-α followed by Mitsunobu~62%[3][4]Stronger, meaty, roasted notes

Analytical Characterization:

  • NMR Spectroscopy (¹H, ¹³C): Confirms the constitution and relative stereochemistry (cis vs. trans) of the intermediates and final products.

  • Chiral Gas Chromatography (GC): Essential for determining the enantiomeric excess (ee) of the synthesized products.

  • Gas Chromatography-Olfactometry (GC-O): Allows for the sensory evaluation of each separated stereoisomer to confirm its characteristic odor profile.[3]

Field-Proven Insights & Green Chemistry Considerations

  • Causality of Reagent Choice: The Sharpless AD and Mitsunobu reactions are chosen for their high reliability, extensive documentation in the literature, and predictable stereochemical outcomes. While other methods like enzymatic resolution exist, this chemical catalytic route provides a more unified approach to all four isomers from a common precursor.[1]

  • Solvent Selection: Traditional protocols often employ solvents like THF and DCM. For process scale-up and alignment with green chemistry principles, consider substituting THF with 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a bio-based solvent derived from renewable sources with a more favorable environmental and safety profile.[6][7][8] Its lower water miscibility can also simplify aqueous work-ups.[6]

  • Troubleshooting: The purity of the starting (3E)-pent-3-en-1-ol is crucial, as isomeric impurities can lead to undesired byproducts.[1][3] Additionally, the Mitsunobu reaction requires strictly anhydrous conditions to avoid side reactions and ensure efficient inversion.

Conclusion

The enantioselective synthesis of 2-methyl-tetrahydrofuran-3-thiol stereoisomers is a prime example of how precise chemical control directly translates to desired functional properties in the flavor and fragrance industry. The combination of Sharpless Asymmetric Dihydroxylation and the Mitsunobu reaction provides a powerful and flexible platform to access all four stereoisomers. By following these detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can effectively synthesize these high-value chiral molecules for sensory analysis and commercial application.

References

  • Wang, Y., et al. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry. [Link]

  • ACS Publications. (n.d.). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (n.d.). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. [Link]

  • ResearchGate. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. [Link]

  • SpringerLink. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. [Link]

  • ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]

  • PubMed Central. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]

  • Semantic Scholar. (n.d.). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. [Link]

  • ResearchGate. (n.d.). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. [Link]

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Application Note & Protocol: Laboratory-Scale Preparation of Tetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Tetrahydrofuran-3-thiol, a heterocyclic thiol of interest in flavor chemistry and as a building block in pharmaceutical and materials science. The protocol herein is a two-step process commencing with the synthesis of the thioacetate precursor, S-(tetrahydrofuran-3-yl) ethanethioate, via the addition of thioacetic acid to 2,3-dihydrofuran. The subsequent basic hydrolysis of the thioacetate yields the target compound. This guide offers a detailed, step-by-step methodology, including reaction setup, purification, and characterization, as well as critical safety protocols for handling volatile thiols.

Introduction

This compound is an organosulfur compound featuring a saturated five-membered ether ring functionalized with a thiol group. While its methylated analogue, 2-methylthis compound, is a well-known flavor component found in roasted meat, the parent compound is a valuable synthon for more complex molecules. The presence of both a nucleophilic thiol and a stable ether linkage makes it a versatile intermediate.

The synthetic strategy detailed in this note is predicated on a robust and scalable approach. The initial step involves the anti-Markovnikov addition of thioacetic acid to the double bond of 2,3-dihydrofuran. This reaction proceeds readily, often catalyzed by a radical initiator or proceeding thermally. The resulting thioacetate is a stable, isolable intermediate that is less volatile and odorous than the final thiol product. The second step is a straightforward saponification of the thioester to unmask the thiol. This two-step approach is advantageous as it avoids the direct handling of highly volatile and odorous starting materials in the initial addition step.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the reactants and the final product is provided in Table 1.

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/cm³)
2,3-DihydrofuranC₄H₆O70.0954.60.927
Thioacetic AcidC₂H₄OS76.12931.074
This compoundC₄H₈OS104.18151.1 (Predicted)[1]1.07 (Predicted)[1]

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow cluster_0 Step 1: Thioacetate Formation cluster_1 Step 2: Hydrolysis DHF 2,3-Dihydrofuran Reaction1 Addition Reaction (Solvent, Heat/Initiator) DHF->Reaction1 ThioaceticAcid Thioacetic Acid ThioaceticAcid->Reaction1 Workup1 Work-up & Purification Reaction1->Workup1 Thioacetate S-(tetrahydrofuran-3-yl) ethanethioate Workup1->Thioacetate Thioacetate_hydrolysis S-(tetrahydrofuran-3-yl) ethanethioate Reaction2 Saponification (Ethanol/Water, Reflux) Thioacetate_hydrolysis->Reaction2 Base Aqueous Base (e.g., NaOH) Base->Reaction2 Workup2 Acidification & Extraction Reaction2->Workup2 Purification Distillation Workup2->Purification FinalProduct This compound Purification->FinalProduct

Sources

Application Notes & Protocols: The Role and Use of Tetrahydrofuran-3-thiol in Advanced Meat Flavor Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Authentic Meat Flavor

The sensory experience of cooked meat is a complex symphony of aroma, taste, and texture. At the heart of this experience is the flavor, a crucial quality attribute that dictates consumer acceptance and preference.[1][2] While the overall flavor profile is composed of hundreds of individual volatile and non-volatile compounds, a select few have a disproportionately large impact due to their low odor thresholds and characteristic notes.[1] These are known as key aroma compounds.

One of the most potent and foundational molecules in the flavorist's toolkit for creating authentic meat profiles is Tetrahydrofuran-3-thiol (CAS 57124-87-5), also known as 2-Methylthis compound. This sulfur-containing heterocyclic compound is renowned for its intense meaty, roasted, and savory character, reminiscent of boiled beef or a rich meat broth.[3][4][5] Its significance lies in its ability to impart a genuine, cooked meat foundation upon which more complex and specific flavor profiles (e.g., roasted, grilled, seared) can be built.

These key aroma compounds are primarily generated during the cooking process through a series of complex chemical reactions, most notably the Maillard reaction.[6][7][8] This reaction, occurring between amino acids and reducing sugars at elevated temperatures, produces a cascade of molecules responsible for the desirable browning, aromas, and flavors of cooked food.[6][9]

This document serves as a comprehensive technical guide for researchers, flavor chemists, and product developers. It provides an in-depth exploration of this compound, its chemical context, and practical, field-proven protocols for its effective application in the formulation of both traditional and plant-based meat flavors.

Compound Profile: this compound

To effectively utilize this potent molecule, a thorough understanding of its chemical and sensory properties is essential.

Chemical and Physical Properties
PropertyValueSource
Chemical Name 2-Methylthis compound[5]
CAS Number 57124-87-5[5]
FEMA Number 3787[5]
Molecular Formula C₅H₁₀OS[5]
Molecular Weight 118.20 g/mol [5]
Appearance Colorless to pale yellow liquid[10]
Boiling Point 57-60 °C @ 44 mmHg[10]
Solubility Soluble in propylene glycol, ethanol, and oils. Sparingly soluble in water.
Sensory Profile

This compound is characterized by an exceptionally low odor threshold, meaning minute quantities can impart a significant aromatic impact. Its profile is multifaceted and can be described as:

  • Primary Notes: Roasted, meaty (specifically boiled or stewed beef), savory, and brothy.[3][5]

  • Secondary Notes: Sulfurous, with subtle alliaceous (onion/garlic) undertones.[5]

Expert Insight (Causality): The saturated furan ring in this compound, compared to its unsaturated analog 2-Methyl-3-furanthiol, contributes to its cleaner, more distinct "boiled" or "stewed" meat character. 2-Methyl-3-furanthiol, while also intensely meaty, can possess a slightly sharper, more roasted, and sometimes coffee-like nuance.[3][11] The choice between these two molecules allows a flavorist to precisely direct the final profile towards either a slow-cooked or a high-temperature roasted character.

The Genesis of Meat Flavor: Maillard Reaction Pathway

This compound is not typically present in raw meat; it is a product of thermal processing. The primary mechanism for its formation is the Maillard reaction, a cornerstone of culinary science.[7][12]

The reaction is initiated by the condensation of a reducing sugar with an amino acid.[6] For the formation of sulfur-containing flavor compounds like this compound, the sulfur-containing amino acid cysteine is a critical precursor. This, combined with a pentose sugar like ribose (abundant in meat), sets the stage for the formation of key meaty aroma molecules.[12]

The pathway is incredibly complex, but a simplified conceptual flow can be visualized as follows:

G cluster_0 Precursors cluster_1 Maillard Reaction Cascade cluster_2 Aroma Compound Formation Cysteine Cysteine (Sulfur Source) Initial Initial Condensation & Amadori Rearrangement Cysteine->Initial Strecker Strecker Degradation (releases H₂S from Cysteine) Cysteine->Strecker with dicarbonyls Ribose Ribose (Reducing Sugar) Ribose->Initial Intermediates Formation of Key Intermediates (e.g., furanones, dicarbonyls) Initial->Intermediates Final Cyclization & Further Reactions Intermediates->Final Strecker->Final provides H₂S THT This compound & related compounds (e.g., 2-Methyl-3-furanthiol) Final->THT

Caption: Simplified Maillard reaction pathway for the formation of meaty thiols.

Application in Meat Flavor Formulations

The primary role of this compound is to provide an authentic, foundational cooked meat character. It is rarely used in isolation but rather as a critical component of a complete flavor system.

Suggested Starting Concentrations

The following table provides field-proven starting points for incorporating this compound into flavor concentrates. These concentrates are typically dosed at 0.05% to 0.2% in the final food product.

Application TargetSuggested Level in Flavor Concentrate (ppm)Expected Sensory Contribution
Boiled Beef / Beef Broth 500 - 1000 ppmProvides the core "boiled beef" identity and savory depth.[3]
Roast Beef 100 - 300 ppmAdds a cooked, meaty background note that supports roasted top notes (e.g., pyrazines). A higher level can be surprisingly effective.[3][11]
Chicken (Boiled/Broth) 30 - 70 ppmThough beefy, at low levels it enhances the savory, cooked character of chicken without dominating.[11]
Pork (Roasted) 100 - 200 ppmContributes a rich, cooked meat character that complements the fatty notes of pork.[11]
Plant-Based Meat Analogs 200 - 800 ppmCrucial for bridging the "flavor gap" by providing an authentic, savory meatiness that masks undesirable plant-protein off-notes.[4]

Causality: The concentration is adjusted based on the desired outcome. In a boiled beef flavor, this compound is the star player and is used at high levels. In a roast beef profile, it plays a supporting role to other compounds generated at higher temperatures, so a lower concentration is used to avoid a "stewed" character. For plant-based alternatives, a higher level is often needed to overcome the inherent flavor of the base material.

Experimental Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following protocols are designed as self-validating systems, incorporating controls and clear evaluation criteria.

Protocol 1: Preparation of a Standardized Stock Solution

Rationale (Causality): Due to its extreme potency and volatility, working with neat this compound is impractical and leads to inaccurate dosing. A standardized stock solution ensures precision, safety, and stability. Propylene Glycol (PG) is a preferred solvent due to its wide acceptance in food systems and its ability to stabilize volatile aroma chemicals.

Methodology:

  • Preparation: In a certified fume hood, tare a clean, amber glass bottle with a PTFE-lined screw cap on an analytical balance.

  • Solvent Addition: Add 99.9 g of food-grade Propylene Glycol to the bottle.

  • Analyte Addition: Carefully add 0.1 g of neat this compound directly into the PG.

  • Homogenization: Immediately cap the bottle tightly. Mix thoroughly using a vortex mixer for 60 seconds or until fully homogenous.

  • Labeling & Storage: Label the bottle clearly as "0.1% this compound in PG," including the preparation date. Store in a refrigerator (4-8°C) away from light.

  • Quality Control: Prepare a "solvent blank" containing only PG to be used as a control in all subsequent evaluations.

Protocol 2: Workflow for Bench-Top Flavor Evaluation

Rationale (Causality): To accurately assess the sensory impact of this compound, it must be evaluated in a relevant food matrix. A simple, clean-tasting base is used to minimize interfering flavors. A dilution series is essential for identifying the optimal concentration, from the detection threshold to a level with positive impact, and finally to a level where off-notes may appear.

Caption: Experimental workflow for evaluating this compound dosage.

Protocol 3: Descriptive Sensory Analysis

Rationale (Causality): Human perception is the ultimate arbiter of flavor quality. A structured sensory protocol ensures that evaluations are unbiased and focused on specific, defined attributes, allowing for reliable comparison between samples.[2][13]

Methodology:

  • Panelist Training: Select 5-8 panelists. Train them to identify and score the intensity of key meat flavor attributes using reference standards (e.g., a commercial beef broth for "Brothy," a pan-seared steak for "Roasted").

  • Sample Preparation: Prepare the samples from Protocol 2. Code them with random 3-digit numbers. Warm all samples to a consistent temperature (e.g., 60°C) before serving.

  • Evaluation: In a controlled sensory booth, provide panelists with the control sample first to establish a baseline. Then, present the test samples in a randomized order.

  • Data Collection: Panelists will rate the intensity of the following attributes on a 15-point scale (0=none, 15=extremely intense):

    • Beefy/Meaty Identity: The overall characteristic flavor of cooked beef.

    • Brothy/Savory: The rich, umami, and full-bodied character.

    • Roasted/Browned: Notes associated with high-temperature cooking.

    • Sulfurous: The characteristic note of sulfur compounds.

    • Off-Notes: Any undesirable flavors (e.g., rubbery, artificial).

  • Data Analysis: Analyze the data to determine the dosage at which the desired attributes (Beefy, Brothy) are maximized without a significant increase in Off-Notes.

Protocol 4: Instrumental Validation via HS-SPME-GC-MS

Rationale (Causality): While sensory analysis tells us what we perceive, instrumental analysis helps explain why. Gas Chromatography-Mass Spectrometry (GC-MS) separates and identifies the volatile compounds responsible for the aroma, confirming the presence of the added this compound and revealing its interaction with other volatiles in the matrix.[14][15][16] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free method ideal for extracting these volatiles from the food matrix.[15][16]

Methodology (Abbreviated):

  • Sample Preparation: Place 3-5 g of each prepared sample (from Protocol 2) into a 20 mL headspace vial.

  • Extraction (HS-SPME): Place the vial in a heated agitator (e.g., 60°C for 30 min). Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample to adsorb volatile compounds.[15]

  • Analysis (GC-MS): Insert the fiber into the heated injection port of the GC-MS. The adsorbed compounds are desorbed and travel through the GC column, where they are separated. The Mass Spectrometer then fragments and detects the individual compounds, allowing for identification.

  • Data Interpretation: Compare the chromatograms of the control and dosed samples. Confirm the presence of a peak corresponding to this compound in the dosed samples. Analyze any changes in the relative abundance of other naturally present flavor compounds.

Troubleshooting and Advanced Considerations

  • Overdosing: Excessive concentrations of this compound can lead to a pungent, overly sulfurous, and sometimes rubbery or "burnt tire" off-note.[3] The dilution series in Protocol 2 is designed to identify this upper limit.

  • Flavor Synergy: This compound exhibits powerful synergy with other classes of flavor molecules. For a "roasted" profile, combine it with pyrazines (nutty, roasted). For a richer "umami" character, use it alongside glutamate-rich ingredients (yeast extracts, hydrolyzed vegetable proteins) and other savory compounds.[17]

  • Stability: As a thiol, it is susceptible to oxidation, which can diminish its impact. Storing stock solutions and flavor concentrates in airtight containers, refrigerated, and with minimal headspace is critical for maximizing shelf life.

Conclusion

This compound is an indispensable tool in the creation of authentic meat flavors. Its potent ability to confer a foundational cooked, savory, and meaty character makes it invaluable for a wide range of applications, from enhancing the richness of a beef broth to providing the core meaty identity in next-generation plant-based alternatives. By understanding its chemical origins, sensory profile, and synergistic potential, and by applying disciplined, protocol-driven methodologies, researchers and developers can harness its power to create truly compelling and delicious flavor experiences.

References

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  • Hu, Y., et al. (2019). Comparison of Volatile Flavor Compounds from Seven Types of Spiced Beef by Headspace Solid-phase Microextraction Combined with Gas Chromatography-olfactometry-mass Spectrometry (HS-SPME-GC-O-MS). J-Stage. [Link]

  • Yüksel, Z., & Kılıç, B. (2020). Sensory Analysis In Meat and Meat Products. IARAS Journals. [Link]

  • Gardner, C. L., & Legako, J. F. (2021). Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. MDPI. [Link]

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  • Amalia, E., et al. (2023). Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. National Institutes of Health (NIH). [Link]

  • Vasta, V., & Priolo, A. (2006). Gas chromatography-olfactometry analysis of the volatile compounds of two commercial Irish beef meats. ResearchGate. [Link]

  • Wang, Y., et al. (2022). The Combined Analysis of GC-IMS and GC-MS Reveals the Differences in Volatile Flavor Compounds between Yak and Cattle-Yak Meat. MDPI. [Link]

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The Versatility of Tetrahydrofuran-3-thiol: A Building Block for Innovations in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Thiol

Tetrahydrofuran-3-thiol, a unique heterocyclic compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its structure, which combines a polar tetrahydrofuran (THF) ring with a reactive thiol group, imparts a distinct set of chemical properties that make it an attractive starting material for the synthesis of a wide array of complex molecules.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will explore its fundamental reactivity, provide detailed protocols for key transformations, and highlight its applications in the synthesis of bioactive compounds and advanced materials.

The thiol group, a sulfur analog of an alcohol, is known for its strong nucleophilicity and susceptibility to oxidation, opening up numerous avenues for chemical modification.[2][3] When incorporated into the THF scaffold, a common structural motif in many natural products and pharmaceuticals, it creates a building block with significant potential for introducing sulfur-containing functionalities into larger molecules.[4][5][6] The tetrahydrofuran ring itself can influence the stereochemical outcome of reactions and contribute to the overall pharmacological profile of the final compound.[7]

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 98071-96-6
Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~160-180 °C
Key Features Nucleophilic thiol group, polar cyclic ether

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from the reactivity of the thiol group. This functionality can readily participate in a variety of fundamental organic reactions, making it a cornerstone for constructing carbon-sulfur bonds, a common linkage in numerous pharmaceutical and agrochemical agents.[4][8]

Nucleophilic Substitution Reactions: The Gateway to Thioethers

One of the most fundamental and widely employed reactions of this compound is its role as a nucleophile in S_N2 reactions. The thiolate anion, easily generated by treating the thiol with a mild base, is a potent nucleophile that can readily displace leaving groups from alkyl, allyl, and benzyl halides to form thioethers.[2][3][9] Thioethers are prevalent structural motifs in a vast number of bioactive molecules.[4][10]

SN2_Reaction THF_Thiol Tetrahydrofuran-3-thiolate Transition_State [THF-S---R---X]‡ THF_Thiol->Transition_State Nucleophilic Attack Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Transition_State Thioether Tetrahydrofuran-3-yl Thioether Transition_State->Thioether Bond Formation Leaving_Group X⁻ Transition_State->Leaving_Group Bond Cleavage

Caption: S_N2 reaction pathway for thioether synthesis.

Protocol 1: General Procedure for the Synthesis of Tetrahydrofuran-3-yl Thioethers

Objective: To synthesize an alkyl tetrahydrofuran-3-yl thioether via an S_N2 reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH) or potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise. Causality: The strong base deprotonates the thiol to form the more nucleophilic thiolate anion. Performing this step at 0 °C controls the exothermicity of the reaction.

  • Nucleophilic Attack: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Causality: The thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-S bond.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Self-Validation: The formation of the desired thioether can be confirmed by NMR spectroscopy (disappearance of the S-H proton signal and appearance of new signals corresponding to the alkyl group) and mass spectrometry.

Michael Addition: Formation of β-Thioethers

This compound can also act as a potent nucleophile in Michael (or conjugate) addition reactions with α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes.[11][12][13] This reaction is a powerful tool for the formation of carbon-sulfur bonds at the β-position of a carbonyl group, leading to the synthesis of functionalized thioethers that are valuable intermediates in drug discovery.[14][15]

Michael_Addition Thiolate Tetrahydrofuran-3-thiolate Michael_Acceptor α,β-Unsaturated Carbonyl Thiolate->Michael_Acceptor 1,4-Addition Enolate_Intermediate Enolate Intermediate Michael_Acceptor->Enolate_Intermediate Product β-Thioether Enolate_Intermediate->Product Protonation Proton_Source H⁺ Source Proton_Source->Product

Caption: General mechanism of a base-catalyzed Michael addition.

Protocol 2: Michael Addition of this compound to an α,β-Unsaturated Ketone

Objective: To synthesize a β-keto thioether via a Michael addition reaction.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq) in DCM at room temperature, add this compound (1.1 eq).

  • Catalysis: Add a catalytic amount of triethylamine (0.1 eq). Stir the reaction mixture at room temperature and monitor by TLC. Causality: The base catalyzes the reaction by deprotonating the thiol to form the thiolate, which is a more potent nucleophile for the conjugate addition.

  • Work-up: Once the reaction is complete, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO3 solution, and then brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Self-Validation: The success of the reaction is confirmed by the disappearance of the vinyl protons and the appearance of new aliphatic proton signals in the ¹H NMR spectrum of the purified product.

Oxidation Reactions: Accessing Higher Oxidation States of Sulfur

The thiol group of this compound can be readily oxidized to various higher oxidation states, including disulfides, sulfoxides, and sulfones. Each of these functional groups has unique chemical properties and can be found in a range of biologically active molecules.[4] For instance, sulfones are known to be present in a number of FDA-approved drugs.

  • Disulfides: Mild oxidation, for example with iodine or air in the presence of a base, leads to the formation of the corresponding disulfide.

  • Sulfoxides and Sulfones: Stronger oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the thiol (or the corresponding thioether) to a sulfoxide and subsequently to a sulfone.

Oxidation_States Thiol This compound Disulfide Disulfide Thiol->Disulfide Mild Oxidation Thioether Thioether Thiol->Thioether Alkylation Sulfoxide Sulfoxide Thioether->Sulfoxide Oxidation (1 eq) Sulfone Sulfone Sulfoxide->Sulfone Oxidation (1 eq)

Caption: Oxidation pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of sulfur-containing heterocycles is a well-established strategy in drug design to modulate the physicochemical and pharmacological properties of lead compounds.[4][16][17] this compound serves as a valuable precursor for the synthesis of such molecules. The tetrahydrofuran moiety is itself a "privileged" scaffold, found in numerous natural products and FDA-approved drugs, where it can engage in hydrogen bonding and other non-covalent interactions with biological targets.[5][6][7] The introduction of a sulfur-containing substituent via this compound can enhance binding affinity, improve metabolic stability, and fine-tune the overall pharmacokinetic profile of a drug candidate.

While specific examples of marketed drugs directly synthesized from this compound are not abundant in the readily available literature, the synthetic transformations outlined above are fundamental to the construction of more complex molecules with potential therapeutic applications. For instance, the thioether and sulfone functionalities are key components of various classes of drugs, including antiviral, anti-inflammatory, and anticancer agents.[4]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis with significant potential for applications in drug discovery, agrochemicals, and materials science. Its unique combination of a polar heterocyclic ring and a highly reactive thiol group allows for a wide range of chemical transformations. The protocols detailed in this application note for the synthesis of thioethers and β-thioethers, as well as the discussion of its oxidation chemistry, provide a solid foundation for researchers to explore the full synthetic potential of this valuable compound. As the demand for novel sulfur-containing molecules continues to grow, the importance of readily available and versatile building blocks like this compound is set to increase, paving the way for the discovery and development of new and improved chemical entities.

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Quantitative Analysis of Tetrahydrofuran-3-thiol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofuran-3-thiol is a volatile organosulfur compound of significant interest due to its potent aroma characteristics and its role as a potential impurity or synthetic intermediate in pharmaceutical and chemical manufacturing. Its analysis presents challenges typical of volatile thiols, including high reactivity, potential for poor chromatographic performance, and the need for high-sensitivity detection in complex matrices. This application note provides a comprehensive protocol for the robust identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein employs headspace solid-phase microextraction (HS-SPME) for sample preparation and concentration, followed by optimized GC-MS analysis. We will explore the rationale behind key experimental choices, from column selection to mass spectrometer settings, to ensure a self-validating and reproducible protocol.

Introduction: The Analytical Challenge of Thiols

Thiols, or mercaptans, are characterized by the presence of a sulfhydryl (-SH) functional group. This group imparts high chemical reactivity and, often, a low odor threshold, making these compounds critical in fields ranging from flavor and fragrance chemistry to environmental monitoring and drug development. However, these same properties create analytical hurdles.[1]

The primary challenges in the GC-MS analysis of this compound and related compounds include:

  • High Reactivity: The sulfhydryl group is susceptible to oxidation, readily forming disulfide bridges (-S-S-). This can lead to analyte loss and inaccurate quantification.[1][2]

  • Volatility and Sample Loss: Low molecular weight thiols are highly volatile, necessitating careful sample handling and concentration techniques to prevent loss.[1]

  • Poor Peak Shape: The polar nature of the -SH group can lead to interactions with active sites in the GC system, resulting in chromatographic peak tailing and reduced resolution.

  • Trace-Level Concentrations: In many applications, thiols are present at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, requiring highly sensitive and selective analytical methods.[3]

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for this analysis, offering the high-efficiency separation of GC with the sensitive and specific detection of MS.[4][5][6] This guide provides a robust workflow designed to mitigate the challenges above.

Analyte Profile: this compound

A thorough understanding of the analyte's chemical properties is fundamental to method development.

PropertyValueSource
CAS Number 98071-96-6[7]
Molecular Formula C₄H₈OS[8]
Molecular Weight 104.17 g/mol Calculated
Boiling Point ~151 °C (Predicted)[7]
Structure this compound Structure

Experimental Workflow and Protocols

The analytical workflow is designed for sensitivity and reproducibility, moving from sample extraction and concentration to instrumental analysis and data processing.

GCMS_Workflow cluster_prep Part 1: Sample Preparation cluster_spme Part 2: HS-SPME Extraction cluster_gcms Part 3: GC-MS Analysis cluster_data Part 4: Data Processing Sample Aqueous or Solvent Sample Containing Analyte Spike Spike with Internal Standard (e.g., d6-Ethanol) Sample->Spike Vial Transfer to 20 mL Headspace Vial Spike->Vial Salt Add NaCl (20% w/v) & EDTA (1% w/v) Vial->Salt Incubate Incubate Vial at 35°C (Equilibration) Salt->Incubate Sealed Vial Expose Expose DVB/CAR/PDMS Fiber to Headspace (30 min) Incubate->Expose Retract Retract Fiber Expose->Retract Inject Desorb Fiber in GC Inlet (250°C, 5 min, Splitless) Retract->Inject Transfer to GC Separate Chromatographic Separation (TG-5MS Column) Inject->Separate Ionize Electron Ionization (EI) 70 eV Separate->Ionize Detect Mass Detection (Scan & SIM Mode) Ionize->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Acquired Data Quantify Quantify using Calibration Curve (SIM Mode Peak Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS workflow for this compound analysis.

Materials and Reagents
  • Solvents: Methanol, Dichloromethane (HPLC or GC grade).

  • Reagents: Sodium Chloride (NaCl), Ethylenediaminetetraacetic acid (EDTA).

  • Standards: this compound (certified reference material), Internal Standard (e.g., d6-Ethanol or other suitable non-interfering compound).

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Protocol 1: Standard and Sample Preparation

The goal of sample preparation is to create a consistent matrix that promotes the partitioning of the volatile analyte from the liquid phase into the headspace for efficient extraction.

  • Calibration Standards: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/L).

  • Sample Preparation: a. Pipette 10 mL of the sample (or diluted sample) into a 20 mL headspace vial. If preparing a calibration standard, pipette 10 mL of blank matrix (e.g., deionized water) and add the appropriate volume of the standard dilution. b. Internal Standard: Spike all samples and standards with the internal standard to a final concentration of 20 µg/L. c. Salting Out: Add 2 g of NaCl (20% w/v) to the vial. The addition of salt increases the ionic strength of the aqueous solution, which decreases the solubility of organic analytes and promotes their transfer into the headspace.[9] d. Chelation (Optional but Recommended): Add 0.1 g of EDTA (1% w/v). EDTA chelates metal ions that can catalyze the oxidation of thiols, thereby improving analyte stability.[9][10] e. Immediately cap the vial securely. Vortex for 30 seconds to dissolve the salts.

Protocol 2: Headspace SPME (HS-SPME) Extraction

HS-SPME is a solvent-free extraction technique ideal for concentrating volatile compounds from a sample matrix prior to GC analysis.[9][11]

  • Place the prepared vial in the autosampler tray or a heating block set to 35°C .

  • Allow the sample to incubate for 15 minutes to allow for equilibration between the liquid and headspace phases.

  • Insert the SPME fiber (DVB/CAR/PDMS) through the vial septum and expose it to the headspace (do not touch the liquid) for 30 minutes at 35°C. This fiber coating is effective for a broad range of volatile compounds, including sulfur compounds.[9]

  • After the extraction time, retract the fiber into the needle and immediately transfer it to the GC inlet for desorption and analysis.

Protocol 3: GC-MS Instrumental Analysis

The parameters below are a starting point and should be optimized for your specific instrumentation and application.

ParameterSettingRationale
GC System Agilent 7890 or equivalentN/A
Inlet Split/Splitless
Inlet Temperature250°CEnsures rapid and complete desorption of the analyte from the SPME fiber.
Injection ModeSplitlessMaximizes the transfer of analyte to the column for trace-level analysis.
Splitless Time2.0 minTime allowed for analyte transfer before the inlet is purged.
Carrier GasHelium (99.999% purity)Standard inert carrier gas for GC-MS.
Constant Flow1.2 mL/minOptimal flow rate for a 0.25 mm ID column to balance efficiency and analysis time.
GC Column
Stationary PhaseTG-5MS (5% Phenyl Polysiloxane) or similarA robust, low-bleed, non-polar to mid-polarity column suitable for general-purpose analysis and compatible with MS. It separates compounds primarily by boiling point.[12] For challenging separations with co-eluting polar interferences, a polar column (e.g., DB-WAX or DB-FFAP) could be considered.[13][14]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing a good balance of efficiency, capacity, and analysis time.[12]
Oven Program
Initial Temperature40°C, hold for 3 minA low initial temperature helps to cryo-focus the analytes at the head of the column, leading to sharp peaks.
Ramp 110°C/min to 160°CRamps through the boiling point of the analyte (~151°C).
Ramp 225°C/min to 280°C, hold for 2 minA faster ramp to clean the column of any higher-boiling compounds.
MS System Agilent 5977 or equivalentN/A
Ion SourceElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
EI Energy70 eVUniversal standard for EI, allowing for library matching.
Source Temperature230°CStandard operating temperature.
Quadrupole Temp.150°CStandard operating temperature.
Data Acquisition
ModeFull Scan & SIM (simultaneously or in separate runs)Full Scan for initial identification and confirmation. Selected Ion Monitoring (SIM) for high-sensitivity quantification.
Full Scan Rangem/z 35 - 250Covers the molecular ion and expected fragments of the analyte.
SIM IonsSee Table belowMonitors specific ions for the target analyte and internal standard, increasing sensitivity and reducing noise.

Advanced Topic: The Role of Derivatization

For some applications, particularly with complex matrices or when encountering poor peak shape, derivatization can be a powerful tool. This process chemically modifies the analyte to improve its analytical properties.[15]

  • Why Derivatize? The "active" hydrogen on the thiol group can be replaced with a non-polar group (e.g., a trimethylsilyl group).[16] This modification:

    • Increases thermal stability.

    • Reduces polarity, minimizing peak tailing.

    • Increases volatility, potentially lowering elution temperature.

  • Common Reagent: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for thiols.[16] The reaction replaces the -SH proton with a -Si(CH₃)₃ group.

  • Consideration: While effective, derivatization adds an extra step to sample preparation and requires careful optimization. The direct HS-SPME method described above is often sufficient and preferred for its simplicity.

Data Analysis and Interpretation

Analyte Identification

Identification is confirmed by a two-factor authentication:

  • Retention Time (RT): The RT of the analyte peak in the sample must match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The EI mass spectrum of the sample peak must show a high-quality match to the spectrum from a reference standard or a validated library like NIST.

Key Mass Spectral Ions

The mass spectrum of this compound is characterized by its molecular ion and key fragment ions. Based on its structure, the following ions are expected and should be used for SIM analysis.

m/z (Mass-to-Charge Ratio)Proposed IdentityRole in Analysis
104 [M]⁺ (Molecular Ion)Quantifier Ion (Primary)
71 [M - SH]⁺Qualifier Ion 1
45 [C₂H₅O]⁺Qualifier Ion 2

Note: These ions are proposed based on typical fragmentation patterns. They must be confirmed by analyzing a pure standard.

Quantification
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area (from the Quantifier Ion in SIM mode) to the internal standard peak area against the concentration of the calibration standards.

  • Linearity: The curve should have a coefficient of determination (R²) of ≥0.995 for accurate quantification.

  • Sample Calculation: Determine the concentration of this compound in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

System Suitability and Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Active sites in the inlet liner or column; analyte polarity.Use a fresh, deactivated inlet liner. Condition the column. Consider using a more polar column phase or derivatization.
Low Sensitivity Sub-optimal SPME conditions; analyte degradation.Optimize SPME extraction time and temperature. Ensure EDTA is used. Check for leaks in the GC-MS system. Use SIM mode for acquisition.
Ghost Peaks Carryover from a previous injection.Increase inlet desorption time/temperature. Run a solvent blank after high-concentration samples. Bake out the column.
Poor Reproducibility Inconsistent sample prep; SPME fiber variability.Use an autosampler for consistent SPME timing. Ensure salts are fully dissolved. Run a conditioning blank with the SPME fiber daily.

Conclusion

This application note details a selective and sensitive method for the analysis of this compound by HS-SPME GC-MS. By understanding the chemical nature of the analyte and carefully controlling the parameters of sample preparation and instrumental analysis, the challenges associated with volatile thiol analysis can be effectively overcome. The protocol provides a robust foundation for researchers in quality control, flavor chemistry, and pharmaceutical development, and can be adapted for the analysis of other volatile sulfur compounds. For highly complex matrices where co-eluting peaks are an issue, coupling the GC-MS with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD), can provide an additional layer of confirmation.[17][18]

References

  • Furdui, C. M., & Poole, L. B. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. [Link]

  • Furdui, C. M., & Poole, L. B. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC - NIH. [Link]

  • Thibodeaux, C. J., & Codelli, J. A. (2016). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. Organic & Biomolecular Chemistry. [Link]

  • Scossa, A. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Parma. [Link]

  • Furdui, C. M., & Poole, L. B. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats. PubMed. [Link]

  • Wardencki, W., et al. (2004). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Journal of Separation Science. [Link]

  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Xylem. [Link]

  • Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Faletrov, Y. V. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample? ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • Janssen, C., et al. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications. [Link]

  • PubChem. (n.d.). Tetrahydro-2-methyl-3-furanthiol. National Center for Biotechnology Information. [Link]

  • Plutowska, B., & Wardencki, W. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules. [Link]

  • Perflavory. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Perflavory. [Link]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek. [Link]

  • Pereira, V., et al. (2020). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. MDPI. [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. The Good Scents Company. [Link]

  • Colwell, J. (2024). GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence. LCGC International. [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent. [Link]

  • D. Spura, J., & K. G. Heumann. (1994). Determination of volatile sulfur compounds in water samples by GC-MS with selective pre-concentration. Fresenius' Journal of Analytical Chemistry. [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • Romanello, D. (2025). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Phenomenex. [Link]

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Application Notes and Protocols for Handling and Storing Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Volatile sulfur compounds (VSCs) are a class of molecules characterized by their low odor thresholds and high reactivity, presenting significant challenges in various fields, from environmental monitoring to food science and drug development.[1][2] Their inherent instability necessitates meticulous handling and storage protocols to ensure sample integrity and analytical accuracy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing field-proven insights and step-by-step methodologies for the effective management of VSCs. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each step to empower users with the knowledge to adapt and troubleshoot effectively.

Introduction: The Challenge of Volatile Sulfur Compounds

Volatile sulfur compounds are notorious for their potent, often malodorous, characteristics and their susceptibility to degradation.[1][2] These compounds, which include hydrogen sulfide (H₂S), methanethiol (MeSH), and dimethyl sulfide (DMS), are difficult to analyze due to their high volatility, sensitivity to oxidation and heat, and often low concentrations in complex matrices.[3][4] The primary challenge in working with VSCs lies in preventing their loss or transformation from the point of collection to the moment of analysis. Factors such as storage time, temperature, container material, humidity, and light exposure can all significantly impact the stability of these compounds.[1][2][5]

The accurate quantification of VSCs is critical in numerous applications. In environmental science, it is essential for monitoring air and water quality and managing odors from industrial and agricultural sources.[1][2] In the food and beverage industry, VSCs are key contributors to aroma and off-flavors.[3][6] For drug development professionals, understanding the behavior of sulfur-containing molecules is crucial for formulation stability and efficacy. Therefore, the adoption of standardized, robust protocols for handling and storing VSCs is paramount for generating reliable and reproducible data.

Safety First: Personal Protective Equipment (PPE) and Engineering Controls

Given the reactivity and potential toxicity of many VSCs, a stringent safety protocol is non-negotiable.

2.1. Personal Protective Equipment (PPE):

  • Respiratory Protection: When working with open sources of VSCs or in areas with insufficient ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is mandatory.[7][8] For high concentrations or emergency situations, a self-contained breathing apparatus (SCBA) is required.[8]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[9]

  • Skin Protection: Wear chemically resistant gloves (e.g., Viton®, butyl rubber), a lab coat, and closed-toe shoes.[8][9] For handling molten sulfur, heat-resistant gloves and protective clothing are necessary.[8]

  • Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[10] Always wash hands thoroughly after handling VSCs.[7]

2.2. Engineering Controls:

  • Ventilation: All work with volatile sulfur compounds should be conducted in a well-ventilated area, preferably within a fume hood or a ventilated enclosure.[10][11] The exhaust system should be corrosion-resistant and separate from other ventilation systems.[9]

  • Containment: Use spill trays and absorbent materials to contain any potential leaks or spills.[10] For highly volatile or hazardous compounds, a closed system with appropriate trapping mechanisms is recommended.[10]

  • Monitoring: Regularly monitor the work area for airborne concentrations of VSCs to ensure they remain below permissible exposure limits.[10]

Sample Collection: Preserving the Integrity of VSCs from the Source

The choice of sampling container and method is a critical first step in ensuring the accuracy of VSC analysis. The goal is to minimize analyte loss through sorption, leakage, or reaction.

3.1. Gaseous Samples:

The most common method for collecting gaseous VSC samples is using specialized sampling bags. The material of the bag is a crucial factor influencing sample stability.

  • Recommended Bag Materials:

    • Tedlar® (polyvinyl fluoride): Often preferred in the US, Tedlar bags have shown good stability for a range of VSCs, with higher recovery rates for hydrogen sulfide compared to other materials.[1][2][5]

    • Nalophan™ (polyester): Commonly used in Europe and Australia.[1]

    • FlexFoil® PLUS: This material has demonstrated low background levels and excellent stability for hydrogen sulfide and carbonyl sulfide.[12]

  • Causality of Material Choice: The inertness of the bag material is paramount. Reactive surfaces can lead to the adsorption or degradation of VSCs. Studies have shown that the choice of bag material can significantly impact the recovery of different sulfur compounds.[13][14] For instance, some materials may have high background levels of certain sulfur compounds, interfering with the analysis of trace concentrations.[12]

3.2. Liquid Samples:

For liquid samples, the primary concern is preventing the volatilization and oxidation of VSCs.

  • Container Selection:

    • Glass Vials: Use amber glass vials with screw caps and PTFE-lined septa to minimize leakage and protect light-sensitive compounds.[15] Glass is preferred due to its chemical inertness.[15]

    • Headspace Management: Minimize the headspace in the vial to reduce the partitioning of volatile compounds into the gas phase.

  • Stabilization Techniques:

    • pH Adjustment: Increasing the pH of the sample can help to stabilize acidic VSCs like hydrogen sulfide by converting them to their non-volatile salt forms.

    • Addition of EDTA: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate metal ions that can catalyze the oxidation of VSCs.[16]

Storage Protocols: Maintaining VSC Stability Over Time

Proper storage is crucial to prevent the degradation and transformation of VSCs. The following parameters must be carefully controlled.

4.1. Temperature:

  • Recommendation: Store VSC samples at or below 20°C.[1][13]

  • Causality: Higher temperatures increase the rate of chemical reactions and can lead to greater losses of VSCs, particularly hydrogen sulfide and thiols.[1][13] Studies have shown a clear trend of increased VSC loss with longer storage times and higher temperatures.[1][13]

4.2. Storage Time:

  • Recommendation: Analyze VSC samples as soon as possible, ideally within 18-24 hours of collection.[1][13]

  • Causality: The concentration of VSCs can change significantly over time due to degradation, sorption to container walls, and reactions between compounds.[1][13] The acceptable storage time can vary depending on the specific compounds of interest and the sample matrix.

4.3. Light Exposure:

  • Recommendation: Protect samples from direct sunlight and other sources of UV light.[1][15]

  • Causality: Although some studies have not shown a direct negative impact of light on VSC stability, it is recommended to avoid light exposure to prevent a "greenhouse effect" that could increase the sample temperature.[1] For light-sensitive compounds, amber glass or opaque containers are essential.[15]

4.4. Humidity:

  • Recommendation: For gaseous samples, dilution can be used to mitigate the effects of extreme humidity, but care must be taken to avoid sample loss during this process.[1] For canister sampling, drying of humid air is necessary.[17]

  • Causality: High humidity can lead to the degradation of some VSCs, particularly in canisters where moisture can react with the internal surfaces.[14][17]

Summary of Recommended Storage Conditions for Gaseous VSC Samples:

ParameterRecommendationRationale
Storage Time ≤ 18 hoursMinimizes degradation and transformation of VSCs.[1]
Temperature ≤ 20°CReduces the rate of chemical reactions and VSC loss.[1][13]
Light Exposure Avoid direct sunlightPrevents potential temperature increases within the sample container.[1]
Container Material Tedlar®, Nalophan™, FlexFoil® PLUSInert materials that minimize sorption and reaction with VSCs.[1][12]

Analytical Protocols: Accurate Quantification of VSCs

Gas chromatography (GC) is the most widely used technique for the analysis of volatile sulfur compounds due to its high resolution and sensitivity.[3][18]

5.1. Sample Introduction:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a popular pre-concentration technique for extracting VSCs from liquid and solid matrices.[3][4][16] It is a solvent-free method that offers good sensitivity.[4]

  • Purge and Trap: This technique is suitable for concentrating VSCs from water samples.[4]

  • Direct Gas Injection: For gaseous samples collected in bags or canisters, a gas-tight syringe or a gas sampling valve can be used for direct injection into the GC.

5.2. Gas Chromatography (GC) System:

  • Inert Flow Path: Due to the reactive nature of VSCs, it is crucial to use a GC system with an inert flow path, including the inlet liner, column, and detector connections, to prevent analyte loss.[19]

  • Column Selection: A low-bleed GC column specifically designed for sulfur analysis, such as a DB-Sulfur SCD column, is recommended to ensure good peak shape and resolution for reactive sulfur compounds.[19]

  • Detector: A sulfur-selective detector is essential for the sensitive and specific detection of VSCs.

    • Sulfur Chemiluminescence Detector (SCD): The SCD is highly selective and provides a linear and equimolar response to sulfur compounds, making it an excellent choice for complex matrices.[19][20][21]

    • Flame Photometric Detector (FPD): The FPD is another common sulfur-selective detector, though its response can be non-linear.[22]

    • Mass Spectrometry (MS): GC-MS provides definitive identification of VSCs based on their mass spectra.[4][16][23]

Protocol: HS-SPME-GC-SCD Analysis of VSCs in a Liquid Matrix

This protocol provides a general framework. Optimization of parameters such as fiber coating, extraction time, and temperature is necessary for specific applications.

  • Sample Preparation:

    • Place a known volume of the liquid sample into a headspace vial.

    • If necessary, add a salt (e.g., NaCl) to increase the ionic strength of the sample and enhance the partitioning of VSCs into the headspace.[16]

    • Add a known amount of an appropriate internal standard.

    • Seal the vial with a PTFE-lined septum.

  • HS-SPME Extraction:

    • Equilibrate the sample at a specific temperature for a set time to allow the VSCs to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the VSCs. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical and should be optimized for the target analytes.[16]

  • GC-SCD Analysis:

    • Retract the SPME fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the column.

    • Run the GC with an appropriate temperature program to separate the VSCs.

    • Detect the eluted compounds using the SCD.

  • Data Analysis:

    • Identify the VSCs based on their retention times compared to known standards.

    • Quantify the concentration of each VSC using a calibration curve generated from standards of known concentrations.

Experimental Workflow for VSC Analysis:

VSC_Workflow cluster_collection Sample Collection cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis Gaseous Gaseous Sample (Tedlar®/Nalophan™ Bag) Store Store at ≤20°C Protect from light Analyze within 18-24h Gaseous->Store Liquid Liquid Sample (Amber Glass Vial) Liquid->Store Prep_Gas Direct Injection Store->Prep_Gas Gaseous Prep_Liquid HS-SPME Store->Prep_Liquid Liquid GC Gas Chromatography (Inert Flow Path) Prep_Gas->GC Prep_Liquid->GC Detector Sulfur Selective Detector (SCD, FPD, or MS) GC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for VSC handling, storage, and analysis.

Conclusion

The successful handling and storage of volatile sulfur compounds are foundational to achieving accurate and reliable analytical results. By understanding the inherent instability of these compounds and implementing the rigorous protocols outlined in this guide, researchers can significantly enhance the integrity of their data. The key principles of prompt analysis, controlled temperature, appropriate container selection, and the use of inert analytical systems are paramount. Adherence to these guidelines will not only improve the quality of scientific outcomes but also ensure the safety of laboratory personnel working with these challenging yet important molecules.

References

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  • Le, H. V., et al. (2015). Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. Journal of Environmental Quality, 44(5), 1523-1529.
  • Jung, J. K. (2024). Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. Journal of the Korean Academy of Oral Health, 48(1), 1-8.
  • Mochalski, P., et al. (2013). Investigation of the stability of selected volatile sulfur compounds in different sampling containers. Analytical and Bioanalytical Chemistry, 405(2-3), 875-884.
  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (2025).
  • Rocío-Bautista, P., & Noguer, T. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1215.
  • Wang, Y., Zou, Y., & Wu, H.
  • The Australian Wine Research Institute.
  • Revvity. Sulfur-35 handling precautions.
  • Le, H. V., et al. (2015). Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. PubMed.
  • Siebert, D. J., et al. (2010). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry, 58(17), 9474-9482.
  • ESPI Metals.
  • Gonzalez-Valencia, R., et al. (2021). Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions in Large (Petro) Chemical Complexes in Different Countries of America and Europe.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfur.
  • Vasconcelos, I., et al. (2003). Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection. Analytica Chimica Acta, 478(1), 109-115.
  • Kreitman, G. Y., et al. (2019). Loss and formation of malodorous volatile sulfhydryl compounds during wine storage. Critical Reviews in Food Science and Nutrition, 60(16), 2734-2751.
  • AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels.
  • West Liberty University.
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  • Siebert, D. J., et al. (2010). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection.
  • Wang, D., et al. (2023). Evaluating Sampling Materials for Atmospheric Volatile Organosulfur Compounds Measurement and Application in the Power Battery Recycling Industry.
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Application Notes & Protocols: The Strategic Use of Tetrahydrofuran-3-thiol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals, including antiviral and anticancer agents.[1][2] this compound and its derivatives, particularly 2-methylthis compound, represent highly valuable chiral building blocks for introducing this heterocycle into target molecules. The strategic value of this reagent lies in its bifunctional nature: a cyclic ether that imparts specific conformational constraints and solubility properties, and a highly nucleophilic thiol group that enables robust and selective carbon-sulfur bond formation.[3][4] This guide provides an in-depth exploration of the core reactivity of this compound, detailed protocols for its own synthesis, and a representative application in the construction of a thioether-containing intermediate, a common structural unit in advanced pharmaceutical candidates.[5]

Introduction: A Versatile Heterocyclic Building Block

While the parent compound is this compound, the most extensively documented and commercially available analog is 2-Methylthis compound (CAS: 57124-87-5) .[4][6][7] Its reactivity is representative of the class, and due to its prevalence in the literature and supply chain, it will be the focus of the protocols herein. This reagent is a mixture of cis and trans isomers, providing a key structural element for creating thioether linkages. Thioethers are not merely inert linkers; they are frequently found in active pharmaceutical ingredients (APIs) and can be further oxidized to sulfoxides or sulfones to modulate physicochemical properties or interact with biological targets.[3]

The tetrahydrofuran ring itself is a cornerstone of many drugs. For instance, it forms the P2 ligand in several HIV protease inhibitors like Amprenavir and Darunavir, where the oxygen atom can form critical hydrogen bonds within the enzyme's active site.[8] In nucleoside analogs like Sofosbuvir, a substituted furanose (a tetrahydrofuran derivative) is fundamental to the drug's mechanism of action against the hepatitis C virus.[9] The incorporation of a building block like 2-methylthis compound allows drug designers to access these validated pharmacophores efficiently.

Physicochemical Properties

The properties of 2-Methylthis compound are summarized below. This data is essential for reaction planning, safety assessment, and purification.

PropertyValueSource(s)
CAS Number 57124-87-5[6]
Molecular Formula C₅H₁₀OS[6]
Molecular Weight 118.20 g/mol [6]
Appearance Clear, colorless to pale yellow liquid[4]
Boiling Point 160-168 °C (lit.)[10]
Density 1.04 g/mL at 25 °C (lit.)[10]
Refractive Index n20/D 1.488 (lit.)[10]
Solubility Insoluble in water; soluble in organic solvents.[4]

Core Reactivity and Mechanistic Considerations

The synthetic utility of 2-methylthis compound is dominated by the nucleophilicity of the sulfur atom. The thiol group (-SH) can be easily deprotonated by a mild base to form a highly reactive thiolate anion (RS⁻), which is a soft nucleophile. This anion readily participates in several cornerstone reactions of pharmaceutical synthesis.

Causality Behind Reactivity: The choice of reaction type is dictated by the electrophile partner.

  • Saturated Carbon Electrophiles (e.g., Alkyl Halides): These lead to classic S-alkylation via an Sₙ2 mechanism . This is a direct and reliable method for forming thioether bonds.

  • α,β-Unsaturated Systems (e.g., Enones, Acrylates): The soft thiolate nucleophile preferentially attacks the β-carbon in a Michael (or conjugate) addition . This is a powerful C-C and C-S bond-forming reaction.

  • Alkenes/Alkynes (Radical Conditions): In the presence of a radical initiator (UV light or thermal), the thiol participates in a Thiol-Ene "click" reaction . This proceeds via an anti-Markovnikov addition, offering an alternative and highly efficient method for thioether synthesis with different regioselectivity.[11][12]

Core_Reactivity main 2-Methyltetrahydrofuran-3-thiolate p1 Thioether (S-Alkylation) main->p1 Sₙ2 Reaction p2 Thioether (Michael Adduct) main->p2 Michael Addition p3 Thioether (Thiol-Ene Adduct) main->p3 Thiol-Ene Reaction e1 Alkyl Halide (R-X) e1->p1 Reacts with e2 Michael Acceptor (α,β-Unsaturated Carbonyl) e2->p2 Reacts with e3 Alkene (R-CH=CH₂) + Radical Initiator e3->p3 Reacts with

Caption: Core reaction pathways for 2-Methyltetrahydrofuran-3-thiolate.

Protocol: Synthesis of 2-Methylthis compound

Access to the thiol building block is critical. The following three-step synthesis is adapted from published patent literature and provides a reliable route from commercially available starting materials.[13]

Synthesis_Workflow start 5-Hydroxy-2-pentanone step1 Step 1: Cyclization (H₃PO₄, Heat) start->step1 intermediate1 4,5-Dihydro-2-methylfuran step1->intermediate1 step2 Step 2: Thioacetate Addition (Thioacetic Acid, Piperidine) intermediate1->step2 intermediate2 2-Methyltetrahydrofuran- 3-yl acetate step2->intermediate2 step3 Step 3: Hydrolysis (Acetic Acid) intermediate2->step3 product 2-Methylthis compound step3->product

Caption: Workflow for the synthesis of 2-Methylthis compound.

Step 1: Synthesis of 4,5-Dihydro-2-methylfuran
  • Setup: Equip a 500 mL round-bottom flask with a distillation head, condenser, and receiving flask.

  • Charge: To the flask, add 5-hydroxy-2-pentanone (100 g, 0.98 mol) and 0.3 M phosphoric acid (10 mL).

  • Reaction: Heat the mixture in an oil bath to 200 °C. The product will distill as it is formed.

  • Collection: Collect the fraction that distills between 70-90 °C.

  • Validation: The collected liquid should be the desired intermediate, 4,5-dihydro-2-methylfuran. Expected yield is ~95%.[13]

Step 2: Synthesis of 2-Methyltetrahydrofuran-3-yl acetate
  • Setup: In a well-ventilated fume hood, equip a 250 mL three-neck flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Charge: Add 4,5-dihydro-2-methylfuran (30 g, 0.357 mol) and thioacetic acid (29.9 g, 0.392 mol) to the flask.

  • Reaction: Cool the mixture in an ice bath and add piperidine (3.0 g, 0.035 mol) dropwise. After addition, remove the ice bath and stir at room temperature.

  • Monitoring (Trustworthiness Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2 hours.

  • Workup: Once the reaction is complete, neutralize the mixture with acetic acid. Add isopropyl ether (30 mL) and wash the organic layer once with saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (below 30°C) to yield the thioacetate intermediate. Expected yield is ~86%.[13]

Step 3: Hydrolysis to 2-Methylthis compound
  • Setup: Use a 100 mL flask with a magnetic stirrer.

  • Charge: Add glacial acetic acid (50 mL) to the flask, then add the 2-methyltetrahydrofuran-3-yl acetate intermediate (10 g, 0.062 mol) dropwise.

  • Reaction: Stir at room temperature for 30 minutes. Monitor by TLC until the starting material is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel and remove the aqueous phase.

  • Purification: The remaining crude product is purified by vacuum distillation (at ~1.4 kPa), collecting the fraction with a boiling point of 88-115 °C to yield the final product. Expected yield is ~87%.[13]

Application Protocol: Michael Addition for Thioether Synthesis

This protocol details a representative Michael addition, a robust method for forming a C-S bond that is central to many pharmaceutical syntheses.[3] We will react 2-methylthis compound with ethyl acrylate as a model Michael acceptor.

Protocol_Workflow setup 1. Reaction Setup (Inert atmosphere, solvent) reagents 2. Add Reagents (Thiol, Acrylate) setup->reagents base 3. Add Base Catalyst (e.g., DBU, dropwise at 0°C) reagents->base reaction 4. Reaction (Stir at RT, monitor by TLC) base->reaction quench 5. Quench Reaction (e.g., with NH₄Cl solution) reaction->quench workup 6. Aqueous Workup (Extraction with organic solvent) quench->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product: Ethyl 3-((2-methyltetrahydrofuran- 3-yl)thio)propanoate purify->product

Caption: Step-by-step workflow for the Michael Addition protocol.

Materials & Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Methylthis compound118.201.18 g10.01.0
Ethyl Acrylate100.121.10 g (1.22 mL)11.01.1
1,8-Diazabicycloundec-7-ene (DBU)152.24152 mg (150 µL)1.00.1
Dichloromethane (DCM)-50 mL--
Saturated NH₄Cl (aq)-25 mL--
Brine-25 mL--
Anhydrous MgSO₄-As needed--
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-methylthis compound (1.18 g, 10.0 mmol).

    • Dissolve the thiol in dichloromethane (50 mL).

    • Place the flask under a nitrogen or argon atmosphere and cool to 0 °C using an ice-water bath.

    • Rationale: An inert atmosphere prevents potential oxidation of the thiol to a disulfide, especially in the presence of base. Cooling the solution mitigates any exotherm upon base addition.

  • Reagent Addition:

    • Add ethyl acrylate (1.10 g, 11.0 mmol, 1.1 eq.) to the stirred solution.

    • Rationale: A slight excess of the Michael acceptor ensures complete consumption of the limiting thiol reagent.

  • Initiation:

    • Slowly add DBU (150 µL, 1.0 mmol, 0.1 eq.) dropwise to the cold solution.

    • Rationale: DBU is a non-nucleophilic organic base that efficiently deprotonates the thiol to form the reactive thiolate. A catalytic amount is sufficient to turn over the reaction.

  • Reaction and Monitoring:

    • After the addition of DBU, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-3 hours.

    • Self-Validation: Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting thiol, the reaction mixture, and a co-spot. The reaction is complete when the thiol spot has been completely consumed and a new, more polar product spot has appeared.

  • Quenching and Workup:

    • Once the reaction is complete, quench it by adding 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine all organic layers and wash once with brine (25 mL).

    • Rationale: Quenching with a mild acid like NH₄Cl neutralizes the DBU catalyst. The extraction and brine wash remove water-soluble components.

  • Isolation and Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure thioether product.

Safety, Handling, and Storage

Working with thiols requires strict adherence to safety protocols due to their flammability and potential health effects.

Hazard CategoryPrecautionary Measures and RationaleSource(s)
Flammability Flammable liquid and vapor (Flash Point: ~30°C). Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Ground/bond containers during transfer to prevent static discharge.[4][5]
Health Hazards Causes skin irritation and serious eye irritation. May cause respiratory irritation. Avoid breathing vapors/mist.
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and nitrile or other appropriate protective gloves. Work must be conducted in a well-ventilated chemical fume hood.[5]
Handling Avoid contact with skin and eyes. Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[5]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed and store in a flammables-approved cabinet. Store locked up and away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[5]
Disposal Dispose of contents/container to an approved hazardous waste facility in accordance with local, state, and federal regulations.

References

  • natural 2-methyl this compound - Axxence. Axxence Aromatic GmbH. [URL: https://www.axxence.com/wp-content/uploads/2017/08/SDB_378730_NATURAL-2-METHYL-TETRAHYDROFURAN-3-THIOL_EN.pdf]
  • Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-thioether-reagent-guide.pdf]
  • Buy 2-Methylthis compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. ECHEMI. [URL: https://www.echemi.com/products/2-methylthis compound-cas-57124-87-5.html]
  • Tetrahydro-2-methyl-3-furanthiol: A Versatile Intermediate for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • Recent Advances in the Synthesis of Thioether. ResearchGate. [URL: https://www.researchgate.net/publication/343606622_Recent_Advances_in_the_Synthesis_of_Thioether]
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  • 2-methyl-3-tetrahydrofuran thiol - The Good Scents Company. The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • CN108440457B - Preparation method and application of 2-methylthis compound - Google Patents. Google Patents. [URL: https://patents.google.
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  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [URL: https://www.sumitomo-chem.co.jp/english/rd/report/theses/docs/20050200_2_e.pdf]
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  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753909/]
  • Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8066200/]
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Application Notes & Protocols: Formulation of Savory Flavors Using 2-Methyltetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and product developers on the effective utilization of 2-methyltetrahydrofuran-3-thiol (FEMA No. 3787; CAS No. 57124-87-5) in the creation of authentic and impactful savory flavor profiles.[1][2][3] As a potent, sulfur-containing aroma compound, 2-methylthis compound is instrumental in imparting characteristic cooked, meaty, and roasted notes.[4][5][6] This guide will delve into the chemical and sensory properties of this molecule, provide detailed protocols for its application in various food systems, and explore its synergistic effects with other flavor compounds. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process.

Introduction: The Role of Sulfur Compounds in Savory Flavors

Sulfur-containing compounds are paramount in defining the characteristic aromas of cooked foods.[7] These compounds often possess remarkably low odor thresholds, allowing them to exert a significant sensory impact at very low concentrations.[7][8][9] 2-Methylthis compound is a prime example of such a high-impact flavor chemical.[2][6][8] While it has been reported to be found in heated pork, its formation is largely associated with the Maillard reaction and thiamine degradation during the cooking of meat.[4][7][8] Its potent and authentic meaty, roasted beef, and chicken aroma makes it an indispensable tool for flavorists.[4][5][10]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-methylthis compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C5H10OS[1]
Molecular Weight 118.20 g/mol [1][11]
Appearance Colorless to pale yellow liquid[8][12]
Odor Meaty, roasted, beefy, chicken, sulfurous[10]
Boiling Point 163.0-168.0 °C at 760 mm Hg[1][12]
Solubility Insoluble in water[13]
FEMA Number 3787[1][3]
CAS Number 57124-87-5[1]

Sensory Profile and Characteristics

The sensory perception of 2-methylthis compound is complex and concentration-dependent. At optimal levels, it imparts desirable savory notes. However, at excessive concentrations, it can produce harsh, sulfurous off-notes.

Key Sensory Descriptors:

  • Primary: Roasted beef, boiled beef, chicken broth, meaty.[4][10][14]

  • Secondary: Savory, slightly fatty, with subtle alliaceous (onion/garlic) undertones.[4][10]

The molecule exists as a mixture of cis and trans isomers, and research has shown that these different stereoisomers can possess perceptible differences in odor characteristics and intensities.[15][16][17] This highlights the importance of sourcing from reputable suppliers to ensure consistent sensory performance.

Application Protocols

The following protocols are designed as starting points for formulation. Sensory evaluation is critical at each step to achieve the desired flavor profile.

Stock Solution Preparation

Due to its potency, it is recommended to work with a dilution of 2-methylthis compound.

Protocol 4.1.1: Preparation of a 0.1% Stock Solution in Propylene Glycol (PG)

  • Objective: To create a manageable stock solution for accurate dosing.

  • Materials:

    • 2-methylthis compound (≥97% purity)

    • Propylene Glycol (PG), food grade

    • Calibrated analytical balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Tare a clean, dry glass vial on the analytical balance.

    • Carefully weigh 0.1 g of 2-methylthis compound into the vial.

    • Quantitatively transfer the thiol to a 100 mL volumetric flask using PG.

    • Add PG to the flask until it is approximately 80% full.

    • Place a magnetic stir bar in the flask and stir until the thiol is completely dissolved.

    • Bring the solution to the final volume with PG and mix thoroughly.

    • Store the stock solution in a tightly sealed amber glass bottle in a cool, dark place.

Application in Food Systems

The optimal dosage of 2-methylthis compound varies significantly depending on the food matrix and the desired flavor profile.

Table 4.2.1: Recommended Starting Dosages in Various Food Applications

Food SystemSuggested Starting Level (ppm in final product)NotesSource
Soups and Broths 0.001 - 0.005Enhances meaty and savory notes.[10]
Gravies and Sauces 0.002 - 0.010Provides a rich, roasted character.[10]
Processed Meats 0.002 - 0.015Boosts authentic cooked meat flavor.[10]
Plant-Based Meat Analogues 0.005 - 0.020Masks off-notes and imparts a meaty profile.
Snack Foods (seasonings) 0.010 - 0.050 (in the seasoning blend)Adds a savory, roasted dimension.[10]
Dairy Products (e.g., cheese flavors) 0.001 - 0.003Can add a cooked, savory note to cheese profiles.[18]
Coffee and Chocolate Flavors 0.0005 - 0.002At very low levels, can enhance roasted notes.[14][18]

Protocol 4.2.1: Incorporation into a Beef Broth

  • Objective: To enhance the meaty character of a beef broth.

  • Materials:

    • Beef broth base (low sodium)

    • 0.1% stock solution of 2-methylthis compound in PG

    • Micropipette

  • Procedure:

    • Prepare a control batch of beef broth according to the manufacturer's instructions.

    • Prepare several test batches. For a starting point of 0.002 ppm in the final broth, add 2 µL of the 0.1% stock solution per 100 mL of broth.

    • Vary the dosage in subsequent test batches (e.g., 0.001 ppm, 0.003 ppm, 0.005 ppm) to determine the optimal level.

    • Heat the broths to serving temperature (e.g., 60-70°C).

    • Conduct a sensory evaluation with a trained panel to assess the flavor profile of each sample compared to the control.

Synergistic Effects and Flavor Interactions

2-methylthis compound rarely works in isolation. Its true potential is unlocked when combined with other flavor compounds.

Diagram 5.1: Synergistic Flavor Network

G MTHFT 2-Methyltetrahydro- furan-3-thiol Pyrazines Pyrazines (e.g., 2,3,5-trimethylpyrazine) MTHFT->Pyrazines Roasted, Nutty Thiazoles Thiazoles MTHFT->Thiazoles Meaty, Savory Furans Other Furans (e.g., 2-methyl-3-furanthiol) MTHFT->Furans Boiled, Cooked Meat Disulfides Disulfides (e.g., difurfuryl disulfide) MTHFT->Disulfides Enhanced Meaty Aldehydes Aldehydes (e.g., methional) MTHFT->Aldehydes Brothy, Soupy Maillard Maillard Reaction Products Pyrazines->Maillard Thiazoles->Maillard Furans->Maillard Disulfides->Maillard Aldehydes->Maillard G Thiol 2-Methyltetrahydro- furan-3-thiol (Potent Meaty Aroma) Disulfide Disulfide (Less Potent Aroma) Thiol->Disulfide Oxidation

Caption: Oxidation of 2-methylthis compound to its less potent disulfide.

Considerations for Stability:

  • pH: The stability of 2-methylthis compound can be influenced by the pH of the food matrix.

  • Heat Processing: While it is formed during cooking, excessive or prolonged heat treatment can lead to its degradation. [19]* Oxygen Exposure: Minimize headspace oxygen in packaging to reduce oxidative degradation.

  • Metal Ions: The presence of certain metal ions can catalyze oxidation reactions.

Regulatory Status and Safety

2-Methylthis compound is recognized as a flavoring substance by major regulatory bodies.

  • FEMA GRAS: It is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA No. 3787. [1][3]* JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated its safety. [3] It is the responsibility of the user to ensure compliance with all local and regional regulations governing the use of flavoring substances in food products.

Conclusion

2-Methylthis compound is a powerful and versatile tool in the creation of savory flavors. A thorough understanding of its sensory properties, careful consideration of dosage, and an appreciation for its synergistic interactions with other flavor compounds are key to its successful application. By following the protocols and guidelines outlined in this document, researchers and product developers can effectively leverage this potent molecule to create authentic and appealing savory food products.

References

  • Zviely, M. (n.d.). 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. Perfumer & Flavorist. Retrieved from [Link]

  • Wright, J. (2021). Flavor Bites: 2-Methyl 3-furanthiol. Perfumer & Flavorist. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (n.d.). 2-methyl-3-furanthiol. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 2-METHYL-3-TETRAHYDROFURANTHIOL. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Methyl-3-furanthiol (HMDB0036611). Retrieved from [Link]

  • Google Patents. (n.d.). CN108440457B - Preparation method and application of 2-methylthis compound.
  • The Good Scents Company. (n.d.). 2-methyl-3-thioacetoxytetrahydrofuran. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings". Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Retrieved from [Link]

  • ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, 2-methyltetrahydrofuran-3-one, CAS Registry Number 3188-00-9. Retrieved from [Link]

Sources

Application Note: Thiol-Michael Addition with Tetrahydrofuran-3-thiol for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The Thiol-Michael addition stands as a cornerstone of "click chemistry," prized for its efficiency, high yield, and operational simplicity. This reaction facilitates the formation of a carbon-sulfur bond through the conjugate addition of a thiol to an electron-deficient alkene, known as a Michael acceptor.[1][2] The resulting thioether linkages are integral to numerous biologically active molecules and are a key feature in seven of the ten top-selling drugs in the United States as of 2009.[3]

This application note focuses on the use of Tetrahydrofuran-3-thiol (THF-3-thiol) as a versatile reactant in this transformation. The tetrahydrofuran (THF) scaffold is a privileged structure, frequently found in a wide range of natural products and pharmacologically active compounds, where it often contributes to favorable pharmacokinetic properties.[4] By combining the robust Thiol-Michael addition with the valuable THF-3-thiol building block, researchers can rapidly access novel molecular architectures for applications in drug discovery, bioconjugation, and materials science.

This guide provides a detailed exploration of the reaction mechanism, scientifically-grounded protocols for both base-catalyzed and nucleophile-initiated pathways, critical safety and handling information for THF-3-thiol, and insights into the strategic application of its products.

The Thiol-Michael Addition: Mechanism and Key Parameters

The Thiol-Michael reaction is a powerful C-S bond-forming reaction that proceeds through a well-defined anionic mechanism.[5] The process is universally governed by the generation of a nucleophilic thiolate anion, which subsequently engages with a Michael acceptor. The efficiency and kinetics of this transformation are heavily influenced by the choice of catalyst, solvent, and the nature of the reactants.

The Core Anionic Mechanism

The reaction universally proceeds through three fundamental steps:

  • Initiation (Thiolate Formation): A catalyst abstracts the acidic proton from the thiol (RSH), generating a highly nucleophilic thiolate anion (RS⁻). This is the critical activation step.

  • Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene (the Michael acceptor), leading to the formation of a resonance-stabilized enolate or carbanion intermediate.

  • Proton Transfer: This intermediate is rapidly protonated by another molecule of the thiol. This step yields the final thioether product and regenerates the thiolate anion, which continues the catalytic cycle. This proton transfer is frequently the rate-determining step of the overall reaction.[6]

Catalytic Pathways: Base vs. Nucleophile

The initiation step can be achieved through two primary catalytic strategies, each with distinct mechanistic features and practical advantages.

  • Base-Catalyzed Pathway: This is the classic approach where a Brønsted base, typically a tertiary amine like triethylamine (TEA), directly deprotonates the thiol in an acid-base equilibrium to form the reactive thiolate.[1][2] This method is straightforward and effective, though it may require higher catalyst loadings compared to the nucleophilic pathway.

  • Nucleophile-Initiated Pathway: In this more modern approach, a strong Lewis basic nucleophile, such as a tertiary phosphine, first attacks the Michael acceptor. This creates a zwitterionic intermediate which is a sufficiently strong base to deprotonate the thiol.[1][7] This pathway is often significantly faster and can be performed with much lower catalyst concentrations.[2]

G cluster_base Base-Catalyzed Pathway cluster_nuc Nucleophile-Initiated Pathway B_Start Thiol (RSH) + Base (B) B_Thiolate Thiolate (RS⁻) + HB⁺ B_Start->B_Thiolate Deprotonation B_Intermediate Enolate Intermediate B_Thiolate->B_Intermediate Addition B_Acceptor Michael Acceptor B_Acceptor->B_Intermediate B_Product Product + Thiolate (RS⁻) B_Intermediate->B_Product Proton Transfer (from RSH) B_Product->B_Thiolate Cycle Propagation N_Start Nucleophile (Nu) + Michael Acceptor N_Zwitterion Zwitterionic Intermediate N_Start->N_Zwitterion Nucleophilic Attack N_Thiolate Thiolate (RS⁻) N_Zwitterion->N_Thiolate Deprotonation N_Thiol Thiol (RSH) N_Thiol->N_Thiolate N_Intermediate Enolate Intermediate N_Thiolate->N_Intermediate Addition N_Product Product + Thiolate (RS⁻) N_Intermediate->N_Product Proton Transfer (from RSH) N_Product->N_Thiolate Cycle Propagation

Caption: Comparison of Base-Catalyzed and Nucleophile-Initiated Mechanisms.
Critical Reaction Parameters
  • Michael Acceptor: The electrophilicity of the alkene significantly impacts reaction rates. In general, the reactivity follows the order: maleimides > vinyl sulfones > acrylates.[1][6]

  • Solvent: Polar aprotic solvents are highly recommended as they effectively solvate and stabilize the charged thiolate intermediate, thereby accelerating the reaction.[1] Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices.[6][8][9]

  • Catalyst: As discussed, tertiary amines function as base catalysts, while tertiary phosphines act as nucleophilic initiators.[6][10] The choice depends on the desired reaction rate and the sensitivity of the substrates to the catalyst.

  • Temperature: Most Thiol-Michael additions proceed efficiently at room temperature, highlighting the "click" nature of the reaction. Mild heating can be employed to accelerate slower reactions if necessary.

Safety and Handling of this compound

As with all thiols, proper safety precautions are paramount when handling this compound due to its chemical properties and strong odor.

  • Primary Hazards:

    • Flammability: THF-3-thiol is a flammable liquid and vapor.[11][12]

    • Irritation: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[11][12][13]

    • Odor: Possesses a very strong, unpleasant odor (stench).[11]

  • Handling Recommendations:

    • Always handle this compound in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[13][14]

    • Keep the compound away from heat, sparks, and open flames.[12] All dispensing should be done using non-sparking tools.

    • Keep containers tightly closed when not in use to minimize vapor release.

  • Storage:

    • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[13]

    • Ensure the container is tightly sealed and stored away from oxidizing agents.[12]

G A Don PPE (Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood A->B C Dispense Reagent (Away from Ignition Sources) B->C D Tightly Seal Container C->D F Clean Area & Dispose of Waste Properly C->F E Store in Flammables Cabinet D->E

Caption: Recommended Safe Handling Workflow for THF-3-thiol.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Thiol-Michael addition with this compound using both base-catalyzed and nucleophile-initiated methods.

Protocol 1: Base-Catalyzed Addition to an Acrylate

This protocol details a representative reaction between this compound and Ethyl Acrylate using Triethylamine (TEA) as a catalyst.

Materials:

Reagent MW ( g/mol ) Amount Mmol Equivalents
This compound 118.20 118 mg 1.0 1.0
Ethyl Acrylate 100.12 110 mg 1.1 1.1
Triethylamine (TEA) 101.19 10.1 mg 0.1 0.1

| Tetrahydrofuran (THF) | - | 5 mL | - | - |

Procedure:

  • Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Rationale: This prevents potential oxidative side reactions, such as the formation of disulfides.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) via syringe, followed by Ethyl Acrylate (1.1 mmol).

  • Initiation: While stirring, add Triethylamine (0.1 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Causality: The disappearance of the starting thiol is a good indicator of reaction completion. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated ammonium chloride solution (2 x 10 mL) and brine (1 x 10 mL). Rationale: The aqueous wash removes the amine catalyst and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioether product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Nucleophile-Initiated Addition to a Maleimide

This protocol demonstrates the rapid reaction between this compound and N-Phenylmaleimide using Triphenylphosphine (TPP) as a nucleophilic initiator.

Materials:

Reagent MW ( g/mol ) Amount Mmol Equivalents
This compound 118.20 118 mg 1.0 1.0
N-Phenylmaleimide 173.17 173 mg 1.0 1.0
Triphenylphosphine (TPP) 262.29 2.6 mg 0.01 0.01

| Tetrahydrofuran (THF) | - | 5 mL | - | - |

Procedure:

  • Preparation: To a clean, dry 25 mL round-bottom flask with a stir bar, add N-Phenylmaleimide (1.0 mmol) and Triphenylphosphine (0.01 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous THF (5 mL) via syringe and stir until all solids are dissolved.

  • Initiation: Add this compound (1.0 mmol) dropwise to the stirring solution. Causality: Adding the thiol last to the mixture of acceptor and catalyst ensures the nucleophilic initiation pathway begins immediately.

  • Reaction: Stir at room temperature. The reaction with highly reactive maleimides is often very rapid, typically reaching completion in under 30 minutes. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture directly under reduced pressure. Rationale: The low catalyst loading often allows for direct purification without an aqueous workup, simplifying the procedure.

  • Purification: Purify the resulting residue by flash column chromatography to isolate the desired product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation and Expected Outcomes

The choice of protocol depends on the specific Michael acceptor and the desired reaction kinetics. The following table summarizes the key differences and expected outcomes.

ParameterProtocol 1 (Base-Catalyzed)Protocol 2 (Nucleophile-Initiated)
Catalyst Triethylamine (Brønsted Base)Triphenylphosphine (Lewis Base)
Catalyst Loading 5-10 mol%0.1-1 mol%
Michael Acceptor Acrylates, Vinyl SulfonesMaleimides, Acrylates
Typical Reaction Time 1-6 hours5-60 minutes
Relative Rate Moderate to FastVery Fast
Typical Yield > 90%> 95%
Key Advantage Simple, common reagentsHigh speed, very low catalyst loading

Applications in Drug Development and Advanced Synthesis

The products of these reactions—tetrahydrofuranyl thioethers—are valuable scaffolds for further chemical elaboration. The thioether linkage is generally stable but can be selectively oxidized to sulfoxides or sulfones, providing a handle to modulate properties like polarity and hydrogen bonding capacity.

This synthetic strategy provides a direct route to novel chemical entities that merge the desirable pharmacokinetic profile of the THF moiety with a versatile linker. Such compounds can serve as fragments for fragment-based drug discovery, building blocks for combinatorial libraries, or as final drug candidates themselves.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Intermediate Product cluster_apps Potential Applications THF_Thiol This compound Reaction Thiol-Michael Addition (Base or Nucleophile Catalyzed) THF_Thiol->Reaction Acceptor Michael Acceptor (e.g., Acrylate, Maleimide) Acceptor->Reaction Product Tetrahydrofuranyl Thioether Reaction->Product App1 Drug Discovery Scaffolds Product->App1 App2 Bioconjugation Linkers Product->App2 App3 Advanced Polymer Synthesis Product->App3

Sources

Quantitative Analysis of Tetrahydrofuran-3-thiol in Food Matrices: Advanced Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Food and Beverage Analysis

Abstract

Tetrahydrofuran-3-thiol is a potent sulfur-containing volatile compound that contributes significantly to the aroma profile of various food products, most notably roasted coffee, where it imparts desirable roasty and savory notes at trace concentrations. Its high volatility, reactivity, and low concentration present considerable analytical challenges. This guide provides a comprehensive overview of advanced analytical methods for the robust quantification of this compound in complex food matrices. We detail two primary sample preparation workflows: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, detailed step-by-step protocols, and a complete method validation strategy are presented to ensure scientific integrity and generate trustworthy, reproducible results for researchers and quality control professionals.

Introduction: The Significance of this compound

The perceived flavor of food is a complex interplay of taste and aroma. Volatile sulfur compounds (VSCs) are among the most powerful aroma-active compounds known, possessing exceptionally low odor thresholds that allow them to exert significant sensory impact even at parts-per-trillion levels.[1] this compound (THF-3-thiol), a heterocyclic thiol, is recognized as a key character-impact odorant in roasted coffee and other thermally processed foods.[2][3] Its aroma is often described as "roasty," "coffee-like," or "savory," making its concentration a critical parameter for product quality and consistency.

However, the chemical nature of thiols makes their analysis notoriously difficult. They are prone to oxidation, can bind to matrix components, and are typically present at trace levels amidst a complex mixture of other volatile and non-volatile compounds.[4] Therefore, highly sensitive and selective analytical methods are required. The goal of this guide is to provide a validated framework for the accurate quantification of this key aroma compound.

Principle of Analysis

The overall analytical strategy involves two main stages:

  • Extraction and Concentration: The volatile THF-3-thiol is first isolated from the complex food matrix and concentrated using a solvent-free extraction technique. This step is critical for enhancing sensitivity and removing interfering matrix components.

  • Separation and Detection: The concentrated analytes are then separated by gas chromatography (GC) and subsequently detected and quantified using mass spectrometry (MS). For aroma-relevant studies, a parallel detection technique, olfactometry (GC-O), can be employed to correlate chemical identity with sensory perception.[5][6]

This guide will focus on two highly effective extraction techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE).

Sample Preparation Methodologies: A Comparative Overview

The choice of extraction technique is paramount and depends on the specific food matrix, required sensitivity, and available instrumentation.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a fast, simple, and solvent-free technique where a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the food sample.[7] Volatile analytes partition from the sample into the headspace and are then adsorbed by the fiber.

  • Causality of Choices:

    • Fiber Coating: For volatile sulfur compounds, a triphasic fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly effective.[7] Its mixed-mode chemistry allows for the adsorption of a wide range of analytes with varying polarities and molecular weights, which is ideal for complex aroma profiling.[8]

    • Incubation Temperature and Time: Gentle heating (e.g., 35-50°C) is used to increase the vapor pressure of THF-3-thiol, facilitating its transfer into the headspace.[9] However, excessive temperatures must be avoided to prevent artifact formation, particularly in foods susceptible to Maillard reactions or degradation.[10][11]

    • Salt Addition: The addition of a salt like sodium chloride (NaCl) to the sample slurry increases the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of organic volatiles, driving them into the headspace and improving extraction efficiency.[7][12]

Stir Bar Sorptive Extraction (SBSE)

SBSE is another solvent-free technique that offers a significantly higher extraction capacity compared to SPME.[13] This is because the sorbent phase, typically polydimethylsiloxane (PDMS), is coated onto a magnetic stir bar, providing a much larger volume of extraction phase (50-250 µL for SBSE vs. ~0.5 µL for SPME).[14]

  • Causality of Choices:

    • Extraction Phase: PDMS is a non-polar phase, making it highly effective for extracting other non-polar to moderately polar compounds based on their octanol-water partition coefficient (Log Kₒ/w).[14]

    • Enhanced Sensitivity: The larger phase volume allows for the extraction of a greater mass of the analyte, leading to lower detection limits. This makes SBSE particularly suitable for ultra-trace analysis when the concentration of THF-3-thiol is below the detection capability of HS-SPME.[15]

    • Solvent-Assisted SBSE (SA-SBSE): For more polar analytes, the performance of PDMS can be enhanced by pre-swelling the stir bar in a suitable solvent (e.g., dichloromethane). This modifies the polarity of the extraction phase, improving recoveries for compounds that do not partition well into PDMS alone.[16]

Instrumental Analysis: GC-MS and GC-O

Gas Chromatography-Mass Spectrometry (GC-MS)

After extraction, the SPME fiber or SBSE stir bar is thermally desorbed in the GC inlet. The analytes are separated on a capillary column and detected by a mass spectrometer.

  • Column Selection: A mid-polarity column, such as a DB-WAX or HP-INNOWax (polyethylene glycol phase), is often preferred for separating polar and sulfur-containing compounds, providing good peak shape for thiols.

  • Detection Mode:

    • Full Scan: Useful for initial identification of unknown compounds in the matrix.

    • Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode provides significantly better sensitivity and selectivity. The mass spectrometer is set to monitor only a few characteristic ions of THF-3-thiol and its internal standard, reducing chemical noise and lowering detection limits. For THF-3-thiol (C₅H₁₀OS, Mol. Wt. 118.20), key ions would include the molecular ion (m/z 118) and major fragment ions.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that couples a human assessor as a sensory detector to the GC outlet.[17][18] The column effluent is split between the MS detector and a sniffing port, allowing the analyst to smell the separated compounds as they elute. This provides direct correlation between a specific aroma perception (e.g., "roasty") and a chromatographic peak, confirming the sensory relevance of the identified compound.[19]

Method Validation: Ensuring Trustworthy Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[20] It is a mandatory step for producing reliable and defensible data.[21][22] The key performance parameters are summarized in the table below.

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity / Specificity The ability to differentiate and quantify the analyte in the presence of other matrix components.No significant interfering peaks at the retention time of the analyte.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration in samples.Correlation coefficient (R²) ≥ 0.995 over the expected concentration range.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; or the lowest point on the calibration curve.
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by spiking a blank matrix.70-120% recovery is often acceptable, depending on the concentration.[23]
Precision (Repeatability) The closeness of agreement between replicate measurements on the same sample under the same conditions.Relative Standard Deviation (RSD) ≤ 15-20%.

Detailed Experimental Protocols

Safety Precaution: this compound and its internal standards are potent chemicals. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Protocol 1: Quantification by HS-SPME-GC-MS

This protocol is optimized for a matrix like ground roasted coffee.

A. Materials and Reagents

  • This compound (≥97% purity)

  • Internal Standard (IS): d₆-Tetrahydrofuran-3-thiol or a suitable stable isotope-labeled analog.

  • Methanol (HPLC grade)

  • Sodium Chloride (NaCl, analytical grade)

  • Deionized Water

  • 20 mL headspace vials with magnetic crimp caps

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS

B. Preparation of Standards

  • Primary Stock (Analyte & IS): Accurately weigh ~10 mg of THF-3-thiol into a 10 mL volumetric flask and dilute to volume with methanol. Prepare the IS stock solution similarly. Store at -20°C.

  • Working Standard Solution: Prepare a series of dilutions from the primary stock in methanol to create calibration standards.

  • Working IS Solution: Dilute the IS primary stock to a fixed concentration (e.g., 1 µg/mL) in methanol.

C. Sample Preparation and Extraction

  • Weigh 1.0 g of homogenized food sample (e.g., ground coffee) into a 20 mL headspace vial.

  • Add 5.0 mL of deionized water and 2.0 g of NaCl.

  • Spike with a known amount of the working IS solution (e.g., 10 µL of 1 µg/mL solution).

  • Immediately seal the vial with a magnetic crimp cap.

  • Vortex for 30 seconds to ensure mixing.

  • Place the vial in the autosampler tray.

  • HS-SPME Extraction:

    • Incubate the vial at 40°C for 10 minutes with agitation.

    • Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C.

D. GC-MS Analysis

  • Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.

  • GC Conditions (Example):

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Oven Program: 40°C (hold 3 min), ramp to 240°C at 8°C/min, hold 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

  • MS Conditions (Example):

    • Ion Source Temp: 230°C

    • Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Quantifier and qualifier ions for THF-3-thiol (e.g., m/z 118, 85) and its internal standard.

E. Workflow Diagram

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis s1 1. Weigh 1g Sample into 20mL Vial s2 2. Add 5mL Water & 2g NaCl s1->s2 s3 3. Spike with Internal Standard s2->s3 s4 4. Seal & Vortex s3->s4 e1 5. Incubate at 40°C for 10 min s4->e1 e2 6. Expose Fiber for 30 min e1->e2 a1 7. Thermal Desorption in GC Inlet (250°C) e2->a1 a2 8. Chromatographic Separation a1->a2 a3 9. MS Detection (SIM Mode) a2->a3 end end a3->end Data Processing & Quantification

Caption: HS-SPME-GC-MS workflow for THF-3-thiol analysis.

Protocol 2: Quantification by SBSE-GC-MS

This protocol provides higher sensitivity and is suitable for ultra-trace analysis.

A. Materials and Reagents

  • Same as Protocol 1.

  • SBSE Stir Bars (Twister®): 10 mm length, 1 mm PDMS coating thickness.

  • Thermal Desorption Unit (TDU) and Cooled Injection System (CIS).

B. Sample Preparation and Extraction

  • Weigh 5.0 g of homogenized sample into a 20 mL vial.

  • Add 10.0 mL of deionized water.

  • Spike with the internal standard solution.

  • Place a PDMS-coated stir bar into the vial.

  • Seal the vial and place it on a magnetic stir plate.

  • SBSE Extraction: Stir the sample at 1000 rpm for 60 minutes at room temperature.

  • After extraction, remove the stir bar with clean forceps, briefly rinse with deionized water to remove particulates, and gently dry with a lint-free tissue.

C. GC-MS Analysis

  • Place the dried stir bar into a glass thermal desorption tube.

  • Place the tube into the autosampler of the Thermal Desorption Unit (TDU).

  • TDU-CIS-GC-MS Conditions (Example):

    • TDU Program: Desorb from 30°C to 250°C at 60°C/min, hold for 5 min.

    • CIS (Cryo-trap): Cool to -100°C to trap desorbed analytes. After desorption, heat rapidly to 260°C to inject onto the column.

    • GC-MS Conditions: Same as in Protocol 1.

D. Workflow Diagram

SBSE_Workflow cluster_prep Sample Preparation cluster_extraction SBSE Extraction cluster_analysis TDU-GC-MS Analysis s1 1. Weigh 5g Sample into 20mL Vial s2 2. Add 10mL Water & Spike with Internal Standard s1->s2 e1 3. Add PDMS Stir Bar s2->e1 e2 4. Stir at 1000 rpm for 60 min e1->e2 e3 5. Remove, Rinse, & Dry Stir Bar e2->e3 a1 6. Thermal Desorption in TDU (to 250°C) e3->a1 a2 7. Cryo-Focusing in CIS (-100°C) a1->a2 a3 8. Injection & GC-MS Analysis a2->a3 end end a3->end Data Processing & Quantification

Caption: SBSE-TDU-GC-MS workflow for ultra-trace THF-3-thiol analysis.

Data Analysis and Calculation

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

The concentration of THF-3-thiol in the sample is calculated using the following formula:

Concentration (ng/g) = ( (Area_analyte / Area_IS) - b ) / m * (V_sample / W_sample)

Where:

  • Area_analyte: Peak area of this compound.

  • Area_IS: Peak area of the Internal Standard.

  • m: Slope of the calibration curve.

  • b: Y-intercept of the calibration curve.

  • V_sample: Final volume of the sample preparation (in mL).

  • W_sample: Weight of the sample (in g).

Conclusion

The accurate quantification of key aroma compounds like this compound is essential for understanding and controlling food flavor. Both HS-SPME and SBSE coupled with GC-MS are powerful, solvent-free techniques capable of providing the sensitivity and selectivity required for this challenging analysis. HS-SPME offers a faster, high-throughput solution suitable for routine quality control, while SBSE provides superior sensitivity for research applications or when dealing with extremely low concentrations. The successful implementation of these methods, underpinned by a robust validation strategy, will yield high-quality, reliable data for researchers and industry professionals alike.

References

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  • Wang, Y., et al. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Available at: [Link]

  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]

  • Marsili, R. (2015). Versatile New Stir Bar Sorptive Extraction Techniques for Flavor, Fragrance, and Odor Analysis. YouTube. Available at: [Link]

  • Vichi, S., et al. (2014). Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis. PubMed. Available at: [Link]

  • Wenzl, T., & Lachenmeier, D. W. (n.d.). Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]

  • Plutowska, B., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. PubMed. Available at: [Link]

  • Plutowska, B., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. NIH. Available at: [Link]

  • Element Lab Solutions. (n.d.). Stir Bar Sorptive Extraction (SBSE). Available at: [Link]

  • Villaverde-de-Sá, F., et al. (2017). Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. NIH. Available at: [Link]

  • Bicchi, C., et al. (2008). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. LCGC International. Available at: [Link]

  • Sandra, P., et al. (n.d.). Stir Bar Sorptive Extraction (SBSE) applied to Environmental Aqueous Samples. Gerstel. Available at: [Link]

  • Jo, Y., et al. (2024). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Frontiers. Available at: [Link]

  • SAS, G. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. Available at: [Link]

  • Kim, H., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]

  • Huang, Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • U.S. Food & Drug Administration. (2006). Determination of Furan in Foods. Available at: [Link]

  • Huang, Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. NIH. Available at: [Link]

  • Quintanilla-Casas, B., et al. (n.d.). Thiols in brewed coffee: assessment by fast derivatization and liquid chromatography–high-resolution mass spectrometry. Available at: [Link]

  • Google Patents. (n.d.). CN108440457B - Preparation method and application of 2-methylthis compound.
  • ResearchGate. (n.d.). Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography–high resolution mass spectrometric analysis | Request PDF. Available at: [Link]

Sources

Safe Handling and Disposal of Tetrahydrofuran-3-thiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Tetrahydrofuran-3-thiol, a potent organosulfur compound, is increasingly utilized in pharmaceutical research and drug development for its unique chemical properties. However, its volatile nature, intense and malodorous characteristics, and potential health hazards necessitate stringent safety protocols to ensure the well-being of laboratory personnel and to prevent environmental contamination. This document provides a detailed guide for the safe handling, storage, and disposal of this compound, grounded in established safety principles and chemical reactivity.

Hazard Analysis and Risk Assessment

Primary Hazards:

  • Flammability: Classified as a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Stench: Possesses an extremely powerful and unpleasant odor, a characteristic of thiol compounds.[1] This serves as a primary indicator of its presence, even at very low concentrations.

  • Ingestion: May be harmful if swallowed.[2]

Exposure Controls and Personal Protective Equipment (PPE):

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and appropriate PPE.

Control MeasureSpecificationRationale
Engineering Controls Certified Chemical Fume HoodAll manipulations of this compound must be conducted in a properly functioning chemical fume hood to contain its volatile and malodorous vapors.
Personal Protective Equipment (PPE)
Eye ProtectionChemical safety goggles are mandatory to protect against splashes.
Hand ProtectionWear nitrile gloves. Inspect gloves for any signs of degradation or puncture before and during use.
Body ProtectionA lab coat must be worn to prevent skin contact.
Hygiene Practices Hand WashingThoroughly wash hands with soap and water after handling the compound and before leaving the laboratory.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to minimize exposure and prevent the release of this compound into the laboratory environment.

General Handling:

  • Work in a Fume Hood: As previously stated, all work with this compound must be performed within a chemical fume hood.

  • Avoid Inhalation: Do not breathe vapors or mists.[1]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[1]

  • Use Appropriate Tools: Utilize tools and equipment that minimize the risk of spills and aerosol generation.

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[2]

  • Flammables Area: Store in a designated flammables storage cabinet.[2]

Spill Management Protocol

Prompt and appropriate action in the event of a spill is critical to mitigate the associated hazards.

Small Spills (within a chemical fume hood):

  • Restrict Access: Ensure the spill is contained within the fume hood and that access to the immediate area is limited.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a bleach solution (see Section 5 for details).

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Large Spills (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate: If it is safe to do so, close the laboratory doors to contain the vapors.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without the appropriate training and equipment.

Spill_Management_Workflow Start Spill Occurs In_Hood Is the spill contained within a fume hood? Start->In_Hood Small_Spill Small Spill Protocol: 1. Absorb with inert material. 2. Collect in a sealed container. 3. Decontaminate the area. 4. Dispose as hazardous waste. In_Hood->Small_Spill Yes Large_Spill Large Spill Protocol: 1. Evacuate the laboratory. 2. Alert EHS immediately. 3. Isolate the area. In_Hood->Large_Spill No End Spill Managed Small_Spill->End Large_Spill->End

Caption: Workflow for managing spills of this compound.

Waste Disposal Protocol

All waste contaminated with this compound must be treated as hazardous waste. A two-stage approach of chemical neutralization followed by proper disposal is recommended.

Chemical Neutralization (Quenching):

The primary method for neutralizing the hazardous and malodorous properties of this compound is through oxidation. This process converts the thiol to a less volatile and less odorous sulfonic acid using a solution of sodium hypochlorite (household bleach).[3][4] This procedure must be performed in a chemical fume hood.

Step-by-Step Quenching Protocol:

  • Prepare the Quenching Solution: In a suitably sized flask equipped with a magnetic stirrer, place a 25% excess of commercial sodium hypochlorite solution (typically 5.25% NaOCl).[4]

  • Cool the Solution: If the reaction is expected to be exothermic, cool the hypochlorite solution in an ice bath.

  • Slow Addition: Slowly add the this compound waste dropwise to the stirred hypochlorite solution.[4]

  • Monitor the Reaction: The oxidation is often accompanied by a temperature increase. Maintain the temperature between 45-50°C by adjusting the addition rate and using an ice bath as needed.[4] If the reaction does not start spontaneously, gentle warming to approximately 50°C may be required to initiate it.[4]

  • Ensure Complete Reaction: After the addition is complete, continue stirring the mixture for at least one hour. The absence of the characteristic thiol odor is a good indicator that the reaction is complete.[3]

  • Neutralize (if necessary): Test the pH of the resulting solution. If it is highly acidic or basic, neutralize it to a pH between 6 and 8.

  • Dispose of Quenched Waste: The neutralized solution should be collected in a designated hazardous waste container for liquid organic waste.

ParameterGuidelineSource
Oxidizing Agent Sodium Hypochlorite (Commercial Bleach, ~5.25%)[5]
Stoichiometry 25% excess of hypochlorite solution[4]
Reaction Temperature 45-50°C[4]
Reaction Time Minimum 1 hour after addition is complete[3]

Disposal of Contaminated Solid Waste:

  • Segregation: All solid waste, including gloves, pipette tips, and absorbent materials, must be considered hazardous.

  • Containment: To control the potent odor, place all contaminated solid waste in a sealable plastic bag before disposing of it in the designated solid hazardous waste container.[3][6]

Disposal_Workflow cluster_liquid Liquid Waste cluster_solid Solid Waste Liquid_Waste This compound (Pure or in solution) Quench Chemical Neutralization (Oxidation with NaOCl) Liquid_Waste->Quench Liquid_HW Dispose as Liquid Hazardous Waste Quench->Liquid_HW Solid_Waste Contaminated Gloves, Pipette Tips, Absorbents Seal Seal in a Plastic Bag Solid_Waste->Seal Solid_HW Dispose as Solid Hazardous Waste Seal->Solid_HW

Caption: Decision tree for the disposal of this compound waste.

Decontamination of Glassware

All glassware that has come into contact with this compound must be decontaminated to remove residual odor and chemical traces.

  • Initial Rinse: Immediately after use and within a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the thiol. Collect this rinse solvent as hazardous waste.

  • Bleach Bath: Prepare a dedicated bleach bath in a plastic container within the fume hood. A 1:1 mixture of commercial bleach and water is effective.[7]

  • Soaking: Fully submerge the rinsed glassware in the bleach bath and allow it to soak for at least one hour, and preferably overnight, to ensure complete oxidation of any residual thiol.[7]

  • Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with standard laboratory glassware cleaning procedures.

  • Disposal of Bleach Bath: The used bleach bath solution should be collected and disposed of as hazardous waste.[6]

Conclusion

This compound is a valuable reagent in modern chemical research, but its safe use hinges on a comprehensive understanding of its hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methylthis compound, mixed isomers.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Disposal of Cyclohexanethiol and Related Chemical Waste.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Benchchem. (n.d.). Technical Support Center: Managing Volatile Thiol Odors in the Laboratory.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Methylthis compound, mixed isomers.
  • PubMed. (n.d.). Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates.
  • University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
  • Benchchem. (n.d.). Proper Disposal of Pent-4-ene-1-thiol: A Guide for Laboratory Professionals.

Sources

Application Notes & Protocols: Generation of Roasted and Brothy Flavor Profiles with 2-Methyltetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyltetrahydrofuran-3-thiol (CAS 57124-87-5), also known as tetrahydro-2-methyl-3-furanthiol, is a potent, sulfur-containing heterocyclic compound of paramount importance in the field of flavor chemistry.[1][2] First identified as a key volatile in beef broth, its unique sensory profile is characterized by intense notes of roasted meat, savory broth, and chicken.[3][4] Its exceptionally low aroma threshold means that it can impart significant character at concentrations in the parts-per-billion (ppb) range, making it a highly efficient and impactful tool for researchers and product developers.[1][5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and formulation professionals. It details the fundamental properties, formation mechanisms, and practical applications of 2-Methylthis compound for creating authentic and complex roasted and brothy flavor profiles in various matrices. The protocols provided are designed to be self-validating, incorporating both sensory and analytical checkpoints to ensure reproducible and high-quality outcomes.

Physicochemical & Sensory Properties

2-Methylthis compound is a functional flavoring agent recognized by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2][7] Its potency and characteristic flavor profile are central to its utility.

PropertyValueSource
Chemical Name 2-Methylthis compound[2]
Synonyms Tetrahydro-2-methyl-3-furanthiol[2]
CAS Number 57124-87-5[1][5]
FEMA Number 3787[2][4]
JECFA Number 1090[2]
Molecular Formula C₅H₁₀OS[2]
Molecular Weight 118.20 g/mol [2]
Appearance Colorless Liquid[8]

1.1 Sensory Profile The organoleptic properties of this thiol are complex and concentration-dependent. At very low levels, it imparts desirable savory notes, while at higher concentrations, its sulfurous character can become overpowering.

  • Odor Description : Often described as roasted beef, chicken, meaty, and sulfurous.[1][3] When diluted (e.g., at 0.10% in propylene glycol), it presents notes of roasted, crusted beef and chicken, pot roast, with mild alliaceous (onion/garlic) undertones.[3]

  • Taste Description : At levels of 0.10 - 0.50 ppb, it provides a taste of roast beef and meatiness, with savory chicken and turkey broth notes.[3] It can also have slight fatty and alliaceous nuances.[3]

1.2 Recommended Application Levels The following are suggested starting concentrations for incorporating 2-Methylthis compound into various food systems. Optimization is critical and will depend on the specific matrix and desired flavor profile.

ApplicationSuggested Starting Level (in finished product)Source
Soups & Broths1 ppm[3]
Meat Products (Processed)2 ppm[3]
Snack Foods & Seasonings15 ppm[3]
Beef Flavors500 - 1000 ppm (in the flavor concentrate)[9]
Chicken Flavors200 ppm (in the flavor concentrate)[9]
Chocolate & Coffee Flavors100 ppm (in the flavor concentrate)[9]

The Chemistry of Meaty Flavors: Formation Pathways

The characteristic "cooked meat" aroma of 2-Methylthis compound is not arbitrary; it is a direct consequence of chemical reactions that mimic those occurring during the cooking of food.[5] Understanding these pathways is crucial for leveraging its full potential. The primary route to its formation in food is the Maillard reaction, a cornerstone of thermal processing chemistry.[10][11]

2.1 Maillard Reaction & Thiamine Degradation The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that occurs upon heating.[11][12] For the formation of potent sulfur-containing flavor compounds, the amino acid cysteine is a vital precursor.[10][13]

  • Reaction of Cysteine and Pentoses : When the sulfur-containing amino acid L-cysteine reacts with a five-carbon sugar (a pentose, such as ribose), a cascade of reactions is initiated.[13][14]

  • Formation of Intermediates : This reaction generates key intermediates that, upon cyclization and dehydration, form the furan ring structure.

  • Sulfur Incorporation : The thiol group (-SH) from cysteine is incorporated into the molecule, resulting in the formation of 2-Methylthis compound.

An alternative pathway involves the thermal degradation of thiamine (Vitamin B1), which also contains a sulfur atom and can break down into fragments that contribute to the formation of this key aroma compound.[4][10]

G cluster_reactants Reactants cluster_conditions Process cluster_products Products Reactant1 Pentose Sugar (e.g., Ribose) Condition Thermal Processing (Maillard Reaction) Reactant1->Condition Reactant2 L-Cysteine (Sulfur Source) Reactant2->Condition Product 2-Methylthis compound Condition->Product Generates Aroma Roasted & Brothy Flavor Notes Product->Aroma Imparts

Caption: Maillard reaction pathway for flavor generation.

Laboratory Safety & Handling

2-Methylthis compound is a potent chemical and must be handled with appropriate care, especially in its concentrated form.

  • Ventilation : Always handle the neat material or concentrated solutions inside a certified chemical fume hood to avoid inhalation of the potent, volatile vapors.

  • Personal Protective Equipment (PPE) : Wear standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.

  • Storage : Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly sealed to prevent oxidation and loss of volatile material.

  • Spills : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal according to local regulations.

Application Protocols

Due to its extreme potency, 2-Methylthis compound is almost always used as a dilute solution. The following protocols provide a systematic approach to its application.

4.1 Protocol: Preparation of a 0.1% Stock Solution

This protocol is the foundational step for accurate and reproducible dosing in application development.

Materials:

  • 2-Methylthis compound (neat)

  • Propylene Glycol (PG) or Ethanol (food grade)

  • Calibrated analytical balance (readable to 0.1 mg)

  • Volumetric flasks and pipettes

  • Amber glass storage bottle

Procedure:

  • Tare a clean, dry beaker on the analytical balance within a fume hood.

  • Carefully add 100 mg of 2-Methylthis compound to the beaker.

  • Record the exact weight.

  • Quantitatively transfer the thiol to a 100 mL volumetric flask using the chosen solvent (PG or Ethanol).

  • Rinse the beaker multiple times with the solvent, adding the rinsate to the flask to ensure a complete transfer.

  • Bring the flask to the 100 mL mark with the solvent.

  • Stopper the flask and invert it 15-20 times to ensure complete homogenization.

  • Transfer the final 0.1% (w/v) solution to a properly labeled amber glass bottle for storage.

4.2 Protocol: Creating a Basic Roasted Beef Broth

This protocol demonstrates the creation of a savory broth from a simple base.

Materials:

  • 0.1% stock solution of 2-Methylthis compound in PG.

  • Base broth (e.g., a simple vegetable broth or a solution of yeast extract and salt).

  • Micropipettes.

  • Beakers, hot plate with stirrer.

  • pH meter.

Procedure:

  • Base Preparation : Heat 500 mL of the base broth to 60°C in a beaker. Maintain gentle stirring.

  • Initial Dosing : Using a micropipette, add 10 µL of the 0.1% stock solution to the 500 mL broth. This yields a concentration of 0.02 ppm.

  • Equilibration : Stir the broth for 5 minutes to ensure even distribution.

  • Sensory Evaluation (Checkpoint 1) : Allow the broth to cool slightly. Pour a small amount into a sensory evaluation cup. Smell and taste the sample, noting the intensity of the meaty/brothy character.

  • Iterative Dosing : If a stronger character is desired, add another 10-20 µL of the stock solution and repeat step 4. It is crucial to dose in small increments to avoid overdosing.

  • Finalization : Once the desired flavor profile is achieved, record the total amount of stock solution added. The final product can now be used as a flavor base.

Sources

Application in creating authentic flavors for meat analogues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Creating Authentic Flavors in Meat Analogues

Introduction: The Flavor Challenge in Plant-Based Meats

The development of meat analogues that successfully replicate the sensory experience of conventional meat is a primary objective in the food industry. While significant progress has been made in texturization, achieving an authentic and compelling flavor profile remains a complex hurdle. Raw plant proteins, the foundation of these analogues, often introduce undesirable "beany," "earthy," or bitter off-notes that must be masked.[1][2][3] Furthermore, plant-based matrices lack the specific molecular precursors that, in animal muscle and fat, generate the characteristic savory, roasted, and species-specific notes during cooking.[4][5][6]

This guide provides researchers and product developers with a technical framework for systematically approaching flavor creation in meat analogues. We will explore the core biochemical reactions that define meat flavor, detail strategies for implementing these principles in plant-based systems, and provide actionable protocols for flavor development and evaluation. The objective is to move beyond simple masking and toward the rational design of authentic, heat-released meat flavors.

Pillar 1: The Foundational Chemistry of Meat Flavor

Authentic meat flavor is not a single compound but a complex symphony of volatile and non-volatile molecules generated primarily through two heat-induced chemical pathways: the Maillard reaction and lipid oxidation.[5][7][8] Understanding and controlling these reactions is paramount.

The Maillard Reaction: The Engine of Savory Flavor

The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures (typically above 140°C or 285°F).[9][10] It is responsible for the browned color and the deep, savory, and roasted flavors of cooked meat.[11][12] The reaction proceeds in several stages, generating hundreds of diverse flavor compounds.[11][12]

  • Key Reactants:

    • Amino Acids: Sulfur-containing amino acids like cysteine and methionine are critical for generating "meaty" aromas.[13][14]

    • Reducing Sugars: Ribose, naturally abundant in meat, is highly reactive and a key precursor to many meaty flavor compounds.[6][15]

The products include pyrazines (nutty, roasted), furans, and critical sulfur-containing compounds like 2-methyl-3-furanthiol, which has a distinct roast meat aroma.[6][16][17]

Maillard_Reaction cluster_Initial Initial Stage cluster_Intermediate Intermediate Stage cluster_Final Final Stage AminoAcid Amino Acid (e.g., Cysteine) Glycosylamine N-substituted Glycosylamine AminoAcid->Glycosylamine ReducingSugar Reducing Sugar (e.g., Ribose) ReducingSugar->Glycosylamine Amadori Amadori Rearrangement Product Glycosylamine->Amadori Rearrangement Strecker Strecker Degradation Amadori->Strecker Amadori->Strecker Dehydration Dehydration/ Fragmentation Amadori->Dehydration Amadori->Dehydration Aldehydes Strecker Aldehydes (Flavor Impact) Strecker->Aldehydes Heterocycles Heterocyclic Compounds (Pyrazines, Furans, Thiophenes) Strecker->Heterocycles Dehydration->Heterocycles Melanoidins Melanoidins (Brown Pigments) Heterocycles->Melanoidins

Caption: Simplified workflow of the Maillard reaction pathway.

Lipid Oxidation & Degradation: The Source of Species-Specificity

While the Maillard reaction provides the foundational "meaty" background flavor, lipid degradation is largely responsible for the characteristic aroma differences between species like beef, pork, and chicken.[5] During cooking, the unsaturated fatty acids present in meat fat undergo oxidation and break down into a variety of volatile compounds, including aldehydes, ketones, and alcohols.[7][18]

  • Key Precursors: The profile of fatty acids is crucial. For instance, the higher levels of linoleic and arachidonic acid in chicken and pork lead to different volatile profiles compared to beef.[5][7]

  • Key Products: Saturated and unsaturated aldehydes containing 6 to 10 carbon atoms (e.g., hexanal, (E,E)-2,4-decadienal) are significant contributors to the overall flavor profile.[16][19] While essential for authentic flavor, uncontrolled lipid oxidation can also lead to rancid off-flavors.[8][18]

The interaction between Maillard reaction products and lipid-derived compounds is also critical, creating additional unique aroma molecules that add to the complexity of the final flavor.[5][7]

Pillar 2: Application Strategies for Meat Analogue Flavoring

Creating authentic meat flavor in analogues requires a multi-step, build-up approach. This involves establishing a clean base, building a savory foundation, and layering species-specific top notes.

Step 1: Establishing a Clean Canvas - Masking Off-Notes

The inherent flavors of plant proteins must be addressed before any positive flavors can be successfully built.

  • Causality: Plant proteins, particularly from legumes, contain compounds like lipoxygenases which can generate grassy or beany off-notes.[3] Yeast extracts are highly effective masking agents because their complex profile of amino acids and savory compounds can block or override unpleasant taste receptors.[1][2][20]

  • Strategy: Incorporate a neutral-tasting yeast extract early in the formulation process. These products provide a savory background that helps to suppress bitter and astringent notes from protein isolates.[1][21]

Step 2: Building the Foundation - Umami and Savory Base

A robust savory or "umami" taste is the backbone of meat flavor.

  • Causality: Meat is naturally rich in umami-potentiating compounds like glutamate, inosine monophosphate (IMP), and guanosine monophosphate (GMP).[4] Meat analogues must have these added to create a comparable savory depth.

  • Strategy: Use specialized yeast extracts rich in natural nucleotides (5'-IMP and 5'-GMP).[4] These ingredients work synergistically with the glutamate present in the yeast extract and plant proteins to create a powerful and lingering umami sensation, mimicking the mouthfeel and richness of meat.[20][22][23]

Step 3: Creating the Signature - Top-Note Generation

This is where the characteristic "meaty" and species-specific aromas are developed.

  • Causality: Since plant-based matrices lack the necessary precursors for a full Maillard reaction and lipid oxidation profile, these must be added or generated. This can be achieved by adding specific flavor precursors to the analogue matrix before cooking or by using pre-formed "reaction flavors."

  • Strategy:

    • Precursor Addition: Introduce key Maillard precursors like cysteine, methionine, and a highly reactive sugar like ribose into the formulation.[3][13] During cooking (e.g., pan-frying, baking), these will react to generate authentic meaty aromas in situ.

    • Reaction Flavors: Utilize commercially available reaction flavors. These are concentrated flavorings created by reacting amino acids and sugars under controlled conditions to produce specific profiles (e.g., "roast beef," "grilled chicken").[2][12]

    • Lipid Integration: Carefully select and incorporate plant-based fats with a fatty acid profile that can generate desirable oxidative compounds upon heating. For example, using sunflower or canola oil can contribute to the formation of aldehydes that are part of a cooked meat profile.[24]

Pillar 3: Experimental Protocols

The following protocols provide a framework for the systematic development and evaluation of flavor systems in a model meat analogue.

Protocol 3.1: Preparation of a Model Meat Analogue System

This protocol describes the creation of a simple, high-moisture meat analogue (HMMA) patty, which serves as a base for flavor testing.

Objective: To create a consistent, neutral-flavored meat analogue matrix for evaluating the impact of flavor systems.

Materials:

  • Textured Soy Protein (TSP) or Pea Protein Isolate (PPI)

  • Water (chilled)

  • Methylcellulose (for binding)

  • Canola Oil or Sunflower Oil

  • Salt

  • Flavor System to be tested (e.g., yeast extracts, precursors)

  • High-shear mixer or food processor

Procedure:

  • Hydration: Combine the textured plant protein with chilled water in a 1:2.5 protein-to-water ratio. Mix thoroughly and allow to hydrate for 20-30 minutes at 4°C.

  • Binder Activation: In a separate container, disperse methylcellulose in a small amount of the remaining chilled water.

  • Pre-Emulsion: Add the oil, salt, and the activated binder to the hydrated protein in a food processor.

  • Flavor Incorporation: Add the experimental flavor system at a pre-determined dosage (e.g., 0.5-2.0% of total batch weight).

  • Mixing & Structuring: Process the mixture at high speed for 2-3 minutes, or until a cohesive, fibrous dough is formed. The processing generates some heat, which helps to structure the mix.

  • Forming: Weigh out 100g portions of the mixture and form them into standardized patties (e.g., 10 cm diameter, 1.5 cm thick).

  • Resting: Store the patties in a sealed container at 4°C for at least 4 hours to allow the structure to set.

Protocol 3.2: Controlled Maillard Reaction for Flavor Generation

This protocol details a bench-scale method for generating a reaction flavor to understand the impact of different precursors.

Objective: To generate a characteristic meaty flavor concentrate via the Maillard reaction for subsequent addition to a meat analogue base.

Materials:

  • L-Cysteine hydrochloride (0.5 M solution)

  • D-Ribose (0.5 M solution)

  • Glycine (0.5 M solution)

  • Phosphate buffer (pH 6.5)

  • Glycerol (as a solvent)

  • Pressure reactor or sealed, heat-safe glass vessel

  • Heating block or oil bath with temperature control

Procedure:

  • Precursor Mixing: In the reaction vessel, combine the precursor solutions in a defined ratio. A starting point could be a 2:1:1 molar ratio of Ribose:Cysteine:Glycine.

  • Solvent Addition: Add glycerol to the mixture to constitute 50% of the total volume. This helps to control water activity and prevent excessive pressure buildup.

  • pH Adjustment: Adjust the pH of the mixture to 6.5 using the phosphate buffer. This pH is optimal for the generation of many meaty sulfur compounds.

  • Reaction: Seal the vessel and place it in the heating block pre-heated to 140°C. Hold for 30 minutes. Caution: This reaction should be performed in a well-ventilated fume hood due to the generation of potent aroma compounds.

  • Cooling: After the reaction time, immediately transfer the vessel to an ice bath to quench the reaction.

  • Evaluation: The resulting brown liquid is a concentrated reaction flavor. It can be serially diluted and added to the model meat analogue base (Protocol 3.1) for sensory and analytical evaluation.

Caption: Workflow for flavor development and analysis in meat analogues.

Protocol 3.3: Sensory Evaluation of Flavored Meat Analogues

Objective: To quantitatively and qualitatively assess the flavor profile of the developed meat analogue prototypes against a benchmark (e.g., a commercial product or actual meat).

Method: Descriptive Sensory Analysis with a Trained Panel (8-12 panelists).

Procedure:

  • Panel Training: Train panelists to identify and scale key aroma and flavor attributes relevant to meat and meat analogues (e.g., "savory," "roasted," "sulfurous," "beany," "umami," "bitter"). Use reference standards for each attribute.

  • Sample Preparation: Cook all samples (control and experimental) using a consistent method (e.g., pan-fried with a set amount of oil for a specific time and to a specific internal temperature).

  • Presentation: Code samples with random three-digit numbers and present them in a randomized order to the panelists in individual sensory booths.

  • Evaluation: Panelists will rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences between samples and to visualize the flavor profiles.

Alternative Method (for rapid screening):

  • Triangle Test: This discrimination test can determine if a perceptible difference exists between two samples (e.g., your prototype and a competitor product).[25][26] Panelists are given three samples, two of which are identical and one is different, and asked to identify the odd sample out.

Data Presentation: Key Aroma Compounds

The success of a flavor system can be quantified by analyzing the volatile compounds generated during cooking, typically via Gas Chromatography-Mass Spectrometry (GC-MS).

Compound ClassKey Compound ExampleTypical Aroma DescriptorPrimary Origin
Sulfur Heterocycles 2-Methyl-3-furanthiolRoasted, MeatyMaillard Reaction (Cysteine)[6][16]
2-FurfurylthiolRoasted, Coffee-likeMaillard Reaction
Nitrogen Heterocycles AlkylpyrazinesNutty, Roasted, Cracker-likeMaillard Reaction[4][7]
Aldehydes HexanalGreen, FattyLipid Oxidation (Linoleic acid)[7][24]
(E,E)-2,4-DecadienalFatty, FriedLipid Oxidation
Ketones 1-Octen-3-oneMushroom-likeLipid Oxidation[19]
Furanones 4-Hydroxy-2,5-dimethyl-3(2H)-furanoneCaramel, Sweet, MeatyMaillard Reaction (Ribose)[16]

Conclusion

The creation of authentic flavor in meat analogues is a complex but achievable goal that hinges on a deep understanding of the fundamental chemistry of meat flavor. By moving beyond simple flavor addition and focusing on the controlled generation of flavor through the Maillard reaction and lipid oxidation, developers can bridge the sensory gap between plant-based products and their animal-based counterparts. A systematic approach that involves establishing a clean base, building a savory foundation with umami-rich ingredients like yeast extract, and layering targeted top notes through precursor addition or reaction flavors is essential. Rigorous analytical and sensory protocols are critical to validate these strategies and guide the iterative process of formulation, ultimately leading to products that meet the high expectations of today's consumers.

References

  • Stetzer, A., et al. (2006). The Chemistry of Beef Flavor.
  • Kim, H., et al. (2024). Effective Strategies for Understanding Meat Flavor: A Review. Foods. Available at: [Link]

  • País de Quercus. (2024). Maillard Reaction in Meat. What is it?. País de Quercus Blog. Available at: [Link]

  • Zawirska-Wojtasiak, R. (2014). Volatile compounds in meat and meat products. SciELO. Available at: [Link]

  • Myhrvold, N. (2013). The Maillard Reaction. Modernist Cuisine. Available at: [Link]

  • Sun, J., et al. (2022). Aroma compounds identified in cooked meat: A review. Food Research International. Available at: [Link]

  • The Flying Butcher. (2023). The Science of Meat: Understanding Maillard Reaction for Better Grilling and Roasting. The Flying Butcher Blog. Available at: [Link]

  • Wikipedia. (n.d.). Maillard reaction. Wikipedia. Available at: [Link]

  • Biospringer. (n.d.). Yeast extract is a key ingredient for meat analogues. Biospringer by Lesaffre. Available at: [Link]

  • Mottram, D. S. (1998).
  • ResearchGate. (n.d.). Flavor change pathways during extrusion process. ResearchGate. Available at: [Link]

  • Yeast Extract Information Bureau. (2022). Yeast extract in the vegan and vegetarian kitchen. Yeast Extract Information Bureau. Available at: [Link]

  • Morcuende, D., et al. (2021). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. Foods. Available at: [Link]

  • UL Prospector. (2023). Yeast Extract: A Functional Ingredient Driving Flavor Innovation. UL Prospector. Available at: [Link]

  • Ohly. (2023). Role of Yeast Extract in the Plant-based Food Industry. Ohly. Available at: [Link]

  • Seed to Pantry. (2020). How to make plant-based meats taste like the real thing. Seed to Pantry. Available at: [Link]

  • Domínguez, R., et al. (2019). The Development of Aromas in Ruminant Meat. Molecules. Available at: [Link]

  • ResearchGate. (2022). Aroma compounds identified in cooked meat: A review. ResearchGate. Available at: [Link]

  • Domínguez, R., et al. (2019). A Comprehensive Review on Lipid Oxidation in Meat and Meat Products. Antioxidants. Available at: [Link]

  • Jayasena, D. D., et al. (2013). Flavour Chemistry of Chicken Meat: A Review. Asian-Australasian Journal of Animal Sciences. Available at: [Link]

  • Angel Yeast. (n.d.). Vegetarian and vegan cuisine: Yeast Extract provides savoury flavour. Angel Yeast. Available at: [Link]

  • Encyclopedia.pub. (2022). Odor Compounds in Meat. Encyclopedia.pub. Available at: [Link]

  • Wasserman, A. E. (1972). The Chemistry of Cooked Meat Flavor. Journal of the American Oil Chemists' Society.
  • Kim, H., et al. (2024).
  • Food Dive. (2020). How to make plant-based ingredients look, smell and taste like meat. Food Dive. Available at: [Link]

  • López-Alt, J. K. (n.d.). An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor. Serious Eats. Available at: [Link]

  • Prepared Foods. (2023). How to Achieve Authentic Flavors in Meat Analogs. Prepared Foods. Available at: [Link]

  • Kumar, P., et al. (2023). Sensory Evaluation of Plant-Based Meat: Bridging the Gap with Animal Meat, Challenges and Future Prospects. Foods. Available at: [Link]

  • GFI APAC. (n.d.). The science of plant-based meat. The Good Food Institute Asia Pacific. Available at: [Link]

  • Zhang, T., et al. (2024). Flavor of extruded meat analogs: A review on composition, influencing factors, and analytical techniques. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

  • ResearchGate. (2022). Development of vegan meat flavour: A review on sources and techniques. ResearchGate. Available at: [Link]

  • Theseus. (2021). Flavouring of meat analogues produced by high moisture extrusion. Theseus. Available at: [Link]

  • The Good Food Institute. (n.d.). Deep dive: Plant-based meat end product formulation and manufacturing. GFI. Available at: [Link]

  • Indonesian Center for Animal Research and Development. (n.d.). Formation of Poultry Meat Flavor by Heating Process and Lipid Oxidation. Kementerian Pertanian Repository. Available at: [Link]

  • Springer Link. (n.d.). Sensory Analysis Implementation to Evaluate Plant Protein-Based Meat Products. Springer Link. Available at: [Link]

  • Tamanna, N., & Mahmood, N. (2015). Maillard Reaction in Food: A Review. International Journal of Food Science & Technology. Available at: [Link]

  • MDPI. (n.d.). Effects of Formulation and Extrusion Conditions for Isolated Pea Protein-Based High-Moisture Meat Analogs: Insights into Gelation and Structural Development. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Maillard Reaction in Flavor Generation. ResearchGate. Available at: [Link]

  • Redefine Meat. (2023). The Role Of Sensory Panels At Redefine Meat. Redefine Meat Blog. Available at: [Link]

  • Elmore, S. (n.d.). Chapter 8 - Thermal generation of aroma. [Source not explicitly named, but content is typical of food chemistry textbook chapters].
  • Wang, M., et al. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition. Available at: [Link]

  • Preprints.org. (2023). Sensory Evaluation of Plant-Based Meat: Bridging the Gap with Animal Meat, Challenges and Future Prospects. Preprints.org. Available at: [Link]

  • New Food Magazine. (2021). Using mechanical testing to replicate the sensory profile of meats. New Food Magazine. Available at: [Link]

  • Stack Exchange. (2016). How to reproduce meat flavor. Seasoned Advice - Stack Exchange. Available at: [Link]

  • Oxford Academic. (n.d.). Textural properties of plant-based meat analogue extrudates enriched with pineapple processing by-product powder. International Journal of Food Science and Technology. Available at: [Link]

  • Earth Science. (2018). How to Recreate the Flavour of Meat. YouTube. Available at: [Link]

  • Advanced Biotech. (2016). Choosing the Right Ingredients to Enhance and Create Meat Flavors. Advanced Biotech. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyltetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyltetrahydrofuran-3-thiol (FEMA No. 3787). This potent, sulfur-containing flavor compound, prized for its characteristic meat and roast aroma, is a critical component in the food and fragrance industry.[1][2] However, its synthesis presents several challenges, from managing side reactions to preventing yield loss through oxidation.

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your synthesis for higher yield and purity.

Part 1: Foundational Principles & General Troubleshooting

Before delving into specific synthesis routes, it's crucial to address the universal challenges inherent in thiol chemistry. Thiols are notoriously susceptible to oxidation, which is a primary cause of yield loss.

Frequently Asked Questions: General Thiol Synthesis

Q1: My overall yield for 2-methylthis compound is consistently low. What are the most common culprits?

A1: Low yields in thiol synthesis typically stem from three main areas:

  • Oxidation: The thiol (-SH) group is easily oxidized, especially in the presence of air (oxygen), to form a disulfide (R-S-S-R) dimer.[3] This is the most frequent cause of unexpected yield loss.

  • Incomplete Reactions or Side Reactions: If any step in your synthesis does not go to completion, or if side reactions compete with the desired pathway, the final yield will be compromised.

  • Product Loss During Workup and Purification: Thiols can be volatile, and impurities can sometimes co-distill or co-elute with the product, making separation difficult and leading to loss of material.[4]

Q2: I'm seeing a significant amount of disulfide byproduct in my final analysis. How can I prevent this?

A2: Preventing disulfide formation is the single most important measure to protect your yield. The strategy is to rigorously exclude oxygen from your reaction and workup.

  • Inert Atmosphere: Always perform the synthesis, workup, and any transfers under an inert atmosphere of nitrogen or argon.[3]

  • De-oxygenated Solvents: Use solvents that have been thoroughly de-gassed before use. This can be achieved by sparging with nitrogen or argon for 30-60 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[3]

  • pH Control: Maintaining a slightly acidic pH during workup can help suppress the formation of the thiolate anion (R-S⁻), which is more readily oxidized than the neutral thiol (R-SH).

Below is a workflow to diagnose and address common issues leading to low yields.

Troubleshooting_Thiol_Synthesis cluster_diagnosis Diagnosis cluster_solution Solution Path start Low Yield Observed analyze_crude Analyze Crude Product (GC-MS, ¹H NMR) start->analyze_crude path_poor_conversion High Starting Material or Intermediate? analyze_crude->path_poor_conversion Conversion Issue path_byproducts Significant Byproducts (e.g., Disulfide)? analyze_crude->path_byproducts Purity Issue path_poor_conversion->path_byproducts No optimize_reaction Optimize Reaction Conditions: - Increase Reaction Time/Temp - Check Reagent Purity/Stoichiometry path_poor_conversion->optimize_reaction Yes prevent_oxidation Implement Oxidation Prevention: - Use Inert Atmosphere (N₂/Ar) - De-gas Solvents - Control pH During Workup path_byproducts->prevent_oxidation Yes (Disulfide) improve_purification Refine Purification: - Check Distillation Parameters - Test Alternative Chromatography (e.g., Alumina) path_byproducts->improve_purification Yes (Other Impurities)

General troubleshooting workflow for low thiol yields.

Part 2: Synthesis Route from 5-Hydroxy-2-Pentanone

This is a common three-step route that begins with a readily available starting material. The key is carefully controlling each step to maximize the purity of the intermediate, which directly impacts the final product quality.[5][6]

Reaction Pathway

The synthesis proceeds via:

  • Acid-Catalyzed Cyclization: 5-hydroxy-2-pentanone is cyclized at high temperature to form the key intermediate, 4,5-dihydro-2-methylfuran.

  • Thioacetate Addition: Thioacetic acid is added across the double bond of the furan intermediate.

  • Hydrolysis: The resulting thioacetate is hydrolyzed to yield the final 2-methylthis compound.

Route1_Pathway start 5-Hydroxy-2-Pentanone step1 Step 1: Acid-Catalyzed Cyclization start->step1 intermediate1 4,5-Dihydro-2-methylfuran step1->intermediate1 step2 Step 2: Thioacetic Acid Addition intermediate1->step2 intermediate2 2-Methyltetrahydrofuran- 3-thiol Acetate step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 product 2-Methyltetrahydrofuran- 3-thiol step3->product reagent1 H₃PO₄ (cat.) ~200 °C reagent1->step1 reagent2 Thioacetic Acid Piperidine (cat.) reagent2->step2 reagent3 Acid (e.g., Acetic Acid) reagent3->step3 Route2_Pathway start 2-Methyltetrahydrofuran-3-one (Bread Ketone) step1 Step 1: Sulfurization start->step1 intermediate1 Sulfurized Intermediate step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 product 2-Methyltetrahydrofuran- 3-thiol step2->product reagent1 Sulfurizing Agent reagent1->step1 reagent2 Reducing Agent (e.g., NaBH₄) reagent2->step2

Synthesis pathway starting from 2-Methyltetrahydrofuran-3-one.
Troubleshooting Guide: Bread Ketone Route

Q6: During the sulfurization step, my reaction mixture becomes very thick and difficult to stir. Is this normal?

A6: Yes, an increase in viscosity and even the formation of solid "spheres" has been noted as a potential issue with this route. [1]This can negatively impact reagent dispersal and heat transfer, ultimately lowering your yield.

  • Solvent and Agitation: Ensure you are using an appropriate solvent and that your mechanical stirring is vigorous enough to maintain a homogenous suspension.

  • Controlled Addition: Add the sulfurizing agent slowly and in a controlled manner to manage the reaction exotherm and prevent localized high concentrations that can lead to agglomeration.

  • Temperature: The reaction temperature for sulfurization is typically in the range of 40-70°C. [1]Maintaining a consistent temperature is crucial.

Q7: The reduction with sodium borohydride (Step 2) is not efficient. What factors should I check?

A7: The efficiency of the reduction step is highly dependent on temperature, pH, and reagent quality.

  • Temperature Control: This step is performed at a reduced temperature, typically between 10-20°C. [1]The reaction is often cooled to 5-20°C before the reducing agent and intermediate are added. [1]Higher temperatures can lead to side reactions and decomposition of the borohydride.

  • Reagent Quality: Use a fresh, high-purity source of sodium borohydride or potassium borohydride. [1]These reagents can degrade over time, losing their activity.

  • pH Management: The reduction is carried out under basic conditions (e.g., in a solvent with added sodium hydroxide). [1]During workup, the pH is carefully adjusted to 5-6 with acid (e.g., concentrated HCl) at a low temperature (5-10°C) to quench the reaction and precipitate salts without degrading the product. [1] Q8: The purification of the final product is very difficult, and I'm losing a lot of material during distillation.

A8: This route can generate impurities that are difficult to separate. The patent describing this method outlines a multi-stage purification process, which underscores this challenge. [1]* Pre-Distillation Cleanup: Before the final distillation, the patent recommends a thorough workup involving pH adjustment, filtration of salts, partial solvent removal, addition of a different solvent (dichloromethane) to precipitate more salts, and a second filtration. [1]Each of these steps is designed to remove non-volatile impurities that could interfere with distillation.

  • Final Purification: The final purification is achieved by flash evaporation followed by rectification (fractional distillation). [1]This combination allows for the removal of residual solvent and the separation of closely boiling impurities.

Parameter Step 1: Sulfurization Step 2: Reduction
Key Reagents 2-Methyltetrahydrofuran-3-one, Sulfurizing AgentSulfurized Intermediate, Sodium Borohydride, NaOH
Temperature 40 - 70°C [1]10 - 20°C [1]
Key Process Controls Vigorous agitation, control of viscosity [1]Low temperature, pH control during reaction and workup [1]
Reference [1][1]
Table 2: Summary of reaction conditions for the bread ketone route.

References

  • Coffee furanone - Wikipedia. Wikipedia. [Link]

  • CN111943916A - Preparation method of 2-methylthis compound.
  • CN108440457B - Preparation method and application of 2-methylthis compound.
  • Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. American Chemical Society. [Link]

  • Coffee Furanone - ChemBK. ChemBK. [Link]

  • CN1141296A - Preparation method of 2-methyl-3-methylthiofuran.
  • 2-Methylthis compound Manufacturers, Suppliers, Factory. Pioneer Biotech. [Link]

  • Thiols and Sulfides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Issues during thiol synthesis : r/chemistry. Reddit. [Link]

  • Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128. PubChem. [Link]

  • 2-Methyltetrahydrofuran - Wikipedia. Wikipedia. [Link]

  • Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates | Request PDF. ResearchGate. [Link]

  • 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. ResearchGate. [Link]

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Furanthiol Synthesis Technical Support Center: A Guide to Overcoming Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furanthiol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing furanthiols. These valuable organosulfur compounds are notoriously prone to a variety of side reactions that can significantly impact yield and purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific challenges you may encounter in the lab. Our focus is on not just what to do, but why you're doing it, grounding our advice in mechanistic principles to empower your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs) - Common Issues in Furanthiol Synthesis

This section addresses the most common issues encountered during the synthesis and handling of furanthiols.

Q1: My furanthiol product is rapidly degrading, turning yellow or forming a precipitate. What is happening?

A1: Furanthiols are inherently unstable compounds.[1][2][3] The degradation you are observing is likely due to a combination of oxidation and polymerization, two of the most common side reactions. The thiol group (-SH) is highly susceptible to oxidation, which leads to the formation of disulfides.[1][2][4] Additionally, the furan ring itself can participate in polymerization reactions, especially under acidic conditions or in the presence of heat.[4][5]

Troubleshooting Steps:

  • Atmosphere Control: Always handle furanthiols under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]

  • Temperature: Store purified furanthiols at low temperatures (e.g., in a freezer) and minimize exposure to heat during your workup.

  • Light: Protect your compound from light, which can catalyze radical-driven oxidation. Use amber vials or wrap your flasks in aluminum foil.

Q2: My reaction is producing a significant amount of a higher molecular weight, insoluble material. How can I prevent this?

A2: You are likely observing polymerization or oligomerization of your furanthiol.[4] This is a major degradation pathway, particularly for substituted furanthiols like 2-methyl-3-furanthiol (MFT).[4] The furan ring is sensitive to acid, which can protonate it and initiate a chain reaction with other furanthiol molecules.[7][8]

Troubleshooting Steps:

  • Strict pH Control: During aqueous workups, avoid strong acidic conditions. If an acid wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures. Buffering your system can also be beneficial.

  • Catalyst Choice: If your synthesis requires an acid catalyst, consider using a milder Lewis acid or a solid-supported acid that can be easily filtered off, minimizing the product's exposure time to acidic conditions.

  • Precursor Purity: Use freshly distilled furan-containing starting materials to remove any acidic impurities or peroxides that could initiate polymerization.[9]

Q3: I'm seeing a significant amount of disulfide in my final product. How can I minimize this?

A3: Disulfide formation is a classic side reaction for thiols and is primarily caused by oxidation.[4] This can be initiated by atmospheric oxygen, especially in the presence of trace metal impurities, or by other oxidizing agents present in your reaction mixture.[4] Radical reactions can also contribute to disulfide formation.[1][2]

Troubleshooting Steps:

  • Degas Solvents: Before use, degas your reaction solvents by bubbling an inert gas through them or by using a freeze-pump-thaw technique to remove dissolved oxygen.

  • Use of Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant can help to inhibit oxidation pathways. However, this must be carefully considered to ensure it doesn't interfere with your desired reaction.

  • Reductive Workup: If disulfide formation is unavoidable, you may be able to reduce the disulfide back to the thiol during your workup using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by careful purification.

Part 2: Troubleshooting Specific Synthetic Routes

This section provides guidance for common methods used to synthesize furanthiols.

Route 1: From Furfuryl Alcohol and Thiourea

A common method for preparing furan-2-ylmethanethiol (furfuryl mercaptan) involves the reaction of furfuryl alcohol with thiourea in an acidic medium, followed by basic hydrolysis of the intermediate isothiouronium salt.[10][11]

Q4: My reaction of furfuryl alcohol and thiourea is producing a lot of black tar.

A4: Furfuryl alcohol is known to polymerize under strong acidic conditions. The "black tar" is almost certainly a polymer of furfuryl alcohol.

Troubleshooting Steps:

  • Acid Concentration: Carefully control the concentration of the acid (e.g., HCl). Use the minimum amount necessary to catalyze the reaction.

  • Temperature Control: Keep the reaction temperature low during the formation of the isothiouronium salt. Add reagents slowly to control any exotherms.

  • Order of Addition: Consider adding the furfuryl alcohol to the acidic solution of thiourea to ensure it reacts quickly rather than self-polymerizing.

Route 2: Maillard Reaction-Type Syntheses

In food and flavor chemistry, furanthiols are often generated via the Maillard reaction between a reducing sugar (like ribose) and a sulfur-containing amino acid (like cysteine).[1][2][6] While powerful for creating complex flavors, this pathway is inherently "messy" from a synthetic chemistry perspective.

Q5: My Maillard-type reaction is giving a very low yield of the desired furanthiol and a complex mixture of byproducts.

A5: This is a fundamental challenge of the Maillard reaction. It is not a single reaction but a complex network of reactions. To improve the yield of a specific target like a furanthiol, you need to carefully control the reaction conditions to favor its formation pathway.

Troubleshooting Steps:

  • Precursor Selection: Pentoses (like ribose) generally give higher yields of furanthiols compared to hexoses.[12]

  • pH Control: The pH of the reaction has a significant impact on the reaction pathways. For many furanthiol formations, a slightly acidic pH is optimal.

  • Temperature and Time: Carefully optimize the heating temperature and reaction time. Over-heating or prolonged reaction times can lead to the degradation of the formed furanthiol.

  • Water Content: The amount of water in the system can influence the reaction rates and pathways. Some key steps in furanthiol formation may be favored in lower water activity environments.[12]

Part 3: Mechanistic Insights & Visual Guides

Understanding the "why" behind side reactions is key to preventing them. Below are diagrams illustrating the primary degradation pathways for furanthiols.

Oxidative Dimerization

This pathway shows the conversion of a furanthiol to its corresponding disulfide via oxidation.

G cluster_oxidation Oxidation Furanthiol1 2 R-SH (Furanthiol) Furanthiol2 2 R-S• (Thiyl Radical) Furanthiol1->Furanthiol2 -2H• Oxidant [O] Disulfide R-S-S-R (Disulfide) Furanthiol2->Disulfide Dimerization

Caption: Pathway of oxidative dimerization of furanthiols.

Acid-Catalyzed Polymerization

This diagram illustrates how acid can initiate the polymerization of the furan ring.

G Furan Furan Ring ProtonatedFuran Protonated Furan (Electrophile) Furan->ProtonatedFuran Proton H+ Proton->ProtonatedFuran Dimer Dimer ProtonatedFuran->Dimer AnotherFuran Another Furan Molecule (Nucleophile) AnotherFuran->Dimer Polymer Polymer Dimer->Polymer Chain Propagation

Caption: Acid-catalyzed polymerization of the furan moiety.

Part 4: Experimental Protocols

To provide a practical context, here is a standard protocol for the synthesis of furan-2-ylmethanethiol, with key control points highlighted.

Protocol: Synthesis of Furan-2-ylmethanethiol

This protocol is adapted from established methods.[10][11]

Materials:

  • Furfuryl alcohol

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

Step 1: Formation of the Isothiouronium Salt

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve thiourea in water.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid. (Critical Point: Maintain low temperature to control exotherm).

  • Slowly add furfuryl alcohol dropwise from the dropping funnel to the stirred, cold solution. (Critical Point: Slow addition prevents polymerization of furfuryl alcohol).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitor by TLC).

Step 2: Hydrolysis to the Thiol

  • To the reaction mixture, add a solution of sodium hydroxide in water. (Critical Point: Perform this addition carefully as it can be exothermic).

  • Heat the mixture to reflux for 1-2 hours to hydrolyze the isothiouronium salt. The furanthiol will form as an oil.

  • Cool the mixture to room temperature.

Step 3: Workup and Purification

  • Transfer the cooled mixture to a separatory funnel and extract with diethyl ether (perform this in a fume hood, as furanthiols have strong odors).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature. (Critical Point: Avoid excessive heat during solvent removal).

  • The crude product can be purified by vacuum distillation. Store the purified product under an inert atmosphere at low temperature and protected from light.

References

  • Reactivity and stability of selected flavor compounds - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Tang, W., Jiang, D., Yuan, P., & Ho, C.-T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Agricultural and Food Chemistry, 61(49), 11869–11876.
  • Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (2013).
  • Stability of thiols in an aqueous process flavoring. (1998). Journal of Agricultural and Food Chemistry, 46(7), 2749–2753.
  • Furan-2-ylmethanethiol - Wikipedia. (n.d.). Wikipedia. [Link]

  • Technical Support Center: Synthesis of Furan-Containing Compounds. (2025). BenchChem.
  • Common side reactions in the synthesis of furans. (2025). BenchChem.
  • Thiamine degradation to the formation of 2-methyl-3-furanthiol via 5-hydroxy-3-mercapto-2-pentanone. (2013).
  • Side reactions to avoid in the preparation of 1-(Furan-2-yl)ethanol. (2025). BenchChem.
  • 2-Furfurylthiol. (2022). American Chemical Society. [Link]

  • A Comparative Analysis of 2-Methyl-3-furanthiol (MFT) Formation from Diverse Precursor Systems. (2025). BenchChem.
  • furan-2-ylmethanethiol. (2024). ChemBK. [Link]

  • Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. (2002). Journal of Agricultural and Food Chemistry, 50(19), 5400–5405.

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Technical Support Center: Optimizing Reaction Conditions for Tetrahydrofuran-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Tetrahydrofuran-3-thiol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Tetrahydrofuran (THF) moieties are prevalent in a vast range of biologically active natural products, and their sulfur-containing derivatives are of significant interest in medicinal chemistry and materials science.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format to directly address the common challenges encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound and its derivatives?

There are three primary and highly effective routes to access the this compound core structure. The choice depends on the availability of starting materials, desired stereochemistry, and scalability.

  • The Mitsunobu Reaction: This is a reliable method for converting Tetrahydrofuran-3-ol into its corresponding thioether or protected thiol. The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the C3 position, which is crucial for controlling chirality.[3][4]

  • Ring-Opening of Epoxides: This strategy involves the nucleophilic attack of a thiol or thiolate anion on a suitable epoxide precursor, such as 1,2-epoxybutane which can be cyclized. This method is often base-catalyzed and is considered a "click" reaction due to its efficiency and high yields.[5][6]

  • Thia-Michael Addition: This conjugate addition route involves reacting a thiol with an α,β-unsaturated precursor, such as 4,5-dihydro-2-methylfuran, to introduce the thiol group at the 3-position.[7][8] This method is atom-economical and can be catalyzed by either bases or nucleophiles.[9]

Synthetic_Routes cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Product THF-3-ol THF-3-ol Mitsunobu Mitsunobu THF-3-ol->Mitsunobu PPh3/DEAD Thiol source Epoxide_Precursor Epoxide_Precursor Epoxide_Opening Epoxide_Opening Epoxide_Precursor->Epoxide_Opening Base Thiol Unsaturated_THF Unsaturated_THF Thia_Michael Thia_Michael Unsaturated_THF->Thia_Michael Catalyst Thiol Product_Derivative This compound Derivative Mitsunobu->Product_Derivative Epoxide_Opening->Product_Derivative Thia_Michael->Product_Derivative

Caption: Key synthetic routes to this compound derivatives.

Q2: My thiol starting material seems to be degrading. How can I prevent oxidation?

Thiols are susceptible to oxidation, primarily forming disulfides. This side reaction consumes your nucleophile and complicates purification. To minimize oxidation:

  • Work Under an Inert Atmosphere: Whenever possible, perform reactions and handle thiol reagents under a nitrogen or argon atmosphere to exclude oxygen.[10]

  • Use Deoxygenated Solvents: Degas all solvents and buffers before use. This can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.[10]

  • Control pH: While many thiol additions require a basic pH to generate the more nucleophilic thiolate, prolonged exposure to basic conditions in the presence of air can accelerate oxidation. When not actively reacting, keeping the thiol solution at a neutral or slightly acidic pH can improve its stability.[10]

  • Use Fresh Reagents: Use freshly opened or properly stored thiols for the best results.

Q3: What is the best general-purpose solvent for these types of reactions?

Tetrahydrofuran (THF) is often an excellent choice, particularly for the Mitsunobu reaction, as it is aprotic, polar, and effectively solubilizes the common reagents.[11] For Thia-Michael additions, polar aprotic solvents are generally preferred.[9] Interestingly, some epoxide ring-opening reactions with thiols can be performed effectively in water, offering a green chemistry advantage.[12] The optimal solvent will always depend on the specific reaction, substrates, and catalysts involved.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Product Yield
Q: I'm performing a Mitsunobu reaction to convert Tetrahydrofuran-3-ol, but my yield is very low. What's going wrong?

This is a common issue with several potential causes. Let's diagnose it systematically.

  • Cause 1: Insufficiently Acidic Thiol Nucleophile. The Mitsunobu reaction requires the nucleophile to be acidic enough (typically pKa < 13) to protonate the azodicarboxylate reagent (e.g., DEAD or DIAD).[4] Aliphatic thiols are often not acidic enough on their own.

    • Solution: Use thioacetic acid (pKa ~3.4) as the nucleophile. The resulting thioester can be easily hydrolyzed in a subsequent step to yield the free thiol. This two-step approach is often more reliable than a direct reaction with an aliphatic thiol.[13]

  • Cause 2: Steric Hindrance. While THF-3-ol is a secondary alcohol, significant steric bulk on either the alcohol or the nucleophile can impede the SN2 displacement.

    • Solution: For sterically hindered alcohols, increasing the reaction temperature and time may be necessary. A modification of the standard Mitsunobu procedure using 4-nitrobenzoic acid has been shown to improve yields for hindered systems.[14]

  • Cause 3: Incorrect Order of Reagent Addition. The order of addition is critical for the efficient formation of the key betaine intermediate.[13]

    • Solution: The standard, recommended procedure is to dissolve the alcohol (THF-3-ol), triphenylphosphine (PPh₃), and the thiol source (e.g., thioacetic acid) in an anhydrous solvent like THF. Cool this mixture to 0 °C before the dropwise addition of the azodicarboxylate (DEAD or DIAD).[11]

  • Cause 4: Reagent Decomposition. Diethylazodicarboxylate (DEAD) and Diisopropylazodicarboxylate (DIAD) are sensitive to heat, light, and moisture.

    • Solution: Use reagents from a fresh, recently opened bottle. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

Troubleshooting_Low_Yield Start Low Yield in Mitsunobu Reaction Check_Thiol Is the thiol nucleophile sufficiently acidic (pKa < 13)? Start->Check_Thiol Check_Sterics Is the alcohol sterically hindered? Check_Thiol->Check_Sterics Yes Sol_Acid Use thioacetic acid, then hydrolyze. Check_Thiol->Sol_Acid No Check_Reagents Are DEAD/DIAD reagents fresh and handled properly? Check_Sterics->Check_Reagents No Sol_Sterics Increase temperature/time. Consider modified protocols. Check_Sterics->Sol_Sterics Yes Check_Order Was the correct order of addition followed? Check_Reagents->Check_Order Yes Sol_Reagents Use fresh reagents under inert atmosphere. Check_Reagents->Sol_Reagents No Sol_Order Add DEAD/DIAD last to the cooled mixture. Check_Order->Sol_Order No Success Yield Improved Check_Order->Success Yes Sol_Acid->Success Sol_Sterics->Success Sol_Reagents->Success Sol_Order->Success

Caption: Troubleshooting workflow for low yield in Mitsunobu reactions.

Q: My base-catalyzed epoxide ring-opening reaction is sluggish and gives low conversion. How can I improve it?
  • Cause 1: Insufficient Base Strength or Concentration. The reaction proceeds via a thiolate nucleophile, which is generated by deprotonating the thiol. If the base is too weak or used in substoichiometric amounts, the concentration of the active nucleophile will be low.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or a catalytic amount of a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete and rapid generation of the thiolate.

  • Cause 2: Poor Solubility. If any of the reagents (epoxide, thiol, or base) are not fully soluble in the chosen solvent, the reaction will be slow.

    • Solution: Switch to a solvent that provides better solubility for all components. Polar aprotic solvents like DMF or DMSO are often good choices for these reactions.[6]

Problem: Formation of Multiple Products / Side Reactions
Q: My TLC/LC-MS shows multiple spots. What are the likely side products in my reaction?
  • Side Product 1: Disulfide. As mentioned, this is the most common byproduct in any thiol chemistry. It arises from the oxidative coupling of two thiol molecules.

    • Mitigation: Rigorously exclude oxygen by using an inert atmosphere and deoxygenated solvents.[10]

  • Side Product 2: Regioisomers (from Epoxide Opening). The ring-opening of unsymmetrical epoxides can lead to two different products, depending on which carbon the thiol attacks.

    • Explanation & Control: Under basic or neutral conditions, the reaction follows an SN2 mechanism. The thiolate will attack the less sterically hindered carbon of the epoxide ring.[5] Under acidic conditions, the reaction has more SN1 character, and the nucleophile will preferentially attack the more substituted carbon that can better stabilize a partial positive charge. Therefore, controlling the pH is key to achieving high regioselectivity.[12]

  • Side Product 3: Triphenylphosphine Oxide (TPPO) and Hydrazide Derivatives (from Mitsunobu). These are stoichiometric byproducts of the Mitsunobu reaction and are notoriously difficult to remove via standard silica gel chromatography.

    • Mitigation: TPPO can sometimes be removed by precipitation and filtration from a nonpolar solvent (like diethyl ether or hexanes) or by using modified, more easily separable phosphine reagents.[4][11]

Problem: Difficulty in Purification
Q: I'm struggling to purify my final this compound derivative. It seems to co-elute with byproducts. Any suggestions?
  • Challenge 1: Removing TPPO. As noted above, this is a classic challenge.

    • Solution: If precipitation/filtration fails, consider alternative purification. One strategy is to convert the TPPO to a water-soluble phosphonium salt by treating the crude mixture with an acid, allowing for an aqueous extraction.

  • Challenge 2: Product Volatility. Low molecular weight THF-thiol derivatives can be volatile, leading to significant product loss during solvent removal under reduced pressure (rotary evaporation).

    • Solution: Remove the solvent at the lowest possible temperature and pressure. Avoid heating the flask on the rotary evaporator. For highly volatile compounds, consider purification techniques that do not require complete solvent removal between steps, or use a high-boiling point solvent for extraction and carefully remove it.

Data Summary and Protocols

Table 1: Comparison of Catalysts for Thia-Michael Additions
Catalyst TypeExample(s)Initiation MechanismTypical SubstratesKey Considerations
Tertiary Amines Triethylamine (TEA), DBUBase Catalysis: Deprotonates the thiol to form a thiolate.Acrylates, VinylsulfonesThe rate is dependent on the pKa of the thiol and the strength of the base.[9][15]
Tertiary Phosphines Triphenylphosphine (PPh₃)Nucleophilic Initiation: Adds to the Michael acceptor to form a zwitterionic intermediate.Maleimides, AcrylatesHighly efficient for electron-poor alkenes. Avoids the need for a strong base.[9]
Heterogeneous Amberlyst® A21Base Catalysis: A solid-supported basic resin.Acrylates, EnonesAllows for easy catalyst removal by simple filtration, simplifying the workup.[8]
Experimental Protocol 1: Synthesis of S-(Tetrahydrofuran-3-yl) ethanethioate via Mitsunobu Reaction

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To a flame-dried 250 mL round-bottomed flask under an argon atmosphere, add Tetrahydrofuran-3-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and anhydrous tetrahydrofuran (THF, ~0.2 M). Stir the mixture until all solids have dissolved.

  • Nucleophile Addition: Add thioacetic acid (1.2 eq.) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DEAD/DIAD Addition: Slowly add Diisopropylazodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature remains below 5 °C.[11] A color change to yellow-orange is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting alcohol.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue, which may cause the byproduct triphenylphosphine oxide to precipitate. Cool the mixture and filter off the solid. Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired thioester.

Experimental Protocol 2: Hydrolysis of Thioester to this compound
  • Setup: Dissolve the S-(tetrahydrofuran-3-yl) ethanethioate (1.0 eq.) in methanol.

  • Hydrolysis: Add a solution of sodium hydroxide (2.0 eq.) in water. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully neutralize the reaction mixture with 1N HCl. Extract the product with diethyl ether. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (to avoid loss of the volatile thiol) to yield the final product.

References

  • Benchchem Technical Support. (n.d.). Troubleshooting Low Yield in Thiol-PEG5-Alcohol Conjugation Reactions. Benchchem.

  • Organic Synthesis. (n.d.). Mitsunobu reaction.

  • Taylor, R. J. K. (2008). Asymmetric synthesis of tertiary thiols and thioethers. PMC - NIH.

  • Wikipedia. (n.d.). Pinner reaction.

  • Krasnovskaya, O. O., et al. (2020). Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator. Organic Letters - ACS Publications.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses.

  • Google Patents. (2018). CN108440457B - Preparation method and application of 2-methylthis compound.

  • Google Patents. (2020). CN111943916A - Preparation method of 2-methylthis compound.

  • D'hooge, D. R., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry (RSC Publishing).

  • Kamal, A., et al. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc.

  • Vafaee, A., & Khazaei, A. (2018). Thia-Michael Reaction under Heterogeneous Catalysis. MDPI.

  • American Chemical Society. (2019). Efficient synthesis of multifunctional polymers via thiol-epoxy "click" chemistry.

  • Inamdar, S. M., & Pathan, M. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Modern Approaches in Drug Designing.

  • American Chemical Society. (2022). Ring opening of an epoxide with thiols for drug discovery.

  • Ghosh, B., & Urban, M. W. (2013). Thiol-Epoxy 'Click' Reaction in Polymer Synthesis. ResearchGate.

  • Merad, J., et al. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Chemical Science.

  • Benchchem Technical Support. (n.d.). Troubleshooting low conversion rates in thiol-ene reactions. Benchchem.

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

  • The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol.

  • ResearchGate. (n.d.). Optimization of reactions conditions.

  • ResearchGate. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols.

  • Kumar, R., et al. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. PMC - NIH.

  • Frei, R., et al. (2015). General and practical formation of thiocyanates from thiols. PubMed.

  • Organic Chemistry Portal. (n.d.). Pinner Reaction.

  • Benchchem Technical Support. (n.d.). Troubleshooting low yields in 3-Propylthiolane synthesis. Benchchem.

  • Benchchem Technical Support. (n.d.). overcoming challenges in the synthesis of thiols from alcohols. Benchchem.

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.

  • Google Patents. (1981). Purification of tetrahydrofuran.

  • ResearchGate. (2023). Thia-Michael Addition: The Route to Promising Opportunities for Fast and Cysteine-Specific Modification.

  • Google Patents. (1981). Tetrahydrofuran purification.

  • Wynberg, H., & Bantjes, A. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure.

  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.

Sources

Troubleshooting low yields in nucleophilic substitution of thiols

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nucleophilic Substitution with Thiols

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nucleophilic substitution reactions involving thiols. As powerful and versatile nucleophiles, thiols are instrumental in synthesizing a vast array of molecules, from small organic compounds to complex bioconjugates. However, their unique chemical properties can also present challenges, leading to low yields and unexpected side products.

This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide you, a Senior Application Scientist, with both the theoretical understanding and practical solutions to overcome these common hurdles. We will delve into the causality behind experimental outcomes and provide validated protocols to enhance the success of your reactions.

Troubleshooting Guide: From Low Yields to Optimized Protocols

This section addresses specific experimental issues in a detailed question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: My reaction is sluggish or not proceeding to completion. What are the primary factors limiting the reactivity of my thiol?

A1: This is a common issue that typically points to three interdependent factors: insufficient deprotonation, improper solvent choice, or the inherent nucleophilicity of the thiol itself.

The active nucleophile in these reactions is the thiolate anion (RS⁻), not the neutral thiol (RSH).[1] Therefore, generating a sufficient concentration of the thiolate is the first critical step.

1. The Role of the Base and Thiol Acidity: Thiols are generally more acidic than their alcohol counterparts, with typical pKa values around 10-11 in water.[2][3] To ensure complete deprotonation, a base whose conjugate acid has a pKa at least 2-3 units higher than the thiol should be used. Using a weak base (e.g., triethylamine, pKaH ~10.7) may result in an unfavorable equilibrium, leaving a significant portion of the thiol in its less reactive, protonated state.

2. The Critical Impact of the Solvent: The choice of solvent dramatically influences the nucleophilicity of the thiolate anion.[4][5]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can hydrogen-bond with the thiolate anion, creating a "solvent cage" that stabilizes it and reduces its reactivity.[5][6] This effect blunts the nucleophile's ability to attack the electrophile, slowing the reaction rate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These are generally the solvents of choice. They can dissolve the thiolate salt but do not strongly solvate the anion.[5] This leaves the thiolate "naked" and highly nucleophilic, leading to significantly faster Sₙ2 reaction rates.[4][7]

Table 1: Comparison of Common Solvents for Thiolate Nucleophilicity

Solvent Class Examples Interaction with Thiolate (RS⁻) Effect on Sₙ2 Rate
Polar Aprotic DMF, DMSO, THF, Acetonitrile Weak solvation of the anion Highly Recommended (Increases rate)
Polar Protic Water, Ethanol, Methanol Strong H-bonding ("solvent cage") Not Recommended (Decreases rate)

| Nonpolar | Toluene, Hexane | Poor solubility of thiolate salts | Not Recommended (Inhibits reaction) |

Troubleshooting Steps:

  • Re-evaluate Your Base: Ensure the base is strong enough to fully deprotonate your thiol. Switch from a weak amine base to a stronger base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2][8]

  • Change Your Solvent: If using a protic solvent, switch to a polar aprotic solvent like DMF or acetonitrile.

  • Pre-form the Thiolate: Instead of generating the thiolate in situ, you can pre-treat the thiol with a strong base (like NaH) in the aprotic solvent for 15-30 minutes before adding the electrophile. This ensures the nucleophile is fully formed and ready to react.[2]

Q2: I'm observing a significant amount of a higher molecular weight byproduct, and my starting thiol is being consumed faster than my product is forming. What's happening?

A2: This is the classic signature of oxidative dimerization, where two thiol molecules react to form a disulfide (R-S-S-R). [9]

This is arguably the most common and frustrating side reaction when working with thiols. Thiols are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, metal contaminants, or other oxidants in the reaction mixture.[10][11] The formation of this disulfide byproduct consumes your nucleophile, directly leading to a lower yield of the desired thioether product.[9]

dot

Caption: Desired Sₙ2 reaction vs. competing disulfide formation.

Confirmation:

  • Mass Spectrometry: Look for a mass corresponding to (2 × Molecular Weight of Thiol) - 2.

  • TLC Analysis: The disulfide is often less polar than the starting thiol and may appear as a new spot.

Q3: How can I prevent or minimize disulfide formation?

A3: Preventing oxidation requires rigorously excluding oxygen from the reaction and, in some cases, adding a sacrificial reducing agent.

Since dissolved oxygen is the primary culprit, creating an inert atmosphere is the most effective strategy.[10]

Optimization & Prevention Protocol:

  • Degas Your Solvent: Before starting the reaction, sparge the solvent with an inert gas (Argon or Nitrogen) for at least 15-30 minutes to remove dissolved oxygen. See Protocol 2 for a detailed method.

  • Maintain an Inert Atmosphere: Assemble your glassware while it's still hot from the oven and immediately place it under a positive pressure of Argon or Nitrogen. Use septa and needles for all reagent additions.[10]

  • Use Fresh Reagents: Use freshly opened solvents and reagents, as older materials may have accumulated peroxides or other oxidants.

  • (Optional) Add a Reducing Agent: For particularly sensitive substrates, adding a small amount of a water-soluble reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state without interfering with the reaction. Dithiothreitol (DTT) can also be used, though it is a dithiol and could potentially act as a nucleophile itself.[11]

  • Control Temperature: While chilling a reaction generally slows it down, it can also lower the rate of oxidation.[12] This can be a useful strategy in combination with others.

Q4: My yield is low despite the thiol reacting, and I don't see significant disulfide formation. Could other side reactions be the cause?

A4: Yes. If your electrophile has protons on the beta-carbon (the carbon adjacent to the leaving group), you may be facing competition from an elimination (E2) reaction.

While thiolates are excellent nucleophiles, they are also bases.[2] The balance between substitution (Sₙ2) and elimination (E2) depends on the structure of the electrophile.

  • Sₙ2 Favored: Primary (1°) alkyl halides.

  • Sₙ2 and E2 Compete: Secondary (2°) alkyl halides.

  • E2 Favored: Tertiary (3°) alkyl halides.

Thiolates are generally considered "soft" nucleophiles and are less basic than alkoxides of a similar size, which means they tend to favor Sₙ2 over E2 compared to their oxygen counterparts.[2][13] However, with hindered secondary or any tertiary substrates, elimination can become a significant pathway, leading to the formation of an alkene byproduct instead of your desired thioether.

dot

Troubleshooting_Workflow Start Low Yield Observed Check_Reactivity Is Starting Material Consumed? Start->Check_Reactivity Check_Byproducts Are Byproducts Observed? Check_Reactivity->Check_Byproducts Yes Solvent_Base Action: 1. Switch to Polar Aprotic Solvent 2. Use a Stronger Base 3. Pre-form Thiolate Check_Reactivity->Solvent_Base No Disulfide High MW Byproduct? (Disulfide) Check_Byproducts->Disulfide Yes Optimize Reaction Optimized Check_Byproducts->Optimize No (Clean Reaction, Incomplete Conversion) Alkene Elimination Byproduct? (Alkene) Disulfide->Alkene No Inert_Atmosphere Action: 1. Degas Solvent 2. Use Inert Atmosphere (Ar/N₂) 3. Add Reducing Agent (TCEP) Disulfide->Inert_Atmosphere Yes Temp_Substrate Action: 1. Lower Reaction Temperature 2. Re-evaluate Substrate (1° > 2° >> 3°) Alkene->Temp_Substrate Yes Alkene->Optimize No Solvent_Base->Optimize Inert_Atmosphere->Optimize Temp_Substrate->Optimize

Sources

Technical Support Center: Purification of Crude Tetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: THT-PSG-2601

Disclaimer: Specific experimental data for Tetrahydrofuran-3-thiol (also known as oxolane-3-thiol) is limited in publicly available literature. This guide has been developed by synthesizing information on the closely related analogue, 2-methylthis compound, fundamental principles of thiol and ether chemistry, and established laboratory techniques. All protocols should be adapted based on empirical observations and analytical data for your specific crude material.

Introduction

Welcome to the technical support center for the purification of crude this compound. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic thiol. The presence of impurities can significantly impact downstream applications, making effective purification a critical step in your workflow. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve the desired purity of your compound while ensuring its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is a flammable liquid and vapor. As with most thiols, it is expected to have a strong, unpleasant odor. It may cause skin and serious eye irritation.[1] Due to the tetrahydrofuran moiety, there is a significant risk of forming explosive peroxides upon prolonged exposure to air and light.[2] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (nitrile gloves, safety goggles, lab coat), and take precautions against static discharge.[1]

Q2: How should I store crude and purified this compound?

A2: Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.[3] For long-term storage, refrigeration is recommended to minimize degradation.[4] It is also advisable to add a stabilizer like butylated hydroxytoluene (BHT) at a concentration of 0.025% to inhibit peroxide formation, especially if the material will be stored for an extended period.[2]

Q3: What are the most likely impurities in my crude this compound?

A3: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-halotetrahydrofuran, tetrahydrofuran-3-one, or 1,2,4-butanetriol.[5][6]

  • Disulfide: The corresponding disulfide, formed by the oxidation of two thiol molecules, is a very common impurity.[7]

  • Solvents: Residual solvents from the reaction and workup.

  • Byproducts of Thiol Synthesis: If thiourea is used in the synthesis, there could be isothiouronium salt intermediates or their hydrolysis byproducts.[8]

  • Degradation Products: Including peroxides from the tetrahydrofuran ring.[2]

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the number of components in your crude mixture and to monitor the progress of a purification.

Troubleshooting Guide

Problem 1: My purified product is a yellow or brown color.

Possible Cause Suggested Solution
Oxidation: The thiol group is susceptible to oxidation, which can lead to colored impurities.Ensure all purification steps are performed under an inert atmosphere. Degas all solvents before use.
Thermal Decomposition: The compound may be degrading at the distillation temperature.Use vacuum distillation to lower the boiling point.[10][11] Ensure the heating mantle temperature is not excessively high.
Acidic Impurities: Traces of acid can catalyze decomposition pathways.A mild basic wash (e.g., with saturated sodium bicarbonate solution) of the crude material before distillation may help, but be cautious as strong bases can deprotonate the thiol.

Problem 2: I'm observing a new, less polar spot on TLC after my purification attempt.

This is very likely the disulfide dimer.

Possible Cause Suggested Solution
Exposure to Air: Oxygen is the primary culprit for disulfide formation.Work under a nitrogen or argon atmosphere. Use degassed solvents for both chromatography and workup.
Presence of Oxidizing Agents: Contaminants in your crude mixture or solvents can promote oxidation.Test for and remove peroxides from solvents before use.[3]

Problem 3: My yield from vacuum distillation is very low.

Possible Cause Suggested Solution
Decomposition: The compound may not be stable to prolonged heating, even under vacuum.Minimize the distillation time. Ensure the vacuum is stable and sufficiently low to allow distillation at a lower temperature.
Inefficient Condensation: If the condenser is not cold enough, the product may be lost to the vacuum pump.Use a high-efficiency condenser and ensure a good flow of a cold coolant. A cold trap between the receiving flask and the vacuum pump is highly recommended.
Column Hold-up: A significant amount of material can be lost on the surface of a long or packed distillation column.Use a short-path distillation apparatus for smaller scales.

Problem 4: My column chromatography separation is poor.

Possible Cause Suggested Solution
Inappropriate Solvent System: The polarity of the eluent may be too high or too low.Perform thorough TLC analysis to determine an optimal solvent system that gives an Rf value of ~0.3 for the desired compound.[12]
Co-elution with Disulfide: The disulfide is often close in polarity to the thiol.Adding a small amount of a more polar solvent (e.g., a few drops of triethylamine) to the eluent can sometimes improve separation by interacting differently with the slightly acidic thiol.
Compound Degradation on Silica: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.Deactivate the silica gel with a small amount of triethylamine in the eluent or use a different stationary phase like alumina.

Purification Protocols

Protocol 1: Fractional Vacuum Distillation

This method is suitable for purifying this compound on a larger scale, especially if the impurities have significantly different boiling points.

Step-by-Step Methodology:

  • Preparation:

    • Ensure your crude material is free of peroxides using a peroxide test strip or the potassium iodide test.[3] If peroxides are present, they must be quenched before heating.

    • Set up a fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system. The boiling point of the analogous 2-methylthis compound is 160-168 °C at atmospheric pressure, so a significant vacuum will be required to distill at a reasonable temperature.[13][14]

    • Once the desired vacuum is reached and stable, begin heating the distillation flask gently.

    • Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.

    • Increase the heating mantle temperature gradually and collect the fraction that distills at a constant temperature. This is expected to be your purified product.

    • Do not distill to dryness , as this can concentrate potentially explosive peroxides.[2]

  • Post-Distillation:

    • Allow the system to cool completely before releasing the vacuum.

    • Transfer the purified product to a clean, dry, and opaque container, and store under an inert atmosphere.

Protocol 2: Flash Column Chromatography

This is the preferred method for smaller scale purification and for removing impurities with similar boiling points.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using TLC, find a solvent system in which this compound has an Rf value of approximately 0.3.[12] Given the polarity of the thiol and ether groups, a good starting point would be a mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes).

  • Column Packing:

    • Select an appropriately sized column and pack it with silica gel as a slurry in the chosen eluent.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation). Be mindful that the product is volatile.

    • Store the purified product as described previously.

Visual Aids

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound scale What is the scale of your purification? start->scale large_scale > 5 g scale->large_scale Large small_scale < 5 g scale->small_scale Small boiling_point_diff Are boiling points of major impurities significantly different? large_scale->boiling_point_diff chromatography Flash Column Chromatography small_scale->chromatography yes_bp Yes boiling_point_diff->yes_bp Yes no_bp No / Unknown boiling_point_diff->no_bp No distillation Fractional Vacuum Distillation yes_bp->distillation no_bp->chromatography

Caption: Decision tree for selecting the appropriate purification method.

Thiol Oxidation to Disulfide

Thiol_Oxidation cluster_0 Oxidation Thiol1 R-SH Oxidant [O] Thiol1->Oxidant Thiol2 R-SH Thiol2->Oxidant Disulfide R-S-S-R Oxidant->Disulfide Water H₂O Oxidant->Water

Caption: Oxidation of this compound (R-SH) to its disulfide.

Potential Impurities Profile

Impurity Structure Origin Removal Strategy
Disulfide DimerR-S-S-ROxidation of the thiolFlash chromatography; work under inert atmosphere to prevent formation.
3-HalotetrahydrofuranC₄H₇XO (X=Cl, Br)Unreacted starting materialFractional distillation or flash chromatography.
Tetrahydrofuran-3-oneC₄H₆O₂Unreacted starting materialFractional distillation or flash chromatography.
1,2,4-ButanetriolC₄H₁₀O₃Unreacted starting materialAqueous wash or fractional distillation (high boiler).

Note: "R" in the structures above represents the tetrahydrofuran-3-yl group.

References

  • 2-Methylthis compound (cis- and trans- mixture)
  • Tetrahydrofuran Safety D
  • 2-methyl-3-tetrahydrofuran thiol. FlavScents.
  • Tetrahydro-2-methyl-3-furanthiol. PubChem.
  • 2-Methyl-3-tetrahydrofuranthiol mixture of cis and trans, ≥97%, FG. Sigma-Aldrich.
  • The Effects of Different Thiol-Containing Compounds on the Degrad
  • Purification of Tetrahydrofuran. Organic Syntheses.
  • Oxolane-3-thiol. PubChem.
  • THE FORMATION AND REACTIONS OF SULPHUR COMPOUNDS DURING DISTILL
  • Supporting Information for a scientific public
  • Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • Tetrahydrofuran. Wikipedia.
  • Role of solvent tetrahydrofuran (THF).
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Purification of thiols. Chemistry Stack Exchange.
  • Vacuum Distill
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
  • Thiolated polymers: Stability of thiol moieties under different storage conditions.
  • Vacuum Distill
  • Synthesis of tetrahydrofuran.
  • Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Oil & Gas Research - A Short Note on Vacuum Distillation.
  • Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses.
  • HILIC Purification Strategies for Flash Chrom
  • Tetrahydrofuran. American Chemical Society.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester.
  • Thiols and Sulfides. Chemistry LibreTexts.
  • Purification of Organic Compounds by Flash Column Chrom
  • 3-Hydroxytetrahydrofuran. Wikipedia.
  • Chemoenzymatic Generation of Thio-analogues of δ-Cadinene, δ-Cadinol, and a Thio-diquinane Using 8-Thio-farnesylpyrophosph
  • Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage.
  • Thiols And Thioethers. Master Organic Chemistry.
  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PMC - NIH.
  • A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology.
  • GC-MS analysis for bioactive compounds from methanolic leaf and stem bark extracts of Hildegardia populifolia (Roxb.). SciSpace.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC - NIH.
  • Tetrahydrofuran – MACL.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of thiol compounds. Benchchem.
  • Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components. PMC - NIH.
  • Analysis of total thiol concentrations in environmental samples using ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS).
  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PMC - NIH.
  • Thiol-yne reaction of alkyne-derivatized fatty acids: Biobased polyols and cytocompatibility of derived polyurethanes.
  • Sulfur-containing fatty acid-based plasticizers via thiol–ene addition and oxidation: synthesis and evaluation in PVC formulations. Green Chemistry (RSC Publishing).
  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry (RSC Publishing).

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Technical Support Center: Overcoming Challenges in the Analysis of Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of Volatile Sulfur Compounds (VSCs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities inherent in the detection and quantification of these challenging analytes. VSCs are notorious for their reactivity, volatility, and low odor thresholds, making their accurate analysis a significant challenge across various fields, including environmental monitoring, food and beverage quality control, and clinical diagnostics.[1][2][3][4]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. The methodologies and explanations provided are grounded in established scientific principles and field-proven experience to ensure the integrity and reliability of your experimental results.

Part 1: Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Poor Peak Shape (Tailing or Fronting) and Low Analyte Response

Q: My chromatogram shows significant peak tailing for my target VSCs, and the overall sensitivity is lower than expected. What are the likely causes and how can I fix this?

A: Poor peak shape and low response for VSCs are often interconnected and typically point to issues with analyte adsorption or degradation within the analytical system. VSCs are highly reactive and can interact with active sites in the gas chromatograph (GC) system, including the inlet, column, and transfer lines.[1][5]

Root Cause Analysis & Corrective Actions:
  • Active Sites in the GC System: Standard stainless steel and even some deactivated glass surfaces can contain active sites (e.g., silanols) that irreversibly adsorb or catalytically degrade VSCs.

    • Solution: Employ inert-coated components throughout the entire sample path. This includes using deactivated inlet liners, inert-coated GC columns specifically designed for sulfur analysis (e.g., Agilent J&W DB-Sulfur SCD, Restek Rt-XLSulfur), and Sulfinert®-treated tubing and valves.[5][6][7][8] Regular replacement of the inlet liner is crucial to prevent the accumulation of non-volatile residues that can create new active sites.

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample. If using a splitless injection, consider increasing the split ratio to reduce the amount of analyte reaching the column.

  • Improper Sample Vaporization: Inefficient vaporization in the GC inlet can lead to broad, tailing peaks.

    • Solution: Optimize the injector temperature. A temperature that is too low will result in slow vaporization, while a temperature that is too high can cause thermal degradation of some VSCs. A typical starting point is 250°C, but this may need to be optimized for your specific analytes.[1]

Experimental Protocol: System Passivation Check

A simple diagnostic test can help determine if your GC system is sufficiently inert.

  • Prepare a low-concentration VSC standard (e.g., 50-100 ppb) in an inert gas like nitrogen.

  • Inject the standard multiple times and observe the peak area and shape.

  • Observation: If the peak area increases with each injection and the peak shape improves (less tailing), it indicates that the active sites in the system are being "passivated" by the analyte. This confirms that your system requires more robust deactivation.

  • Action: Replace or thoroughly clean and deactivate the active components.

Issue 2: Analyte Loss and Poor Reproducibility During Sample Preparation

Q: I am experiencing significant variability in my results, suggesting analyte loss is occurring before the sample even reaches the GC. How can I improve the stability and recovery of VSCs during sample preparation?

A: The high volatility and reactivity of VSCs make them susceptible to loss during collection, storage, and extraction. [9][10] Addressing these pre-analytical steps is critical for achieving accurate and reproducible results.

Troubleshooting Sample Collection and Storage:
  • Improper Sampling Containers: VSCs can adsorb to or permeate through certain bag materials.

    • Solution: Use appropriate sampling bags such as Tedlar® or FlexFoil® PLUS, which have demonstrated good stability for a wide range of VSCs.[11][12] For long-term storage, Silcosteel®-treated canisters are a suitable option, though care must be taken to avoid enrichment effects of higher boiling point compounds.[12] Studies have shown that storing VSC samples at lower temperatures (e.g., 5°C) can reduce analyte loss.[9]

  • Oxidation of Thiols: Thiols (mercaptans) are easily oxidized to disulfides, especially in the presence of oxygen and metal ions.[1][13] This is a common issue in biological and food matrices.

    • Solutions:

      • Work under an inert atmosphere: Handle samples and prepare extracts under a nitrogen or argon atmosphere to minimize oxygen exposure.[1]

      • Use antioxidants: The addition of antioxidants like ascorbic acid can help prevent oxidation.[1]

      • Add a reducing agent: If disulfide formation is suspected, a reducing agent like dithiothreitol (DTT) can be added to convert disulfides back to thiols.[1]

      • Chelating agents: Adding EDTA can stabilize the matrix by preventing metal-catalyzed oxidation.[13][14]

Troubleshooting Sample Extraction (HS-SPME & Purge and Trap):
  • Matrix Effects in Headspace Solid-Phase Microextraction (HS-SPME): Components in the sample matrix, such as fats, proteins, and ethanol in alcoholic beverages, can compete for adsorption sites on the SPME fiber, reducing the extraction efficiency of VSCs.[1][2]

    • Solution:

      • Salt Addition: Adding salt (e.g., NaCl) to the sample can increase the ionic strength of the solution, which "salts out" the volatile analytes, increasing their concentration in the headspace and improving extraction efficiency.[14]

      • Sample Dilution: For matrices with high ethanol content, diluting the sample can significantly improve the sensitivity of the analysis.[2][14]

      • Fiber Selection: The choice of SPME fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range VSC analysis.[1][14]

  • Inefficient Purging in Purge and Trap (P&T): Incomplete purging of VSCs from the sample matrix will lead to low recoveries.

    • Solution: Optimize the purge time and flow rate. The total purge volume (flow rate x time) is directly proportional to the amount of VOCs removed.[15] For water-soluble VSCs, increasing the sample temperature and purge time may be necessary to improve purging efficiency.[16]

Issue 3: Calibration and Quantification Challenges

Q: My calibration curves are non-linear, and I'm struggling with accurate quantification. What are the best practices for calibrating VSC analysis?

A: Calibration is a frequent source of error in VSC analysis due to the instability of standards and potential detector-related issues.

Best Practices for VSC Calibration:
  • Standard Preparation and Stability: VSC standards, especially at low concentrations, are notoriously unstable.

    • Solution: Prepare fresh standards daily if possible. If using gas cylinders, ensure they are from a reputable supplier and stored correctly. For liquid standards, using a solvent like n-pentane has shown good results.[17]

  • Detector-Specific Considerations:

    • Sulfur Chemiluminescence Detector (SCD): The SCD is highly selective and provides a linear, equimolar response to sulfur compounds, which simplifies quantification as individual calibration for each compound may not be necessary.[5][6][18] However, issues like poor selectivity or unequal responses can arise from incomplete redox processes or high carrier gas flow.[6] Ensure the detector parameters (furnace temperature, gas flows) are optimized according to the manufacturer's recommendations.

    • Pulsed Flame Photometric Detector (PFPD): The PFPD also offers good selectivity and sensitivity.[1] However, it can be susceptible to hydrocarbon quenching, where the presence of co-eluting hydrocarbons suppresses the sulfur signal.[8]

    • Mass Spectrometry (MS): While providing definitive identification, MS can have varying response factors for different VSCs. It is crucial to use an appropriate internal standard for each class of VSC to correct for variations in response.

  • Internal vs. External Standardization:

    • Internal Standard (IS): The use of an internal standard is highly recommended to compensate for variations in sample preparation, injection volume, and instrument response. The ideal IS should be a sulfur-containing compound not present in the sample, with similar chemical properties and retention time to the analytes of interest. Ethyl methyl sulfide (EMS) and diethyl sulfide (DES) are commonly used internal standards.[2]

    • External Standard: If using an external standard calibration, meticulous control over sample volume, injection precision, and instrument stability is paramount.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best GC detector for VSC analysis?

A1: The choice of detector depends on the specific application.

  • Sulfur Chemiluminescence Detector (SCD): Often considered the gold standard for its high selectivity, sensitivity, and equimolar response to sulfur compounds, which greatly simplifies quantification.[5][6][18] It is less susceptible to hydrocarbon interference.[5]

  • Pulsed Flame Photometric Detector (PFPD): Another excellent choice with high selectivity and sensitivity for sulfur compounds.[1] However, it can be prone to quenching from co-eluting hydrocarbons.[8]

  • Mass Spectrometry (MS): Provides structural information for compound identification, which is invaluable for complex matrices. However, it may not offer the same level of sensitivity for all VSCs as sulfur-selective detectors.[1]

Q2: How can I prevent the formation of artifacts during VSC analysis?

A2: Artifacts can form from thermal breakdown in a hot GC inlet or from reactions on the SPME fiber.[13][19]

  • Optimize Injector Temperature: Avoid excessively high inlet temperatures that can cause thermal degradation of labile VSCs.

  • Derivatization: In some cases, derivatizing thiols can make them more stable and less prone to oxidation.[1]

  • Method Validation: Spike known amounts of VSC standards into a sample matrix and analyze them to see if any unexpected products are formed.

Q3: What are the key parameters to optimize for Headspace-SPME analysis of VSCs?

A3: The following parameters are crucial for successful HS-SPME:

  • SPME Fiber Coating: A DVB/CAR/PDMS fiber is generally a good starting point for a broad range of VSCs.[1][14]

  • Extraction Time and Temperature: These parameters need to be optimized to ensure equilibrium is reached between the sample, headspace, and SPME fiber. Typical conditions range from 30-60 minutes at 40-70°C.[14][20]

  • Sample Agitation: Agitation during extraction helps to facilitate the mass transfer of analytes into the headspace.[20]

  • Matrix Modification: As discussed earlier, salt addition and sample dilution can significantly improve extraction efficiency.[2][14]

Q4: My baseline is noisy or drifting. What could be the cause?

A4: Baseline instability in GC analysis can stem from several sources:

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures, leading to a rising baseline. Use a low-bleed column specifically designed for sulfur analysis.[5]

  • Contaminated Carrier Gas: Impurities in the carrier gas can cause a noisy baseline. Ensure high-purity (99.999%) carrier gas and use gas purifiers.[20]

  • Detector Instability: The detector may need cleaning or maintenance. For an SCD, this could involve cleaning the ceramic burner tube.[5]

  • Leaks: Leaks in the system can introduce air and cause baseline instability. Perform a thorough leak check.

Part 3: Data Presentation & Experimental Workflows

Table 1: Typical GC-SCD Operating Parameters for VSC Analysis
ParameterRecommended SettingRationale
Injector Temperature 200 - 250 °CBalances efficient vaporization with minimizing thermal degradation.[6]
Split Ratio 10:1 (adjustable)Prevents column overload while maintaining sensitivity.[6]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Column Flow Rate 1.0 - 6.0 mL/minOptimized for resolution and analysis time. Lower flow can improve sensitivity.[5]
Oven Program Start at 30-40°C, ramp to 200-240°CInitial low temperature helps focus volatile analytes; ramp separates compounds by boiling point.[1][6]
SCD Furnace Temp. 800 - 850 °CEnsures complete combustion of sulfur compounds for consistent response.[6]
SCD Gas Flows (H₂, O₂, N₂) Per manufacturer's recommendationCritical for proper detector function and sensitivity.[6]
Diagram 1: Troubleshooting Workflow for Poor Chromatography

This diagram outlines a logical approach to diagnosing and resolving common chromatographic issues in VSC analysis.

Troubleshooting_Workflow Troubleshooting Workflow for VSC Analysis start Start: Poor Peak Shape or Low Response check_system Check GC System Inertness - Use deactivated liner & column - Perform passivation check start->check_system Initial Assessment problem_persists Problem Persists? check_system->problem_persists check_leaks Check for System Leaks - Use electronic leak detector check_leaks->problem_persists check_method Review Method Parameters - Injector Temperature - Oven Program - Flow Rates check_method->problem_persists problem_persists->check_leaks Yes problem_persists->check_method Yes check_sample_prep Investigate Sample Preparation - Analyte Loss (Oxidation, Adsorption) - Matrix Effects (SPME) - Purging Efficiency (P&T) problem_persists->check_sample_prep Yes resolved Problem Resolved problem_persists->resolved No check_calibration Review Calibration - Standard Stability - Detector Linearity - Internal Standard Use check_sample_prep->check_calibration check_calibration->resolved

Caption: A logical workflow for troubleshooting common issues in VSC analysis.

Diagram 2: Key Steps in HS-SPME-GC-MS Analysis

This diagram illustrates the critical equilibria and steps involved in the HS-SPME-GC-MS workflow for VSC analysis.

HS_SPME_Workflow HS-SPME-GC-MS Workflow for VSCs sample_prep 1. Sample Preparation (Matrix Modification: Salt, Dilution) equilibration 2. Equilibration & Extraction (Heating, Agitation) Vial: Sample <=> Headspace <=> SPME Fiber sample_prep->equilibration desorption 3. Thermal Desorption (GC Inlet) SPME Fiber -> GC Column equilibration->desorption separation 4. Chromatographic Separation (GC Oven) desorption->separation detection 5. Detection & Identification (MS/SCD) separation->detection data_analysis 6. Data Analysis (Quantification) detection->data_analysis

Caption: The sequential steps and critical equilibria in HS-SPME-GC-MS analysis.

References
  • Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature. (n.d.). Google Scholar.
  • Technical Support Center: Improving Recovery of Volatile Sulfur Compounds from Food Matrices. (n.d.). Benchchem.
  • Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. (n.d.). Shimadzu Scientific Instruments.
  • Zou, Y., & Wu, H. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent.
  • Bulletin 916 Purge-and-Trap System Guide. (n.d.). Supelco.
  • The Stability of Sulfur Compounds, Low Molecular Weight Gases, and VOCs in Four Air Sample Bag Materials. (2011, January 25). SKC Inc.
  • Investigation of the stability of selected volatile sulfur compounds in different sampling containers. (n.d.). ResearchGate.
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020, March 9). MDPI.
  • Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. (2019, September 18). PubMed Central.
  • Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. (n.d.). Shimadzu.
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020, March 9). National Institutes of Health.
  • Wang, X., Wang, B., Le, M., & Stuetz, R. (2019, November 16). Calibration Methods for VSCs Measured on AS-TD-GC-SCD. ResearchGate.
  • GC-SCD Analysis of Sulfur Compounds Recommended by ASTM D5623. (n.d.). Shimadzu.
  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. (n.d.). SilcoTek Corporation.
  • Challenges and Artifact Concerns in Analysis of Volatile Sulfur Compounds. (n.d.). AMiner.
  • The Importance of Analyzing Sulphur Compounds in Food. (2021, November 4). LCGC International.
  • Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. (2024, March 30). Journal of Oral Medicine and Pain.
  • Sulfur Analyzer Calibration. (n.d.). AppliTek.
  • Application Notes and Protocols for the Analysis of Volatile Sulfur Compounds by Headspace SPME-GC-MS. (n.d.). Benchchem.
  • Fundamentals of Purge and Trap. (n.d.). Teledyne Tekmar.

Sources

Technical Support Center: Stabilizing Tetrahydrofuran-3-thiol in Flavor Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stabilization of Tetrahydrofuran-3-thiol (THT). This resource is designed for researchers, flavor chemists, and formulation scientists encountering challenges with the stability of this potent, meaty aroma compound within flavor emulsion systems. This guide provides in-depth, science-backed answers to common questions and troubleshooting scenarios to help you maintain the desired sensory profile of your products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature of this compound and the primary reasons for its degradation.

Q1: What is this compound (THT) and why is it important in flavor applications?

A1: this compound, often referred to as THT, is a highly impactful volatile sulfur compound. Its sensory profile is predominantly characterized by desirable savory, roasted, and meaty notes, making it a key component in the formulation of meat, soup, and savory snack flavors.[1][2] Even at trace concentrations (in the parts-per-billion range), it can significantly enhance the authenticity and richness of a flavor profile. However, its chemical structure, which includes a reactive thiol (-SH) group, also makes it notoriously unstable.

Q2: My flavor emulsion containing THT is rapidly losing its characteristic meaty aroma. What is happening?

A2: The loss of THT's characteristic aroma is almost certainly due to its chemical degradation within the emulsion. Thiols are one of the most reactive functional groups found in flavor chemistry and are highly susceptible to chemical transformation, primarily through oxidation.[3][4][5] In an oil-in-water emulsion, multiple factors—including oxygen, metal ions, and interactions at the oil-water interface—create a highly conducive environment for these aroma-destroying reactions.

Q3: What are the primary chemical pathways that cause THT to degrade?

A3: There are two principal degradation pathways for furanthiols like THT in a flavor matrix:

  • Oxidation to Disulfides: This is the most recognized pathway for thiol degradation. The thiol group (-SH) of two THT molecules can be oxidized to form a disulfide bond (-S-S-), creating a new, less odorous, and often sensorially undesirable dimer molecule.[3][6][7] This reaction is readily catalyzed by oxygen and transition metal ions.

  • Polymerization/Oligomerization: Studies on structurally similar compounds, such as 2-methyl-3-furanthiol (MFT), have shown that instability is not solely due to disulfide formation but can also result from the furan ring's ability to undergo oligomerization or polymerization.[8][9] Electrophilic species formed under certain conditions can react with other THT molecules, leading to larger, non-volatile compounds and a significant loss of aroma. This pathway can be more detrimental than simple oxidation.[10]

The diagram below illustrates these competing degradation pathways.

THT This compound (Desirable Meaty Aroma) Oxidation Oxidation (O₂, Metal Ions) THT->Oxidation Thiol Group Reaction Polymerization Polymerization (Electrophilic Attack) THT->Polymerization Furan Ring Reaction Disulfide Di-(tetrahydrofuran-3-yl) disulfide (Weak, Rubbery Off-Note) Oxidation->Disulfide Polymers Polymers / Oligomers (Non-volatile, Aroma Loss) Polymerization->Polymers cluster_prep Phase Preparation cluster_emulsify Emulsification & Storage Aqueous 1. Prepare Aqueous Phase (DI Water, Hydrocolloid, Buffer) Chelator 2. Add Chelator (e.g., EDTA) & Water-Soluble Antioxidant (e.g., Ascorbic Acid) Aqueous->Chelator DeOxy_A 3. Sparge Aqueous Phase with Nitrogen (20 min) Chelator->DeOxy_A Emulsify 8. Emulsify (High-Shear Mixer) Under Nitrogen Blanket Oil 4. Prepare Oil Phase (Flavor Oil, Weighting Agent) Antiox_O 5. Add Oil-Soluble Antioxidant (e.g., Tocopherols) Oil->Antiox_O DeOxy_O 6. Sparge Oil Phase with Nitrogen (20 min) Antiox_O->DeOxy_O THT_Add 7. Add this compound to Oil Phase DeOxy_O->THT_Add Homogenize 9. Homogenize (Optional) (High-Pressure Homogenizer) Emulsify->Homogenize Store 10. Store (Flush Headspace with N₂, Refrigerate, Protect from Light) Homogenize->Store

Sources

Technical Support Center: Purification of Synthetic Tetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic Tetrahydrofuran-3-thiol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity this compound for their applications. The following troubleshooting guides and FAQs provide in-depth technical advice and field-proven insights to address specific issues you might face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthetically prepared this compound?

A1: The impurities in your synthetic this compound will largely depend on the synthetic route employed. Common methods for its preparation include the vulcanization of "bread ketone" followed by reduction, or the reaction of 4,5-dihydro-2-methylfuran with thioacetic acid.[1][2] Based on these synthetic pathways, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Residual "bread ketone," 5-hydroxy-2-pentanone, or 4,5-dihydro-2-methylfuran.

  • Reagents and Catalysts: Traces of vulcanizing agents, reducing agents (like sodium borohydride), acids (such as phosphoric acid), or bases used in the synthesis.

  • Solvents: Residual solvents used during the reaction or workup.

  • Byproducts of the Reaction:

    • Isomers: Positional or stereoisomers of this compound.

    • Oxidation Products: The most common oxidation product of a thiol is the corresponding disulfide (a dimer). This can form upon exposure to air.

    • Side-Reaction Products: Depending on the specific reaction conditions, other unforeseen byproducts may also be present.

  • Degradation Products: Tetrahydrofuran (THF) and its derivatives are known to form explosive peroxides upon exposure to air and light.[3][4][5]

A summary of potential impurities and their boiling points is provided in the table below for your reference.

Impurity TypeExampleBoiling Point (°C)
Starting Material5-hydroxy-2-pentanone~178
SolventTetrahydrofuran66[6]
Oxidation ProductBis(2-methyltetrahydrofuran-3-yl) disulfide> Boiling point of the thiol
Product This compound 160-168 [7]
Q2: My this compound has a very strong, unpleasant odor that seems to linger. How can I minimize this?

A2: The strong odor is characteristic of many volatile thiols.[8] While it is inherent to the product itself, a lingering and overpowering smell often indicates the presence of highly volatile, low molecular weight thiol impurities. Here are some strategies to mitigate this:

  • Nitrogen Purge: Gently bubbling dry nitrogen through your product for a short period can help to remove highly volatile impurities. Be mindful not to evaporate your product.

  • Mild Oxidation: A common laboratory practice to reduce the odor of residual thiols is to oxidize them to the less volatile disulfides.[9][10] This can be achieved by:

    • Iodine Treatment: Adding a dilute solution of iodine dropwise to your crude product until a faint yellow color persists. The excess iodine can then be quenched with a dilute solution of sodium thiosulfate.

    • Air Oxidation: In some cases, simply stirring the crude product, open to the air (in a fume hood), can facilitate the oxidation of some thiol impurities.

It is important to note that these oxidation methods will also convert some of your desired product to the disulfide, which will then need to be removed in a subsequent purification step.

Q3: I suspect my product contains water. What is the best way to dry it?

A3: Water can be a significant impurity, especially if aqueous workups are involved in the synthesis. The presence of water can interfere with subsequent reactions and analyses. Here are the recommended drying methods:

  • Azeotropic Distillation: Tetrahydrofuran forms an azeotrope with water.[11] If your crude product is in a THF solution, you can perform a distillation to remove the water-THF azeotrope.

  • Drying Agents: For a final drying step, you can use anhydrous drying agents.

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄): These are common, neutral drying agents. Simply add the drying agent to your organic solution, stir for 15-30 minutes, and then filter to remove the solid.

    • Molecular Sieves: Activated 3Å or 4Å molecular sieves are also effective for removing water.

Caution: Avoid using strong bases like potassium hydroxide (KOH) for drying, especially if you suspect the presence of peroxides in any residual THF, as this can lead to explosions.[3]

Troubleshooting Purification Protocols

Problem: My final product is not pure enough after distillation.

Troubleshooting Guide:

Fractional distillation is a primary method for purifying this compound, which has a boiling point of 160-168 °C.[7] If you are not achieving the desired purity, consider the following:

  • Inadequate Column Efficiency:

    • Solution: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Co-boiling Impurities:

    • Solution: Some impurities may have boiling points very close to your product. In this case, distillation alone may not be sufficient. Consider a chemical pretreatment before distillation. For example, if you have acidic or basic impurities, you can wash your crude product with a dilute aqueous base or acid, respectively, to convert them into salts, which will then remain in the aqueous phase.

  • Thermal Decomposition:

    • Solution: Some sulfur compounds can be thermally labile. If you suspect your product is decomposing at its atmospheric boiling point, perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point and minimize thermal degradation.

Experimental Protocol: Vacuum Distillation of this compound

  • Setup: Assemble a vacuum distillation apparatus as shown in the diagram below. Use a well-insulated fractionating column.

  • Drying: Ensure your crude product is thoroughly dry before distillation to prevent bumping and pressure fluctuations.

  • Heating: Use a heating mantle with a magnetic stirrer to ensure even heating.

  • Vacuum: Gradually apply vacuum to the system.

  • Distillation: Slowly heat the distillation flask. Collect and discard the initial low-boiling fraction (forerun).

  • Product Collection: Collect the fraction that distills at the expected boiling point under the applied pressure.

  • Termination: Once the product has been collected, cool the system down before releasing the vacuum.

G crude_product Crude this compound distillation_flask Distillation Flask (with heating mantle and stir bar) crude_product->distillation_flask fractionating_column Fractionating Column distillation_flask->fractionating_column Vapor condenser Condenser fractionating_column->condenser Purified Vapor receiving_flask Receiving Flask condenser->receiving_flask Liquid Condensate (Pure Product) vacuum_source Vacuum Source condenser->vacuum_source To Vacuum

Caption: Workflow for vacuum distillation.

Problem: I have a significant amount of a higher-boiling impurity that I believe is a disulfide.

Troubleshooting Guide:

Disulfides are common byproducts of thiol synthesis and can also form during storage.[10] They have significantly higher boiling points than the corresponding thiols, making them difficult to remove by distillation if present in large quantities.

Solution: Reductive Cleavage Followed by Distillation

You can chemically reduce the disulfide back to the thiol before the final distillation.

Experimental Protocol: Reductive Cleavage of Disulfides

  • Dissolution: Dissolve your crude product containing the disulfide in a suitable solvent like ethanol or methanol.

  • Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) in portions at room temperature or with gentle cooling.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the disulfide spot/peak has disappeared.

  • Quenching: Carefully quench the excess reducing agent by the slow addition of a dilute acid (e.g., 1M HCl) until the solution is neutral or slightly acidic.

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude thiol by vacuum distillation as described previously.

G cluster_0 Reductive Cleavage cluster_1 Final Purification start Crude Product (Thiol + Disulfide) dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve reduce Add Reducing Agent (e.g., NaBH₄) dissolve->reduce monitor Monitor Reaction (TLC/GC) reduce->monitor quench Quench with Acid monitor->quench extract Extract with Organic Solvent quench->extract dry Wash and Dry extract->dry evaporate Solvent Removal dry->evaporate crude_thiol Crude Thiol evaporate->crude_thiol distill Vacuum Distillation crude_thiol->distill pure_product Pure this compound distill->pure_product

Caption: Workflow for disulfide removal.

Analytical Methods for Purity Assessment

To effectively troubleshoot your purification, you need reliable analytical methods to assess the purity of your material.

  • Gas Chromatography (GC): This is an excellent technique for separating and quantifying volatile impurities.[6][12][13][14] A Flame Ionization Detector (FID) is commonly used. For specific detection of sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) offers high sensitivity and selectivity.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique not only separates the components of your mixture but also provides structural information, which is invaluable for identifying unknown impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about your product and any impurities present.

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in your sample.[17]

By combining these analytical techniques with the purification strategies outlined above, you can effectively remove impurities from your synthetic this compound and obtain a high-purity product for your research and development needs.

References

  • Cole, W., & Johnson, J. E. (1951).
  • Fairbrother, D. H., et al. (2015). Removal of Thiol Ligands from Surface-Confined Nanoparticles without Particle Growth or Desorption. ACS Nano.
  • Axxence Aromatic GmbH. (2025).
  • Chevron Research Company. (1979). U.S.
  • Reddit r/OrganicChemistry. (2020). Removal of Smelly Thiol via Extraction?
  • Chevron Research Company. (1980). U.S.
  • Fairbrother, D. H., et al. (2015). Removal of Thiol Ligands from Surface-Confined Nanoparticles without Particle Growth or Desorption.
  • Ska, P., & Zysk, E. (2018).
  • Del Bianco, A., et al. (1991).
  • PAC L.P. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. AZoM.
  • Zhang, W., et al. (2020).
  • Wang, J., et al. (2019).
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methylthis compound, mixed isomers.
  • Agilent Technologies. (2014).
  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries.
  • The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol.
  • Sigma-Aldrich. (n.d.). 2-Methyl-3-tetrahydrofuranthiol mixture of cis and trans, ≥97%, FG.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Raharjo, T. J., et al. (2019). Ion Chromatographic Analysis of Sulfur Species (S2−, SO32−, and S2O32−)
  • Unknown. (2024).
  • Unknown. (2024). Properties and Stability of Tetrahydrofuran.
  • Endeavour Speciality Chemicals. (n.d.). 2-Methylthis compound.
  • NIOSH. (1994). TETRAHYDROFURAN: METHOD 1609.
  • BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling.
  • Wikipedia. (n.d.). Thiol.
  • GAF Corporation. (1981).
  • Perflavory. (n.d.). 2-methyl-3-tetrahydrofuran thiol.
  • Hrabalek, A., et al. (2020).
  • GAF Corporation. (1981).
  • EBSCO. (n.d.). Thiols | Research Starters.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • TCI Chemicals. (n.d.). 2-Methylthis compound (cis- and trans- mixture).
  • Chemistry LibreTexts. (2024). 9.
  • Chemistry Steps. (n.d.). Reactions of Thiols.
  • Cormica. (n.d.). Understanding Impurity Analysis.
  • Mason & Hanger-Silas Mason Co., Inc. (1970).

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Technical Support Center: Managing the Intense Odor of Tetrahydrofuran-3-thiol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the potent odor of Tetrahydrofuran-3-thiol. This comprehensive guide is designed for researchers, scientists, and drug development professionals who handle this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a safe and odor-free laboratory environment. Our approach is grounded in scientific principles and field-proven best practices to provide you with a self-validating system for managing this challenging compound.

Understanding the Challenge: The Potent Aroma of this compound

This compound (THT-3-thiol) is a sulfur-containing organic compound known for its extremely low odor threshold, detectable by the human nose at parts per billion (ppb) levels.[1][2] This potent, often described as meaty or sulfurous aroma, can create a significant nuisance in a laboratory setting, leading to discomfort and potential health effects such as headaches and nausea for personnel.[3][4] Therefore, meticulous planning and execution of handling procedures are paramount.

Chemical and Physical Properties of this compound

A thorough understanding of the physical and chemical properties of THT-3-thiol is the first step in effective odor management.

PropertyValueSource
Molecular Formula C5H10OS[5][6]
Molecular Weight 118.2 g/mol [5][6]
Appearance Colorless to pale yellow liquid[6][7][8]
Odor Roasted meat, sulfurous, onion-like[3][6][8]
Boiling Point 160-180 °C (320-356 °F)[9]
Flash Point 30 °C (86 °F)[9]
Density ~1.04 g/mL at 25 °C[7]
Solubility in Water Insoluble[6][9][10]

Troubleshooting Guide: Proactive Odor Management

This section provides a proactive approach to managing THT-3-thiol, focusing on preventing odor release from the outset.

How do I properly set up my workspace to handle this compound?

Proper workspace setup is the most critical step in preventing odor contamination. All work with THT-3-thiol must be conducted in a certified chemical fume hood.[11][12]

Experimental Workflow for Workspace Setup:

cluster_prep Preparation Phase cluster_setup Setup within Fume Hood cluster_final Final Checks prep_fume_hood Verify Fume Hood Certification prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_neutralization Prepare Bleach Baths and Traps prep_materials->prep_neutralization setup_work_area Line Work Surface with Absorbent Pads prep_neutralization->setup_work_area setup_equipment Assemble Reaction Apparatus setup_work_area->setup_equipment setup_trap Connect Bleach Trap to Exhaust setup_equipment->setup_trap check_seals Ensure All Connections are Secure setup_trap->check_seals check_ppe Don Appropriate PPE check_seals->check_ppe

Caption: Workflow for setting up a safe workspace for handling THT-3-thiol.

Step-by-Step Protocol:

  • Fume Hood Verification: Before starting any work, ensure the chemical fume hood is certified and functioning correctly. The airflow should be adequate to contain volatile vapors.[12]

  • Gather Materials: Collect all necessary chemicals, glassware, and equipment. This minimizes the need to move in and out of the fume hood, reducing the chance of vapor escape.

  • Prepare Neutralization Stations: Prepare a bleach bath by combining a 1:1 mixture of commercial bleach and water in a plastic container.[11][13] This bath will be used for immediate decontamination of glassware and utensils. Also, prepare a bleach trap to neutralize any vapors from the reaction exhaust.[11][14]

  • Work Surface Preparation: Line the work surface of the fume hood with disposable absorbent pads to contain any potential spills.

  • Apparatus Assembly: Assemble your reaction apparatus within the fume hood. Keep all containers closed whenever possible.[13]

  • Bleach Trap Connection: Connect the exhaust from your reaction setup to a bleach trap. This typically consists of a gas washing bottle filled with a bleach solution that will scrub the thiol vapors from the effluent gas stream.[14]

  • Secure Connections: Double-check that all joints and connections in your apparatus are secure to prevent leaks.

  • Personal Protective Equipment (PPE): Don the appropriate PPE before handling the compound.

What Personal Protective Equipment (PPE) is required?

A multi-layered approach to PPE is essential for personal safety and odor prevention.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling must be conducted in a certified chemical fume hood.[11][12]
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of >0.11 mm are recommended. Always inspect gloves for pinholes or tears before use.[11]
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side shields.[11]
Skin and Body Protection Laboratory CoatA standard lab coat should be worn to protect against splashes.[11]
Respiratory Protection RespiratorA respirator may be necessary if there is a risk of exposure above permissible limits or if irritation is experienced.[11]
How do I effectively neutralize this compound vapors during my experiment?

The most common and effective method for neutralizing thiol odors is through oxidation, typically using a sodium hypochlorite (bleach) solution.[12][13][14]

Experimental Setup for a Bleach Trap:

reaction_vessel Reaction Vessel (in Fume Hood) safety_trap Empty Safety Trap (Prevents Backflow) reaction_vessel->safety_trap Exhaust Tubing bleach_trap Gas Washing Bottle with Bleach Solution safety_trap->bleach_trap Tubing fume_hood_exhaust Fume Hood Exhaust bleach_trap->fume_hood_exhaust Vent to Back of Hood

Caption: Diagram of a bleach trap setup for neutralizing thiol vapors.

Step-by-Step Protocol for Bleach Trap:

  • Assembly: Connect the exhaust outlet of your reaction apparatus to the inlet of an empty gas washing bottle (safety trap) using chemical-resistant tubing.[4]

  • Bleach Scrubber: Connect the outlet of the safety trap to the inlet of a second gas washing bottle containing a 1:1 solution of commercial bleach and water.[11][13] Ensure the gas inlet tube is submerged below the surface of the bleach solution to allow for bubbling.

  • Venting: The outlet of the bleach trap should be directed towards the back of the fume hood.[4]

  • Flow Rate: Adjust the gas flow from your reaction to produce a gentle stream of bubbles (approximately 1-2 bubbles per second) through the bleach trap.[13]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with this compound.

Q1: What should I do in case of a small spill of this compound inside the fume hood?

A1: For small spills, immediately absorb the liquid with an inert absorbent material such as vermiculite or sand.[1] The contaminated absorbent should then be carefully transferred to a container with a bleach solution to neutralize the thiol. All materials used for cleanup, including gloves, should be placed in a sealed, labeled hazardous waste container.[14]

Q2: How do I properly dispose of waste containing this compound?

A2: All liquid and solid waste containing THT-3-thiol must be treated as hazardous waste.[13][15]

  • Liquid Waste: Collect all liquid waste in a designated, labeled container. Before sealing, you can add a bleach solution to the container to begin the neutralization process.

  • Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and absorbent pads, should be placed in a separate, clearly labeled hazardous waste bag or container.[15] It is good practice to enclose malodorous disposable items in a zip-lock bag before placing them in the main waste container.[14]

  • Glassware: All glassware that has come into contact with THT-3-thiol should be immediately submerged in a bleach bath and allowed to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[11][13][14]

Q3: Can I use other oxidizing agents besides bleach to neutralize the odor?

A3: While bleach (sodium hypochlorite) is the most common and readily available neutralizing agent, other oxidizing agents can also be effective. These may include hydrogen peroxide or potassium permanganate. However, the reaction conditions and byproducts may differ, so it is crucial to consult safety protocols and chemical compatibility charts before using alternative oxidizing agents.

Q4: My lab still has a lingering thiol odor even after following all procedures. What should I do?

A4: A lingering odor suggests a potential contamination source.

  • Re-check your workspace: Thoroughly inspect your fume hood and surrounding area for any missed spills or contaminated items.

  • Decontaminate surfaces: Wipe down all surfaces inside the fume hood with a bleach solution.

  • Check your waste containers: Ensure all waste containers are properly sealed.

  • Personal contamination: Be aware that the odor can cling to clothing and hair. If you suspect personal contamination, wash your hands and any affected skin thoroughly. It may be necessary to launder your lab coat separately.[1]

Q5: Are there any adsorbent materials that can help manage ambient thiol odors?

A5: Activated carbon is a common adsorbent for a wide range of volatile organic compounds, including thiols. Placing open containers of activated carbon within the fume hood can help capture fugitive emissions. Additionally, some research has explored the use of thiol-functionalized adsorbents or materials like gold nanoparticles supported on metal oxides for the selective capture of thiols.[16][17][18]

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: How to Work with Thiols. [Link]

  • Al-Thabaiti, S. A., et al. (2016). Selective Adsorption of Thiols Using Gold Nanoparticles Supported on Metal Oxides. ACS Omega, 1(3), 438-447. [Link]

  • University of California, Santa Barbara. (2008). Standard Operation Procedure for Disposal of Unknown Thiols. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Methylthis compound, mixed isomers. [Link]

  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]

  • Columbia University. (2011). SOP FOR STENCH CHEMICALS. [Link]

  • The Good Scents Company. (2025). 2-methyl-3-tetrahydrofuran thiol. [Link]

  • Webster Environmental Associates. Chemical Scrubbers - Odor. [Link]

  • Axxence Aromatic GmbH. (2025). Safety Data Sheet: NATURAL 2-METHYL this compound. [Link]

  • ACS Publications. (2024). Thiol-Functionalized Adsorbents through Atomic Layer Deposition and Vapor-Phase Silanization for Heavy Metal Ion Removal. [Link]

  • MDPI. (2021). Thiol-Functionalization Carbonaceous Adsorbents for the Removal of Methyl-Mercury from Water in the ppb Levels. [Link]

  • Haarslev. Chemical Scrubber. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • ACS Publications. (2017). Thiol Adsorption on and Reduction of Copper Oxide Particles and Surfaces. [Link]

  • PubChem. Tetrahydro-2-methyl-3-furanthiol. [Link]

  • Vapor Technologies. Odor Control Chemicals. [Link]

  • Pollution Systems. Chemical Gas Scrubbers. [Link]

  • Taylor & Francis Online. (2014). TREATMENT OF THIOLS IN A GAS STREAM USING ADSORPTION WITH ELECTROCHEMICAL REGENERATION. [Link]

  • Cole-Parmer. (2009). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. [Link]

  • Tri-Mer Corporation. Industrial Odor Control Scrubbers. [Link]

  • North Carolina Department of Environmental Quality. (2019). Tetrahydrofuran (THF). [Link]

  • PubChem. Tetrahydrofuran. [Link]

  • University of Rochester. How to Work with Thiols-General SOP. [Link]

  • Reddit. (2013). Handling thiols in the lab. [Link]

  • University College London. (2020). Thiols. [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Chemical Insights. (2023). Tetrahydrofuran—A Common Air Pollutant. [Link]

  • PubChem. LCSS: TETRAHYDROFURAN. [Link]

  • Wittenberg University. Handling Chemicals. [Link]

  • Scribd. (2023). Thiol Oxidation for Chemists. [Link]

  • Analytics-Shop. Professional Protective Clothing in the Chemical Laboratory. [Link]

  • Government of Alberta. (2002). Thiols. [Link]

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Technical Support Center: Reaction Optimization of THF Ring-Opening with Frustrated Lewis Pairs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reaction optimization of Tetrahydrofuran (THF) ring-opening reactions mediated by Frustrated Lewis Pairs (FLPs). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful, metal-free activation method. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot and optimize your reactions effectively.

Introduction to FLP-Mediated THF Ring-Opening

The ring-opening of cyclic ethers like THF by Frustrated Lewis Pairs represents a significant advancement in main-group chemistry, offering a metal-free alternative for C-O bond cleavage.[1][2][3] The fundamental principle of FLPs lies in the steric hindrance between a Lewis acid and a Lewis base, which prevents the formation of a classical adduct.[1][4] This "frustration" leaves the acidic and basic sites available to cooperatively activate a substrate—in this case, THF.

The generally accepted mechanism involves the coordination of the Lewis acidic center (e.g., a borane or an aluminane) to the oxygen atom of THF. This coordination polarizes and weakens a C-O bond, making the α-carbon susceptible to nucleophilic attack by the Lewis base (e.g., a phosphine or a bulky amine), leading to the ring-opening of the ether.[1][5]

Troubleshooting Guide

This section addresses common issues encountered during the THF ring-opening reaction with FLPs in a question-and-answer format.

Low or No Conversion

Question: I am seeing very low or no conversion of my starting materials. What are the likely causes and how can I address this?

Answer:

Low or no conversion in FLP-mediated THF ring-opening can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inadequate "Frustration" or FLP Activity: The choice of Lewis acid and base is critical. If the steric bulk is insufficient, a classical, unreactive Lewis acid-base adduct may form. Conversely, if the steric hindrance is too great, the FLP components may not be able to interact effectively with the THF molecule.

    • Solution:

      • Increase Lewis Acidity/Basicity: Employ a stronger Lewis acid, such as one with electron-withdrawing groups (e.g., B(C₆F₅)₃ is a common choice). For the Lewis base, consider phosphines with higher basicity. However, be mindful that highly basic, less hindered phosphines are more prone to adduct formation.

      • Modify Steric Bulk: If adduct formation is suspected (often observable by ³¹P NMR spectroscopy), increase the steric bulk of the phosphine or amine. If the reaction is slow, a slight decrease in steric bulk might be necessary to allow for a more favorable interaction with THF.

  • Catalyst Deactivation: FLPs can be deactivated by impurities, particularly water or other protic sources. The Lewis base can be protonated, and the Lewis acid can form a stable adduct with water.

    • Solution:

      • Rigorous Inert Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Purification of Reagents: Purify THF and other reagents to remove any traces of water.

  • Suboptimal Reaction Conditions: Temperature and concentration play a significant role.

    • Solution:

      • Temperature Optimization: While many FLP reactions proceed at room temperature, some systems may require gentle heating to overcome the activation barrier. However, excessive heat can lead to decomposition or side reactions. A systematic temperature screen (e.g., from room temperature to 80°C) is advisable.[6]

      • Concentration Effects: Ensure that the concentration of your FLP and THF is sufficient. In some cases, using THF as the solvent can drive the reaction forward.

Formation of Undesired Byproducts

Question: I am observing the formation of significant byproducts. What are these likely to be and how can I minimize them?

Answer:

Byproduct formation is a common challenge. The nature of the byproducts can provide clues to the underlying issue.

  • THF Polymerization: Strong Lewis acids can initiate the cationic ring-opening polymerization of THF, leading to the formation of poly(tetrahydrofuran).[7]

    • Solution:

      • Control Stoichiometry: Use a stoichiometric amount of the FLP relative to the THF if you are targeting a single ring-opened product. If using a catalytic amount of the Lewis acid, be aware that polymerization is a risk.

      • Lower Temperature: Polymerization is often more favorable at higher temperatures. Running the reaction at a lower temperature can help to minimize this side reaction.

      • Lewis Acid Choice: Very strong Lewis acids are more prone to initiating polymerization. A slightly attenuated Lewis acid might be necessary.

  • Side Reactions with the FLP: The FLP itself can undergo side reactions, especially at elevated temperatures. For example, some phosphine-borane adducts can undergo thermal rearrangement.[8]

    • Solution:

      • Mindful Temperature Control: Avoid unnecessarily high temperatures.

      • Characterize Your FLP: Ensure that the FLP you are using is stable under the reaction conditions.

Slow Reaction Rate

Question: The reaction is proceeding, but it is very slow. How can I increase the reaction rate?

Answer:

A slow reaction rate can make a process impractical. Several factors can be tuned to accelerate the reaction.

  • FLP Component Selection: The electronic properties of the FLP are paramount.

    • Solution:

      • Enhance Lewis Acidity: The rate of THF ring-opening has been shown to be significantly enhanced by increasing the Lewis acidity of the acidic component. For instance, intramolecular Al/P FLPs with -C₆F₅ groups on the aluminum center react about 10 times faster than those with -Mes (mesityl) groups.[3][5]

      • Optimize Lewis Base: The nucleophilicity of the Lewis base is also crucial. A more nucleophilic phosphine will attack the activated THF more readily.

  • Solvent Effects: The solvent can influence the stability of the transition state.

    • Solution:

      • Solvent Screening: While THF is often the substrate, if you are using a co-solvent, consider its polarity. A more polar solvent may stabilize the charged intermediates in the ring-opening process, potentially accelerating the reaction.

      • THF as Solvent: Using THF as the solvent increases its concentration, which can lead to a higher reaction rate.

  • Intramolecular vs. Intermolecular FLPs: Intramolecular FLPs, where the Lewis acid and base are tethered, can benefit from a favorable entropy of activation.

    • Solution:

      • Consider Intramolecular Systems: If feasible, an intramolecular FLP with an appropriate linker can lead to a more efficient reaction. The distance between the acidic and basic centers in these systems is a key factor in their reactivity.[1][6][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of Lewis acid to Lewis base?

A1: For intermolecular FLPs, a 1:1 stoichiometric ratio is typically used. An excess of one component could potentially lead to side reactions.

Q2: Can I use THF as the solvent for this reaction?

A2: Yes, using THF as the solvent is a common practice and can be beneficial as it drives the reaction forward due to the high concentration of the substrate. However, this also increases the risk of polymerization if a highly active Lewis acid is used.

Q3: How can I monitor the progress of the reaction?

A3: NMR spectroscopy is a powerful tool for monitoring these reactions.

  • ³¹P NMR: The phosphorus chemical shift of the Lewis base will change significantly upon reaction with THF. You can monitor the disappearance of the starting phosphine signal and the appearance of the new phosphonium product signal.

  • ¹H and ¹³C NMR: The appearance of new signals corresponding to the ring-opened THF fragment can be observed. For example, in the product of the reaction between a phosphine and THF activated by a borane, you would expect to see new methylene resonances.[10]

  • ¹¹B NMR: The boron chemical shift will also change upon coordination to the oxygen of the ring-opened THF.

Q4: What are some common Lewis acid and Lewis base combinations for THF ring-opening?

A4:

  • Lewis Acids: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is the most commonly used Lewis acid due to its high acidity and steric bulk. Aluminum-based Lewis acids, particularly in intramolecular systems, have also been shown to be effective.[3][5]

  • Lewis Bases: A variety of sterically hindered phosphines (e.g., tricyclohexylphosphine, tri-tert-butylphosphine) and bulky amines are commonly employed. The choice of base should be guided by a balance of sufficient nucleophilicity and steric bulk to prevent adduct formation.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Many of the reagents used in FLP chemistry require careful handling.

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This is a moisture-sensitive solid. It should be handled in an inert atmosphere (glovebox or Schlenk line). It can cause skin and eye irritation.

  • Phosphines: Many phosphines are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They are also often toxic and have strong, unpleasant odors. Work in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are essential. Ensure they are properly dried and stored.

Experimental Protocol Example: THF Ring-Opening with B(C₆F₅)₃ and a Hindered Phosphine

This is a general protocol and may require optimization for your specific phosphine.

  • Preparation: In a glovebox, add tris(pentafluorophenyl)borane (1.0 eq) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF as the solvent.

  • Lewis Base Addition: Slowly add a solution of the sterically hindered phosphine (1.0 eq) in anhydrous THF to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by taking aliquots for NMR analysis at regular intervals.

  • Work-up: Once the reaction is complete (as determined by NMR), the product can often be isolated by removal of the volatile THF under vacuum. The resulting solid can then be purified by recrystallization from a suitable solvent if necessary.

Data Summary Table

Lewis AcidLewis BaseSolventTemperature (°C)TimeYield (%)Reference
B(C₆F₅)₃tBu₂PHTHFRoom Temp--[7]
B(C₆F₅)₃2,6-LutidineTHFRoom Temp--[7]
Intramolecular Al(Mes)₂/PhosphineTHFToluene-d₈80--[6]
Intramolecular Al(C₆F₅)₂/PhosphineTHFToluene-d₈Room Temp--[5]

Note: The table provides examples of successful FLP combinations for THF ring-opening. Specific yields and reaction times are highly dependent on the exact substrates and conditions and should be optimized.

Visualizing the Mechanism and Workflow

Reaction Mechanism

FLP_THF_Opening FLP FLP (Lewis Acid + Lewis Base) Intermediate Activated Complex [FLP···THF] FLP->Intermediate Coordination of LA to THF oxygen THF THF THF->Intermediate Product Ring-Opened Product Intermediate->Product Nucleophilic attack by LB on α-carbon Troubleshooting_Workflow Start Low/No Conversion Check_FLP Is the FLP active? (Check for adduct formation) Start->Check_FLP Adduct_Yes Increase Steric Bulk or Decrease Basicity/Acidity Check_FLP->Adduct_Yes Yes Adduct_No Is the FLP reactive enough? Check_FLP->Adduct_No No Reactive_No Increase Lewis Acidity/Basicity Adduct_No->Reactive_No Reactive_Yes Check Reaction Conditions Reactive_No->Reactive_Yes No Conditions_Optimize Optimize Temperature and Concentration Reactive_No->Conditions_Optimize Yes Check_Purity Check Reagent Purity (Anhydrous Conditions) Reactive_Yes->Check_Purity

Caption: Troubleshooting workflow for low conversion.

References

  • Su, C.-Y., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega. Available at: [Link]

  • Stephan, D. W. (2009). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Request PDF. Available at: [Link]

  • Federmann, J., et al. (2021). Ring-Opening of THF via an Intramolecular P/Al-Based Frustrated Lewis Pair: Assistance by C₆F₅ Groups beyond Electronegativity?. Request PDF. Available at: [Link]

  • Stephan, D. W. (2015). Frustrated Lewis Pairs. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • Chase, P. A., et al. (2008). Reactions of phosphines with electron deficient boranes. Dalton Transactions. Available at: [Link]

  • Su, C.-Y., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PubMed. Available at: [Link]

  • Stephan, D. W. (2024).
  • Su, C.-Y., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega. Available at: [Link]

  • Su, C.-Y., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. Available at: [Link]

  • Kotani, Y., et al. (2007). Effect of Phosphine, B(C6F5)3 in Ring Opening Metathesis Polymerization (ROMP) of Cyclic Olefins by (Arylimido)Vanadium(V). J-Stage. Available at: [Link]

  • Ghosh, C., et al. (2022). (PDF) Redox‐Active Frustrated Lewis Pair‐Mediated B H Bond Activation: From Proton Transfer to THF Ring Opening. ResearchGate. Available at: [Link]

  • Anderson, N. H., et al. (2022). THF Activation from the Synthesis of Reactive Uranium(III)-Pnictogen Bonds. Organometallics. Available at: [Link]

  • Mondal, B., et al. (2015). Frustrated Lewis pairs: Design and reactivity. Request PDF. Available at: [Link]

  • Soós, T., et al. (2012).
  • Federmann, J., et al. (2021). Ring-Opening of THF via an Intramolecular P/Al-Based Frustrated Lewis Pair: Assistance by C6F5 Groups beyond Electronegativity?. figshare. Available at: [Link]

  • Li, G., et al. (2022). Heterogeneous Frustrated Lewis Pair Catalysts: Rational Structure Design and Mechanistic Elucidation Based on Intrinsic Properties of Supports. ACS Publications. Available at: [Link]

  • Wang, C., et al. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. Available at: [Link]

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Technical Support Center: Isomer Separation in 2-Methyltetrahydrofuran-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-methyltetrahydrofuran-3-thiol. This resource is designed for researchers, scientists, and professionals in drug development and flavor chemistry who are navigating the complexities of synthesizing this important sulfur-containing compound. Due to its two chiral centers, 2-methylthis compound exists as four stereoisomers, each with potentially distinct sensory and biological properties.[1][2] The separation of these isomers is a frequent and critical challenge.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and field-proven insights to ensure you can achieve your desired isomeric purity.

Troubleshooting Guide: Common Issues in Isomer Separation

This section addresses common problems encountered during the separation of 2-methylthis compound isomers. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: My synthesis produced a mixture of cis and trans diastereomers. How can I separate them?

Question: I've synthesized 2-methylthis compound, and my analytical data (GC-MS, NMR) indicates a mixture of both cis and trans diastereomers. What are the most effective methods to isolate the desired diastereomer?

Answer:

The separation of diastereomers is often more straightforward than enantiomer separation due to their different physical properties. Here are the recommended approaches, from simplest to most advanced:

1. Fractional Distillation:

  • Principle: Diastereomers have different boiling points, which can be exploited for separation by careful distillation.

  • Protocol:

    • Use a fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column).

    • Heat the mixture slowly and maintain a consistent temperature gradient along the column.

    • Collect fractions at different temperature ranges. The boiling point for a mixture of cis and trans 2-methylthis compound is reported to be in the range of 160-168 °C.[3]

    • Analyze each fraction by GC or NMR to determine the diastereomeric ratio.

  • Causality: The different spatial arrangements of the methyl and thiol groups in the cis and trans isomers lead to variations in intermolecular forces, resulting in distinct boiling points.

2. Column Chromatography:

  • Principle: Diastereomers exhibit different affinities for the stationary phase in column chromatography, allowing for their separation.

  • Protocol:

    • Select an appropriate stationary phase, typically silica gel for compounds of this polarity.

    • Perform a solvent screen using thin-layer chromatography (TLC) to find an eluent system that provides good separation of the diastereomeric spots. Start with non-polar solvents like hexane and gradually increase polarity with ethyl acetate or dichloromethane.

    • Pack a column with the chosen stationary phase and load your sample.

    • Elute the column with the optimized solvent system, collecting fractions.

    • Monitor the fractions by TLC or GC to identify those containing the pure diastereomers.

  • Expertise & Experience: While TLC may not always show baseline separation, it can still guide the development of a successful column chromatography method.[4]

3. Crystallization:

  • Principle: If one diastereomer is more prone to crystallization or forms a less soluble crystal lattice in a particular solvent system, it can be selectively crystallized from the mixture.

  • Protocol:

    • Dissolve the diastereomeric mixture in a minimal amount of a suitable hot solvent.

    • Slowly cool the solution to induce crystallization. Seeding with a pure crystal of the desired diastereomer can be beneficial.[5]

    • Filter the crystals and wash with a small amount of cold solvent.

    • Analyze both the crystals and the mother liquor to assess the efficiency of the separation.

  • Trustworthiness: This method's success is highly dependent on the specific properties of the diastereomers and the choice of solvent. Extensive solvent screening may be necessary.

Issue 2: I need to separate the enantiomers of a specific diastereomer (e.g., the cis or trans pair). What are my options?

Question: I have successfully isolated the trans-2-methylthis compound, but now I need to separate the (2R,3S) and (2S,3R) enantiomers. What techniques are available for this chiral resolution?

Answer:

Separating enantiomers requires a chiral environment. The most common and effective methods are chiral chromatography and diastereomeric salt formation.

1. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC):

  • Principle: Chiral stationary phases (CSPs) in HPLC or SFC columns interact differently with each enantiomer, leading to different retention times and thus, separation.

  • Protocol:

    • Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based).

    • Optimize the mobile phase (a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) to achieve baseline separation.

    • Perform the separation on a preparative scale to collect the individual enantiomers.

  • Authoritative Grounding: The use of chiral stationary phases for the separation of stereoisomers is a well-established technique in analytical and preparative chemistry.

2. Diastereomeric Salt Formation and Crystallization:

  • Principle: This classical resolution method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

  • Protocol:

    • Select a suitable chiral resolving agent that can react with the thiol group (or a derivative). For thiols, this can be challenging. A more common approach is to work with a precursor alcohol, such as 2-methyl-3-hydroxy-tetrahydrofuran.

    • React the racemic precursor with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric esters.

    • Separate the diastereomeric esters by crystallization.

    • Hydrolyze the separated esters to obtain the enantiomerically pure alcohols.

    • Convert the pure enantiomeric alcohols to the corresponding thiols.

  • Causality: The formation of diastereomers creates new molecules with distinct physical properties, allowing for separation by standard laboratory techniques like crystallization.

3. Enantioselective Synthesis:

  • Principle: A more advanced approach is to synthesize the desired enantiomer directly, avoiding the need for resolution.

  • Methodology:

    • Sharpless Asymmetric Dihydroxylation: This method can be used to create chiral diols from alkenes, which can then be converted to the desired thiol. This has been successfully applied to the synthesis of 2-methyl-tetrahydrofuran-3-thiol stereoisomers.[1][2][6][7]

    • Mitsunobu Reaction: This reaction can be used to invert the stereochemistry at one of the chiral centers, allowing access to different stereoisomers.[1][2][6][7]

  • Expertise & Experience: While more complex, enantioselective synthesis can be more efficient for producing a single, pure enantiomer.

Frequently Asked Questions (FAQs)

Synthesis & Isomer Formation

Q1: What are the common synthetic routes to 2-methylthis compound, and what is the typical isomeric ratio produced?

A1: Common synthetic routes often start from precursors like 5-hydroxy-2-pentanone or bread ketone.[8][9] The isomeric ratio of the product can vary significantly depending on the specific reaction conditions and reagents used. For instance, one patented method starting from 5-hydroxy-2-pentanone claims to reduce the formation of byproducts and isomers.[8] Enantioselective syntheses, such as those employing Sharpless asymmetric dihydroxylation, aim to produce specific stereoisomers with high enantiomeric excess (ee), though the reported ee values can vary (e.g., 62% to 80% ee for different isomers).[1][2][6][7]

Q2: Can I control the diastereomeric ratio during the synthesis?

A2: Yes, to some extent. The choice of reagents and reaction conditions can influence the diastereoselectivity of the synthesis. For example, the oxidation of (E)-3-penten-1-ol mesylate with H2O2 and HCOOH or with KMnO4 can lead to the formation of trans- or cis-2-methyl-3-hydroxytetrahydrofuran, respectively, which are precursors to the thiols.[7]

Separation & Analysis

Q3: What analytical techniques are best for determining the isomeric purity of my 2-methylthis compound sample?

A3: The most powerful techniques for analyzing isomeric purity are:

  • Gas Chromatography (GC) with a Chiral Column: This is the gold standard for separating and quantifying all four stereoisomers.[7]

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Column: Also highly effective for enantiomeric separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the diastereomeric ratio (cis vs. trans) by comparing the integration of characteristic peaks. Differentiating enantiomers by NMR typically requires the use of a chiral solvating agent or derivatization with a chiral reagent.

Q4: I am having trouble separating the diastereomers by column chromatography. What can I do?

A4: If you are struggling with column chromatography, consider the following:

  • Solvent System Optimization: A thorough screening of solvent systems with varying polarities is crucial.

  • Stationary Phase: While silica gel is common, other stationary phases like alumina might offer different selectivity.

  • Gradient Elution: A gradual change in the solvent polarity during elution can sometimes improve separation.

  • Sample Loading: Overloading the column can significantly reduce separation efficiency. Ensure you are using an appropriate amount of sample for your column size.

Q5: Are there any specific safety precautions I should take when working with 2-methylthis compound?

A5: Yes. 2-methylthis compound is a sulfur-containing compound and should be handled with care in a well-ventilated fume hood. It is flammable and can cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) for detailed safety information.

Visualizing Separation Workflows

Workflow for Diastereomer Separation

Diastereomer_Separation start Mixture of cis/trans 2-methylthis compound distillation Fractional Distillation start->distillation column Column Chromatography (Silica Gel) start->column crystallization Fractional Crystallization start->crystallization analysis Analyze Fractions (GC, NMR) distillation->analysis column->analysis crystallization->analysis cis_isomer Pure cis-isomer analysis->cis_isomer trans_isomer Pure trans-isomer analysis->trans_isomer

Caption: General workflows for separating diastereomers of 2-methylthis compound.

Workflow for Enantiomer Separation (Chiral Chromatography)

Enantiomer_Separation start Racemic Mixture (e.g., trans-isomers) hplc Chiral HPLC/SFC with Chiral Stationary Phase start->hplc collection Collect Separated Enantiomer Fractions hplc->collection analysis Analyze Purity (Chiral GC/HPLC) collection->analysis enantiomer1 Enantiomer 1 (e.g., 2R,3S) analysis->enantiomer1 enantiomer2 Enantiomer 2 (e.g., 2S,3R) analysis->enantiomer2

Caption: Workflow for enantiomeric resolution using chiral chromatography.

Quantitative Data Summary

Technique Isomers Separated Key Parameters Reported Efficiency Reference
Enantioselective Synthesis (Sharpless AD & Mitsunobu)All four stereoisomersChiral ligands (AD-mix-α, AD-mix-β)(2R,3S) & (2R,3R): 80% ee(2S,3R) & (2S,3S): 62% ee[1][2][6][7]
Gas Chromatography-Olfactometry (GC-O)All four stereoisomersChiral stationary phaseEffective for analytical separation and sensory evaluation[1][2][6][7]

References

  • Dai, Y., Liu, Y. G., Sun, B., Yang, S., & Tian, H. (2015). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Journal of Agricultural and Food Chemistry, 63(3), 833-838. [Link]

  • PubMed. (n.d.). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Retrieved from [Link]

  • ACS Publications. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Retrieved from [Link]

  • Google Patents. (n.d.). CN108440457B - Preparation method and application of 2-methylthis compound.
  • Google Patents. (n.d.). CN111943916A - Preparation method of 2-methylthis compound.
  • UNEP. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-Methylthis compound. Retrieved from [Link]

  • Reddit. (2022). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]

  • NIH. (n.d.). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. Retrieved from [Link]

  • Endeavour Speciality Chemicals. (n.d.). 2-Methylthis compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative Separation of THC Isomers and Metabolites from Whole Blood. Retrieved from [Link]

  • MARLAP. (n.d.). MARLAP Manual Volume II: Chapter 14, Separation Techniques. Retrieved from [Link]

Sources

Technical Support Center: Improving the Stability of Cooked Meat Flavors Containing Furanthiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the stability of cooked meat flavors, with a specific focus on the pivotal role of furanthiols. This guide is designed for researchers, scientists, and professionals in flavor chemistry and drug development. Here, we move beyond simple procedural lists to delve into the fundamental chemistry, offering actionable insights and robust protocols to address the inherent instability of these potent aroma compounds.

Section 1: Fundamentals of Furanthiol Chemistry and Instability

Furanthiols, such as the impactful 2-methyl-3-furanthiol (MFT), are sulfur-containing volatile compounds that are crucial to the characteristic "meaty" aroma of cooked foods.[1][2][3][4][5] With exceptionally low odor thresholds, their contribution to the overall flavor profile is significant even at trace concentrations.[3] These compounds are primarily generated during thermal processing through the Maillard reaction, involving precursors like cysteine and ribose, as well as from thiamin degradation.[1][2][6][7][8][9]

However, the very reactivity that makes furanthiols potent flavor contributors also renders them highly unstable.[1][2] They are susceptible to degradation through several pathways, including oxidation and interactions with other food components.[1][2][4][5] Understanding these degradation mechanisms is the first step toward developing effective stabilization strategies.

Key Furanthiols in Cooked Meat Flavor
Compound NameFEMA NumberCommon Aroma DescriptorsNatural Occurrence
2-Methyl-3-furanthiol3188Boiled beef, roasted meatCooked beef, chicken, coffee[10]
2-Furfurylthiol2493Roasted, coffee-like, sulfuryCooked meat, coffee, bread[11]
2-Methyl-3-(methylthio)furan-MeatyCooked beef[6]
3-Mercapto-2-pentanone-Meaty, sulfuryCooked meat
Primary Degradation Pathways

The instability of furanthiols is a major challenge in maintaining the authentic flavor of cooked meat products over time. The primary pathways for their degradation include:

  • Oxidation: Thiols are readily oxidized to form disulfides, which often possess different and less desirable aroma characteristics.[11] This process can be accelerated by the presence of oxygen and metal ions.

  • Reaction with Other Components: Furanthiols can react with other food components, such as melanoidins formed during the Maillard reaction, leading to a loss of aroma intensity.[1][2]

  • Influence of pH: The pH of the food matrix can significantly impact the stability of furanthiols. Generally, lower pH conditions (more acidic) tend to favor the stability of some key furanthiols.[12][13]

Below is a diagram illustrating the primary degradation pathway of 2-methyl-3-furanthiol (MFT) through oxidation.

G Oxidative Degradation of 2-Methyl-3-furanthiol (MFT) MFT 2-Methyl-3-furanthiol (MFT) (Meaty Aroma) Radical Thiyl Radical (Intermediate) MFT->Radical Oxidation [O2, Metal Ions] Disulfide Bis(2-methyl-3-furyl) disulfide (Altered/Reduced Aroma) Radical->Disulfide Dimerization

Caption: Oxidative degradation of MFT to its disulfide.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formulation and storage of cooked meat flavors containing furanthiols.

Q1: My cooked meat flavor loses its characteristic "meaty" aroma over a short period. What is the likely cause?

A1: The rapid loss of a "meaty" aroma is often due to the degradation of key furanthiols, particularly 2-methyl-3-furanthiol (MFT).[14][15] MFT is notoriously unstable and can decrease significantly, with studies showing a potential 59% decrease in 24 hours under accelerated storage conditions.[14][15] The primary cause is likely oxidation, where the thiol group is converted to a disulfide, altering the aroma profile.[11] This process is accelerated by exposure to oxygen and the presence of transition metal ions.

Q2: I'm observing the development of a "sulfury" or "burnt" off-note in my product during storage. What could be happening?

A2: This can be a result of the degradation of furanthiols into other sulfur-containing compounds. For example, the breakdown of 2-furfurylthiol can lead to the formation of compounds with less desirable aromas. Additionally, interactions between furanthiols and other components in the food matrix can generate new volatile compounds with different sensory characteristics.

Q3: How does the pH of my formulation affect the stability of furanthiol-based flavors?

A3: The pH of the system plays a crucial role.[13] Generally, a lower pH (acidic conditions) can enhance the stability of certain furanthiols.[12] For instance, model reactions have shown that at a pH of 6.5, the levels of key sulfur odorants like 2-methyl-3-furanthiol are drastically reduced compared to reactions at pH 4.5.[12] Therefore, adjusting the pH of your formulation to be slightly acidic may improve flavor stability.

Q4: Can the presence of fats or lipids in my meat product influence furanthiol stability?

A4: Yes, the food matrix has a significant impact. While lipids themselves can undergo oxidation and produce off-flavors, some studies suggest that fat-containing systems can actually help stabilize certain thiol compounds.[16] Conversely, unsaturated fatty acids have been shown to impede the formation of some furanthiols, possibly by reacting with hydrogen sulfide, a key precursor.[12] The interaction is complex and depends on the specific lipid profile and processing conditions.

Q5: Are there specific ingredients I should be cautious of that might accelerate flavor degradation?

A5: Transition metal ions, such as iron and copper, can act as catalysts for the oxidation of thiols and should be minimized.[17][18] Their presence, even in trace amounts, can significantly accelerate the degradation of furanthiols. Consider using chelating agents like EDTA or natural alternatives to bind these metal ions and reduce their catalytic activity.

Section 3: Experimental Protocols for Stabilization

Here, we provide detailed protocols for common techniques aimed at improving the stability of furanthiol-containing cooked meat flavors.

Protocol 1: Application of Antioxidants

Objective: To mitigate the oxidative degradation of furanthiols by incorporating antioxidants into the flavor system.

Rationale: Antioxidants can inhibit or delay oxidation by scavenging free radicals or by chelating pro-oxidative metal ions.[19]

Materials:

  • Base cooked meat flavor formulation

  • Selected antioxidant (e.g., Ascorbic acid, Tocopherols, Rosemary extract)

  • Control sample (no antioxidant)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment for analysis

Procedure:

  • Prepare your base cooked meat flavor formulation.

  • Divide the formulation into separate batches.

  • To each batch, add a specific concentration of the chosen antioxidant. It is advisable to test a range of concentrations to determine the optimal level. For example, for rosemary extract, you might test concentrations of 200, 500, and 1000 ppm.

  • Include a control batch with no added antioxidant.

  • Store all samples under identical, controlled conditions (e.g., accelerated storage at 40°C).

  • At regular intervals (e.g., 0, 7, 14, and 28 days), analyze the concentration of key furanthiols (e.g., 2-methyl-3-furanthiol) in each sample using GC-MS.

  • Concurrently, conduct sensory evaluations to assess any changes in the aroma profile.

Self-Validation:

  • The control sample will provide a baseline for the natural degradation rate of the furanthiols.

  • A successful experiment will show a statistically significant reduction in the rate of furanthiol degradation in the samples containing antioxidants compared to the control.

Protocol 2: Microencapsulation for Flavor Protection

Objective: To create a physical barrier around the volatile furanthiol compounds to protect them from environmental factors.[20][21]

Rationale: Encapsulation techniques, such as spray drying, can trap flavor compounds within a carrier material, enhancing their stability and controlling their release.[21][22]

Materials:

  • Cooked meat flavor oil

  • Carrier material (e.g., modified starch, gum arabic)

  • Water

  • Homogenizer

  • Spray dryer

Procedure:

  • Prepare an aqueous solution of the carrier material.

  • Disperse the cooked meat flavor oil into the carrier solution to form an emulsion.

  • Homogenize the emulsion to reduce the droplet size and ensure uniformity.

  • Feed the emulsion into a spray dryer. The hot air will evaporate the water, leaving behind a powdered, encapsulated flavor.

  • Collect the powdered flavor and store it in airtight containers.

  • To evaluate stability, store the encapsulated powder and a non-encapsulated control (the original flavor oil) under the same conditions.

  • Analyze the furanthiol content and sensory properties at regular intervals.

Self-Validation:

  • The encapsulated flavor should exhibit a significantly lower rate of furanthiol degradation compared to the unencapsulated flavor oil.

  • The physical properties of the powder (e.g., moisture content, particle size) should be characterized to ensure successful encapsulation.

The following diagram outlines the spray drying encapsulation workflow.

G Spray Drying Encapsulation Workflow cluster_0 Preparation cluster_1 Processing cluster_2 Output Flavor Flavor Oil (Core Material) Emulsion Emulsification & Homogenization Flavor->Emulsion Carrier Carrier Solution (Wall Material) Carrier->Emulsion SprayDry Spray Drying Emulsion->SprayDry Powder Encapsulated Flavor Powder SprayDry->Powder

Sources

Validation & Comparative

A Tale of Two Isomers: Unraveling the Sensory Profiles of Cis- and Trans-2-Methyltetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and aroma chemistry, the spatial arrangement of atoms within a molecule can wield profound influence over its sensory perception. This principle is vividly illustrated in the case of 2-methyltetrahydrofuran-3-thiol, a potent sulfur-containing compound revered for its significant contribution to savory flavors.[1][2] While often utilized as a mixture of its cis and trans isomers, a deeper investigation into the distinct sensory profiles of these stereoisomers reveals a fascinating divergence in aroma characteristics, highlighting the critical role of stereochemistry in flavor science.[3] This guide provides a comprehensive comparison of the sensory profiles of cis- and trans-2-methylthis compound, supported by experimental data and methodologies, to offer researchers and product developers a clearer understanding of their individual contributions to the overall flavor landscape.

The significance of stereochemistry in determining the sensory properties of flavor and fragrance compounds is well-established.[4] Isomers, molecules with the same chemical formula but different atomic arrangements, can interact differently with olfactory receptors in the human nose, leading to distinct odor perceptions.[3][4] For 2-methylthis compound, a compound generally characterized by its meaty, roasted, and sulfurous notes, the orientation of the methyl group relative to the thiol group dictates its ultimate sensory impact.[5][6]

The Olfactory Dichotomy: A Comparative Sensory Analysis

A pivotal study in this area, while focusing on the acetate derivative (2-methylthis compound acetate), provides invaluable insight into the sensory differences between the cis and trans configurations. Gas Chromatography-Olfactometry (GC-O) analysis of the four stereoisomers of the acetate revealed perceptible differences in both their odor characteristics and intensities.[3][4][7]

The trans-isomers of the acetate were consistently described as possessing a desirable meaty aroma as their primary note.[8] This aligns with anecdotal and industry-noted observations that the trans-isomer of the thiol itself is the more potently "meat-like" of the two.[3] In contrast, the cis-isomers of the acetate presented a starkly different profile, characterized by a pungent smell of raw garlic and onion .[8] This clear distinction underscores the critical importance of isomeric purity when targeting specific flavor profiles.

To quantify these differences, the odor thresholds of the four stereoisomers of 2-methylthis compound acetate were determined. The results, summarized in the table below, demonstrate that the cis-isomers possess slightly lower odor thresholds, indicating a higher potency, albeit with a less desirable aroma profile for many savory applications.

Stereoisomer ConfigurationIsomer TypeOdor Threshold (ng/L air)Primary Odor Descriptor
(2R,3S)-trans18.6Meaty
(2S,3R)-trans7.3Meaty
(2R,3R)-cis3.8Pungent (raw garlic, onion)
(2S,3S)-cis5.7Pungent (raw garlic, onion)
Data sourced from Dai et al. (2015) for 2-methylthis compound acetate.[8]

This data quantitatively confirms that stereochemistry not only alters the qualitative nature of the aroma but also its intensity. The (2R,3R)-cis-isomer was found to have the lowest odor threshold, making it the most potent of the four acetate stereoisomers.[8]

Experimental Protocols: Isolating and Characterizing Isomeric Sensory Profiles

The differentiation of these nuanced sensory profiles necessitates precise analytical techniques. Gas Chromatography-Olfactometry (GC-O) stands as the cornerstone methodology for such investigations, allowing for the separation of volatile compounds and the subsequent assessment of their individual odors by a trained human assessor.[4][7]

Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To separate the cis and trans isomers of 2-methylthis compound and characterize the odor profile of each eluting isomer.

Methodology:

  • Sample Preparation: A dilute solution of the 2-methylthis compound isomer mixture (or the individual, purified isomers) in an appropriate solvent (e.g., propylene glycol) is prepared.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The isomers are separated based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase (carrier gas). A chiral column is necessary for the separation of enantiomers.

  • Effluent Splitting: Upon exiting the column, the effluent is split. One portion is directed to a chemical detector, such as a mass spectrometer (MS) for identification, while the other is directed to an olfactometry port.

  • Olfactory Evaluation: A trained sensory panelist or assessor sniffs the effluent from the olfactometry port. The assessor records the retention time, intensity, and a detailed description of any detected odor.

  • Data Correlation: The retention times from the olfactory analysis are correlated with the peaks from the chemical detector to assign specific odor descriptors to the cis and trans isomers.

GC-O Experimental Workflow
Synthesis of Cis and Trans Isomers

The ability to study the individual isomers is predicated on their successful synthesis and isolation. A common synthetic route involves the preparation of the precursor, 2-methyl-3-hydroxytetrahydrofuran, followed by conversion to the thiol. The stereochemistry can be controlled through methods such as Sharpless asymmetric dihydroxylation for the cis-isomers and the Mitsunobu reaction for the trans-isomers, followed by mesylation and nucleophilic substitution to yield the desired thiol.[4][7]

G cluster_1 Isomer Synthesis Pathway Starting Material Starting Material Sharpless AD Sharpless Asymmetric Dihydroxylation Starting Material->Sharpless AD cis-2-methyl-3-hydroxy-tetrahydrofuran cis-2-methyl-3-hydroxy-tetrahydrofuran Sharpless AD->cis-2-methyl-3-hydroxy-tetrahydrofuran Mitsunobu Reaction Mitsunobu Reaction trans-2-methyl-3-hydroxy-tetrahydrofuran trans-2-methyl-3-hydroxy-tetrahydrofuran Mitsunobu Reaction->trans-2-methyl-3-hydroxy-tetrahydrofuran cis-2-methyl-3-hydroxy-tetrahydrofuran->Mitsunobu Reaction Mesylation & Nucleophilic Substitution Mesylation & Nucleophilic Substitution cis-2-methyl-3-hydroxy-tetrahydrofuran->Mesylation & Nucleophilic Substitution trans-2-methyl-3-hydroxy-tetrahydrofuran->Mesylation & Nucleophilic Substitution cis-2-methylthis compound cis-2-methylthis compound Mesylation & Nucleophilic Substitution->cis-2-methylthis compound trans-2-methylthis compound trans-2-methylthis compound Mesylation & Nucleophilic Substitution->trans-2-methylthis compound

Synthetic pathway to cis and trans isomers.

Conclusion

The sensory profiles of the cis and trans isomers of 2-methylthis compound exhibit a remarkable divergence, a testament to the profound impact of stereochemistry on odor perception. While the trans-isomer is associated with a desirable meaty aroma, the cis-isomer is characterized by a more pungent, alliaceous scent. This distinction, elucidated through GC-O analysis of the closely related acetate derivatives, provides a crucial framework for flavorists and researchers. For applications requiring a robust, meaty character, the selective use or enrichment of the trans-isomer is paramount. Conversely, the cis-isomer, with its lower odor threshold, may find utility in applications where a sharp, onion- or garlic-like note is desired. A thorough understanding and analytical characterization of the isomeric composition of 2-methylthis compound are therefore essential for the precise and effective formulation of savory flavor systems.

References

  • Dai, Y., Shao, J., Yang, S., Sun, B., Liu, Y., Ning, T., & Tian, H. (2015). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Journal of Agricultural and Food Chemistry, 63(2), 464–468. [Link]

  • PubMed. (2015). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. [Link]

  • Dai, Y., Shao, J., Yang, S., Sun, B., Liu, Y., Ning, T., & Tian, H. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry. [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. [Link]

  • PubChem. (n.d.). Tetrahydro-2-methyl-3-furanthiol. National Center for Biotechnology Information. [Link]

  • FlavScents. (n.d.). 2-methyl-3-tetrahydrofuran thiol. [Link]

  • Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-thioacetoxytetrahydrofuran (±)-2-methylthis compound acetate. [Link]

  • ResearchGate. (n.d.). Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. [Link]

  • ResearchGate. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Sulfur: How 2-Methylthis compound Shapes Savory Flavors. [Link]

  • Perfumer & Flavorist. (2012). 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. [Link]

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A Comparative Guide to 2-methyltetrahydrofuran-3-thiol and 2-methyl-3-furanthiol in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two pivotal sulfur-containing aroma compounds: 2-methyltetrahydrofuran-3-thiol (MFTHT) and 2-methyl-3-furanthiol (MFT). For researchers and product development professionals in the flavor and food industries, understanding the nuanced differences in their sensory profiles, chemical stability, and formation pathways is critical for effective flavor design and quality control.

Introduction: The Potent World of Sulfur Thiols

Volatile sulfur compounds are paramount in food aroma, often possessing exceptionally low odor thresholds that allow them to define a product's character at trace concentrations[1][2]. Among these, MFT and its saturated analogue, MFTHT, are renowned for imparting desirable savory, meaty, and roasted notes[3][4][5]. MFT is a key aroma constituent in a wide variety of cooked foods, including meat and coffee, generated during thermal processing[5][6]. MFTHT, also found naturally in cooked beef, offers a distinct, yet related, sensory profile that is invaluable in flavor creation[4].

The fundamental structural difference—an unsaturated furan ring in MFT versus a saturated tetrahydrofuran ring in MFTHT—is the primary determinant of their distinct properties. This guide will dissect these differences, providing experimental data and protocols to inform practical application and research.

Comparative Analysis: Sensory Profile and Physicochemical Properties

The most critical distinction between MFT and MFTHT lies in their organoleptic properties. MFT is generally characterized by a more intense "boiled" or "stewed" meat profile, while MFTHT leans towards a "roasted" beef and chicken character[4][7][8].

Property2-methyl-3-furanthiol (MFT) 2-methylthis compound (MFTHT)
Chemical Structure C₅H₆OSC₅H₁₀OS
CAS Number 28588-74-1[3][9]57124-87-5[8][10]
FEMA Number 3188[5][11]3787[12][13]
Molecular Weight 114.17 g/mol [3]118.20 g/mol [10]
Odor Profile Strong roasted, meaty, savory, coffee-like, sulfurous[3][5][6]. At 15 ppm, taste is sulfurous, fishy, meaty, with salmon/tuna notes[5][11].Roasted, beefy, chicken, meaty, sulfurous, with mild alliaceous (onion/garlic) nuances[8][10]. Described as a powerful cooked meat aroma[14].
Odor Threshold Extremely low; 0.00003 µg/kg reported[1].Very low; a key contributor to meat flavors even at low concentrations[12].
Key Applications Enhancing savory and roasted notes in meat, coffee, cocoa, and snack seasonings[3][6][15].Excellent in cooked beef and chicken flavors. Also used in chocolate, coffee, and roasted nut flavors at lower levels[4][8].
Chemical Stability The unsaturated furan ring makes it susceptible to oxidation, leading to the formation of less potent disulfides[1][4][15].The saturated tetrahydrofuran ring confers greater stability compared to MFT, especially against oxidation during processing and storage[4].

Formation Pathways: Maillard Reaction and Thiamine Degradation

Both compounds are primarily formed during the thermal processing of food, though their dominant formation routes and precursors can differ.

2-methyl-3-furanthiol (MFT) is generated through two main pathways:

  • Maillard Reaction : This is the most common pathway, involving a non-enzymatic reaction between a reducing sugar (pentoses like ribose are particularly effective) and the sulfur-containing amino acid, L-cysteine[1][9][16].

  • Thiamine (Vitamin B1) Degradation : The thermal breakdown of thiamine is another significant route to MFT formation[1][9][17].

2-methylthis compound (MFTHT) is also considered a degradation product of vitamin B1[13]. Its formation is closely linked to the same precursors that generate MFT, often appearing alongside it in thermally processed foods.

G cluster_precursors Precursors cluster_reactions Reaction Pathways cluster_products Key Flavor Compounds Cysteine L-Cysteine Maillard Maillard Reaction Cysteine->Maillard Sugars Reducing Sugars (e.g., Ribose) Sugars->Maillard Thiamine Thiamine (Vitamin B1) Thermal Thermal Degradation Thiamine->Thermal MFT 2-methyl-3-furanthiol (MFT) Maillard->MFT Primary Pathway Thermal->MFT Secondary Pathway MFTHT 2-methylthis compound (MFTHT) Thermal->MFTHT

Caption: Generalized formation pathways for MFT and MFTHT.

Analytical Methodologies: Quantification in a Food Matrix

The analysis of these volatile thiols is challenging due to their low concentrations, high volatility, and reactivity[5]. Gas chromatography-mass spectrometry (GC-MS) is the standard technique, typically preceded by a headspace extraction method to isolate the analytes from the complex food matrix[17][18].

Experimental Protocol: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol provides a self-validating system for the quantification of MFT and MFTHT. The use of a deuterated internal standard is critical for trustworthiness, as it corrects for matrix effects and variations in extraction efficiency and injection volume.

1. Causality Behind Experimental Choices:

  • HS-SPME: This solvent-free extraction technique is chosen for its high sensitivity in concentrating volatile and semi-volatile analytes from a sample's headspace, which is ideal for potent, low-concentration compounds like thiols[17][18].

  • Internal Standard (e.g., 2-methyl-3-furanthiol-d3): A stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry. It behaves almost identically to the analyte during extraction and ionization but is distinguishable by its mass, ensuring the highest level of accuracy.

  • GC-MS (SIM Mode): Coupling Gas Chromatography for separation with Mass Spectrometry provides definitive identification. Operating in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only the characteristic ions of the target analytes, allowing for quantification at trace levels[17].

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Homogenize a representative food sample (e.g., 5-10 g of cooked beef).

    • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial[17]. For liquid samples, 5-10 mL can be used directly[19].

    • Add a known concentration of the internal standard (e.g., 2-methyl-3-furanthiol-d3) to the vial for accurate quantification[17].

    • For solid samples, add 5 mL of saturated NaCl solution to aid analyte release and inhibit enzymatic activity[19]. Seal the vial immediately with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler with an agitator and incubator.

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation to facilitate the migration of volatiles into the headspace[19].

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Immediately after extraction, retract the fiber and insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the column[17].

    • GC Conditions (Typical):

      • Column: DB-5ms or similar mid-polarity capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[17].

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 40°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min)[17].

    • MS Conditions (Typical):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM), monitoring characteristic ions for MFT (e.g., m/z 114, 85) and MFTHT (e.g., m/z 118, 89) and their respective internal standards.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of each analyte by calculating the ratio of its peak area to that of the internal standard and comparing it against the calibration curve[17].

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing p1 1. Sample Homogenization p2 2. Aliquot to Vial + Internal Standard p1->p2 e1 3. Headspace Equilibration & Agitation p2->e1 e2 4. SPME Fiber Adsorption e1->e2 a1 5. Thermal Desorption in GC Inlet e2->a1 a2 6. GC Separation a1->a2 a3 7. MS Detection (SIM Mode) a2->a3 d1 8. Quantification via Calibration Curve a3->d1

Caption: Standard experimental workflow for thiol analysis.

Conclusion and Future Outlook

2-methyl-3-furanthiol and 2-methylthis compound are both indispensable tools in the palette of a flavor chemist.

  • Choose MFT for potent, savory, boiled-meat and roasted coffee notes, especially where high impact is needed at a lower cost[7]. Its lower stability must be considered, making it more suitable for applications where it is protected from oxidation.

  • Choose MFTHT for creating authentic roasted beef and chicken profiles[4][8]. Its superior stability makes it a more robust choice for products undergoing harsh processing or requiring a longer shelf life.

The synergistic use of both compounds is often desirable to create a more complex and balanced cooked meat flavor profile[4]. Future research should continue to explore the sensory properties of individual stereoisomers of these compounds, as chirality can play a significant role in odor perception and intensity, offering new avenues for flavor innovation[20][21][22].

References

  • Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (n.d.). Request PDF. Retrieved January 8, 2026, from [Link]

  • Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. (n.d.). Perfumer & Flavorist. Retrieved January 8, 2026, from [Link]

  • Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]

  • 2-Methyl-3-Furanthiol manufacturers and suppliers in China. (n.d.). ODOWELL. Retrieved January 8, 2026, from [Link]

  • Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (2013). Semantic Scholar. Retrieved January 8, 2026, from [Link]

  • Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. (2015). American Chemical Society. Retrieved January 8, 2026, from [Link]

  • Flavor Bites: 2-Methyl 3-furanthiol. (n.d.). Perfumer & Flavorist. Retrieved January 8, 2026, from [Link]

  • Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. (2015). PubMed. Retrieved January 8, 2026, from [Link]

  • Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved January 8, 2026, from [Link]

  • 2-methyl-3-tetrahydrofuran thiol. (n.d.). The Good Scents Company. Retrieved January 8, 2026, from [Link]

  • Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. (n.d.). Request PDF - ResearchGate. Retrieved January 8, 2026, from [Link]

  • 2-methyl-3-tetrahydrofuran thiol. (n.d.). Perflavory. Retrieved January 8, 2026, from [Link]

  • CN1141296A - Preparation method of 2-methyl-3-methylthiofuran. (n.d.). Google Patents.
  • Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. (n.d.). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]

  • 2-methyl-3-tetrahydrofuran thiol. (n.d.). FlavScents. Retrieved January 8, 2026, from [Link]

  • Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved January 8, 2026, from [Link]

  • CN111943916A - Preparation method of 2-methylthis compound. (n.d.). Google Patents.
  • CN108440457B - Preparation method and application of 2-methylthis compound. (n.d.). Google Patents.
  • A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. (2006). PubMed. Retrieved January 8, 2026, from [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Showing Compound 2-Methyl-3-furanthiol (FDB015527). (n.d.). FooDB. Retrieved January 8, 2026, from [Link]

  • A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. (n.d.). Request PDF - ResearchGate. Retrieved January 8, 2026, from [Link]

  • Determination of Furan in Foods. (n.d.). FDA. Retrieved January 8, 2026, from [Link]

  • Tetrahydro-2-methyl-3-furanthiol. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

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A Comparative Guide to the Validation of Analytical Methods for Tetrahydrofuran-3-thiol Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of volatile sulfur compounds is a critical aspect of quality control and safety assessment. Tetrahydrofuran-3-thiol, a potent aroma compound, presents unique analytical challenges due to its volatility and reactivity. This guide provides an in-depth comparison of two primary analytical techniques for its detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, which emphasize the demonstration that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5] While specific data for this compound is limited in publicly available literature, this guide will draw upon established methods for the closely related and extensively studied analogue, 2-Methyl-3-furanthiol (MFT), to provide a robust comparative framework.[1][2][5]

At a Glance: GC-MS vs. UPLC-MS/MS for Thiol Analysis

Both GC-MS and UPLC-MS/MS are powerful techniques for the analysis of volatile thiols, each with distinct advantages and considerations. The selection of the most appropriate method is contingent upon the sample matrix, the required sensitivity, and the available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[1]Separation of compounds in the liquid phase followed by mass-based detection.[1]
Analyte Volatility Requires analytes to be volatile or rendered volatile through derivatization.[1]Suitable for a wider range of compounds, including less volatile and thermally labile ones.[1]
Sample Preparation Often involves extraction and can be simplified using headspace techniques.[1][2]Typically involves extraction and filtration. Derivatization is often necessary to enhance sensitivity and chromatographic performance.[5]
Sensitivity High sensitivity, particularly with techniques like Negative Chemical Ionization (NCI).[1]Generally offers very high sensitivity and selectivity, especially with tandem mass spectrometry.[1][5]
Typical Applications Analysis of volatile and semi-volatile compounds in complex matrices such as food and beverages.[1]Broad applicability in food analysis, environmental monitoring, and pharmaceutical research.[1]

Deep Dive into the Methodologies

A thorough understanding of the principles behind each technique is paramount for effective method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high resolving power and sensitive detection make it ideal for identifying and quantifying trace levels of thiols in complex mixtures.

Causality of Experimental Choices in GC-MS:

The successful analysis of thiols by GC-MS hinges on preventing analyte loss and ensuring good chromatographic peak shape. The high reactivity of the thiol group can lead to poor recovery and peak tailing. To mitigate this, sample preparation techniques like Headspace Solid-Phase Microextraction (HS-SPME) are often employed. HS-SPME minimizes sample handling and pre-concentrates volatile analytes from the sample matrix onto a coated fiber, which is then thermally desorbed into the GC inlet.[2] This approach reduces the risk of analyte degradation and matrix interference.

The choice of the GC column is also critical. A mid-polar column is often selected to achieve a balance of retention and peak symmetry for polar thiols. The mass spectrometer, operating in selected ion monitoring (SIM) mode, provides high specificity and sensitivity by monitoring characteristic ions of the target analyte. For even greater accuracy, especially in complex matrices, a stable isotope-labeled internal standard is recommended, as in a Stable Isotope Dilution Assay (SIDA).[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Add_IS Addition of Internal Standard Sample->Add_IS HS_SPME Headspace SPME Add_IS->HS_SPME GC_Inlet GC Inlet (Thermal Desorption) HS_SPME->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System Quantification Quantification Data_System->Quantification

Figure 1: A typical experimental workflow for GC-MS analysis of thiols.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Versatility and High Throughput

UPLC-MS/MS offers a powerful alternative to GC-MS, particularly for less volatile thiols or when derivatization can enhance selectivity and sensitivity. UPLC systems utilize smaller column particles, enabling faster analysis times and higher resolution compared to traditional HPLC.

Causality of Experimental Choices in UPLC-MS/MS:

Direct analysis of underivatized thiols by reversed-phase UPLC can be challenging due to their polarity and potential for poor retention. Derivatization of the thiol group with a reagent that imparts hydrophobicity and a readily ionizable moiety is a common strategy. For instance, 4,4'-dithiodipyridine (DTDP) can be used to derivatize thiols, improving their retention on a C18 column and enhancing their ionization efficiency for mass spectrometric detection.[5]

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion of the derivatized analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection minimizes interferences from the sample matrix, leading to lower limits of detection and more reliable quantification.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization UPLC_Column UPLC Column (Separation) Derivatization->UPLC_Column ESI_Source ESI Source (Ionization) UPLC_Column->ESI_Source MSMS_Detector Tandem MS (MRM Detection) ESI_Source->MSMS_Detector Data_System Data System MSMS_Detector->Data_System Quantification Quantification Data_System->Quantification

Figure 2: A typical experimental workflow for UPLC-MS/MS analysis of thiols.

Comparative Performance Data

The following table summarizes typical validation parameters for the analysis of a volatile thiol like 2-Methyl-3-furanthiol, which can be considered indicative for this compound. These values are illustrative and should be experimentally determined for each specific method and matrix.

Validation ParameterGC-MS with HS-SPMEUPLC-MS/MS with Derivatization
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) Low ng/L to pg/L rangeSub ng/L to pg/L range
Limit of Quantitation (LOQ) Low ng/L rangeng/L to sub ng/L range
Specificity High (mass spectral confirmation)Very High (MRM transitions)
Robustness Sensitive to changes in SPME fiber, temperature, and time.Sensitive to mobile phase composition, pH, and derivatization conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two analytical techniques.

Protocol 1: GC-MS Analysis of this compound using HS-SPME

Objective: To quantify this compound in a liquid matrix.

Methodology:

  • Sample Preparation:

    • Pipette 5 mL of the sample into a 20 mL headspace vial.

    • If using a stable isotope dilution assay, add a known amount of the deuterated internal standard.[6]

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of the analyte into the headspace.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

    • Place the vial in an autosampler with an agitator and incubator.

  • HS-SPME Conditions:

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Incubation Temperature: 60 °C.

    • Incubation Time: 15 minutes with agitation.

    • Extraction Time: 30 minutes.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Inlet: Splitless mode, 250 °C.

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and internal standard.

  • Data Analysis:

    • Integrate the peak areas of the target analyte and the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Protocol 2: UPLC-MS/MS Analysis of this compound with Derivatization

Objective: To achieve highly sensitive quantification of this compound in a complex matrix.

Methodology:

  • Sample Preparation and Derivatization:

    • Extract the sample with a suitable solvent (e.g., dichloromethane).

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).

    • Add a solution of the derivatizing agent, 4,4'-dithiodipyridine (DTDP), and an internal standard.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Quench the reaction and filter the sample through a 0.22 µm syringe filter before injection.

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize at least two MRM transitions for the derivatized analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the MRM transitions for the analyte and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration.

    • Calculate the concentration of the analyte in the samples.

Conclusion: A Scientifically Grounded Approach to Method Selection

The choice between GC-MS and UPLC-MS/MS for the analysis of this compound is a decision that must be guided by the specific requirements of the assay and the nature of the sample matrix.

  • GC-MS with HS-SPME is an excellent choice for volatile thiols in relatively clean matrices, offering a high degree of automation and reduced sample handling. Its performance is well-documented for similar aroma compounds.

  • UPLC-MS/MS with derivatization provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices where matrix effects can be significant. The derivatization step, while adding complexity, significantly enhances the chromatographic and mass spectrometric properties of the analyte.

Ultimately, a thorough method validation, following the principles outlined in the ICH Q2(R1) guideline, is imperative to ensure the reliability and accuracy of the generated data.[1][2][3][4][5] This includes a comprehensive evaluation of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. By understanding the underlying principles and making informed experimental choices, researchers can confidently select and validate the most appropriate analytical method for their specific application.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: [Link]

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The Efficacy of Tetrahydrofuran-3-thiol as a Flavor Enhancer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor chemistry, sulfur-containing compounds, particularly thiols, are celebrated for their profound impact on the sensory profiles of a vast array of food and beverages.[1][2][3] Despite their often minuscule concentrations, their exceptionally low odor thresholds grant them significant influence, capable of imparting desirable notes from roasted and meaty to fruity and savory.[4][5][6][7] This guide offers an in-depth comparative analysis of Tetrahydrofuran-3-thiol, contrasting its efficacy as a flavor enhancer with other prominent thiols used in the industry.

Introduction to Flavor-Active Thiols

Thiols, or mercaptans, are organic compounds characterized by the presence of a sulfhydryl (-SH) group.[8] In the realm of food science, they are both revered and reviled. While some thiols are responsible for off-odors, others are key to the characteristic aromas of coffee, grapefruit, and cooked meat.[8][9][10] The Maillard reaction and the thermal degradation of sulfur-containing amino acids and thiamine are primary pathways for the formation of these potent flavor compounds during food processing.[6][11]

This compound: A Profile

Chemical Structure:

Caption: Chemical structure of this compound.

2-Methylthis compound, a derivative of this compound, is recognized for its potent meaty and sulfurous aroma. It is a key component in creating authentic cooked meat flavors, particularly beef and chicken.[12][13][14] Its unique ability to impart a rich, savory character makes it an invaluable tool for flavorists.[12] The synthesis of 2-methylthis compound can be achieved through various methods, including a three-step reaction from 5-hydroxy-2-pentanone or a two-step process involving the vulcanization and subsequent reduction of bread ketone.[15][16]

Comparative Analysis of Key Flavor Thiols

The efficacy of a flavor enhancer is a multi-faceted consideration, encompassing its aroma profile, odor threshold, stability, and application versatility. Below is a comparative overview of this compound and other significant flavor thiols.

Thiol CAS Number Aroma Profile Odor Threshold (in water) Key Applications
2-Methylthis compound 57124-87-5Meaty, roasted, sulfurous, reminiscent of chicken or broth.[12]Extremely low (not precisely quantified in search results)Cooked beef and chicken flavors, savory snacks, and process flavors.[12][13]
2-Furfurylthiol 98-02-2Roasted coffee, caramellic-burnt, sweet at high dilution.[17][18][19]Extremely lowCoffee, chocolate, and baked goods.[17][20][21]
2-Methyl-3-furanthiol 28588-74-1Meaty, roasted, with coffee-like notes.[22][23]0.00003 µg/kg[6]Roasted and savory flavors, coffee, cocoa, and meat products.[6][11][22]
Grapefruit Mercaptan (p-menth-1-ene-8-thiol) 71159-90-5Pungent catty and tropical at high concentrations; fresh grapefruit at high dilution.[9][24]2 x 10⁻⁵ ppb[9]Grapefruit, tropical, and mango flavors; enhances juiciness and freshness.[24][25][26]
3-Methyl-2-butene-1-thiol 5287-45-6Skunky, fox-like.Very lowBeer (can be an off-flavor), some savory applications.[1]

Experimental Protocol: Sensory Evaluation of Flavor Thiols

To objectively compare the efficacy of different thiols, a robust sensory evaluation protocol is essential. This section outlines a standardized methodology for such an assessment.

Objective: To determine and compare the sensory profiles and flavor enhancement efficacy of this compound and other selected thiols in a model food system.

Materials:

  • High-purity samples of the thiols to be tested.

  • A neutral base for sensory evaluation (e.g., unsalted broth, sugar-water solution).

  • Glassware for sample preparation and presentation.

  • An olfactometer or sniffing ports for orthonasal evaluation.

  • A sensory panel of 8-12 trained assessors.

Methodology:

  • Panelist Training:

    • Familiarize panelists with the aroma and taste profiles of the individual thiols at various concentrations.

    • Develop a consensus vocabulary to describe the sensory attributes.

  • Sample Preparation:

    • Prepare stock solutions of each thiol in a suitable solvent (e.g., ethanol).

    • Create a dilution series for each thiol in the neutral base to determine detection and recognition thresholds.

    • For comparative analysis, prepare samples of the neutral base containing each thiol at a concentration of 3-5 times its recognition threshold.

  • Sensory Evaluation Techniques:

    • Triangle Test: To determine if a perceptible difference exists between two samples (e.g., the base with this compound vs. the base with 2-Methyl-3-furanthiol).

    • Descriptive Analysis: Panelists rate the intensity of the agreed-upon sensory attributes for each sample.

    • Gas Chromatography-Olfactometry (GC-O): To identify and characterize the odor-active compounds in a complex mixture.[27][28][29]

Workflow for Sensory Evaluation:

cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Training Panelist Training & Vocabulary Development Sample_Preparation Sample Preparation (Dilution Series) Panelist_Training->Sample_Preparation Triangle_Test Triangle Test (Difference Testing) Sample_Preparation->Triangle_Test Descriptive_Analysis Descriptive Analysis (Attribute Intensity) Sample_Preparation->Descriptive_Analysis Statistical_Analysis Statistical Analysis (ANOVA, PCA) Triangle_Test->Statistical_Analysis GC_O GC-Olfactometry (Odor Characterization) Descriptive_Analysis->GC_O Descriptive_Analysis->Statistical_Analysis GC_O->Statistical_Analysis Comparative_Report Comparative Efficacy Report Statistical_Analysis->Comparative_Report

Caption: Experimental workflow for the sensory evaluation of flavor thiols.

Causality in Experimental Choices

The choice of a neutral base is critical to avoid any confounding flavors that might interfere with the perception of the thiols. A trained sensory panel is essential for obtaining reliable and reproducible data. The combination of difference testing (Triangle Test) and descriptive analysis provides a comprehensive understanding of both the discriminability and the specific sensory characteristics of each thiol. GC-O is a powerful tool for correlating instrumental analysis with sensory perception, helping to identify the most impactful aroma compounds.[27]

Conclusion

This compound and its derivatives are potent flavor enhancers with a distinct savory and meaty profile, making them highly effective in specific food applications.[12][13] While other thiols like 2-furfurylthiol and grapefruit mercaptan offer unique and equally valuable sensory experiences in different contexts, the choice of the most efficacious thiol ultimately depends on the desired flavor profile of the final product.[17][24] The provided experimental framework offers a reliable methodology for researchers to conduct their own comparative analyses and make informed decisions in flavor development. The instability of some thiols, such as the tendency of 2-methyl-3-furanthiol to decrease in aqueous solutions, is a critical factor to consider during processing and storage.[30]

References

  • Dulsat-Serra, F., Quintanilla-Casas, B., Vichi, S. (2016). A review on their formation, degradation, assessment and influence on coffee sensory quality. ScienceDirect.
  • Stone Street Coffee Company. The Science of Coffee Aroma.
  • Perfumer & Flavorist. (2025).
  • Dulsat-Serra, F., Quintanilla-Casas, B., Vichi, S. (2016). Volatile thiols in coffee: A review on their formation, degradation, assessment and influence on coffee sensory quality.
  • Wikipedia. Grapefruit mercaptan.
  • Dulsat-Serra, F., Quintanilla-Casas, B., Vichi, S. (2016). Volatile thiols in coffee: A review on their formation, degradation, assessment and influence on coffee sensory quality.
  • FooDB. (2010). Showing Compound 2-Furanmethanethiol (FDB010898).
  • MtoZ Biolabs. Detection of Free Thiol Content.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025). A Comparative Analysis of Pent-2-ene-1-thiol and 3-Methyl-2-butene-1-thiol in Flavor Chemistry.
  • Maga, J. A., & Katz, I. (1979). The role of sulfur compounds in food flavor part III: Thiols. CRC critical reviews in food science and nutrition, 7(2), 147-192.
  • Dai, Y., Shao, J., Yang, S., Sun, B., Liu, Y., Ning, T., & Tian, H. (2015). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Journal of agricultural and food chemistry, 63(2), 464-468.
  • Perflavory. grapefruit mercaptan, 71159-90-5.
  • The Chemistry of Beef Flavor. (n.d.).
  • American Chemical Society. (2022). 2-Furfurylthiol.
  • Fragrance University. grapefruit mercaptan.
  • Feng, T., et al. (2022).
  • ChemicalBull. Grapefruit Mercaptan (71159-90-5) | Reliable Chemical Trader.
  • BenchChem. Buy Furfuryl mercaptan | 98-02-2.
  • ChemicalBull. 2-methyl-3-furanthiol (28588-74-1) | Supplier & Exporter.
  • Dai, Y., et al. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry.
  • Reddit. (2013).
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.).
  • Sensenet. 2-Methyl-3-furanthiol CAS 28588-74-1 | Odour Threshold Value.
  • Perfumer & Flavorist. (2009). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol.
  • Wikipedia. Thiol.
  • Zhang, Y., et al. (2023).
  • Wikipedia. Furan-2-ylmethanethiol.
  • Sun, B., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers.
  • Dai, Y., et al. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Methyl-3-Furanthiol: Unlock Potent Savory Flavors.
  • Top Crop. (2022). Thiols: An Introduction.
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  • Kim, H., et al. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. PubMed.
  • Google Patents. (n.d.). CN108440457B - Preparation method and application of 2-methylthis compound.
  • Flavor chemistry of 2-methyl-3-furanthiol, an intense me
  • Kim, H., et al. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). OUCI.
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  • Liu, M., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. PMC - NIH.
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  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
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A Spectroscopic Guide to 2-Methyltetrahydrofuran-3-thiol: Distinguishing Synthetic and Natural Origins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Duality of a Potent Flavor Compound

2-Methyltetrahydrofuran-3-thiol (FEMA No. 3787, CAS 57124-87-5) is a potent, sulfur-containing aroma compound prized in the flavor and fragrance industry for its characteristic savory, meaty, and roasted notes. It is a key impact compound responsible for the desirable aroma of cooked beef and pork, where it is formed naturally through the thermal degradation of thiamine (Vitamin B1). Concurrently, to meet commercial demand, it is produced synthetically on an industrial scale.

For researchers in food science, quality control, and drug development, the ability to distinguish between the synthetic and natural variants of this molecule is of paramount importance. This distinction is critical for regulatory compliance, authentication of "natural" labeled products, and for understanding the subtle compositional differences that may impact sensory profiles or biological activity.

This guide provides an in-depth spectroscopic comparison of synthetic versus natural 2-Methylthis compound. We will move beyond a simple data dump, instead focusing on the causality behind analytical choices and interpreting the spectral data through the lens of a molecule's origin story—whether it was assembled in a reactor or formed in a complex food matrix. We will explore the key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR)—that serve as the foundational tools for this investigation.

The Basis of Spectroscopic Differentiation: More Than Just a Molecule

At its core, a pure molecule of (2R,3S)-2-Methylthis compound is identical regardless of its origin. The power of spectroscopic analysis lies in its sensitivity to the factors that surround this molecule:

  • Purity and Byproducts: Synthetic routes often leave behind trace amounts of starting materials, reagents, or side-reaction products. A common synthesis, for example, involves the reaction of 4,5-dihydro-2-methylfuran with thioacetic acid, followed by hydrolysis.[1] Residual thioacetic acid or unreacted precursors could be tell-tale signs of a synthetic origin.

  • Isomeric Distribution: 2-Methylthis compound possesses two chiral centers, leading to four possible stereoisomers, grouped into two pairs of diastereomers (cis and trans). Synthetic methods typically produce a racemic mixture of these isomers in a characteristic ratio (e.g., a common commercial mixture is ~71% trans and ~26% cis).[2] Natural formation pathways, often being enzymatic or proceeding through specific thermal rearrangements, may result in a different, or more specific, isomeric ratio.

  • The "Matrix Effect": A true natural sample, such as an extract from cooked beef, is an incredibly complex matrix. While the target thiol may be present, it will be accompanied by hundreds of other compounds. In contrast, a "natural flavor" produced via fermentation and subsequent purification will have a much cleaner profile, yet may contain residual media components or microbial metabolites not found in a synthetic product.

The following sections detail the experimental protocols and expected spectral data for a high-purity synthetic standard, which serves as our baseline for comparison.

Experimental Workflow for Comparative Analysis

A robust analytical workflow is essential for a comprehensive comparison. The process involves sequential analyses designed to probe for purity, isomeric composition, and structural confirmation.

G cluster_0 Sample Preparation cluster_1 Screening & Purity cluster_2 Stereoisomer Analysis cluster_3 Structural Confirmation cluster_4 Data Interpretation prep Dilute Sample in Appropriate Solvent (e.g., Dichloromethane for GC, CDCl3 for NMR) gcms GC-MS Analysis prep->gcms Initial Analysis nmr 1H & 13C NMR Spectroscopy prep->nmr For concentrated samples ftir FTIR Spectroscopy prep->ftir For functional group confirmation gcms_purpose Identify major peaks Determine cis/trans ratio Profile impurities gcms->gcms_purpose chiral_gc Chiral GC-MS Analysis gcms->chiral_gc If stereoisomer info needed compare Compare Spectra to Synthetic Standard & Natural Profile gcms->compare chiral_purpose Determine enantiomeric excess (ee%) for cis and trans isomers chiral_gc->chiral_purpose chiral_gc->compare nmr->compare ftir->compare

Caption: Analytical workflow for the comparative spectroscopic analysis of 2-Methylthis compound.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone of this analysis. It separates volatile compounds and provides a unique mass spectrum "fingerprint" for identification. It is the primary tool for assessing purity and determining the diastereomeric (cis/trans) ratio.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a 100 ppm solution of the thiol sample in dichloromethane.

  • Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Column Selection: A mid-polarity column, such as a DB-5ms (5% Phenyl-methylpolysiloxane), provides excellent resolution for this compound and its common isomers. The choice of a 30 m x 0.25 mm x 0.25 µm column is standard for general volatile analysis.

  • GC Parameters:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, 50:1 ratio). A split injection prevents column overloading and ensures sharp peaks for accurate quantification.

    • Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min. This program effectively separates the analyte from solvent and potential impurities.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV (standard for generating reproducible library-matchable spectra).

    • Mass Range: Scan from m/z 35 to 350.

Data Profile: Synthetic 2-Methylthis compound

A synthetic standard is expected to be of high purity (≥97%). The gas chromatogram will show two major, closely eluting peaks corresponding to the trans and cis isomers.

Table 1: GC-MS Data for Synthetic 2-Methylthis compound

ParameterExpected ResultCausality/Significance
Molecular Ion (M+) m/z 118Confirms the molecular weight (C₅H₁₀OS) of the compound.[1]
Key Fragments m/z 85, 75, 59, 45, 41m/z 85: Loss of the thiol group (-SH). m/z 75: Cleavage yielding the [C₃H₇S]⁺ fragment. m/z 59: Likely [CH₃-CH-SH]⁺ fragment. These fragments are characteristic of the core structure.
Base Peak m/z 45A highly stable fragment, often [CHS]⁺ or related structures, common in thiol fragmentation.
cis/trans Ratio Approx. 26:71This ratio is characteristic of many common synthetic routes. A significant deviation could indicate a different synthetic method or a natural origin.

Comparison Insights:

  • Synthetic Sample: Expect a clean chromatogram with two dominant peaks in a predictable ratio and minimal, identifiable impurities related to the synthesis (e.g., solvents, precursors).

  • Natural Sample: A crude extract would show a highly complex chromatogram with the target peaks being minor components. A purified "natural" flavor should be clean but may exhibit a different cis/trans ratio. Look for unexpected peaks that could be other natural volatile compounds.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, making it the definitive tool for structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent that dissolves the analyte well and has a minimal, well-defined spectral signal.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex multiplets.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 scans. Sufficient for good signal-to-noise for a concentrated sample.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30). This removes C-H coupling, resulting in a single peak for each unique carbon atom.

    • Number of Scans: 1024 scans. ¹³C has a low natural abundance, requiring more scans to achieve a good signal.

Data Profile: Predicted NMR Data for Synthetic Standard

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Rationale for Chemical Shift
C2-H ~3.9-4.1, m~78-80Proton on a carbon adjacent to the ring oxygen (deshielded).
C3-H ~3.3-3.5, m~45-48Proton on the carbon bearing the electron-withdrawing thiol group.
C4-H₂ ~1.9-2.2, m~32-35Methylene protons adjacent to the C3-thiol carbon.
C5-H₂ ~3.7-3.9, m~68-70Methylene protons adjacent to the ring oxygen (deshielded).
C2-CH₃ ~1.2-1.4, d~18-21Methyl group protons, split by the C2-H proton.
S-H ~1.5-1.8, t (or br s)-Thiol proton shift is variable and depends on concentration and hydrogen bonding.

Comparison Insights:

  • Synthetic vs. Natural: For a highly purified sample, the NMR spectra should be identical. The true power of NMR in this comparison is for impurity analysis . Any minor peaks present in the synthetic sample should be attributable to its known synthesis pathway. In a natural sample, minor peaks could correspond to structurally related lipids or other co-extracted natural products, which would have distinctly different chemical shifts. An unpurified natural extract would be unsuitable for NMR without extensive cleanup due to the overwhelming number of signals from other compounds.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is an excellent confirmation tool.

Experimental Protocol: FTIR
  • Sample Preparation: As a liquid, the sample can be analyzed neat. Place one drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Any standard FTIR spectrometer.

  • Acquisition:

    • Mode: Transmittance.

    • Scans: Average 32 scans to improve signal-to-noise.

    • Resolution: 4 cm⁻¹.

    • Range: 4000-400 cm⁻¹.

Data Profile: Synthetic Standard

The FTIR spectrum provides a clear fingerprint of the key chemical bonds.

Table 3: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeSignificance
~2970-2850 cm⁻¹ C-H stretch (alkane)Confirms the presence of the saturated alkyl backbone.
~2550 cm⁻¹ S-H stretch (thiol)A characteristically weak but sharp peak, definitive for the thiol group.[1]
~1460 cm⁻¹ C-H bendConfirms the methylene and methyl groups.
~1050-1150 cm⁻¹ C-O stretch (ether)A strong, prominent peak indicating the tetrahydrofuran ring ether linkage.

Comparison Insights:

  • The FTIR spectra of pure synthetic and pure natural 2-Methylthis compound will be identical.

  • Differences will only arise from impurities. For instance, a synthetic sample with unreacted thioacetic acid might show a carbonyl (C=O) stretch around 1700 cm⁻¹. A crude natural extract would show broad hydroxyl (-OH) stretches from water or other alcohols (~3300 cm⁻¹) and potentially carbonyl stretches from lipids (~1740 cm⁻¹).

Conclusion: A Multi-faceted Approach to Authentication

Distinguishing between synthetic and natural 2-Methylthis compound is not achieved with a single measurement but through a holistic analytical approach.

  • For Purity and Identity: GC-MS serves as the primary workhorse, confirming the molecular weight and fragmentation pattern while providing an initial impurity profile. FTIR and NMR confirm the structure and functional groups of the bulk material. For a high-purity standard, these spectra should be consistent regardless of origin.

  • For Origin Authentication: The true differentiation lies in the subtle details. The cis/trans isomer ratio , readily determined by GC, is a key quantitative marker. A deviation from the expected synthetic ratio is a strong indicator of a different origin. The most definitive evidence comes from a detailed analysis of trace components. Impurities in a synthetic sample will correlate with its chemical precursors, while compounds in a natural sample will reflect its biological or food-matrix background. For ultimate confirmation, advanced techniques like chiral GC for enantiomeric separation or Stable Isotope Ratio Analysis (SIRA) may be employed.

This guide equips the researcher with the foundational spectroscopic knowledge and experimental rationale to confidently interrogate the origin and quality of 2-Methylthis compound, ensuring scientific rigor and regulatory confidence.

References

  • Dai, J., et al. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pioneer Biotech. (n.d.). 2-Methylthis compound. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (n.d.). Flavoring. Retrieved January 8, 2026, from [Link]

  • Google Patents. (n.d.). CN111943916A - Preparation method of 2-methylthis compound.
  • The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved January 8, 2026, from [Link]

  • Perflavory. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62128, Tetrahydro-2-methyl-3-furanthiol. PubChem. Retrieved January 8, 2026, from [Link].

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The Unmistakable Potency of Sulfur: Benchmarking the Aroma Threshold of Tetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Flavor Science and Drug Development

In the vast world of aroma chemistry, sulfur compounds hold a unique and powerful position. Often associated with potent, and sometimes unpleasant, odors, these molecules are also responsible for some of the most characteristic and desirable flavors in our food and beverages.[1][2] From the roasted notes of coffee to the savory character of cooked meat, the sensory impact of sulfur compounds is undeniable.[3][4] This guide provides a comprehensive comparison of the aroma threshold of Tetrahydrofuran-3-thiol, a key sulfur-containing aroma compound, against other notable sulfur compounds. We will delve into the experimental methodologies used to determine these thresholds, the underlying principles of sensory analysis, and the profound implications for researchers, scientists, and drug development professionals.

The Significance of a Low Aroma Threshold

The aroma threshold of a compound is the lowest concentration at which it can be detected by the human olfactory system.[5] For sulfur compounds, these thresholds are often remarkably low, meaning that even trace amounts can have a significant impact on the overall aroma profile of a product.[6][7] This potency is a double-edged sword; while it allows for the creation of intense and desirable flavors, it also presents a significant challenge in controlling off-odors and ensuring product consistency.

Understanding the relative aroma thresholds of different sulfur compounds is crucial for flavor chemists aiming to create specific sensory experiences and for analytical scientists tasked with identifying and quantifying these potent molecules. In the pharmaceutical industry, where excipients and drug formulations can sometimes degrade to produce sulfurous off-odors, a thorough understanding of these thresholds is essential for product stability and patient compliance.

Comparative Aroma Thresholds of Key Sulfur Compounds

The following table summarizes the reported aroma threshold values for this compound and a selection of other significant sulfur compounds. It is important to note that threshold values can vary depending on the medium (e.g., water, air, oil) and the specific sensory methodology employed.

CompoundChemical StructureAroma DescriptionOdor Threshold (in water)
This compound C₄H₈OSMeaty, Roasted, SavoryExtremely Low (Implied)
2-Methyl-3-furanthiol C₅H₆OSMeaty, Roasted Coffee0.00003 µg/kg[8]
Furfuryl Mercaptan C₅H₆OSRoasted Coffee, Burnt0.005 - 0.01 ppb[9][10]
Methanethiol CH₄SRotten Cabbage, Sulfurous~1 ppb[11][12]
Dimethyl Sulfide C₂H₆SCabbage-like, Cooked Vegetables0.02 - 0.1 ppm[1][5]
Hydrogen Sulfide H₂SRotten Eggs0.0005 - 0.3 ppm[2][13]

Note: A specific, primary literature value for the odor threshold of this compound in water was not definitively available at the time of this publication. However, its well-established use as a potent meat and savory flavorant, similar to 2-Methyl-3-furanthiol, strongly indicates an exceptionally low threshold in the parts-per-trillion (ppt) or even lower range.[14][15] The acetate precursor, (2S,3S)-(-)-2-methylthis compound acetate, has a reported odor threshold in air of 5.7 ng/L.[16]

Experimental Determination of Aroma Thresholds: Gas Chromatography-Olfactometry (GC-O)

The gold standard for determining the aroma threshold of volatile compounds is Gas Chromatography-Olfactometry (GC-O).[5][17] This powerful technique combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[18][19]

The GC-O Workflow

The process begins with the extraction of volatile compounds from the sample matrix. For the analysis of highly reactive thiols, specialized techniques such as headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE) are often employed to minimize artifact formation.[3][20] Derivatization is also a common strategy to improve the stability and chromatographic behavior of thiols.[21]

Once the extract is prepared, it is injected into the gas chromatograph. The individual compounds are separated based on their volatility and interaction with the chromatographic column. The effluent from the column is then split, with a portion going to a conventional detector (such as a mass spectrometer for identification) and the other portion directed to a sniffing port where a trained sensory panelist evaluates the aroma of each eluting compound.[19]

Sources

A Comparative Study of Tetrahydrofuran-3-thiol and its Acetate Ester in Flavor Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Tetrahydrofuran-3-thiol and its acetate ester, two potent sulfur-containing aroma compounds pivotal in the development of authentic savory flavors. Designed for researchers, flavor chemists, and product development professionals, this document delves into the nuanced differences in their chemical properties, sensory profiles, stability, and application-specific performance, supported by experimental data and established analytical methodologies. Our objective is to equip flavorists with the technical understanding necessary to select the optimal compound for their specific formulation challenges, whether the goal is immediate aroma impact or controlled flavor release during processing.

Introduction: The Subtle Power of Sulfur in Savory Flavors

Volatile sulfur compounds (VSCs) are among the most impactful molecules in the flavorist's palette.[1][2][3] Despite being present in trace amounts, their exceptionally low odor thresholds allow them to define the characteristic notes of many cooked and savory foods.[1][2] this compound and its acetate ester are quintessential examples of such high-impact ingredients, primarily associated with rich, meaty, and roasted flavor profiles.[4][5][6]

  • This compound (THF-3-thiol) , also known as 2-Methylthis compound, is a potent flavor compound naturally found in cooked beef and is a degradation product of vitamin B1.[7][8] It delivers an immediate and powerful savory, meaty aroma.[5][9]

  • This compound Acetate (THF-3-thioacetate) serves as a more stable precursor. In this form, the reactive thiol group is protected by an acetyl group. This structure allows for a delayed or controlled release of the active thiol, typically triggered by heat and moisture during food processing.

This guide will explore the causal relationships between the chemical structures of these two compounds and their functional performance in flavor systems, providing a logical framework for their effective application.

Physicochemical Properties: A Tale of Two Molecules

The fundamental differences in the application of THF-3-thiol and its acetate ester stem from their distinct molecular structures. The presence of a free thiol group versus a thioacetate group dictates their volatility, reactivity, and solubility.

PropertyThis compoundThis compound AcetateRationale for Difference
Chemical Structure C₅H₁₀OSC₇H₁₂O₂SThe acetate ester has an additional acetyl group (COCH₃) attached to the sulfur atom.
Molecular Weight 118.19 g/mol [10]160.23 g/mol [11]The added acetyl group increases the molecular mass.
Boiling Point ~163-168 °C @ 760 mmHg[6]~246-247 °C[11]Increased molecular weight and polarity of the ester group lead to a higher boiling point.
Flavor Profile Immediate, potent roasted meat, savory, sulfurous onion notes.[6][9]Initially weak; releases the characteristic thiol aroma upon hydrolysis. Described as sulfurous, roasted, and meaty.[11]The free thiol is highly volatile and odor-active. The acetate is less volatile and must first break down to release the active thiol.
Solubility Insoluble in water; soluble in fats and ethanol.[6]Practically insoluble in water; soluble in ethanol.[11]Both have limited water solubility due to the hydrophobic tetrahydrofuran ring.
Reactivity/Stability Prone to oxidation, forming disulfides, which alters the flavor profile. Less stable in aqueous solutions and during storage.[12][13][14]More stable to oxidation due to the protected thiol group. Offers better shelf-life in flavor formulations.[15]The free sulfhydryl (-SH) group is readily oxidized. The thioester linkage (-S-C=O) is more resistant to oxidation but susceptible to hydrolysis.

Synthesis Pathways and Chemical Logic

The synthesis of these compounds is crucial for their commercial availability in the flavor industry. Understanding the pathways provides insight into their purity and potential trace components.

A common route to THF-3-thiol involves the reduction of 2-methyltetrahydrofuran-3-one (bread ketone) or the reaction of precursors like 4,5-dihydro-2-methylfuran with a sulfur-donating agent.[7][16] The acetate is often synthesized as an intermediate or as the final product by reacting a precursor with thioacetic acid.[16][17]

G cluster_0 Synthesis of this compound cluster_1 Alternative Thiol Synthesis 5-Hydroxy-2-pentanone 5-Hydroxy-2-pentanone 4,5-Dihydro-2-methylfuran 4,5-Dihydro-2-methylfuran 5-Hydroxy-2-pentanone->4,5-Dihydro-2-methylfuran Cyclization (e.g., H₃PO₄) THF-3-thiol Acetate THF-3-thiol Acetate 4,5-Dihydro-2-methylfuran->THF-3-thiol Acetate + Thioacetic Acid Thioacetic Acid Thioacetic Acid THF-3-thiol THF-3-thiol THF-3-thiol Acetate->THF-3-thiol Hydrolysis Bread Ketone Bread Ketone Intermediate 1 Intermediate 1 Bread Ketone->Intermediate 1 Sulfurization (e.g., P₂S₅) THF-3-thiol_alt THF-3-thiol Intermediate 1->THF-3-thiol_alt Reduction (e.g., NaBH₄)

Caption: Simplified synthesis pathways for this compound and its acetate ester.

Comparative Flavor Profile and Performance

The primary distinction in flavor application lies in the timing and intensity of the aroma release.

This compound: The Impact Compound

THF-3-thiol provides an immediate, potent, and authentic cooked meat character.[5][18] Its profile is often described as roasted beef, brothy, and slightly sulfurous.[9]

  • Applications: It excels in applications where upfront aroma is key. This includes savory snacks, seasonings, sauces, and soups that undergo minimal heat treatment after the flavor is added. It is a cornerstone for building the "meaty" character in beef, chicken, and pork flavors.[10][18]

  • Causality: The free thiol group is highly volatile and has an extremely low detection threshold, leading to its high-impact nature. However, this same reactivity makes it susceptible to degradation and flavor profile changes over time, especially in aqueous systems or when exposed to oxygen.[13][14]

This compound Acetate: The Controlled-Release Precursor

The acetate ester is a pro-flavor, designed for stability and controlled release.[19][20][21][22] On its own, its aroma is significantly less intense. Its true value is unlocked during processing.

  • Applications: It is the ideal choice for products that undergo a heating step, such as microwaveable meals, baked goods, processed meats, and retorted soups. It can be incorporated early in the manufacturing process, surviving harsh conditions where the free thiol would degrade or evaporate.[21]

  • Causality: The thioacetate bond protects the potent sulfur aroma. During cooking, hydrolysis (reaction with water, often accelerated by heat and pH changes) cleaves the acetyl group, releasing the volatile THF-3-thiol precisely when the consumer is preparing the food. This provides a "freshly cooked" aroma.

G THF-3-thiol Acetate Stable Precursor (Low Aroma) Processing Heat, Water (Cooking) THF-3-thiol Acetate->Processing THF-3-thiol Active Flavor (High Aroma Impact) Processing->THF-3-thiol Acetic Acid Acetic Acid Processing->Acetic Acid

Caption: Controlled release mechanism of THF-3-thiol from its acetate precursor during processing.

Experimental Protocols for Evaluation

To objectively compare these two compounds, rigorous analytical and sensory testing is required. The methodologies below provide a framework for assessing their performance.

Protocol 1: Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile compounds in complex food matrices.[23][24][25]

Objective: To quantify the concentration of THF-3-thiol and its acetate in a flavor concentrate and a finished food product.

Methodology:

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a precise amount (e.g., 1-5 g) of the food sample or diluted flavor concentrate into a 20 mL headspace vial.

    • Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a different sulfur compound with similar properties).

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed duration (e.g., 15 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injection: Immediately desorb the SPME fiber in the hot GC inlet (e.g., 250°C).

    • Separation: Use a capillary column suitable for volatile sulfur compounds (e.g., DB-WAX or equivalent).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for 2-3 minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5-10°C/min).

    • Mass Spectrometry: Operate the MS in scan mode to identify compounds by comparing their mass spectra to a reference library (e.g., NIST). For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity, targeting characteristic ions for THF-3-thiol and its acetate.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines instrumental separation with human sensory perception to identify odor-active compounds.[2][26]

Objective: To identify and compare the aroma character and intensity of volatiles released from a food product flavored with either THF-3-thiol or its acetate ester, before and after heating.

Methodology:

  • Sample Preparation and GC Separation: Follow the same HS-SPME and GC separation procedure as described in Protocol 1.

  • Olfactometry Detection:

    • At the end of the GC column, the effluent is split. One portion goes to the MS detector, and the other is directed to a sniffing port.

    • The effluent sent to the sniffing port is humidified to prevent nasal passage dehydration.

    • A panel of trained sensory assessors sniffs the effluent and records the time, duration, intensity, and description of each perceived odor.

  • Data Analysis:

    • The sensory data is compiled into an "aromagram," which plots odor intensity versus retention time.

    • By aligning the aromagram with the chromatogram from the MS detector, the specific chemical compounds responsible for each perceived aroma can be identified.[26]

    • This allows for a direct comparison of the aroma impact of the free thiol versus the released thiol from the acetate.

Summary of Performance and Recommendations

FeatureThis compoundThis compound AcetateRecommendation
Aroma Impact Immediate, high intensityDelayed, released upon heatingUse thiol for top-note, immediate aroma. Use acetate for "through-process" stability and "freshly cooked" aroma release.
Stability Lower; sensitive to oxidationHigher; protected thiol groupUse acetate for products with a long shelf-life or those exposed to harsh processing conditions.
Application Stage Best added late in the process or to finished goods.Can be added early in the manufacturing process.Choose based on the manufacturing workflow and the timing of heat application.
Flavor Profile Clean, potent meaty/roasted notes.Releases the same profile as the thiol upon complete hydrolysis.Both deliver excellent savory notes. The choice is driven by application mechanics, not final flavor character.

Conclusion

The choice between this compound and its acetate ester is a strategic decision in flavor formulation, guided by the principles of chemical stability and controlled release. This compound is an indispensable tool for delivering powerful, immediate savory top-notes. Its acetate ester, conversely, offers a sophisticated solution for retaining flavor integrity through harsh processing conditions, delivering a burst of authentic, cooked aroma at the point of consumption. By understanding the distinct properties and leveraging the appropriate analytical and sensory validation techniques, flavorists can harness the full potential of these critical sulfur compounds to create compelling and authentic savory experiences.

References

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A Comparative Guide to the Inter-Laboratory Cross-Validation of Tetrahydrofuran-3-thiol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducible Thiol Analysis

This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation study for the quantification of Tetrahydrofuran-3-thiol. We will delve into the establishment of a harmonized analytical protocol, the principles of method validation according to international standards, and the statistical evaluation of comparative data. The objective is to equip researchers, scientists, and drug development professionals with the tools to design and execute a robust study that validates an analytical method's performance across different laboratory environments, thereby ensuring the generation of trustworthy and reproducible data.

The Regulatory and Quality Framework for Cross-Validation

An inter-laboratory comparison is a cornerstone of method validation and quality assurance in analytical science.[3][4] It serves to evaluate the performance of laboratories and the robustness of an analytical method when used by different operators with different equipment.[5] The principles for such studies are well-established by international bodies.

  • ISO/IEC 17025 : This standard specifies the general requirements for the competence, impartiality, and consistent operation of laboratories.[6] A key requirement under this standard is ensuring the validity of results, for which inter-laboratory comparisons are a primary tool.[7][8] Participating in such studies allows a laboratory to monitor its performance and demonstrate its technical competence to accreditation bodies and clients.[7]

  • ICH Q2(R1) : The International Council for Harmonisation's guideline on the "Validation of Analytical Procedures" provides a framework for the validation characteristics needed for analytical methods.[9] While focused on single-laboratory validation, its principles of Accuracy, Precision (Repeatability, Intermediate Precision, and Reproducibility), Specificity, Linearity, Range, and Quantitation Limit are the very metrics that an inter-laboratory study aims to assess on a broader scale.[10][11] Reproducibility, in particular, is an expression of precision between laboratories and is the ultimate goal of a cross-validation study.

Primary Analytical Methodology: HS-SPME-GC-MS

For the analysis of volatile sulfur compounds (VSCs) like this compound, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique.[12][13]

Causality Behind Method Selection:

  • High Volatility: THF-3-thiol is a volatile compound, making headspace analysis ideal as it samples the vapor phase in equilibrium with the sample, minimizing matrix interference.[14][15]

  • Sensitivity: SPME is a pre-concentration technique that allows for the extraction and concentration of trace-level analytes, which is crucial for potent aroma compounds that are often present at low concentrations.[16]

  • Selectivity: The gas chromatographic separation provides high resolution of analytes, while the mass spectrometer offers high selectivity and specificity for unambiguous identification and quantification, even in complex matrices.[17]

  • Solvent-Free: SPME is a solventless extraction method, making it a more environmentally friendly and often simpler alternative to liquid-liquid extraction.[16]

Inter-Laboratory Study Design and Workflow

A successful cross-validation study hinges on a meticulously planned design. The workflow involves distributing a homogenous test material to a set of participating laboratories, which then analyze the sample using a strictly harmonized protocol.

Cross_Validation_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Harmonized Analysis cluster_2 Phase 3: Data Collation & Statistical Evaluation A Preparation of Homogenous Test Material (THF-3-thiol spiked matrix) B Characterization & Stability Testing (Coordinating Lab) A->B C Distribution of Aliquots & Internal Standard to Participating Labs B->C D Sample Analysis via Harmonized HS-SPME-GC-MS Protocol C->D E Data Acquisition in Selected Ion Monitoring (SIM) Mode D->E F Quantification using Provided Internal Standard & Calibration Curve E->F G Submission of Results to Coordinating Body F->G H Statistical Analysis (Cochran's/Grubbs' Tests for Outliers) G->H I Calculation of Performance Metrics (Z-Scores, RSDr, RSDR) H->I J Final Report & Method Validation I->J

Caption: Workflow for the inter-laboratory cross-validation study.

Harmonized Experimental Protocol: Quantification of this compound

Adherence to a single, detailed protocol by all participating laboratories is critical to minimize method-induced variability.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Rationale: This procedure is designed to reproducibly transfer volatile analytes from the sample matrix into the gas phase for extraction by the SPME fiber. The addition of salt increases the ionic strength of the sample, which decreases the solubility of organic analytes and promotes their partitioning into the headspace (the "salting-out" effect).

  • Step-by-Step Protocol:

    • Into a 20 mL headspace vial, pipette exactly 5.0 mL of the provided test sample.

    • Add a pre-determined concentration of an appropriate internal standard (e.g., 2-methyl-1-butanethiol or a deuterated analogue of the analyte).

    • Add 1.5 g of sodium chloride (NaCl) to the vial.

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

    • Incubate the vial in the autosampler agitator at 45°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration between the sample and the headspace.

    • Following equilibration, expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 30 minutes at 45°C to extract the volatile compounds.

2. GC-MS Analysis

  • Rationale: The GC parameters are optimized to achieve good separation of the target analyte from other matrix components. The MS is set to Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectivity for the target ions of THF-3-thiol and the internal standard.

  • Step-by-Step Protocol:

    • Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

    • Gas Chromatograph Conditions:

      • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 160°C at 6°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 104, 71) and the internal standard.

3. Calibration and Quantification

  • Rationale: A multi-point calibration curve is essential for establishing the linear range of the assay and ensuring accurate quantification. The use of an internal standard corrects for any variations in extraction efficiency or injection volume.

  • Step-by-Step Protocol:

    • Prepare a series of calibration standards (at least 5 concentration levels) in a matrix identical to the test sample.

    • Analyze the calibration standards using the exact same HS-SPME-GC-MS method described above.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of this compound in the test samples by applying the area ratio to the linear regression equation derived from the calibration curve.

Data Presentation and Performance Comparison

The results from all participating laboratories should be collated and analyzed to assess the method's performance. The table below presents an example of how such comparative data could be structured.

Performance Metric Lab 1 Lab 2 Lab 3 Lab 4 Lab 5 Consensus Value Acceptance Criteria
Mean Concentration (µg/L) 52.148.951.555.349.851.5 N/A
Accuracy (Recovery %) 104.297.8103.0110.699.6103.0 80 - 120%
Repeatability (RSDr %) 3.14.53.85.14.2N/A< 15%
Linearity (R²) 0.9980.9950.9990.9960.997N/A> 0.99
Calculated Z-Score 0.17-0.790.001.15-0.52N/A|z| ≤ 2
  • RSDr (Repeatability): The relative standard deviation of results obtained under the same operating conditions over a short interval.

  • RSDR (Reproducibility): The relative standard deviation of results obtained in different laboratories (not shown in the table, but calculated from the overall variance).

  • Z-Score: A statistical measure that indicates how many standard deviations a laboratory's result is from the consensus value. A score between -2 and +2 is generally considered satisfactory.

Interpretation and Troubleshooting

  • Bias and Variability: In our example data, Lab 4 shows a slight positive bias in concentration and the highest repeatability RSD. While still within acceptable limits, this could warrant an investigation into potential issues such as instrument calibration, standard preparation, or integration parameters. The challenges in analyzing volatile sulfur compounds, including their potential for oxidation or adsorption onto active sites in the GC system, can be a source of variability.[14][18][19]

  • Self-Validating Systems: A well-designed protocol includes self-validating checks. The internal standard is the primary check, correcting for run-to-run variations. System suitability tests (SSTs), such as injecting a standard at the beginning of each run to check for peak shape, retention time, and response, should also be a mandatory part of the harmonized protocol to ensure the analytical system is performing correctly before sample analysis.

Conclusion

A cross-validation study is a powerful tool for establishing the reliability and transferability of an analytical method for a challenging analyte like this compound. By implementing a harmonized, detailed protocol grounded in international standards like ISO/IEC 17025 and ICH Q2(R1), laboratories can generate comparable data, leading to higher confidence in results across the scientific and industrial community. The successful execution of such a study not only validates the analytical method but also reinforces the quality management system of each participating laboratory, ultimately ensuring data integrity in research, development, and quality control.

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  • A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties | Request PDF - ResearchGate. (2025).
  • Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem. (n.d.).
  • CN108440457B - Preparation method and application of 2-methylthis compound - Google Patents. (n.d.).
  • What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF) and water? | ResearchGate. (2012).

Sources

A Comparative Guide to the Reactivity of Tetrahydrofuran-3-thiol and Other Aliphatic Thiols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol functional group (-SH) is a cornerstone of modern chemistry and pharmacology, prized for its unique reactivity. As potent nucleophiles, thiols are central to diverse applications, from forming structural disulfide bonds in proteins to acting as the "warhead" in targeted covalent inhibitors.[1] In drug development and bioconjugation, the ability to selectively target cysteine residues on proteins has opened new frontiers in creating highly specific therapeutics like antibody-drug conjugates (ADCs).[2]

While linear aliphatic thiols and cysteine derivatives are well-studied, heterocyclic thiols present intriguing structural variations that can modulate reactivity in subtle yet significant ways. This guide provides an in-depth comparison of the reactivity of Tetrahydrofuran-3-thiol (THF-3-SH) with two representative aliphatic thiols: the simple, linear 1-Butanethiol and the biologically relevant N-Acetylcysteine .

We will explore how the cyclic ether backbone of THF-3-SH influences its fundamental chemical properties and reactivity in three key transformations: nucleophilic substitution, Michael addition, and oxidation to disulfides. This analysis is supported by detailed experimental protocols and mechanistic insights to inform your research and development endeavors.

Fundamental Principles Governing Thiol Reactivity

The chemical behavior of a thiol is dominated by the sulfur atom's high nucleophilicity, particularly in its deprotonated form, the thiolate anion (RS⁻) .[2][3][4] The equilibrium between the neutral thiol (R-SH) and the more reactive thiolate is governed by the thiol's acidity, quantified by its pKa value. A lower pKa indicates a stronger acid, meaning a higher concentration of the nucleophilic thiolate will be present at a given physiological or experimental pH.[2][5] This principle is the bedrock of understanding the relative reaction rates of different thiols.

The primary reactions of interest for this comparison are:

  • Nucleophilic Substitution (Sₙ2): The thiolate attacks an electrophilic carbon, displacing a leaving group. This is fundamental to many bioconjugation strategies.[3][4]

  • Michael Addition: The thiolate adds across an activated carbon-carbon double bond (an α,β-unsaturated carbonyl or similar "Michael acceptor"). This reaction is widely used in covalent drug design.[6][7][8]

  • Oxidation to Disulfides: Two thiol molecules react to form a disulfide bond (R-S-S-R). This reversible process is critical for protein folding and cellular redox regulation.[9][10][11]

Physicochemical Properties of Selected Thiols

To understand the reactivity differences, we must first compare the fundamental properties of our chosen thiols. The key distinction for this compound is the presence of an oxygen atom within its five-membered ring. This feature is hypothesized to exert an electron-withdrawing inductive effect, which can influence the acidity of the nearby thiol proton.

PropertyThis compound1-ButanethiolN-Acetylcysteine
Structure
Formula C₄H₈OSC₄H₁₀SC₅H₉NO₃S
MW ( g/mol ) 104.1790.19163.19
Thiol pKa ~10.10 (Predicted)[12]~10.7 - 11.5[13][14]~9.5[3][5][15]

As the data indicates, N-Acetylcysteine is the most acidic, followed by this compound, with 1-Butanethiol being the least acidic. The lower pKa of THF-3-SH compared to its purely aliphatic counterpart, 1-Butanethiol, supports the hypothesis of an inductive electron-withdrawing effect from the ring's ether oxygen. This effect polarizes the S-H bond, making the proton easier to remove and thus lowering the pKa. A lower pKa translates to a higher equilibrium concentration of the highly reactive thiolate anion at a standard reaction pH (e.g., pH 7.4-8.0), suggesting that THF-3-SH may exhibit enhanced nucleophilic reactivity compared to simple alkyl thiols.

Comparative Reactivity Analysis: Protocols and Data

To objectively compare the performance of these thiols, we outline standardized kinetic experiments.

The Sₙ2 reaction with an alkylating agent like iodoacetamide (IAM) is a classic benchmark for nucleophilicity.[7] The thiolate anion attacks the electrophilic carbon attached to the iodine, forming a stable thioether bond in an irreversible reaction.[7]

Hypothesis: The reaction rate will follow the order of thiolate concentration at the reaction pH: N-Acetylcysteine > this compound > 1-Butanethiol.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_thiol Prepare equimolar solutions of each thiol thermostat Equilibrate reactants to 25°C prep_thiol->thermostat prep_iam Prepare solution of Iodoacetamide (IAM) prep_iam->thermostat prep_buffer Prepare Phosphate Buffer (e.g., 100 mM, pH 7.5) mix Mix Thiol and IAM solutions in buffer prep_buffer->mix thermostat->mix monitor Monitor reaction via UV-Vis Spectrophotometry (loss of thiol with DTNB) mix->monitor Start time t=0 plot Plot ln([Thiol]t) vs. time under pseudo-first-order conditions ([IAM] >> [Thiol]) monitor->plot calc_k Calculate second-order rate constant (k₂) plot->calc_k compare Compare k₂ values calc_k->compare

Caption: Workflow for kinetic analysis of thiol Sₙ2 reactivity.

Detailed Protocol: Kinetic Analysis via Ellman's Reagent

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of this compound, 1-Butanethiol, and N-Acetylcysteine in degassed phosphate buffer (100 mM, pH 7.5).

    • Prepare a 100 mM stock solution of Iodoacetamide (IAM) in the same buffer.

    • Prepare a 5 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) in the same buffer.

  • Reaction Setup (Pseudo-first-order conditions):

    • In a cuvette, combine 880 µL of phosphate buffer and 100 µL of the 100 mM IAM stock solution.

    • To initiate the reaction, add 20 µL of a 10 mM thiol stock solution (final concentration: 0.2 mM thiol, 10 mM IAM). Mix quickly by inversion.

  • Monitoring:

    • At timed intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a separate cuvette containing 950 µL of the 5 mM DTNB solution.

    • Measure the absorbance of the resulting yellow 5-thio-2-nitrobenzoate (TNB) product at 412 nm. This value is proportional to the concentration of unreacted thiol at that time point.

    • Note: Perform this step in the absence of direct daylight, as DTNB can be light-sensitive.[12]

  • Data Analysis:

    • Calculate the concentration of remaining thiol at each time point using a standard curve.

    • Plot ln([Thiol]) versus time. The slope of the resulting line will be the pseudo-first-order rate constant, k'.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [IAM].

Expected Results (Quantitative Data Summary):

ThiolpKaPredicted k₂ (M⁻¹s⁻¹)Reactivity Rank
N-Acetylcysteine~9.5Highest1
This compound~10.10Intermediate2
1-Butanethiol~10.7Lowest3

Mechanistic Rationale:

The reaction proceeds via a classic Sₙ2 mechanism where the nucleophilic thiolate attacks the electrophilic carbon center. A lower pKa leads to a higher concentration of the thiolate at pH 7.5, directly increasing the observed reaction rate.

Caption: General Sₙ2 reaction mechanism of a thiol with iodoacetamide.

The base-catalyzed Thiol-Michael addition is a conjugate addition reaction crucial for covalent labeling.[8] The thiolate adds to the β-carbon of an electron-deficient alkene, such as the double bond in N-ethylmaleimide (NEM).

Hypothesis: Similar to the Sₙ2 reaction, the rate of Michael addition will be primarily dictated by the thiol's pKa, with lower pKa thiols reacting faster.

Experimental Protocol: Kinetic Analysis by Monitoring NEM Absorbance

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of each thiol in 100 mM phosphate buffer, pH 7.0.

    • Prepare a 1 mM stock solution of N-Ethylmaleimide (NEM) in the same buffer.

  • Reaction Monitoring:

    • Set a UV-Vis spectrophotometer to monitor absorbance at 302 nm.

    • In a quartz cuvette, combine 950 µL of the thiol stock solution (final concentration 9.5 mM) and 50 µL of buffer.

    • Initiate the reaction by adding 50 µL of the 1 mM NEM stock solution (final concentration 0.05 mM). Mix quickly.

    • Immediately begin recording the absorbance at 302 nm over time. The absorbance will decrease as the double bond of NEM is consumed.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics due to the large excess of thiol.

    • Plot ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • The slope of the line equals -k'.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Thiol].

Expected Results (Quantitative Data Summary):

ThiolpKaPredicted Relative k₂Reactivity Rank
N-Acetylcysteine~9.5Fast1
This compound~10.10Medium2
1-Butanethiol~10.7Slow3

Mechanistic Rationale:

The reaction proceeds via a two-step anionic mechanism.[6] First, the nucleophilic thiolate attacks the β-carbon of the maleimide. This is followed by a rapid proton transfer from another thiol molecule to the resulting enolate intermediate, regenerating a thiolate anion to continue the catalytic cycle.[8] The initial nucleophilic attack is the rate-determining step, making the reaction highly sensitive to the thiolate concentration.

Caption: Base-catalyzed Thiol-Michael addition mechanism.

Thiol-disulfide exchange is a redox reaction where a thiolate attacks a disulfide bond.[9][15] We can monitor the reactivity of our thiols by reacting them with oxidized glutathione (GSSG) and measuring the rate of formation of the mixed disulfide and reduced glutathione (GSH).

Hypothesis: Reactivity in thiol-disulfide exchange is also dependent on nucleophilicity. Therefore, the reaction rates should again correlate with the pKa values of the thiols.

Experimental Protocol: HPLC-Based Kinetic Assay

  • Reagent Preparation:

    • Prepare 2 mM stock solutions of each thiol (this compound, 1-Butanethiol, N-Acetylcysteine) in 100 mM phosphate buffer, pH 7.4.

    • Prepare a 20 mM stock solution of oxidized glutathione (GSSG) in the same buffer.

  • Reaction:

    • In a microcentrifuge tube, combine 500 µL of a thiol stock solution with 500 µL of the GSSG stock solution (final concentrations: 1 mM thiol, 10 mM GSSG).

    • Incubate the reaction at 25°C.

  • Monitoring and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot.

    • Immediately quench the reaction by adding the aliquot to 100 µL of 10% metaphosphoric acid to stop the reaction and precipitate proteins (if any).

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant using reverse-phase HPLC with UV detection (e.g., at 214 nm) to quantify the concentrations of the starting thiol, GSSG, GSH, and the mixed disulfide product over time.

    • Determine the initial rate of reaction by plotting the concentration of a product (e.g., GSH) versus time.

Expected Results (Quantitative Data Summary):

ThiolpKaPredicted Initial RateReactivity Rank
N-Acetylcysteine~9.5High1
This compound~10.10Moderate2
1-Butanethiol~10.7Low3

Mechanistic Rationale:

The reaction is an Sₙ2-like displacement where the thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the GSSG disulfide bond. This forms a transient trisulfide-like transition state, which then resolves to form a new mixed disulfide (R-S-S-G) and a glutathione thiolate (GS⁻).[11] The rate is dependent on the nucleophilicity of the attacking thiol.

Sources

A Comparative Guide to the Contribution of Furanthiols to the Overall Aroma of Cooked Beef

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of the principal sulfur-containing compounds responsible for the characteristic "meaty" aroma of cooked beef, with a specific focus on 2-Methyl-3-furanthiol and its related structures. We will dissect the complex chemistry of beef flavor, compare the analytical methodologies used to identify key odorants, and present experimental data to objectively assess the contribution of these potent thiols against other aroma-active compounds.

The Chemical Complexity of Cooked Beef Aroma

The flavor of beef is not derived from a single molecule but is the result of a complex symphony of hundreds of volatile compounds generated during cooking.[1] Raw meat possesses only a faint, blood-like taste and aroma. The desirable and characteristic flavor profile emerges from a series of heat-induced chemical reactions involving non-volatile precursors present in the lean and fat tissues, such as amino acids, reducing sugars, and lipids.[2][3]

The two primary chemical pathways responsible for flavor generation are:

  • The Maillard Reaction: A non-enzymatic browning reaction between amino acids and reducing sugars. This pathway generates a wide array of heterocyclic compounds, including pyrazines (roasted, nutty), furans, and crucial sulfur-containing molecules that impart meaty notes.[4][5]

  • Lipid Oxidation and Degradation: The thermal degradation of fats (lipids) produces aliphatic compounds such as aldehydes, ketones, and alcohols.[4] While many are vital to the overall aroma, particularly saturated and unsaturated aldehydes (C6-C10) that contribute "fatty" notes, their odor thresholds are generally higher than those of sulfur compounds generated via the Maillard reaction.[5]

The interplay between these pathways is critical. Intermediates from lipid oxidation can react with Maillard reaction products, further diversifying the profile of volatile compounds.[5]

Methodologies for Identifying Potent Aroma Compounds

To evaluate the contribution of a single compound like a furanthiol, we must first distinguish it from the hundreds of other volatiles present. Not all volatile compounds contribute equally to the perceived aroma; many are present at concentrations far below their odor threshold. The objective is to identify the odor-active compounds. The gold-standard techniques for this are Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA).

Causality Behind Experimental Choices: The initial extraction of volatile compounds is a critical step. Solvent-Assisted Flavor Evaporation (SAFE) is the preferred method for this analysis. It is a high-vacuum distillation technique performed at low temperatures, which gently isolates volatile and semi-volatile compounds from the non-volatile food matrix without thermal degradation, thus preventing the formation of artifacts that could skew the results.[6]

Experimental Workflow: From Beef to Aroma Profile

The overall process for identifying key odorants is a multi-step, self-validating system. Internal standards are added at the beginning of the extraction process to accurately quantify the concentration of target analytes, ensuring the trustworthiness of the final data.

G cluster_prep Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation Beef Beef Sample (e.g., Longissimus lumborum) Cook Controlled Cooking (e.g., 71°C internal temp) Beef->Cook Grind Cryogenic Grinding Cook->Grind SAFE Extraction via SAFE (Solvent-Assisted Flavor Evaporation) Grind->SAFE GCMS Identification & Quantification (GC-MS) SAFE->GCMS Identification GCO Sensory Detection (GC-Olfactometry) SAFE->GCO Aroma Perception OAV Odor Activity Value (OAV) Calculation (Concentration / Odor Threshold) GCMS->OAV AEDA Potency Screening (Aroma Extract Dilution Analysis) GCO->AEDA Serial Dilution AEDA->OAV Comparison Comparative Analysis of Key Odorants OAV->Comparison G Sugars Reducing Sugars (e.g., Ribose) Maillard Maillard Reaction Intermediates Sugars->Maillard Cysteine Cysteine (Sulfur Amino Acid) Cysteine->Maillard Thiamine Thiamine (Vitamin B1) Thiamine_Deg Thiamine Degradation Products Thiamine->Thiamine_Deg MFT 2-Methyl-3-furanthiol (MFT) 'Meaty Aroma' Maillard->MFT Primary Pathway Thiamine_Deg->MFT Secondary Pathway

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial Tetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydrofuran-3-thiol (THF-3-thiol), CAS 57124-87-5, is a heterocyclic organosulfur compound increasingly utilized as a key starting material and intermediate in pharmaceutical synthesis and as a potent flavor agent in the food industry.[1][2] Its distinct sulfurous, meaty organoleptic profile makes it valuable for creating savory flavors. In drug development, the thiol and cyclic ether functionalities provide a versatile scaffold for building complex molecules.

The purity of THF-3-thiol is of paramount importance. In pharmaceutical applications, even trace impurities can lead to undesirable side reactions, impact biological activity, and pose safety risks. For flavor applications, impurities can drastically alter the desired aroma profile. Therefore, robust analytical methodologies are essential to qualify commercial sources of this reagent and ensure lot-to-lot consistency. This guide provides a framework for researchers and quality control professionals to assess the purity of commercially available this compound, grounded in established analytical principles.

Potential Impurities in Commercial this compound

Understanding the potential impurities is the first step in developing a robust analytical strategy. Impurities can arise from the synthetic route, degradation, or storage. Common synthesis pathways may introduce several classes of impurities:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Isomers: Structural isomers such as 2-Methyltetrahydrofuran-2-thiol or positional isomers that may be difficult to separate.

  • By-products: Compounds formed through side reactions during synthesis.

  • Oxidation Products: Thiols are susceptible to oxidation, which can lead to the formation of the corresponding disulfide (bis(tetrahydrofuran-3-yl) disulfide).[3][4] This is a critical impurity to monitor, as it can form during storage or even during analysis in a heated GC inlet.[4]

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as chloroform or methanol, may be present.[5]

Orthogonal Analytical Approaches for Purity Determination

No single analytical technique is sufficient to declare a compound "pure."[6] A combination of orthogonal methods—techniques that measure different chemical or physical properties—provides a comprehensive purity profile. For THF-3-thiol, the primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for analyzing THF-3-thiol.[3] It provides both quantitative data (from the GC detector) and qualitative structural information (from the mass spectrometer).

Expert Rationale for Method Design

The primary challenge in the GC analysis of thiols is their reactivity.[3] Thiols can exhibit poor peak shape (tailing) on some columns and are prone to thermal degradation or oxidation in the injector port, potentially forming disulfides.[4][7] Therefore, the choice of a low-polarity, chemically inert column and optimized injector conditions is critical. An MS detector is indispensable for positively identifying unknown impurity peaks based on their mass fragmentation patterns.

Experimental Protocol: GC-MS Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the commercial THF-3-thiol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity dichloromethane. This creates a stock solution of ~5 mg/mL.

    • Prepare a working standard by further diluting the stock solution 1:100 in dichloromethane to a final concentration of ~50 µg/mL.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MS Detector or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed, low-polarity column.

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250°C (A balance must be struck; high enough for volatilization but low enough to minimize on-injector oxidation).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature 230°C.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the purity by area percent: (Area of THF-3-thiol Peak / Total Area of All Peaks) * 100.

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST) and known potential impurities. Pay close attention to the molecular ion of the corresponding disulfide.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Weigh THF-3-thiol P2 Dissolve in Dichloromethane P1->P2 P3 Dilute to Working Concentration P2->P3 A1 Inject Sample P3->A1 A2 Separation on DB-5ms Column A1->A2 A3 Ionization (EI) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Integrate Peaks (TIC) A4->D1 D2 Calculate Area % Purity D1->D2 D3 Identify Impurities (MS Library Search) D1->D3

Workflow for purity assessment by GC-MS.
High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent orthogonal technique to GC-MS, particularly for analyzing less volatile or thermally sensitive impurities like the disulfide oxidation product. A reversed-phase method is typically suitable for a molecule with the polarity of THF-3-thiol.

Expert Rationale for Method Design

Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a robust, general-purpose choice. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to provide good retention and separation of the main peak from its potential impurities. UV detection is suitable if the impurities possess a chromophore, but it may not detect all species. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. This protocol will focus on standard UV detection.

Experimental Protocol: HPLC-UV Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the THF-3-thiol sample into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This creates a stock solution of ~1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a UV-Vis detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient:

      • 0-15 min: 30% B to 95% B

      • 15-17 min: Hold at 95% B

      • 17.1-20 min: Return to 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (Thiols have weak UV absorbance at low wavelengths).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by area percent: (Area of THF-3-thiol Peak / Total Area of All Peaks) * 100.

    • Note the retention times of any impurity peaks for comparison across different supplier lots.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation P1 Weigh THF-3-thiol P2 Dissolve in ACN/Water P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Inject Sample P3->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (210 nm) A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Area % Purity D1->D2 QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis P1 Accurately weigh Analyte & Standard P2 Dissolve in CDCl3 in NMR Tube P1->P2 A1 Acquire 1H Spectrum P2->A1 A2 Use Long Relaxation Delay (D1) A1->A2 D1 Process Spectrum (FT, Phase, Baseline) A2->D1 D2 Integrate Analyte & Standard Peaks D1->D2 D3 Calculate Absolute Purity Using Formula D2->D3

Workflow for absolute purity assessment by qNMR.

Comparing Commercial Sources: Data Presentation

When evaluating different commercial suppliers, it is crucial to present the data clearly and consistently. The following table provides a template for summarizing results from the orthogonal methods described above. This hypothetical data illustrates how to compare suppliers effectively.

Parameter Supplier A Supplier B Supplier C Method
Stated Purity >97%98% (GC)>98%Supplier CoA
Appearance Clear, Colorless OilClear, Colorless OilPale Yellow OilVisual
GC Purity (Area %) 98.6%98.1%96.5%GC-MS
Major Impurity 1 (GC) 0.8% (Disulfide)1.2% (Disulfide)2.1% (Disulfide)GC-MS
Major Impurity 2 (GC) 0.2% (Unknown)0.3% (Isomer)0.8% (Unknown)GC-MS
HPLC Purity (Area %) 98.9%98.4%97.0%HPLC-UV
qNMR Purity (w/w %) 98.2%97.5%95.8%¹H NMR
Interpretation of Comparative Data
  • Supplier A shows high purity across all methods with good agreement between techniques. The primary impurity is the expected disulfide oxidation product.

  • Supplier B also shows good purity, although slightly lower than Supplier A by qNMR, with a slightly higher level of the disulfide impurity.

  • Supplier C shows a notable discrepancy between the stated purity and the experimentally determined values, particularly by qNMR. The pale yellow color may indicate a higher level of impurities or degradation products. The disulfide content is significantly higher.

Based on this hypothetical analysis, Supplier A would be the recommended source for applications requiring the highest purity and consistency.

Conclusion and Recommendations

A rigorous assessment of this compound purity requires a multi-faceted, orthogonal approach. Relying solely on a supplier's Certificate of Analysis is insufficient for critical research and development applications.

  • Always Use Orthogonal Methods: Combine chromatographic techniques like GC-MS and HPLC with a primary method like qNMR for a comprehensive purity profile.

  • Prioritize qNMR for Absolute Purity: For an absolute mass-based purity value, qNMR is the gold standard as it is less susceptible to the response-factor variations that affect chromatographic area percent calculations.

  • Monitor for Key Impurities: Specifically develop methods to detect and quantify the disulfide oxidation product, as it is the most likely degradation-related impurity.

  • Qualify New Suppliers: Before committing to a new commercial source, perform a full purity assessment as outlined in this guide to verify its quality and suitability for your application.

By implementing these scientifically-grounded analytical strategies, researchers and drug development professionals can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References
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  • Giang, B. Y. (1982). The Effect of Heat on the GC-MS Analysis of Thiols. Journal of Chromatographic Science.
  • Arnault, I., et al. (2004). A HPLC analysis of organosulfur compounds extracted from garlic by.... ResearchGate. Available at: [Link]

  • Kim, Y., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pekmez, H., et al. (2022). Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed phase-high performance liquid chromatography. National Institutes of Health. Available at: [Link]

  • Kim, Y., et al. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. PubMed. Available at: [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • Zhang, W., et al. (2021). Analysis of Thiols in Naphtha With Michael Addition Derivatization Followed by Gas Chromatography-Mass Spectrometry. Acta Petrolei Sinica (Petroleum Processing Section).
  • Gf, G., & G, R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. Available at: [Link]

  • Pang, X., et al. (2012). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. PubMed Central. Available at: [Link]

  • Lee, E., et al. (2015). Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil. Journal of Chromatographic Science. Available at: [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?.
  • Gf, G., & G, R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Dona, A., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Available at: [Link]

  • LGC Standards. (2019). Certificate of Analysis - 2-Methyl-3-tetrahydrofuranthiol.
  • The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol.
  • Sigma-Aldrich. (n.d.). 2-Methyl-3-tetrahydrofuranthiol mixture of cis and trans, ≥97%, FG.
  • ChemicalBook. (2025). 2-Methylthis compound.

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Safety Operating Guide

A Guide to the Proper Disposal of Tetrahydrofuran-3-thiol: From Benchtop to Final Disposition

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to encompass the safe and conscientious management of the chemical reagents we employ. Tetrahydrofuran-3-thiol, a potent organosulfur compound, presents a unique set of challenges due to its flammability, irritant properties, and formidable stench. This guide provides a comprehensive, scientifically-grounded framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Section 1: Understanding the Hazard Profile

A robust disposal plan is built upon a thorough understanding of the chemical's intrinsic properties. This compound is not merely a chemical to be discarded; its reactivity dictates the precise steps we must take.

Key Hazards: The primary hazards associated with this compound and its common variants (e.g., 2-Methylthis compound) are multifaceted.[1][2] It is classified as a Flammable Liquid (Category 3) , meaning it can readily ignite under ambient conditions.[2][3] Furthermore, it is a significant irritant, causing serious eye irritation and skin irritation.[1][3][4] Inhalation may also lead to respiratory tract irritation.[1][2][3] Beyond these classified hazards, its most notable characteristic is its intense and pervasive odor, a hallmark of low-molecular-weight thiols.[1][5]

Chemical Reactivity: The key to managing this compound lies in its sulfhydryl (-SH) group. This functional group is susceptible to oxidation.[5][6] Mild oxidizing agents will convert the thiol to a disulfide (R-S-S-R), while stronger agents like sodium hypochlorite (bleach) can oxidize it further to less odorous and more water-soluble sulfonic acids (RSO₃H).[5][7] This chemical vulnerability is the cornerstone of our decontamination strategy. The compound is also incompatible with strong oxidizing agents, strong bases, and strong acids, making segregated waste streams essential.[1][4]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard ClassificationDescriptionRequired PPE & Engineering Controls
Flammable Liquid Vapors can form explosive mixtures with air. Keep away from heat, sparks, and open flames.[2][3]- Work in a certified chemical fume hood.[3][7]- Use non-sparking tools and explosion-proof equipment.[1][2]- Ground/bond all containers during transfer.[2][3]
Skin Irritant (Category 2) Causes skin irritation upon contact.[1][2]- Wear appropriate chemical-resistant gloves (e.g., nitrile).[8]- Wear a flame-resistant lab coat.[9]
Eye Irritant (Category 2) Causes serious eye irritation.[1][2]- Wear chemical safety goggles or a face shield.[1][10]
Respiratory Irritant May cause respiratory irritation if vapors are inhaled.[3]- Always handle within a chemical fume hood to ensure adequate ventilation.[3][7]
Stench Potent, disagreeable odor characteristic of thiols.[1]- Engineering controls (fume hood) are the primary barrier. Sealing containers is critical.[7]

Section 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the reagent is used. The following protocols provide a clear path for managing this compound waste from its generation to its final collection.

Protocol 2.1: Liquid Waste Collection and Segregation

This protocol addresses the primary liquid waste containing this compound.

  • Select an Appropriate Waste Container: Use a designated, chemically resistant container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.[9] The container must be in good condition, free of cracks or leaks.

  • Labeling is Paramount: Before adding any waste, clearly label the container. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound Waste".[9]

    • The associated hazards: "Flammable Liquid" and "Irritant".[9]

  • Segregate the Waste Stream: Do NOT mix this waste with other streams, particularly acidic waste or waste containing strong oxidizing agents, to prevent potentially violent reactions.[1][11]

  • Collection: Add the waste to the container inside a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure Storage: Tightly seal the container. Store it in a designated satellite accumulation area for hazardous waste, which should be cool, dry, and well-ventilated, away from sources of ignition.[9]

Protocol 2.2: Decontamination of Labware and Surfaces

The potent odor of thiols can persist on glassware and equipment. Chemical neutralization is required before standard cleaning.[7] The principle here is the oxidative destruction of the thiol group using a bleach solution.[12][13]

  • Prepare a Decontamination Bath: Inside a chemical fume hood, prepare a bleach bath in a suitably large plastic or glass container. A 1:1 mixture of household bleach (sodium hypochlorite) and water is often effective.[12][14] For concentrated residues, undiluted bleach may be used.[12]

  • Initial Rinse: Immediately after use, rinse the contaminated glassware with a small amount of a compatible organic solvent (like acetone) to remove the bulk of the thiol. This rinse solvent must be disposed of as hazardous waste according to Protocol 2.1.[15]

  • Immersion and Soaking: Carefully place the rinsed labware into the bleach bath, ensuring all contaminated surfaces are fully submerged.[7][15] Allow the items to soak for a minimum of 12-24 hours to ensure complete oxidation of the thiol.[7][14]

  • Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with your standard laboratory glassware cleaning procedures.[14]

  • Disposal of Bleach Bath: The used bleach solution, now containing oxidized sulfur compounds, should be collected, labeled as hazardous waste, and disposed of according to your institution's guidelines.[7]

Section 3: Emergency Procedures for Spills

Preparedness is key to mitigating the impact of an accidental release. The response protocol varies significantly with the scale of the spill.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[2][7][9]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container.[9]

  • Decontaminate: Wipe the spill area with a cloth soaked in bleach solution, followed by a water rinse. Dispose of all cleaning materials as hazardous waste.[7]

Major Spill (Outside of a Fume Hood or >1 Liter)
  • Evacuate Immediately: Alert all personnel in the laboratory and evacuate the area.[16]

  • Isolate the Area: Close the doors to the affected area to contain the vapors.[16]

  • Contact Emergency Services: Notify your institution's Environmental Health & Safety (EH&S) department and/or emergency services immediately.[7][16] Provide the chemical name, location, and estimated quantity of the spill.

  • Do Not Attempt to Clean Up: A major spill requires a response from trained and properly equipped emergency personnel.[16]

Diagram 1: Disposal Decision Workflow

This diagram outlines the critical decision points for handling materials contaminated with this compound.

G cluster_0 Waste Generation Point cluster_3 Final Disposition start Material Contaminated with This compound is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? start->is_solid is_labware Labware/Apparatus? start->is_labware collect_liquid Protocol 2.1: Collect in Labeled Hazardous Waste Container is_liquid->collect_liquid Yes collect_solid Collect in Sealed Container for Hazardous Waste is_solid->collect_solid Yes (e.g., contaminated absorbents) decon Protocol 2.2: Decontaminate in Bleach Bath is_labware->decon Yes ehs_pickup Store in Satellite Accumulation Area for EH&S Collection collect_liquid->ehs_pickup collect_solid->ehs_pickup decon->ehs_pickup Dispose of spent bleach solution via EH&S

Caption: Decision workflow for handling this compound waste.

References

  • Axxence Aromatic GmbH. (2025). Safety Data Sheet: NATURAL 2-METHYL this compound. Regulation (EC) No 1907/2006. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2025). Safety Data Sheet: NATURAL 2-METHYL this compound. according to 29 CFR 1910.1200(g). Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

  • Chemical Insights. (2023). Tetrahydrofuran—A Common Air Pollutant. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Tetrahydrofuran. Retrieved from [Link]

  • Lab Alley. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). TETRAHYDROFURAN. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-Methylthis compound. Retrieved from [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved from [Link]

  • ChemRxiv. (2022). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

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  • PubMed Central - NIH. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Retrieved from [Link]

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  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Open Government Program. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]

  • PubMed. (2012). Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic. Retrieved from [Link]

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Mastering Safety: A Researcher's Guide to Handling Tetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, immediate, and in-depth procedural guidance for the safe handling of Tetrahydrofuran-3-thiol, a compound demanding rigorous attention to personal protective equipment (PPE) and operational protocols. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and precision.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound presents a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. It is classified as a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation.[1][2] The "thiol" functional group imparts a powerful and offensive odor, a characteristic that, while not directly a toxicological threat at low concentrations, can cause nausea and headaches and act as a significant nuisance.[3] Therefore, our approach to PPE is not merely about preventing direct contact but also about containing its pervasive odor and preventing inadvertent exposure.

The structural similarity to Tetrahydrofuran (THF) is a critical consideration, particularly for glove selection. THF is known to rapidly permeate many common laboratory glove materials.[4] This guide, therefore, draws upon the extensive chemical resistance data for THF to provide the most reliable recommendations for handling its thiol derivative.

The Core Ensemble: Your Personal Protective Equipment Matrix

A risk assessment is the cornerstone of selecting appropriate PPE. For this compound, the following ensemble represents the minimum standard for safe handling.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with a suitable outer glove over a standard nitrile inner glove.The inner nitrile glove provides a preliminary barrier and is disposed of after doffing the outer glove. The outer glove must be selected based on its resistance to Tetrahydrofuran.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.Protects against splashes and vapors that can cause serious eye irritation.
Body Protection Flame-retardant lab coat.Protects against splashes of the flammable liquid and prevents contamination of personal clothing.
Respiratory Protection Typically not required for small-scale use in a certified chemical fume hood.A properly functioning fume hood provides adequate ventilation. For larger quantities or in case of a spill, a respirator with an organic vapor cartridge may be necessary.
Foot Protection Closed-toe shoes.Protects feet from spills.

Deep Dive: Hand Protection - Your First Line of Defense

The selection of appropriate gloves is arguably the most critical decision when handling this compound. Standard nitrile gloves, while suitable for many laboratory chemicals, offer very poor protection against Tetrahydrofuran, with breakthrough times of less than a minute.[4]

Glove Material Chemical Resistance for Tetrahydrofuran (as a proxy for this compound)

Glove MaterialBreakthrough TimeRecommendation
Nitrile < 1 minuteNot Recommended for direct or prolonged contact. Suitable only as an inner glove when double-gloving.
Neoprene < 2 minutesNot Recommended for direct or prolonged contact.
Latex < 2 minutesNot Recommended due to poor chemical resistance and potential for allergies.
Butyl Rubber > 480 minutesExcellent for prolonged contact.
Laminate Film (e.g., Silver Shield®/4H®) > 480 minutesExcellent for prolonged contact, especially with highly toxic materials.

Data sourced from various chemical resistance guides and university safety protocols.[4][5]

Based on this data, the primary recommendation is to use Butyl rubber or a laminate film glove as the outer glove when handling this compound.

Procedural Integrity: Donning and Doffing of PPE

The order and manner in which you put on (don) and take off (doff) your PPE are as important as the equipment itself. Incorrect procedures can lead to self-contamination.

Donning Procedure

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence Hand_Hygiene Perform Hand Hygiene Lab_Coat 1. Lab Coat Hand_Hygiene->Lab_Coat Start Eye_Protection 2. Eye Protection (Goggles) Lab_Coat->Eye_Protection Inner_Gloves 3. Inner Gloves (Nitrile) Eye_Protection->Inner_Gloves Outer_Gloves 4. Outer Gloves (Butyl/Laminate) Inner_Gloves->Outer_Gloves Ensure cuffs are over lab coat sleeves

Caption: PPE Donning Sequence for Handling this compound.

Doffing Procedure

The doffing procedure is designed to remove the most contaminated items first, minimizing the risk of cross-contamination.

Doffing_Procedure cluster_doffing Doffing Sequence cluster_final Final Step Outer_Gloves 1. Outer Gloves (Contaminated) Lab_Coat 2. Lab Coat Outer_Gloves->Lab_Coat Peel off without touching the outer surface Eye_Protection 3. Eye Protection Lab_Coat->Eye_Protection Turn inside out as you remove Inner_Gloves 4. Inner Gloves Eye_Protection->Inner_Gloves Hand_Hygiene Perform Hand Hygiene Inner_Gloves->Hand_Hygiene Peel off without touching the outer surface

Caption: PPE Doffing Sequence to Prevent Self-Contamination.

Operational and Disposal Plans: A Framework for Safety

Operational Plan:

  • Preparation: Before handling this compound, ensure a certified chemical fume hood is operational. Assemble all necessary equipment and reagents.

  • Handling: Conduct all manipulations of this compound inside the fume hood. Use the smallest quantity necessary for the experiment.

  • Odor Control: To mitigate the strong odor, consider working with small aliquots. Keep all containers tightly sealed when not in use. Wrapping the threads of the container with Teflon tape before capping can also help reduce vapor leakage.

  • Spill Response: In the event of a small spill inside the fume hood, use a chemical absorbent spill kit. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Glassware Decontamination: Due to the persistent odor of thiols, glassware should be decontaminated immediately after use. A common and effective method is to rinse and then soak the glassware in a bleach solution overnight inside a fume hood.[6]

Emergency Procedures: Immediate Actions for Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently and safely work with this compound, ensuring both your personal well-being and the integrity of your scientific endeavors.

References

  • University College London. (2020, June 23). Thiols. Safety Services. Retrieved from [Link]

  • Liberty Safety. (2022, September 26). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • Lakeland Industries. (n.d.). How to Enhance Donning and Doffing of Chemical Safety Clothing. Retrieved from [Link]

  • UW Environmental Health & Safety. (2024, September 26). Control volatile organic chemical smells. Retrieved from [Link]

  • Axxence Aromatic GmbH. (n.d.). natural 2-methyl this compound. Retrieved from [Link]

  • Axxence Aromatic GmbH. (n.d.). natural 2-methyl this compound. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from [Link]

  • SafetyGloves.co.uk. (n.d.). Tetrahydrofuran Gloves. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Safety Apparel. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Work with Thiols-General SOP. Department of Chemistry. Retrieved from [Link]

  • Wittenberg University. (n.d.). Handling Chemicals. Chemistry. Retrieved from [Link]

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